Yessotoxin
Description
Properties
IUPAC Name |
[(1R,3S,5R,7S,9R,11S,13R,14S,16R,18S,20R,22S,25R,27S,30S,31R,33S,34R,35R,37S,40S,42R,44S,46R,48S)-34-hydroxy-40-[(2R,3E)-2-hydroxy-5-methylideneocta-3,7-dien-2-yl]-13,25,27,30,35-pentamethyl-39-methylidene-13-(2-sulfooxyethyl)-4,8,12,17,21,26,32,36,41,45,49-undecaoxaundecacyclo[25.22.0.03,25.05,22.07,20.09,18.011,16.031,48.033,46.035,44.037,42]nonatetracontan-14-yl] hydrogen sulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C55H82O21S2/c1-10-11-28(2)12-15-51(5,57)50-30(4)20-39-38(71-50)26-46-55(9,74-39)49(56)48-42(70-46)24-41-47(72-48)29(3)13-16-53(7)44(69-41)27-43-54(8,76-53)17-14-31-32(68-43)21-34-33(65-31)22-35-36(66-34)23-40-37(67-35)25-45(75-78(61,62)63)52(6,73-40)18-19-64-77(58,59)60/h10,12,15,29,31-50,56-57H,1-2,4,11,13-14,16-27H2,3,5-9H3,(H,58,59,60)(H,61,62,63)/b15-12+/t29-,31-,32+,33+,34-,35-,36+,37+,38+,39-,40-,41-,42+,43-,44+,45-,46-,47+,48+,49+,50-,51+,52+,53-,54+,55-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCYDZFJGUKMTQB-AVHIVUAZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(C(CC3C(O2)(CCC4C(O3)CC5C(O4)CC6C(O5)CC7C(O6)CC(C(O7)(C)CCOS(=O)(=O)O)OS(=O)(=O)O)C)OC8C1OC9C(C8)OC1CC2C(CC(=C)C(O2)C(C)(C=CC(=C)CC=C)O)OC1(C9O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC[C@]2([C@@H](C[C@H]3[C@](O2)(CC[C@H]4[C@H](O3)C[C@H]5[C@H](O4)C[C@H]6[C@H](O5)C[C@H]7[C@H](O6)C[C@@H]([C@@](O7)(C)CCOS(=O)(=O)O)OS(=O)(=O)O)C)O[C@@H]8[C@@H]1O[C@@H]9[C@@H](C8)O[C@H]1C[C@@H]2[C@H](CC(=C)[C@H](O2)[C@@](C)(/C=C/C(=C)CC=C)O)O[C@@]1([C@@H]9O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C55H82O21S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20880023 | |
| Record name | Yessotoxin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20880023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1143.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
112514-54-2 | |
| Record name | Yessotoxin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=112514-54-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Yessotoxin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112514542 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Yessotoxin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20880023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | YESSOTOXIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P6M9FM2L2G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | YESSOTOXIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7579 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
The Discovery of Yessotoxin in Patinopecten yessoensis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Yessotoxin (YTX), a potent polyether toxin, was first identified in the Japanese scallop, Patinopecten yessoensis, in 1986, marking a significant event in marine biotoxin research. Initially misclassified as a diarrhetic shellfish poisoning (DSP) toxin, subsequent studies revealed its unique chemical structure and distinct mechanism of action, setting it apart from other known toxins. This technical guide provides an in-depth history of the discovery of this compound in P. yessoensis, detailing the key scientific investigations, experimental methodologies, and the evolving understanding of its biological effects. Quantitative data on toxin levels and regulatory limits are presented, alongside detailed protocols for historical and current detection methods. Furthermore, this guide illustrates the complex signaling pathways modulated by this compound, offering insights for researchers in toxicology and drug development.
Introduction: A Serendipitous Discovery in Mutsu Bay
The story of this compound begins in Mutsu Bay, Japan, a region known for its extensive scallop aquaculture. In 1986, a research group led by Yasumoto and Murata was investigating outbreaks of diarrhetic shellfish poisoning. During their analysis of extracts from the digestive glands of the scallop Patinopecten yessoensis, they isolated a novel, sulfur-containing polyether compound.[1][2] This compound, named this compound after the scallop species from which it was discovered, exhibited high toxicity in the mouse bioassay, a standard method for detecting DSP toxins at the time.[1] However, it did not cause the characteristic diarrhetic symptoms associated with DSP toxins like okadaic acid.[1] This discrepancy prompted further investigation into its chemical nature and biological activity.
Initially, the origin of this compound was unknown. It was later determined that the toxin is not produced by the scallop itself, but rather accumulates in its tissues through the consumption of toxin-producing dinoflagellates. The primary causative organisms were identified as Protoceratium reticulatum, Lingulodinium polyedrum, and Gonyaulax spinifera.[1][2] This discovery highlighted the complex ecological dynamics of harmful algal blooms (HABs) and their impact on marine food webs and, consequently, human seafood safety.
Quantitative Data
The concentration of this compound and its analogues in Patinopecten yessoensis can vary depending on the geographic location, the time of year, and the density of toxic algal blooms. Regulatory bodies have established maximum permissible levels for Yessotoxins in shellfish to protect public health.
Table 1: Levels of this compound and Analogues in Patinopecten yessoensis
| Toxin | Concentration Range (µg/kg) | Tissue | Location | Reference |
| This compound (YTX) | Not Detected - 1,430 | Hepatopancreas | Ría de Ares, Galicia | [3] |
| 45-OH YTX | Not Detected - 160 | Hepatopancreas | Ría de Ares, Galicia | [3] |
| Pectenotoxin-6 (PTX6) and this compound (YTX) | Dominant lipophilic toxins | Whole edible tissue | Hokkaido, Japan | [4] |
Table 2: Regulatory Limits for Yessotoxins in Shellfish
| Regulatory Body | Maximum Permitted Level (mg/kg) | Toxin Equivalency Factor (TEF) for Analogues | Reference |
| European Union | 3.75 | YTX = 1.0, homoYTX = 1.0, 45-OH-YTX = 1.0 | [5] |
Experimental Protocols
The detection and quantification of this compound have evolved from traditional bioassays to highly sensitive and specific chemical-analytical methods.
Original Isolation and Purification of this compound (Murata et al., 1987 - Reconstructed Protocol)
Objective: To isolate and purify this compound from the digestive glands of Patinopecten yessoensis.
Materials:
-
Digestive glands of P. yessoensis
-
Silica (B1680970) gel for column chromatography
-
Sephadex LH-20 for size-exclusion chromatography
-
High-performance liquid chromatography (HPLC) system
-
Solvents for chromatography (e.g., hexane, chloroform, methanol gradients)
Procedure:
-
Extraction: The digestive glands were homogenized and extracted with acetone. The acetone extract was then partitioned with dichloromethane to separate the lipophilic compounds.
-
Silica Gel Chromatography: The dichloromethane extract was subjected to silica gel column chromatography. The column was eluted with a stepwise gradient of increasing polarity, typically using solvent mixtures such as chloroform-methanol. Fractions were collected and tested for toxicity using the mouse bioassay.
-
Size-Exclusion Chromatography: The toxic fractions from the silica gel chromatography were further purified by size-exclusion chromatography on a Sephadex LH-20 column using methanol as the eluent. This step helped to remove lipids and other high-molecular-weight contaminants.
-
High-Performance Liquid Chromatography (HPLC): The final purification was achieved by repeated HPLC on different types of columns (e.g., normal-phase and reversed-phase) until a pure compound was obtained. The purity was assessed by analytical HPLC.
-
Structural Elucidation: The structure of the purified this compound was determined using spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Mouse Bioassay (MBA) for Lipophilic Toxins
The mouse bioassay was the official reference method for the detection of lipophilic marine biotoxins for many years.
Objective: To determine the total toxicity of a shellfish extract.
Procedure:
-
Extraction: A sample of shellfish tissue (typically digestive gland or whole tissue) is homogenized and extracted with acetone.
-
Solvent Partitioning: The acetone extract is evaporated to dryness, and the residue is redissolved in a suitable solvent (e.g., 1% Tween 60 in saline).
-
Injection: A standardized dose of the extract is injected intraperitoneally into a mouse of a specific weight range.
-
Observation: The mouse is observed for a set period (typically 24 hours), and the time of death is recorded.
-
Toxicity Calculation: The toxicity is expressed in Mouse Units (MU), where one MU is the amount of toxin required to kill a mouse in 24 hours. The concentration of toxins in the original sample is then calculated based on the dilution factor and the survival time of the mouse.
Limitations: The mouse bioassay lacks specificity and cannot distinguish between different lipophilic toxins. It is also subject to ethical concerns and has been largely replaced by chemical methods in many regions.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the current reference method in the European Union for the quantitative analysis of lipophilic marine biotoxins.
Objective: To identify and quantify this compound and its analogues with high specificity and sensitivity.
Procedure:
-
Extraction: A homogenized shellfish sample is extracted with methanol, often involving repeated extractions to ensure complete recovery.
-
Filtration/Clean-up: The crude extract is filtered to remove particulate matter. In some cases, a solid-phase extraction (SPE) clean-up step may be employed to remove interfering matrix components.
-
LC Separation: An aliquot of the extract is injected into an HPLC system equipped with a reversed-phase column. A gradient elution program is used to separate the different this compound analogues.
-
MS/MS Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer. The instrument is operated in a selected reaction monitoring (SRM) mode, where specific precursor-to-product ion transitions for each this compound analogue are monitored. This provides a high degree of selectivity and sensitivity.
-
Quantification: The concentration of each analogue is determined by comparing the peak area in the sample chromatogram to a calibration curve generated using certified reference standards.
Signaling Pathways and Mechanisms of Action
The initial classification of this compound as a DSP toxin was revised upon the discovery that its mechanism of action does not involve the inhibition of protein phosphatases, the hallmark of okadaic acid and its derivatives.[1] Instead, this compound has been shown to induce various forms of programmed cell death, including apoptosis, paraptosis, and autophagy, through complex signaling pathways.
This compound-Induced Apoptosis
This compound can trigger apoptosis, or programmed cell death, through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. In various cell lines, this compound has been shown to induce the activation of key executioner caspases, such as caspase-3 and caspase-7, as well as initiator caspases like caspase-9.[6][7][8] This leads to characteristic apoptotic events, including chromatin condensation, DNA fragmentation, and the formation of apoptotic bodies.[7][9]
Caption: this compound-induced intrinsic apoptosis pathway.
This compound-Induced Paraptosis
In some cell types, this compound induces a form of programmed cell death known as paraptosis, which is morphologically distinct from apoptosis. Paraptosis is characterized by extensive cytoplasmic vacuolization, swelling of the endoplasmic reticulum and mitochondria, and a lack of chromatin condensation and DNA fragmentation.[10] This pathway is independent of caspases and involves the activation of mitogen-activated protein kinases (MAPKs).[10]
Caption: Key events in this compound-induced paraptosis.
This compound-Induced Autophagy
Autophagy is a cellular self-degradation process that can be either a survival mechanism or a pathway to cell death. This compound has been shown to induce autophagy in certain cancer cell lines.[1][5] This process involves the formation of double-membraned vesicles called autophagosomes, which engulf cellular components and deliver them to lysosomes for degradation. The signaling pathway for this compound-induced autophagy has been linked to the modulation of key regulatory proteins such as mTOR and BNIP3.[1]
Caption: Simplified pathway of this compound-induced autophagy.
Conclusion
The discovery of this compound in Patinopecten yessoensis represents a pivotal moment in marine toxin research. From its initial misidentification to the elucidation of its complex mechanisms of action, the study of this compound has significantly advanced our understanding of the diversity and toxicological impact of marine biotoxins. The development of sophisticated analytical techniques has enabled accurate monitoring and has been crucial for ensuring seafood safety. For researchers in drug development, the ability of this compound to modulate multiple cell death pathways presents intriguing possibilities for the development of novel therapeutic agents, particularly in the field of oncology. Continued research into the molecular targets and signaling cascades affected by this compound will undoubtedly uncover further insights into its biological functions and potential applications.
References
- 1. This compound induces ER-stress followed by autophagic cell death in glioma cells mediated by mTOR and BNIP3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Autophagic activity in BC3H1 cells exposed to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Caspase activation and death induced by this compound in HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound induces apoptosis in HL7702 human liver cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound | C55H82O21S2 | CID 6440821 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Yessotoxin-Producing Dinoflagellate Protoceratium reticulatum
For Researchers, Scientists, and Drug Development Professionals
Abstract
Yessotoxins (YTXs) are a group of polyether marine toxins produced primarily by the dinoflagellate Protoceratium reticulatum. Initially classified with diarrhetic shellfish poisoning (DSP) toxins, YTXs have since been distinguished by their unique toxicological profile, which lacks diarrheic effects but demonstrates potent cytotoxicity and cardiotoxicity in animal models. This guide provides a comprehensive technical overview of Protoceratium reticulatum, the chemistry of yessotoxins, their toxicological mechanisms, and their emerging pharmacological potential. Detailed experimental protocols for the culture of the organism, extraction of toxins, and analytical quantification are provided, supplemented by quantitative data and visual diagrams of key pathways and workflows to support advanced research and drug development endeavors.
Introduction to Protoceratium reticulatum
Protoceratium reticulatum is a photosynthetic, thecate planktonic dinoflagellate with a global distribution in temperate and tropical coastal waters.[1][2] It is a significant species in the study of harmful algal blooms (HABs) due to its production of yessotoxins.[3] While YTXs have not been definitively linked to human poisonings, their presence in shellfish can lead to regulatory actions and economic losses in the aquaculture industry due to false-positive results in mouse bioassays for DSP toxins.[3][4] The organism itself is robust, capable of growing under a wide range of environmental conditions.[1][2]
1.1 Life Cycle and Morphology
Protoceratium reticulatum possesses a complex life cycle involving both asexual and sexual reproduction.[5][6]
-
Asexual Reproduction: Occurs via binary fission (desmoschisis).[5]
-
Sexual Reproduction: Involves the fusion of gametes to form a planozygote, which can then encyst to form a dormant resting cyst.[5][6] These cysts can remain viable for extended periods, playing a crucial role in the seeding of future blooms.[6]
Morphologically, the cells are characterized by a polygonal to oval shape with a reticulated theca.[1]
Yessotoxins (YTXs): Chemistry and Profile
Yessotoxins are structurally complex, disulfated polyether compounds. The parent compound, YTX, features a ladder-like structure of 11 contiguous ether rings.[7][8] Over 90 different YTX analogues have been identified, produced either directly by the dinoflagellate or through metabolic modification in shellfish.[4][8] The toxin profile can vary significantly between different geographical strains of P. reticulatum.[4][9][10]
| Toxin | Structure / Modification from YTX | Producing Organism(s) | Reference(s) |
| Yessotoxin (YTX) | Parent Compound (C₅₅H₈₂O₂₁S₂) | P. reticulatum, L. polyedrum, G. spinifera | [4][7] |
| homoYTX | Methyl group added | P. reticulatum, L. polyedrum | [4][9] |
| 45-hydroxyYTX | Hydroxyl group at C45 | P. reticulatum / Shellfish Metabolism | [4] |
| 45,46,47-trinorYTX | Shortened side chain | P. reticulatum | [4][11] |
| carboxyYTX | Carboxyl group on side chain | Shellfish Metabolism | [12] |
| desulfoYTX | Lacks one or both sulfate (B86663) groups | Shellfish Metabolism | [13] |
| Table 1: Major this compound Analogues and Their Origins. |
2.1 this compound Production in P. reticulatum
The concentration of YTXs produced by P. reticulatum is highly variable and depends on the specific strain and environmental conditions such as temperature, light, and nutrient availability.[1][2][8] Toxin production generally occurs throughout all growth phases.[2]
| Strain Location | Analysis Technique | YTXs (pg/cell) | Reference(s) |
| Yamada Bay, Japan | LC-FLD | 14 | [4] |
| New Zealand | LC-FLD | 2.5 - 3.2 | [4] |
| Norway | ELISA | 0.2 - 12 | [2] |
| Spain | LC-FLD / LC-MS/MS | 2.9 - 28.6 | [10] |
| Morocco | LC-MS/MS | 27.0 ± 2.60 | [2] |
| Chile | HPLC-FLD | up to 94.40 | [6] |
| Table 2: Reported this compound Concentrations in Various Protoceratium reticulatum Strains. |
Toxicology and Cellular Mechanisms of Action
The toxicology of YTXs is paradoxical. While they exhibit low acute oral toxicity, they are lethal when administered via intraperitoneal (i.p.) injection, with the heart being a primary target organ.[4][13][14]
3.1 In Vivo Toxicity
Acute toxicity studies in mice have established the lethal doses for several YTX analogues. The symptoms preceding death are neurological, resembling those of paralytic shellfish poisoning (PSP), and include exhaustion and dyspnoea.[4][12]
| Toxin Analogue | LD₅₀ (µg/Kg, i.p. mouse) | Reference(s) |
| This compound (YTX) | 100 | [4][12] |
| homoYTX | 100 | [4] |
| 45-OH-YTX | 500 | [4] |
| 45-OH-homoYTX | 500 | [4] |
| di-desulfo-YTX | >1000 | [4] |
| Table 3: Acute Intraperitoneal (i.p.) Toxicity of Yessotoxins in Mice. |
3.2 Molecular Mechanisms of Action
The precise mechanism of action for YTX is not fully elucidated but is known to be multifaceted, differing significantly from DSP toxins as it does not inhibit protein phosphatases.[4] Key cellular effects include the modulation of second messengers, cytoskeletal disruption, and the induction of programmed cell death.[13][14]
-
Phosphodiesterase (PDE) Activation: YTXs can activate cellular phosphodiesterases, leading to a decrease in cyclic AMP (cAMP) levels.[14][15]
-
Mitochondrial Pathway of Apoptosis: A primary mechanism of YTX-induced cytotoxicity is the induction of apoptosis. YTX is a potent inducer of the mitochondrial permeability transition pore (PTP).[13][16] Opening of the PTP disrupts the mitochondrial membrane potential, leading to the release of pro-apoptotic factors like cytochrome c and subsequent activation of caspases (e.g., caspase-9 and -3).[17]
-
Cytoskeletal Alterations: YTXs have been shown to affect cytoskeletal components and cell adhesion molecules.[13][14]
References
- 1. EOS - Phytoplankton Encyclopedia Project [phytoplankton.eoas.ubc.ca]
- 2. archimer.ifremer.fr [archimer.ifremer.fr]
- 3. Frontiers | Life cycle, toxinological features, and genetic characterization of the Harmful Algal Bloom producer dinoflagellate Protoceratium reticulatum from the austral coast of Chile (~44º–53º S) [frontiersin.org]
- 4. Yessotoxins, a Group of Marine Polyether Toxins: an Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The life history of the toxic marine dinoflagellate Protoceratium reticulatum (Gonyaulacales) in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Toxicological and Pharmacological Activities, and Potential Medical Applications, of Marine Algal Toxins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 9. researchgate.net [researchgate.net]
- 10. Yessotoxins profile in strains of Protoceratium reticulatum from Spain and USA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Confirmation of this compound and 45,46,47-trinorthis compound production by Protoceratium reticulatum collected in Japan [pubmed.ncbi.nlm.nih.gov]
- 12. This compound - Wikipedia [en.wikipedia.org]
- 13. Yessotoxins: a toxicological overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. This compound, a shellfish biotoxin, is a potent inducer of the permeability transition in isolated mitochondria and intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. This compound | C55H82O21S2 | CID 6440821 - PubChem [pubchem.ncbi.nlm.nih.gov]
Unraveling the Assembly Line: A Technical Guide to the Biosynthetic Pathway of Yessotoxin in Marine Algae
For Researchers, Scientists, and Drug Development Professionals
Yessotoxins (YTXs) are a group of structurally complex polyether marine toxins produced by several species of dinoflagellates, most notably Protoceratium reticulatum, Lingulodinium polyedrum, and Gonyaulax spinifera.[1][2] Their intricate ladder-like structure and biological activity have made them a subject of interest for toxicologists and drug discovery researchers alike. This technical guide provides an in-depth exploration of the current understanding of the Yessotoxin biosynthetic pathway, focusing on its polyketide origin, precursor incorporation, and the methodologies employed in its elucidation.
Core Biosynthetic Framework: A Polyketide Origin
The backbone of the this compound molecule is assembled through a Type I polyketide synthase (PKS) pathway. This was fundamentally established through stable isotope labeling studies, which traced the incorporation of carbon precursors into the final toxin structure.
Key Precursor Incorporation Study
A pivotal study conducted by Satake in 2000 provided the foundational evidence for the polyketide nature of this compound.[1][2] In this research, the dinoflagellate Protoceratium reticulatum was cultured in the presence of 13C-labeled precursors: [1-13C], [2-13C], and [1,2-13C2] sodium acetate (B1210297), as well as [methyl-13C]methionine. Subsequent analysis of the isolated this compound via Nuclear Magnetic Resonance (NMR) spectroscopy revealed a distinct labeling pattern.
The results demonstrated that the carbon skeleton of this compound is predominantly constructed from acetate units, a hallmark of polyketide biosynthesis. Specifically, the study indicated that 15 carbons in the YTX molecule were labeled by [1-13C] acetate, while 37 carbons were labeled by [2-13C] acetate.[1][2] Furthermore, the C-50 methyl group was shown to be derived from the methyl group of methionine, indicating the involvement of a methyltransferase in the biosynthetic process.[1][2] However, carbons C-1, C-2, and the exocyclic methylene (B1212753) carbon at C-50 were not labeled by acetate, suggesting a different origin or a complex rearrangement during biosynthesis.
This differential incorporation of acetate carbons is characteristic of polyketide synthesis, where the growing chain is extended by the condensation of malonyl-CoA (derived from acetyl-CoA) units. The decarboxylation of malonyl-CoA during each condensation step results in the loss of the C-1 carbon of the original acetate precursor.
The Enigmatic Genetic Blueprint: Polyketide Synthase Genes
While the polyketide origin of this compound is well-established, the specific genes and enzymes responsible for its biosynthesis remain largely uncharacterized. The immense size and complexity of dinoflagellate genomes have posed significant challenges to identifying the complete this compound biosynthetic gene cluster.
Genomic and transcriptomic studies of this compound-producing dinoflagellates, such as Protoceratium reticulatum and Lingulodinium polyedrum, have revealed the presence of numerous Type I PKS genes. However, definitively linking a specific PKS gene or gene cluster to this compound production has proven elusive. These PKS genes in dinoflagellates are often fragmented and exhibit unusual domain arrangements, further complicating their functional annotation.
The proposed biosynthetic machinery for this compound likely involves a multi-modular Type I PKS enzyme. Each module would be responsible for the addition and modification of a specific acetate unit to the growing polyketide chain. The sequence and domain organization of these modules would dictate the final structure of the polyketide backbone.
Hypothetical Biosynthetic Pathway and Tailoring Steps
Based on the precursor incorporation data and the known mechanisms of polyketide biosynthesis, a hypothetical pathway for this compound formation can be proposed. The process would begin with a starter unit, likely acetyl-CoA, followed by a series of condensation reactions with malonyl-CoA extender units, catalyzed by the PKS modules.
Following the assembly of the linear polyketide chain, a series of crucial post-PKS modifications, known as tailoring steps, are required to generate the final complex structure of this compound. These tailoring enzymes are not part of the core PKS machinery but are essential for the bioactivity and structural diversity of natural products. For this compound, these steps would include:
-
Polyether Ring Formation: A cascade of epoxidation and subsequent cyclization reactions is believed to form the characteristic ladder-like polyether skeleton. This is a common feature in the biosynthesis of other marine polyether toxins. The enzymes responsible are likely to be epoxidases and epoxide hydrolases.
-
Hydroxylation and Other Oxidations: Various hydroxyl groups and other oxidative modifications are present in the this compound structure, which are likely introduced by cytochrome P450 monooxygenases or other oxidoreductases.
-
Sulfation: The two sulfate (B86663) groups are a defining feature of this compound. These are added by sulfotransferase enzymes, which transfer a sulfonate group from a donor molecule, typically 3'-phosphoadenosine-5'-phosphosulfate (PAPS).
Quantitative Data on this compound Production
While quantitative data on the kinetics of the biosynthetic enzymes are not yet available, studies have reported on the cellular and volumetric production of this compound under various culture conditions. This information is valuable for optimizing toxin production for research purposes.
| Parameter | Value | Species | Reference |
| Maximum Cell Concentration | 2.3 x 105 cells/mL | Protoceratium reticulatum | [3] |
| Maximum this compound Concentration (in culture) | 700 ng/mL | Protoceratium reticulatum | [3] |
Experimental Protocols
The elucidation of the this compound biosynthetic pathway has relied on a combination of advanced analytical and molecular techniques. The following sections detail the general methodologies for key experiments.
Stable Isotope Labeling and Precursor Feeding Studies
Objective: To trace the incorporation of metabolic precursors into the this compound molecule.
General Protocol:
-
Culture Preparation: Axenic or monoclonal cultures of the this compound-producing dinoflagellate (e.g., Protoceratium reticulatum) are grown in a suitable nutrient-rich medium (e.g., L1 medium) under controlled conditions of temperature, light, and salinity.
-
Precursor Administration: Once the cultures reach the exponential growth phase, sterile solutions of 13C-labeled precursors (e.g., sodium acetate, methionine) are added to the culture medium. The concentration and feeding schedule are optimized to ensure sufficient incorporation without causing toxicity to the cells.
-
Harvesting and Extraction: After a defined incubation period, the algal cells are harvested by centrifugation or filtration. The cell pellet is then extracted with an appropriate solvent (e.g., methanol/water mixtures) to isolate the toxins.
-
Purification: The crude extract is subjected to a series of chromatographic steps, such as solid-phase extraction (SPE) and high-performance liquid chromatography (HPLC), to purify the this compound.
-
Analysis: The purified this compound is analyzed by Nuclear Magnetic Resonance (NMR) spectroscopy (13C-NMR and 2D-NMR experiments) to determine the positions and extent of 13C-labeling. Mass spectrometry (MS) can also be used to confirm the incorporation of the stable isotopes.
Identification of Polyketide Synthase (PKS) Genes
Objective: To identify and characterize the genes encoding the enzymes responsible for polyketide synthesis.
General Protocol:
-
Nucleic Acid Extraction: High-quality genomic DNA and total RNA are extracted from the dinoflagellate cultures.
-
Degenerate PCR: Degenerate primers targeting conserved domains of Type I PKS genes (e.g., the ketosynthase domain) are used to amplify PKS gene fragments from genomic DNA or cDNA (synthesized from RNA).
-
Sequencing and Analysis: The amplified PCR products are cloned and sequenced. The resulting sequences are then analyzed using bioinformatics tools (e.g., BLAST, phylogenetic analysis) to identify them as PKS genes and to determine their relationship to other known PKS genes.
-
Transcriptome Sequencing (RNA-Seq): High-throughput sequencing of the entire transcriptome can provide a more comprehensive view of the expressed PKS genes and their domain architecture.
-
Genome Walking or BAC Library Screening: To obtain the full-length sequence of a PKS gene and its surrounding genomic region (which may contain other biosynthesis-related genes), techniques like genome walking or screening of a Bacterial Artificial Chromosome (BAC) library can be employed.
Visualizing the Biosynthetic Logic
To better understand the proposed flow of the this compound biosynthesis, the following diagrams illustrate the key relationships and workflows.
Caption: Overview of the proposed this compound biosynthetic pathway.
Caption: Experimental workflow for precursor incorporation studies.
Future Directions
The complete elucidation of the this compound biosynthetic pathway remains a significant scientific challenge. Future research will likely focus on:
-
Genome Sequencing and Annotation: Obtaining high-quality genome sequences of this compound-producing dinoflagellates is paramount for identifying the complete biosynthetic gene cluster.
-
Functional Genomics: Techniques such as gene silencing (RNAi) or gene knockout (CRISPR/Cas9), if successfully adapted for dinoflagellates, could be used to functionally characterize candidate biosynthetic genes.
-
Heterologous Expression: Expressing the this compound PKS and tailoring enzymes in a more genetically tractable host organism could allow for the in vitro reconstitution of the biosynthetic pathway and detailed enzymatic studies.
A comprehensive understanding of the this compound biosynthetic pathway will not only provide fundamental insights into the metabolic capabilities of dinoflagellates but also pave the way for the potential biocatalytic production of this compound and its analogs for pharmacological research and drug development.
References
- 1. Biosynthesis of Saxitoxin in Marine Dinoflagellates: An Omics Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Yessotoxins, a Group of Marine Polyether Toxins: an Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biosynthesis and Molecular Genetics of Polyketides in Marine Dinoflagellates - PMC [pmc.ncbi.nlm.nih.gov]
The Enigmatic Marine Toxin: A Technical Guide to the Mechanism of Action of Yessotoxin on Ion Channels
For Researchers, Scientists, and Drug Development Professionals
Introduction
Yessotoxin (YTX) is a disulfated polyether marine toxin produced by dinoflagellates such as Protoceratium reticulatum, Lingulodinium polyedrum, and Gonyaulax spinifera.[1] Initially classified as a Diarrhetic Shellfish Poisoning (DSP) toxin, it was later distinguished by its unique mechanism of action, which does not involve the inhibition of protein phosphatases PP1 and PP2A, a hallmark of other DSP toxins like okadaic acid.[1][2][3] While YTX demonstrates high toxicity upon intraperitoneal injection in mice, its oral toxicity is notably low.[1][2] This has spurred significant research into its precise molecular targets. This technical guide provides an in-depth exploration of the current understanding of this compound's mechanism of action, with a primary focus on its intricate interplay with ion channels and associated signaling pathways.
Core Mechanism of Action: A Dual Assault on Cellular Signaling
The primary mechanism of this compound does not appear to be a direct blockade or activation of a single ion channel type in the classical sense. Instead, its effects are mediated through a more complex modulation of intracellular signaling cascades, primarily impacting calcium (Ca²⁺) homeostasis and cyclic adenosine (B11128) monophosphate (cAMP) levels. These, in turn, influence the activity of various ion channels and cellular processes, leading to cytotoxic effects such as apoptosis.[1][4]
Modulation of Intracellular Calcium (Ca²⁺) Homeostasis
A significant body of evidence points to the disruption of intracellular Ca²⁺ as a central event in YTX toxicity. YTX induces an increase in cytosolic Ca²⁺ concentration in various cell types, including human lymphocytes, immunocytes, and certain cancer cell lines.[1][5][6][7] This elevation is primarily due to an influx of extracellular Ca²⁺.
Involvement of L-type Calcium Channels:
Several studies have demonstrated that the YTX-induced Ca²⁺ entry is sensitive to L-type Ca²⁺ channel blockers.[5][6] For instance, nifedipine (B1678770) and verapamil (B1683045) have been shown to inhibit the rise in intracellular Ca²⁺ triggered by YTX.[5][6][8] This suggests that YTX, either directly or indirectly, promotes the opening of L-type Ca²⁺ channels.
Capacitative Calcium Entry:
Interestingly, while promoting extracellular Ca²⁺ influx through specific channels, YTX has also been reported to inhibit the capacitative entry of Ca²⁺, a process that refills intracellular calcium stores.[1]
Perturbation of the Cyclic AMP (cAMP) Signaling Pathway
This compound exerts a complex, Ca²⁺-dependent effect on the cAMP signaling pathway. The key molecular target identified in this pathway is phosphodiesterase (PDE) , the enzyme responsible for the degradation of cAMP.[1][3][9]
-
Activation of Phosphodiesterases (PDEs): In the presence of Ca²⁺, YTX activates PDE activity, leading to a decrease in intracellular cAMP levels.[9] The kinetic equilibrium dissociation constant (K D) for the binding of YTX to PDEs has been determined to be 3.74 ± 0.08 µM.[3]
-
Calcium-Dependent Effects: The effect of YTX on cAMP is contingent on the presence of calcium. In a Ca²⁺-free environment, YTX can cause an increase in cAMP levels, which is reversed upon the addition of extracellular calcium.[9] This suggests that the primary action is the Ca²⁺-dependent activation of PDEs.
The interplay between Ca²⁺ and cAMP signaling is crucial. The YTX-induced influx of Ca²⁺ likely activates Ca²⁺-dependent PDEs, leading to a reduction in cAMP. This reduction in cAMP can have widespread consequences on cellular function, as cAMP is a critical second messenger involved in numerous signaling pathways.
Signaling Pathway Overview
The following diagram illustrates the proposed signaling cascade initiated by this compound.
References
- 1. Yessotoxins, a Group of Marine Polyether Toxins: an Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a Promising Therapeutic Tool - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Yessotoxins: a toxicological overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of this compound on cytosolic calcium levels in human hepatocellular carcinoma cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Algal toxin this compound signalling pathways involve immunocyte mussel calcium channels [iris.unimo.it]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. This compound, a novel phycotoxin, activates phosphodiesterase activity. Effect of this compound on cAMP levels in human lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Debunking the Myth: Yessotoxin's Distinct Toxicological Profile and its Misclassification in Diarrhetic Shellfish Poisoning
A Technical Guide for Researchers and Drug Development Professionals
Executive Summary
For years, yessotoxin (YTX) was erroneously categorized as a Diarrhetic Shellfish Poisoning (DSP) toxin, a classification primarily driven by its co-extraction with true DSP toxins like okadaic acid (OA) and its positive results in non-specific mouse bioassays. This misclassification has led to significant confusion regarding its mechanism of action and potential human health risks. This technical guide aims to rectify these misconceptions by providing a detailed examination of YTX's unique toxicological profile, contrasting it with that of OA. Through a comprehensive review of experimental data and methodologies, this paper will demonstrate that YTX does not induce diarrhea and operates through distinct biochemical pathways, primarily involving the modulation of phosphodiesterases and intracellular calcium, rather than the protein phosphatase inhibition characteristic of DSP toxins. This clarification is crucial for accurate risk assessment, regulatory standards, and exploring the potential pharmacological applications of this compound.
Introduction: The Historical Misclassification of this compound
This compound, a polyether toxin produced by dinoflagellates such as Protoceratium reticulatum and Lingulodinium polyedrum, was first identified in scallops (Patinopecten yessoensis) and subsequently grouped with DSP toxins.[1][2][3] This initial classification was largely due to two factors: its frequent co-occurrence with okadaic acid and its analogs in contaminated shellfish, and the positive results it generated in the mouse bioassay historically used for DSP toxin detection.[1][4] However, a critical distinction remained: unlike true DSP toxins, this compound does not cause diarrhea in animal models.[4] This fundamental difference in physiological effect hinted at a divergent mechanism of action, prompting further investigation that has now solidified YTX's position as a separate class of marine biotoxin. The European Union officially recognized this distinction in 2002, establishing a separate regulatory limit for YTX in shellfish.
Contrasting Mechanisms of Action: Okadaic Acid vs. This compound
The primary source of the misconception surrounding YTX lies in its fundamentally different molecular target compared to okadaic acid.
Okadaic Acid: The Archetypal DSP Toxin and Protein Phosphatase Inhibitor
Okadaic acid and its analogs are potent inhibitors of serine/threonine protein phosphatases, particularly protein phosphatase 2A (PP2A) and, to a lesser extent, protein phosphatase 1 (PP1).[5] These enzymes play a critical role in dephosphorylating numerous cellular proteins. By inhibiting these phosphatases, OA leads to the hyperphosphorylation of proteins that regulate ion and fluid secretion in intestinal epithelial cells. This disruption of normal cellular signaling is the direct cause of the severe gastrointestinal symptoms, including diarrhea, that characterize DSP.[5]
This compound: A Modulator of Phosphodiesterases and Calcium Homeostasis
In stark contrast to okadaic acid, this compound is a very weak inhibitor of protein phosphatases.[2] Instead, its cellular effects are mediated through different pathways:
-
Phosphodiesterase (PDE) Activation: YTX has been shown to activate phosphodiesterases, enzymes that hydrolyze cyclic adenosine (B11128) monophosphate (cAMP).[6][7] This activation leads to a decrease in intracellular cAMP levels, a key second messenger involved in a multitude of cellular processes.[6] This interaction with PDEs is a key differentiator from DSP toxins.
-
Calcium Homeostasis Modulation: this compound can also disrupt intracellular calcium homeostasis, inducing an influx of extracellular calcium through certain calcium channels.[4][8] Changes in intracellular calcium can trigger a variety of cellular responses, including apoptosis.
The following diagram illustrates the distinct signaling pathways of Okadaic Acid and this compound.
Caption: Distinct molecular targets of Okadaic Acid and this compound.
Comparative Toxicity and Quantitative Data
The differing mechanisms of action between okadaic acid and this compound are reflected in their distinct toxicity profiles, particularly concerning the route of administration.
In Vivo Toxicity: Intraperitoneal vs. Oral Administration
While both toxins are potent when injected intraperitoneally in mice, their effects upon oral ingestion are dramatically different. Okadaic acid retains significant toxicity when administered orally, leading to the characteristic diarrhetic symptoms and, at higher doses, death.[1][9] In contrast, this compound exhibits very low oral toxicity, with studies showing no mortality in mice even at high doses.[1][10] The primary organ affected by YTX, particularly after intraperitoneal injection, is the heart, leading to cardiotoxic effects, a symptom not associated with OA.[11]
The following table summarizes the acute toxicity data for this compound and okadaic acid in mice.
| Toxin | Administration Route | Species | LD50 | Reference(s) |
| This compound (YTX) | Intraperitoneal | Mouse (CD-1) | 512 µg/kg | [1] |
| Intraperitoneal | Mouse (Swiss) | 269-328 µg/kg | [12] | |
| Oral | Mouse (CD-1) | >10,000 µg/kg | [10] | |
| Okadaic Acid (OA) | Intraperitoneal | Mouse | 192-225 µg/kg | [1][9] |
| Oral | Mouse | 897-1069 µg/kg | [13] |
In Vitro Potency: Enzyme Inhibition
The in vitro potency of these toxins against their respective molecular targets further underscores their differences. Okadaic acid is a nanomolar inhibitor of PP2A, while this compound's inhibitory effect on this enzyme is significantly weaker.[2][14][15] Conversely, this compound interacts with phosphodiesterases at micromolar concentrations.[2]
| Toxin | Target Enzyme | IC50 | Reference(s) |
| This compound (YTX) | Protein Phosphatase 2A | >1 µM (four times less effective than OA) | [2] |
| Phosphodiesterases | ~3.74 µM (KD) | [2] | |
| Okadaic Acid (OA) | Protein Phosphatase 2A | 0.1-0.32 nM | [14][15] |
| Protein Phosphatase 1 | 15-50 nM | [15] |
Experimental Protocols for Differentiation
Accurate identification and quantification of this compound and DSP toxins require specific analytical methods that can distinguish between their unique properties. The non-specific nature of the mouse bioassay necessitates the use of more refined techniques in a research and regulatory setting.
The following diagram outlines a logical workflow for the differential analysis of shellfish extracts for DSP toxins and this compound.
Caption: Workflow for the differential analysis of YTX and DSP toxins.
Protein Phosphatase 2A (PP2A) Inhibition Assay (for Okadaic Acid)
This colorimetric assay is a functional method to detect and quantify OA and its analogs based on their specific mechanism of action.[14][16]
-
Principle: The assay measures the activity of PP2A using a chromogenic substrate, p-nitrophenyl phosphate (B84403) (pNPP). In the absence of an inhibitor, PP2A dephosphorylates pNPP to p-nitrophenol, which is yellow and can be quantified spectrophotometrically at 405 nm. When OA is present, it inhibits PP2A, leading to a decrease in the formation of p-nitrophenol, and thus a reduction in color intensity. The degree of inhibition is proportional to the concentration of OA.[16]
-
Protocol Outline:
-
Prepare a 96-well microplate.
-
Add the shellfish extract (or OA standard) to the wells.
-
Add a solution of pNPP to each well.
-
Initiate the reaction by adding a solution of recombinant human PP2A.
-
Incubate the plate at 36-37°C for a defined period (e.g., 30 minutes).
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition relative to a control without the toxin and determine the OA concentration using a standard curve.[16]
-
Phosphodiesterase (PDE) Inhibition/Activation Assay (for this compound)
This functional assay is designed to detect YTX based on its interaction with PDEs. It can be performed using colorimetric or fluorometric methods.[7][17]
-
Principle:
-
Fluorometric Method: This method utilizes a fluorescent derivative of cAMP, such as anthranyloyl-cAMP. The fluorescence of this substrate decreases as it is hydrolyzed by PDEs. YTX activates PDEs, leading to an increased rate of hydrolysis and a faster decrease in fluorescence. The rate of fluorescence decay is proportional to the YTX concentration.[7]
-
Colorimetric Method: This method uses a chromogenic substrate for PDE, such as p-nitrophenyl phenylphosphonate. Hydrolysis of this substrate by PDE produces a colored product that can be measured spectrophotometrically. YTX's interaction with PDE can be measured as an inhibition of this activity, with the degree of inhibition being dose-dependent.[17]
-
-
Protocol Outline (Fluorometric Method):
-
Prepare a 96-well microplate.
-
Add the shellfish extract (or YTX standard) and a solution of PDE to the wells.
-
Add the fluorescent substrate (e.g., anthranyloyl-cAMP).
-
Measure the decrease in fluorescence over time using a fluorescence plate reader.
-
Calculate the rate of hydrolysis. An increased rate compared to the control indicates the presence of YTX.
-
Cytotoxicity Assays (e.g., Neutral Red Uptake Assay)
Cytotoxicity assays on cultured cell lines can also differentiate between the effects of YTX and OA.
-
Principle: The neutral red uptake assay is based on the ability of viable cells to incorporate and bind the supravital dye neutral red within their lysosomes. The amount of dye absorbed is proportional to the number of viable cells. Cytotoxic compounds will reduce the number of viable cells and thus the amount of neutral red taken up.[18]
-
Protocol Outline:
-
Seed cells (e.g., human intestinal Caco-2 cells) in a 96-well plate and allow them to attach overnight.
-
Expose the cells to various concentrations of the shellfish extract or purified toxins for a specified period (e.g., 24 hours).
-
Remove the treatment medium and incubate the cells with a medium containing neutral red for approximately 2-3 hours.
-
Wash the cells to remove any unincorporated dye.
-
Add a destain solution (e.g., acidified ethanol) to extract the dye from the lysosomes.
-
Measure the absorbance of the extracted dye at approximately 540 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for the specific and sensitive identification and quantification of marine biotoxins.[19][20]
-
Principle: This technique separates the compounds in a sample using liquid chromatography, followed by their detection and quantification using tandem mass spectrometry. Each toxin has a unique retention time and mass-to-charge ratio of its parent and product ions, allowing for unambiguous identification and differentiation.
-
Protocol Outline:
-
Extract the lipophilic toxins from the shellfish tissue, typically using methanol (B129727) or acetone-based solvents.
-
Clean up the extract using solid-phase extraction (SPE) to remove interfering matrix components.
-
Inject the cleaned-up extract into an LC-MS/MS system.
-
Separate the toxins on a suitable chromatography column (e.g., a C18 column).
-
Detect and quantify the toxins using a mass spectrometer operating in multiple reaction monitoring (MRM) mode, with specific transitions for YTX, OA, and their respective analogs.[19]
-
Conclusion and Implications for Research and Drug Development
The historical misclassification of this compound as a DSP toxin has obscured its true toxicological profile. A thorough review of the scientific literature clearly demonstrates that YTX does not cause diarrhea and acts through mechanisms entirely distinct from those of okadaic acid and other DSP toxins. YTX's primary effects are related to the activation of phosphodiesterases and the disruption of calcium homeostasis, leading to cardiotoxic effects in vivo, whereas OA's toxicity stems from the potent inhibition of protein phosphatases, resulting in severe gastrointestinal distress.
For researchers, scientists, and drug development professionals, this distinction is paramount. Accurate risk assessment and the establishment of appropriate regulatory limits for shellfish contamination depend on understanding the unique properties of each toxin. Furthermore, the distinct molecular targets of this compound, such as specific phosphodiesterase isoforms, may present opportunities for pharmacological research and the development of novel therapeutic agents. The detailed experimental protocols provided in this guide offer the necessary tools to accurately differentiate and study these compounds, paving the way for a more nuanced understanding of their biological activities and potential applications. It is imperative that the scientific community moves forward with a clear and accurate understanding of this compound, forever dispelling the misconception of its role in diarrhetic shellfish poisoning.
References
- 1. Oral and intraperitoneal acute toxicity studies of this compound and homoyessotoxins in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Yessotoxins, a Group of Marine Polyether Toxins: an Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targets and Effects of this compound, Okadaic Acid and Palytoxin: A Differential Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, a novel phycotoxin, activates phosphodiesterase activity. Effect of this compound on cAMP levels in human lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A rapid microplate fluorescence method to detect yessotoxins based on their capacity to activate phosphodiesterases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of this compound on cytosolic calcium levels in human hepatocellular carcinoma cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Okadaic Acid: More than a Diarrheic Toxin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparison of oral and intraperitoneal toxicity of this compound towards mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Effect of mouse strain and gender on LD(50) of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. A protein phosphatase 2A inhibition assay for a fast and sensitive assessment of okadaic acid contamination in mussels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. medchemexpress.com [medchemexpress.com]
- 16. PP2A Inhibition Assay Using Recombinant Enzyme for Rapid Detection of Okadaic Acid and Its Analogs in Shellfish - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Colorimetric and electrochemical phosphodiesterase inhibition assays for this compound detection: development and comparison with LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Neutral red uptake assay for the estimation of cell viability/cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. cabidigitallibrary.org [cabidigitallibrary.org]
- 20. LC-MS/MS analysis of diarrhetic shellfish poisoning (DSP) toxins, okadaic acid and dinophysistoxin analogues, and other lipophilic toxins - PubMed [pubmed.ncbi.nlm.nih.gov]
Yessotoxin in Mouse Models: A Toxicological Profile
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Yessotoxin (YTX), a polyether marine toxin produced by dinoflagellates, has garnered significant attention in the scientific community due to its potent biological activities and potential implications for human health through shellfish consumption. While not associated with diarrhetic shellfish poisoning, its toxicological profile, particularly in mammalian models, warrants in-depth investigation. This technical guide provides a comprehensive overview of the toxicological effects of this compound in mouse models, consolidating key data on acute toxicity, target organ pathology, and cellular mechanisms of action. Detailed experimental protocols and visual representations of signaling pathways are included to facilitate a deeper understanding and guide future research in this area.
Acute Toxicity Profile
The acute toxicity of this compound in mice is markedly dependent on the route of administration. Intraperitoneal (i.p.) injection results in significant lethality at microgram-per-kilogram doses, whereas oral administration is substantially less toxic, with mortality observed only at much higher concentrations.
Table 1: Acute Intraperitoneal Toxicity of Yessotoxins in Mice
| Toxin | Mouse Strain | LD50 (µg/kg) | Observed Clinical Signs | Reference |
| This compound (YTX) | Swiss | 269 (female), 328 (male) | Restlessness, jumping, dyspnea, convulsions | [1] |
| This compound (YTX) | ICR | 380 (female), 462 (male) | Restlessness, jumping, dyspnea, convulsions | [1] |
| This compound (YTX) | NMRI | 314 (female), 412 (male) | Restlessness, jumping, dyspnea, convulsions | [1] |
| This compound (YTX) | Not Specified | 512 | Restlessness, jumping before death | [2] |
| homothis compound (homoYTX) | Not Specified | 444 | Restlessness, jumping before death | [2] |
| 45-hydroxy-homoYTX | Not Specified | >750 | No deaths at this dose | [2] |
Table 2: Acute Oral Toxicity of this compound in Mice
| Toxin | Dose | Mortality | Observed Clinical Signs | Pathological Findings | Reference |
| This compound (YTX) | 1 and 2 mg/kg | 0/5 | No signs of toxicity | Ultrastructural myocardiocyte alterations | [2] |
| This compound (YTX) | 2.5 mg/kg | Not specified | Not specified | Moderate changes in the heart | [3][4] |
| This compound (YTX) | 10 mg/kg | 0/Not specified | No mortality | Moderate changes in the heart | [3][4][5] |
| This compound (YTX) | up to 10 mg/kg | No mortality | No strong signs of toxicity | Slight tissue modifications of myocardiocytes | [6] |
| This compound (YTX) | 1 mg/kg (acute) | No mortality | None reported | No ultrastructural alteration of skeletal muscle | [7] |
| This compound (YTX) | 1 and 2 mg/kg/day for 7 days (repeated) | No mortality | None reported | No ultrastructural alteration of skeletal muscle | [7] |
Target Organ Toxicity: The Heart as a Primary Target
Consistent across numerous studies, the primary target organ for this compound toxicity in mice, following both intraperitoneal and oral administration, is the heart.[3][4][8] While macroscopic changes are often absent, light and electron microscopy reveal distinct ultrastructural alterations in cardiomyocytes.[8]
Key cardiac pathologies observed include:
-
Mitochondrial Swelling: Clusters of swollen and rounded mitochondria, particularly in cells adjacent to capillaries.[9][10]
-
Myofibrillar Disorganization: Alterations in the arrangement of myofibrils.[9]
-
Cytoplasmic Protrusions: The formation of cytoplasmic blebs on the surface of cardiomyocytes.[2]
These changes are dose-dependent and have been observed even at oral doses that do not cause mortality.[3][4] Notably, a study on the temporal evolution of these cardiac lesions after repeated oral administration of YTX (1 mg/kg/day for 7 days) showed that the ultrastructural damage was reversible, with recovery observed 90 days after cessation of treatment.[9]
While the heart is the principal target, some studies have noted effects on other organs at higher doses or with specific YTX analogs. For instance, di-desulfo-yessotoxin has been reported to induce fatty degeneration in the liver and pancreas.[8] However, YTX itself does not typically cause significant liver damage, as evidenced by the lack of changes in plasma transaminase levels.[2]
Cellular and Molecular Mechanisms of Action
The precise mechanisms underlying this compound's cardiotoxicity are still under investigation, but several cellular processes have been implicated. In vitro studies, which provide valuable mechanistic insights, have demonstrated that YTX can induce apoptosis, disrupt the cytoskeleton, and alter intracellular calcium homeostasis.[8]
Apoptosis Induction
This compound has been shown to induce apoptosis in various cell lines.[5] This process is associated with the activation of caspases and can be triggered via the mitochondrial pathway.[5][8]
Cytoskeletal Disruption
Disruption of the F-actin cytoskeleton is another key effect of this compound observed in vitro.[11] This can lead to changes in cell morphology and adhesion. In mouse myoblasts, YTX-induced cytoskeletal disruption has been linked to tensin cleavage.[5]
Altered Calcium Homeostasis
This compound is known to affect intracellular calcium levels.[8] In cultured rat cerebellar neurons, YTX induced an increase in cytosolic calcium, although this effect was not directly linked to its neurotoxicity.[12] The modulation of calcium homeostasis is a critical area for further investigation in the context of its cardiotoxic effects.
Experimental Protocols
The following sections outline common methodologies employed in the toxicological assessment of this compound in mouse models, compiled from various studies.
Animal Models
-
Species: Mouse (Mus musculus)
-
Sex: Both male and female mice are used, with some studies noting sex-dependent differences in susceptibility to intraperitoneal toxicity.[1]
-
Body Weight: Typically ranges from 18-25 grams.
Toxin Administration
-
Intraperitoneal (i.p.) Injection: YTX is dissolved in a suitable vehicle (e.g., physiological saline containing a small percentage of Tween 60 or ethanol) and administered via intraperitoneal injection. The injection volume is typically 0.1-0.5 mL.
-
Oral Gavage: For oral toxicity studies, YTX is dissolved in a vehicle such as corn oil or physiological saline and administered directly into the stomach using a gavage needle.
Experimental Workflow for Acute Toxicity Assessment
Histopathological Analysis
-
Tissue Fixation: Organs are fixed in a suitable fixative, such as 10% neutral buffered formalin for light microscopy or a glutaraldehyde-based fixative for electron microscopy.
-
Processing and Staining: Tissues for light microscopy are embedded in paraffin, sectioned, and stained with hematoxylin (B73222) and eosin (B541160) (H&E). For electron microscopy, tissues are processed, embedded in resin, and ultrathin sections are stained with uranyl acetate (B1210297) and lead citrate.
-
Microscopic Examination: Sections are examined by a qualified pathologist to identify any treatment-related morphological changes.
Conclusion and Future Directions
The toxicological profile of this compound in mouse models is characterized by high acute toxicity following intraperitoneal administration and significantly lower toxicity via the oral route. The heart is the primary target organ, with characteristic ultrastructural changes in cardiomyocytes, even at non-lethal oral doses. The underlying mechanisms appear to involve the induction of apoptosis, cytoskeletal disruption, and alterations in calcium homeostasis.
Future research should focus on elucidating the precise molecular targets of this compound in cardiomyocytes and further investigating the signaling pathways involved in its cardiotoxic effects. Long-term, low-dose exposure studies are also warranted to assess the potential for chronic toxicity. A deeper understanding of the toxicokinetics and metabolism of this compound in vivo will be crucial for accurately assessing the risk to human health from the consumption of contaminated seafood. The detailed methodologies and mechanistic insights provided in this guide serve as a valuable resource for researchers dedicated to advancing our knowledge of this potent marine biotoxin.
References
- 1. researchgate.net [researchgate.net]
- 2. Oral and intraperitoneal acute toxicity studies of this compound and homoyessotoxins in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Comparison of oral and intraperitoneal toxicity of this compound towards mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Yessotoxins, a Group of Marine Polyether Toxins: an Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. Yessotoxins: a toxicological overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ultrastructural damage to heart tissue from repeated oral exposure to this compound resolves in 3 months - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. mdpi.com [mdpi.com]
- 12. Potent neurotoxic action of the shellfish biotoxin this compound on cultured cerebellar neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
Yessotoxin accumulation in shellfish and marine food webs
An In-depth Technical Guide to Yessotoxin Accumulation in Shellfish and Marine Food Webs
For: Researchers, Scientists, and Drug Development Professionals
Abstract
Yessotoxins (YTXs) are a group of polyether marine biotoxins produced by dinoflagellates, primarily of the genera Protoceratium, Lingulodinium, and Gonyaulax. These toxins accumulate in filter-feeding shellfish, such as mussels, scallops, clams, and oysters, posing a potential risk to marine ecosystems and aquaculture industries. Although no definitive cases of human intoxication have been reported, YTXs exhibit potent cytotoxicity in vitro and toxicity in mice via intraperitoneal injection. Their unique mechanism of action, distinct from other lipophilic toxins, involves the modulation of intracellular calcium homeostasis and cyclic adenosine (B11128) monophosphate (cAMP) signaling pathways, making them a subject of interest for pharmacological and toxicological research. This guide provides a comprehensive overview of this compound, detailing its accumulation in marine food webs, quantitative data on contamination levels, detailed experimental protocols for its detection, and an examination of its molecular mechanisms of action.
Introduction to Yessotoxins
This compound was first isolated in 1986 from the digestive glands of the scallop Patinopecten yessoensis in Mutsu Bay, Japan. Initially classified with Diarrhetic Shellfish Poisoning (DSP) toxins due to co-extraction, YTXs were later distinguished by their unique chemical structure and mechanism of action.[1] Unlike DSP toxins such as okadaic acid, YTXs do not inhibit protein phosphatases 1 and 2A and do not cause diarrhea. The European Union has established a regulatory limit for YTXs in shellfish intended for human consumption at 3.75 mg YTX equivalents/kg of shellfish meat.[2][3]
The structure of YTX is characterized by a "ladder-shaped" polyether core with 11 contiguous ether rings and two sulfate (B86663) groups, which confer an amphipathic nature to the molecule.[1] Numerous analogues, such as homo-YTX, 45-OH-YTX, and carboxy-YTX, have been identified, arising from both dinoflagellate production and metabolic transformations within shellfish.[2][4]
Accumulation in Shellfish and Marine Food Webs
Yessotoxins enter the marine food web through the consumption of toxin-producing dinoflagellates by filter-feeding organisms.
-
Producers : The primary producers of YTXs are the dinoflagellates Protoceratium reticulatum, Lingulodinium polyedrum, and Gonyaulax spinifera.[5] Toxin production can vary significantly between different strains and is influenced by environmental conditions such as temperature.[2][6]
-
Vectors : Bivalve molluscs, including mussels (Mytilus spp.), scallops (Pecten spp.), clams, and oysters (Crassostrea spp.), are the main vectors for YTX accumulation.[7] They filter large volumes of water, concentrating the toxins in their tissues, particularly the digestive gland (hepatopancreas).
-
Metabolism : Once ingested by shellfish, YTXs can undergo metabolic transformation. For example, YTX is often oxidized to 45-OH-YTX and carboxy-YTX within the mollusc. This biotransformation can alter the toxicity and detection of the toxin profile in contaminated samples.
Diagram of this compound Food Web Accumulation
Caption: Transfer of Yessotoxins through the marine food web.
Quantitative Data on this compound Accumulation
The concentration of yessotoxins in dinoflagellates and shellfish varies widely depending on geographical location, species, and the dynamics of harmful algal blooms (HABs).
Table 1: this compound Content in Producer Dinoflagellates
| Species | Location/Strain | Toxin Content (pg/cell) | Reference |
| Protoceratium reticulatum | Spain (VGO758) | 28.6 | [4] |
| Protoceratium reticulatum | Italy (Emilia-Romagna) | 15.7 | [4] |
| Protoceratium reticulatum | Japan (Yamada Bay) | 14.0 | [4] |
| Protoceratium reticulatum | Japan (Mutsu Bay) | 0.9 - 11.0 | [4] |
| Protoceratium reticulatum | Spain | 2.9 - 28.6 | [2] |
| Protoceratium reticulatum | New Zealand | 3.0 | [4] |
| Lingulodinium polyedrum | USA (California) | 0.001 - 0.2 (0 - 90.7 fg/cell) | [8][9] |
| Lingulodinium polyedrum | Spain | ~0.3 | [8] |
| Lingulodinium polyedrum | United Kingdom | ~0.02 | [8] |
Table 2: this compound Concentrations in Contaminated Shellfish
| Shellfish Species | Location | Max. Concentration (mg YTX eq/kg) | Notes | Reference(s) |
| Mytilus chilensis | Chile (Patagonian fjords) | 9.42 | Exceeded regulatory limit by ~2.5-fold. | [10] |
| Mytilus galloprovincialis | Italy (Adriatic Sea) | 1.80 - 1.97 | Several events exceeding the former 1 mg/kg limit. | [11][12] |
| Mytilus edulis | Norway (Sognefjord) | 5.74 (574 µ g/100g ) | Concentrations increased with distance from the coast. | [5] |
| Patinopecten yessoensis | Japan | YTX was a dominant toxin, but specific quantitative data varies. | Discrepancies noted between LC/MS and mouse bioassay results. | [13] |
| Mytilus chilensis | Chile (Chiloe Island) | 0.085 | Lower levels detected in this specific study. | |
| Red Scallops | South Korea | 0.073 (73 ng/g) | Homo-YTX was the analogue detected. | [14] |
| Comb Pen Shells | South Korea | 0.124 (124 ng/g) | Homo-YTX was the analogue detected. | [14] |
Note: Regulatory limits and analytical methods have changed over time, which may affect direct comparison of older and newer data.
Experimental Protocols
Accurate detection and quantification of YTXs are critical for regulatory monitoring and research. Liquid Chromatography with Mass Spectrometry (LC-MS/MS) is the official reference method in many regions, complemented by screening methods like ELISA.[15]
Sample Preparation and Toxin Extraction from Shellfish
This protocol is a representative method for extracting lipophilic toxins, including YTXs, from shellfish tissue.
-
Homogenization : Weigh approximately 2 g of homogenized shellfish tissue (from the whole body or digestive gland) into a centrifuge tube.
-
Extraction : Add a known volume (e.g., 9 mL) of methanol (B129727) (or 80-90% methanol in water) to the tube.[14][15][16]
-
Vortexing/Blending : Vigorously mix the sample using a high-speed blender or vortex mixer for 2-3 minutes to ensure thorough extraction.
-
Centrifugation : Centrifuge the sample at >2000 x g for 10 minutes to pellet the solid tissue material.
-
Supernatant Collection : Carefully collect the methanol supernatant containing the toxins.
-
Filtration : Filter the extract through a 0.22 µm or 0.45 µm syringe filter (e.g., PTFE) to remove any remaining particulate matter before analysis.[15]
-
Dilution (if necessary) : The extract can be directly injected into the LC-MS/MS system or diluted with the mobile phase as needed.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS provides high sensitivity and specificity for identifying and quantifying YTX and its analogues.
-
Chromatographic Separation :
-
Column : A C8 or C18 reversed-phase column is typically used.[14]
-
Mobile Phase : A gradient elution is employed, commonly using water and acetonitrile (B52724) or methanol, buffered with ammonium (B1175870) acetate (B1210297) or formate (B1220265) to enhance ionization.[14][16]
-
Example Gradient:
-
-
Mass Spectrometry Detection :
-
Ionization : Electrospray Ionization (ESI) is used, typically in negative ion mode for the sulfated YTX molecules.[16]
-
Analysis Mode : Multiple Reaction Monitoring (MRM) is used for quantification. This involves selecting the precursor ion (e.g., [M-2H]²⁻ or [M-H]⁻) and specific product ions generated by fragmentation. This provides high specificity.[17]
-
Quantification : Toxin concentrations are determined by comparing the peak areas from the sample to a calibration curve generated using certified reference materials.[16]
-
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a rapid and sensitive screening method based on antibody-antigen recognition.
-
Assay Principle : A competitive indirect immunoassay format is common. Microtiter plates are coated with a YTX-protein conjugate.
-
Procedure :
-
The shellfish extract (or standard) is mixed with polyclonal anti-YTX antibodies and added to the wells.
-
YTX in the sample competes with the plate-coated YTX for binding to the antibodies.
-
After incubation and washing, a secondary antibody conjugated to an enzyme (e.g., HRP) is added, which binds to the primary antibodies captured on the plate.
-
A chromogenic substrate is added. The resulting color intensity is inversely proportional to the concentration of YTX in the sample.
-
-
Data Analysis : The concentration is calculated by comparing the absorbance of the sample to a standard curve.
-
Characteristics : The method is rapid and has a good limit of quantification (e.g., 75 µg/kg), but it may show cross-reactivity with different YTX analogues and cannot distinguish between them.[7]
Diagram of this compound Analysis Workflow
Caption: General workflow for the analysis of Yessotoxins in shellfish.
Molecular Mechanism of Action & Signaling Pathways
The cytotoxicity of YTX is linked to its ability to disrupt fundamental cellular signaling pathways, primarily involving calcium and cAMP.
-
Phosphodiesterase (PDE) Activation : In the presence of extracellular calcium, YTX has been shown to activate certain phosphodiesterases (PDEs).[11] PDEs are enzymes that hydrolyze cAMP, converting it to AMP. This activation leads to a decrease in intracellular cAMP levels.[11]
-
Modulation of Calcium (Ca²⁺) Homeostasis : YTX induces the entry of extracellular Ca²⁺ into the cytoplasm.[18] This effect appears to be mediated through L-type calcium channels and can be blocked by channel inhibitors like nifedipine.[10][18] The resulting increase in cytosolic Ca²⁺ is a key trigger for downstream events, including apoptosis.[18][19]
-
Crosstalk between Ca²⁺ and cAMP : The two pathways are interconnected. The YTX-induced decrease in cAMP is dependent on the presence of extracellular Ca²⁺.[11] In some cancer cell lines, YTX's effect on Ca²⁺ pools was abolished by treatments that increased cAMP or inhibited Protein Kinase A (PKA), demonstrating complex crosstalk.[13]
-
Induction of Cell Death : The disruption of Ca²⁺ and cAMP signaling culminates in the activation of programmed cell death (apoptosis).[20] This is often characterized by the activation of caspases and involves the mitochondrial pathway.[20] YTX has also been reported to induce other forms of cell death, such as paraptosis and autophagy, depending on the cell type.[3]
-
Role of A-Kinase Anchor Proteins (AKAPs) : In lymphocytes, the effects of YTX on cAMP levels and cell fate (survival vs. death) have been linked to the modulation of AKAPs, which are scaffolding proteins that organize PKA and PDEs in specific subcellular locations, including mitochondria.[13]
Diagram of this compound Signaling Pathway
Caption: YTX mechanism of action via Ca²⁺ and cAMP pathways.
Conclusion and Future Perspectives
Yessotoxins represent a significant and globally distributed class of marine biotoxins. While the direct threat to human health from oral consumption appears low, their accumulation in commercially important shellfish necessitates rigorous monitoring to protect aquaculture industries and ensure food safety.[2][21] For researchers, the unique molecular targets of YTXs, particularly their influence on ion channels and cyclic nucleotide signaling, present valuable opportunities. As potent modulators of fundamental cellular processes like apoptosis, YTXs serve as valuable chemical probes for studying cell death pathways and may hold potential for future drug development, particularly in oncology and immunology. Continued research into their ecotoxicology, biosynthesis, and pharmacology is essential for a complete understanding of their role in the marine environment and their potential applications.
References
- 1. Parallel studies confirm Francisella halioticida causes mortality in Yesso scallops Patinopecten yessoensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Yessotoxins profile in strains of Protoceratium reticulatum from Spain and USA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New Trends in the Occurrence of Yessotoxins in the Northwestern Adriatic Sea - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Yessotoxins, a Group of Marine Polyether Toxins: an Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Monthly variations in diarrhetic toxins and this compound in shellfish from coast to the inner part of the Sognefjord, Norway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. repository.library.noaa.gov [repository.library.noaa.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. [Lipophilic toxin profiles associated with diarrhetic shellfish poisoning in scallops, Patinopecten yessoensis, collected in Hokkaido and comparison of the quantitative results between LC/MS and mouse bioassay] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. kp652.bver.co.kr [kp652.bver.co.kr]
- 15. New culture approaches for this compound production from the dinoflagellate Protoceratium reticulatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. epic.awi.de [epic.awi.de]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
Yessotoxin's Molecular Targets in Neuronal Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Yessotoxin (YTX) is a disulphated polyether marine biotoxin produced by dinoflagellates such as Protoceratium reticulatum, Lingulodinium polyedrum, and Gonyaulax spinifera.[1] Initially classified with diarrhetic shellfish poisoning (DSP) toxins, YTX does not induce diarrhea and has a distinct toxicological profile.[1] Accumulating in shellfish, YTX poses a potential risk to human health, with evidence pointing towards potent neurotoxic effects.[2][3][4] In vivo studies in mice have shown that intraperitoneal injection of YTX can be lethal, causing damage to cardiac muscle, liver, pancreas, and brain tissue.[1] This technical guide provides an in-depth overview of the molecular targets of this compound in neuronal cells, summarizing key quantitative data, detailing experimental methodologies, and illustrating the implicated signaling pathways.
Quantitative Data Summary
The following table summarizes the key quantitative data from studies investigating the effects of this compound on neuronal cells.
| Parameter | Value | Cell Type | Duration of Exposure | Effect | Reference(s) |
| EC50 | ~20 nM | Primary cultures of rat cerebellar neurons | 48 hours | Reduction in neuronal survival | [2][3][4] |
| Neurotoxicity Threshold | ≥15 nM | Primary cultures of rat cerebellar neurons | 48 hours | Weakening and fragmentation of neurites | [2][3][4] |
| Severe Neurotoxicity | ≥25 nM | Primary cultures of rat cerebellar neurons | 48 hours | Complete disintegration of neurites and neuronal death | [2][3][4] |
| F-actin Disruption | ~30% decrease in fluorescence | Primary cultures of rat cerebellar neurons | 30 hours (at 25 nM) | Disruption of the actin neuronal cytoskeleton | [2] |
| F-actin Disruption | >50% decrease in fluorescence | Primary cultures of rat cerebellar neurons | 48 hours (at 25 nM) | Disruption of the actin neuronal cytoskeleton | [2] |
| Cytosolic Calcium ([Ca2+]i) | Two-fold increase | Primary cultures of rat cerebellar neurons | Not specified | Increase in intracellular calcium | [3][4][5] |
| cAMP Levels | Decrease from 52.81 ± 3.66 to 44.53 ± 4.5 fmol | Human lymphocytes | Not specified | Decrease in intracellular cAMP | [6] |
Core Molecular Targets and Signaling Pathways
Cytoskeletal Disruption: Targeting F-actin
A primary and early effect of YTX on neuronal cells is the disruption of the cytoskeleton, specifically filamentous actin (F-actin).[1][2] Exposure of cultured cerebellar neurons to nanomolar concentrations of YTX leads to a time-dependent decrease in F-actin fluorescence intensity, indicating depolymerization or rearrangement of the actin network.[2] This cytoskeletal alteration manifests as weakening, granulation, and fragmentation of neurites, preceding cell death.[3][4]
Apoptosis Induction
This compound induces neuronal death through a mechanism involving apoptosis.[3][4] In cultured cerebellar neurons, YTX exposure leads to DNA fragmentation, a characteristic hallmark of apoptosis.[2] This process is dependent on gene expression, suggesting the activation of a programmed cell death pathway.[3][5] The apoptotic events are associated with the observed cytoskeletal disruption.[1]
Alteration of Intracellular Calcium Homeostasis
YTX induces a significant, approximately two-fold, increase in cytosolic calcium levels in cerebellar neurons.[3][4][5] This elevation in intracellular calcium can be prevented by voltage-sensitive calcium channel (VSCC) antagonists such as nifedipine (B1678770) and verapamil.[3][4] However, blockade of these channels does not prevent YTX-induced neurotoxicity, indicating that the lethal effects of YTX are not solely dependent on this calcium influx.[3][4][5] Furthermore, antagonists for voltage-sensitive sodium channels (saxitoxin) and NMDA receptors (MK-801) also fail to prevent YTX's neurotoxic effects.[3][5]
Modulation of the Cyclic AMP (cAMP) Pathway via Phosphodiesterases (PDEs)
This compound has been shown to interact with and activate phosphodiesterases (PDEs), enzymes that hydrolyze cyclic AMP (cAMP).[6][7] In human lymphocytes, YTX treatment leads to a decrease in intracellular cAMP levels, an effect that is dependent on the presence of extracellular calcium.[6] YTX can also reverse the increase in cAMP induced by the adenylyl cyclase activator, forskolin.[6] Studies using a resonant mirror biosensor have confirmed the binding of YTX to several PDE families, including PDE1, PDE3, and PDE4.[7] By activating PDEs, YTX effectively reduces cAMP levels, which can have profound effects on neuronal function and survival, as cAMP is a critical second messenger in many neuronal processes.[8][9][10]
Detailed Experimental Protocols
Cell Culture and this compound Treatment
-
Cell Type: Primary cultures of rat cerebellar neurons.[2]
-
Preparation: Neurons are prepared from 8-day-old Wistar rat pups. After dissociation, cells are plated on poly-L-lysine-coated plates. Cytosine arabinoside (10 µM) is added after 20-24 hours to inhibit non-neuronal cell proliferation. Neurons are used for experiments between 14-20 days in vitro.[2]
-
This compound: YTX is extracted from the dinoflagellate Protoceratium reticulatum.[2]
-
Treatment: YTX is added to the culture medium at the desired concentrations (e.g., 15 nM, 25 nM) for specified durations (e.g., 5, 8, 30, 48 hours).[2]
Neuronal Viability Assay
-
Method: Staining with fluorescein (B123965) diacetate (FDA) and ethidium (B1194527) bromide (EB).[2]
-
Procedure:
-
After YTX treatment, cultures are incubated with FDA and EB.
-
Live cells with intact membranes metabolize FDA to fluorescein and appear green.
-
Dead cells with compromised membranes take up EB and their nuclei appear red.
-
Randomly selected fields are photographed, and live and dead neurons are counted.
-
Results are expressed as a percentage of live neurons relative to control cultures.[2]
-
F-actin Staining and Visualization
-
Method: Fluorescence microscopy using a fluorescent phalloidin (B8060827) derivative.[2]
-
Procedure:
-
Neurons are fixed with 4% formaldehyde (B43269) in PBS.
-
Cells are permeabilized with acetone (B3395972) at -20°C.
-
Staining is performed with Oregon Green 514 phalloidin (or a similar derivative) to label F-actin.
-
Samples are examined under a laser confocal microscope.
-
Fluorescence intensity is quantified from multiple fields to assess changes in F-actin content.[2][11]
-
Intracellular Calcium Imaging
-
Method: Calcium imaging using a fluorescent calcium indicator.[2]
-
Procedure:
-
Neurons are loaded with a calcium-sensitive dye, such as Fluo-3 AM.
-
After dye loading, cells are washed and placed in an incubation buffer.
-
Baseline fluorescence is recorded using a confocal microscope.
-
YTX is added, and changes in fluorescence intensity, corresponding to changes in intracellular calcium concentration, are recorded over time.[2]
-
DNA Fragmentation Analysis
-
Method: Agarose (B213101) gel electrophoresis of extracted DNA.[2]
-
Procedure:
-
After treatment with YTX, cells are lysed.
-
Soluble DNA is extracted from the lysate.
-
The extracted DNA is run on an agarose gel.
-
The gel is stained with ethidium bromide and visualized under UV light.
-
The appearance of a "ladder" pattern of DNA fragments is indicative of apoptosis.[2]
-
Phosphodiesterase Interaction Analysis
-
Method: Resonant mirror biosensor.[7]
-
Procedure:
-
Different phosphodiesterase isozymes (e.g., PDE1, PDE3, PDE4) are immobilized on aminosilane (B1250345) cuvettes.
-
Various concentrations of YTX are passed over the immobilized PDEs.
-
The biosensor detects changes in the refractive index at the surface as YTX binds to the PDEs, generating association curves.
-
From these curves, association (k_ass) and dissociation (k_diss) rate constants are calculated to determine the binding affinity (K_D).[7]
-
Workflow for Investigating YTX Neurotoxicity
Conclusion
This compound exerts potent neurotoxic effects through a multi-targeted mechanism in neuronal cells. The primary molecular events include the disruption of the F-actin cytoskeleton, the induction of apoptosis via a gene-expression-dependent pathway, and the alteration of intracellular signaling cascades. Specifically, YTX activates phosphodiesterases, leading to a reduction in cAMP levels, and causes an increase in cytosolic calcium that is not the primary driver of cell death. The convergence of these effects leads to the observed neurite degeneration and neuronal death. This in-depth understanding of YTX's molecular targets is crucial for assessing its risk to human health and for the development of potential therapeutic strategies to counteract its neurotoxic effects. Further research is warranted to fully elucidate the intricate downstream signaling events and the specific protein interactions that mediate the toxicity of this potent marine biotoxin.
References
- 1. Yessotoxins, a Group of Marine Polyether Toxins: an Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Potent neurotoxic action of the shellfish biotoxin this compound on cultured cerebellar neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. This compound, a novel phycotoxin, activates phosphodiesterase activity. Effect of this compound on cAMP levels in human lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Study of the interaction between different phosphodiesterases and this compound using a resonant mirror biosensor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cyclic AMP promotes neuronal survival by phosphorylation of glycogen synthase kinase 3beta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The effects of postsynaptic levels of cyclic AMP on excitatory and inhibitory responses of an identified central neuron - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cyclic AMP and Its Effects on Neurotransmitter Release and Brain Function - Creative Proteomics [creative-proteomics.com]
- 11. researchgate.net [researchgate.net]
The Ecological Nexus of Yessotoxin: A Technical Guide to its Role and Function in Dinoflagellates
For Researchers, Scientists, and Drug Development Professionals
Abstract
Yessotoxins (YTXs) are a group of polyether marine toxins produced by several species of dinoflagellates, most notably from the genera Protoceratium, Lingulodinium, and Gonyaulax.[1] While initially classified with diarrhetic shellfish poisoning (DSP) toxins, YTXs exhibit a distinct toxicological profile and ecological function. This technical guide provides an in-depth examination of the ecological role of Yessotoxin, its biosynthesis, its function in chemical defense, and its impact on marine food webs. Detailed experimental protocols, quantitative data, and visualizations of key biological pathways are presented to serve as a comprehensive resource for researchers in marine biology, toxicology, and pharmacology.
Introduction to this compound and its Producing Organisms
This compound and its analogues are complex, disulfated polyether compounds.[1] First identified in the scallop Patinopecten yessoensis, their origin was subsequently traced to dinoflagellates. The primary producers of YTXs include Protoceratium reticulatum, Lingulodinium polyedrum, and Gonyaulax spinifera. These dinoflagellates are globally distributed, and their blooms can lead to the accumulation of YTXs in shellfish, posing a potential risk to marine ecosystems and human consumers, although no human intoxications have been definitively recorded.[2]
Biosynthesis of this compound
The intricate structure of this compound is a product of polyketide biosynthesis, a pathway responsible for a wide array of secondary metabolites in bacteria, fungi, and protists.[3] This process involves the sequential condensation of small carboxylic acid units by large, multi-domain enzymes known as polyketide synthases (PKSs).
While the complete gene cluster and the precise enzymatic steps for this compound biosynthesis have not yet been fully elucidated for any dinoflagellate species, the general principles of Type I PKS systems provide a framework for its formation. Isotopic labeling studies with P. reticulatum have confirmed that the carbon backbone of YTX is derived from acetate (B1210297), with methyl groups originating from both acetate and methionine.
Below is a generalized workflow for the biosynthesis of a polyketide backbone, which is the precursor to this compound.
Ecological Role of this compound
The primary ecological function of this compound appears to be chemical defense, acting as both a feeding deterrent and an allelopathic agent.
Feeding Deterrence
This compound has been shown to deter grazing by zooplankton, a primary consumer of dinoflagellates. This anti-predator mechanism can provide a significant survival advantage, allowing YTX-producing dinoflagellates to form dense blooms.
Quantitative Data on Feeding Deterrence:
| Grazer Species | Dinoflagellate/Toxin Source | YTX Concentration | Observed Effect | Reference |
| Acartia hudsonica (Copepod) | Purified YTX on artificial particles | 1.8 - 43.3 pg/particle | Clearance rate of YTX-coated particles was approximately half that of control particles. | Makino et al., 2008 |
An experimental workflow for assessing the feeding deterrence of this compound is depicted below.
Allelopathy
Allelopathy, the chemical inhibition of one organism by another, is another proposed role for this compound. By releasing YTX into the surrounding water, dinoflagellates may suppress the growth of competing phytoplankton species, thereby securing resources for themselves. While the allelopathic effects of some dinoflagellate toxins are well-documented, specific quantitative data for this compound's role in inter-phytoplankton competition is an active area of research.
Environmental Factors Influencing this compound Production
The production of this compound is not constant and can be influenced by various environmental factors. Understanding these relationships is crucial for predicting toxic blooms.
Quantitative Data on YTX Production in Protoceratium reticulatum
| Environmental Factor | Condition | Cellular YTX (pg/cell) | YTX in Medium (ng/mL) | Reference |
| Nutrient Limitation | Guerrini et al., 2007 | |||
| Control (f/2 medium) | 28.3 ± 4.5 | 1.8 ± 0.3 | ||
| Nitrogen-limited | 25.1 ± 3.9 | 4.2 ± 0.6 | ||
| Phosphorus-limited | 45.2 ± 6.8 | 0.9 ± 0.1 | ||
| Salinity | Guerrini et al., 2007 | |||
| 22 psu | 20.1 ± 3.1 | 2.5 ± 0.4 | ||
| 32 psu | 35.4 ± 5.3 | 1.5 ± 0.2 | ||
| 42 psu | 22.8 ± 3.6 | 0.8 ± 0.1 | ||
| Temperature | Guerrini et al., 2007 | |||
| 16 °C | 29.8 ± 4.7 | 2.1 ± 0.3 | ||
| 20 °C | 33.1 ± 5.1 | 1.6 ± 0.2 | ||
| 26 °C | 18.7 ± 2.9 | 0.7 ± 0.1 |
Cellular and Molecular Mechanisms of Action
The biological effects of this compound are mediated through its interaction with specific cellular signaling pathways. This is of particular interest to drug development professionals, as marine toxins often provide novel pharmacological probes.
Modulation of Cyclic AMP (cAMP) Signaling
This compound has been shown to activate phosphodiesterases (PDEs), enzymes that hydrolyze cyclic adenosine (B11128) monophosphate (cAMP).[4][5] By activating PDEs, YTX can lead to a decrease in intracellular cAMP levels.[4] This disruption of the cAMP signaling cascade can have widespread effects on cellular processes.
Disruption of Calcium Homeostasis
This compound can also modulate intracellular calcium (Ca²⁺) levels.[6] It has been observed to induce a calcium influx in some cell types, potentially through interactions with voltage-gated calcium channels.[7] Given the central role of calcium as a second messenger, its dysregulation by YTX can trigger a variety of cellular responses, including apoptosis.
References
- 1. Yessotoxins, a Group of Marine Polyether Toxins: an Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a Promising Therapeutic Tool - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. This compound, a novel phycotoxin, activates phosphodiesterase activity. Effect of this compound on cAMP levels in human lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Study of the interaction between different phosphodiesterases and this compound using a resonant mirror biosensor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Role of this compound in calcium and cAMP-crosstalks in primary and K-562 human lymphocytes: the effect is mediated by anchor kinase A mitochondrial proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Yessotoxin's Impact on Cardiomyocyte Calcium Homeostasis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Yessotoxin (YTX), a polyether marine toxin, has been identified as a cardiotoxic agent, inducing ultrastructural changes and functional impairments in cardiac muscle cells. While initial hypotheses centered on direct interference with cardiomyocyte calcium homeostasis, accumulating evidence points towards more nuanced, indirect mechanisms of action. This technical guide provides a comprehensive overview of the current understanding of YTX's effects on cardiomyocytes, with a particular focus on its relationship with calcium signaling. It consolidates quantitative data, details key experimental methodologies, and presents signaling pathways and workflows through structured diagrams. In primary cultures of rat cardiomyocytes, YTX has been shown to cause a time- and concentration-dependent reduction in beating frequency.[1][2] Notably, this negative chronotropic effect is not associated with an impairment of calcium homeostasis or the uncoupling of membrane electrical activity and calcium release from intracellular stores.[1][2] Furthermore, basal cAMP levels in cardiomyocytes do not appear to be directly altered by YTX.[1][2] Instead, the cardiotoxic effects of YTX are more likely attributable to indirect pathways, including the activation of phosphodiesterases (PDEs) and the induction of the mitochondrial permeability transition pore (mPTP), leading to mitochondrial dysfunction and subsequent cellular damage.[3][4] This guide will delve into these mechanisms, providing researchers and drug development professionals with a detailed resource to inform further investigation and safety pharmacology assessments.
This compound's Effects on Cardiomyocyte Function: A Quantitative Overview
This compound exerts a dose- and time-dependent inhibitory effect on the spontaneous beating frequency of cultured cardiomyocytes. Furthermore, prolonged exposure to YTX leads to a significant reduction in cardiomyocyte viability. The following tables summarize the key quantitative findings from in vitro studies.
Table 1: Effect of this compound on the Beating Frequency of Primary Rat Cardiomyocytes
| YTX Concentration (µM) | Incubation Time (hours) | Mean Beating Frequency (% of Control) |
| 0.1 | 1 | No significant change |
| 0.3 | 1 | Significant reduction |
| 1 | 1 | ~50% reduction[5] |
| 0.1 | 5 | Significant reduction |
| 0.3 | 5 | Further reduction |
| 1 | 5 | Pronounced reduction |
| 0.1 | 24 | Significant reduction[5] |
| 0.3 | 24 | Stronger inhibition[5] |
| 1 | 24 | Arrest of beating in >50% of cells[5] |
Table 2: Effect of this compound on the Viability of Primary Rat Cardiomyocytes
| YTX Concentration (µM) | Incubation Time (hours) | Assay | Effect on Cell Viability |
| 0.01 - 1 | 24 | MTT, SRB | Decrease in a concentration-dependent manner[1][2] |
| 0.01 - 1 | 48 | MTT, SRB | Further decrease in a concentration-dependent manner[1][2] |
| 0.01 - 1 | 72 | MTT, SRB | Continued decrease in a concentration-dependent manner[1][2] |
Proposed Signaling Pathways of this compound in Cardiomyocytes
Current evidence suggests that YTX does not directly interfere with the core mechanisms of excitation-contraction coupling or calcium homeostasis in cardiomyocytes. The diagrams below illustrate the established lack of direct effects and the proposed indirect signaling pathways that are likely responsible for YTX-induced cardiotoxicity.
Key Experimental Protocols
The following section details the methodologies employed in seminal studies investigating the effects of this compound on cardiomyocytes.
Primary Cardiomyocyte Isolation and Culture
-
Tissue Source: Neonatal (1-3 day old) Sprague-Dawley or Wistar rats.[1]
-
Dissociation: Hearts are excised, atria removed, and ventricles are minced. The tissue fragments are subjected to multiple rounds of enzymatic digestion, typically using a solution containing trypsin and collagenase, to dissociate the cells.[6]
-
Enrichment: To enrich for cardiomyocytes, the cell suspension is pre-plated for 1-2 hours. Fibroblasts and other non-myocytes adhere more rapidly to the culture dish, allowing for the collection of a myocyte-rich suspension of unattached cells.[6]
-
Culture Conditions: Enriched cardiomyocytes are plated onto culture dishes pre-coated with an extracellular matrix component (e.g., laminin (B1169045) or fibronectin) to promote attachment and survival. Cells are maintained in a suitable culture medium (e.g., DMEM/F12 supplemented with fetal bovine serum and antibiotics) in a humidified incubator at 37°C with 5% CO₂.[6]
Assessment of Cardiomyocyte Beating Frequency
-
Data Acquisition: Spontaneously beating cardiomyocytes in culture are observed using a phase-contrast microscope equipped with a video camera. Digital video recordings of multiple fields of view are captured for a defined duration.[1][7]
-
Analysis: The beating frequency can be determined by manual counting of contractions over time.[6] For more objective and high-throughput analysis, computational methods such as Fourier transform analysis of pixel intensity changes over time can be employed to derive the beat rate.[7]
Intracellular Calcium Imaging
-
Calcium Indicator Loading: Cultured cardiomyocytes are incubated with a calcium-sensitive fluorescent dye, such as Fura-2 AM or Fluo-4 AM. The AM ester form allows the dye to cross the cell membrane, where intracellular esterases cleave the AM group, trapping the fluorescent indicator in the cytosol.[8]
-
Imaging Setup: A fluorescence microscope equipped with a high-speed camera and appropriate excitation and emission filters is used. For ratiometric dyes like Fura-2, the excitation wavelength is alternated (e.g., between 340 nm and 380 nm), and the ratio of the emitted fluorescence intensities is used to calculate the intracellular calcium concentration, which minimizes artifacts from dye loading and cell thickness. For single-wavelength dyes like Fluo-4, changes in fluorescence intensity are indicative of relative changes in intracellular calcium.
-
Data Acquisition and Analysis: A baseline recording of fluorescence is established before the application of YTX. Following the addition of the toxin, changes in the amplitude, frequency, and kinetics of the calcium transients associated with spontaneous contractions are recorded and analyzed.
Cell Viability Assays
-
MTT Assay: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals. The formazan is then solubilized, and the absorbance is measured, which is proportional to the number of viable cells.[1][2]
-
SRB Assay: The sulforhodamine B (SRB) assay is a colorimetric assay that measures cellular protein content. SRB binds to basic amino acids in cellular proteins under acidic conditions. The amount of bound dye is proportional to the total protein mass and, therefore, to the number of cells.[1][2]
Experimental Workflow
The following diagram outlines a typical experimental workflow for investigating the effects of this compound on cardiomyocytes.
Conclusion and Future Directions
The available evidence strongly indicates that this compound's cardiotoxicity in cardiomyocytes is not a direct consequence of interference with calcium homeostasis. The observed reduction in beating frequency and cell viability appears to be downstream of other cellular events. The activation of phosphodiesterases and the induction of the mitochondrial permeability transition pore are two compelling indirect mechanisms that warrant further investigation in the specific context of cardiac muscle cells.
Future research should focus on:
-
Confirming PDE activation in cardiomyocytes: Directly measuring PDE activity and cAMP levels in YTX-treated cardiomyocytes is crucial to validate this proposed pathway.
-
Elucidating the role of mPTP: Investigating the effects of mPTP inhibitors on YTX-induced cardiomyocyte dysfunction and cell death would provide direct evidence for the involvement of this pathway.
-
Identifying specific PDE isoforms: Determining which PDE isoforms are targeted by YTX could open avenues for the development of targeted therapeutic interventions.
-
In vivo correlation: Further in vivo studies are needed to correlate the in vitro findings with the observed ultrastructural and functional cardiac changes in animal models.
A deeper understanding of these indirect mechanisms is essential for accurate risk assessment of this compound exposure and for the development of potential strategies to mitigate its cardiotoxic effects.
References
- 1. researchgate.net [researchgate.net]
- 2. Acute Cardiotoxicity Evaluation of the Marine Biotoxins OA, DTX-1 and YTX - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a novel phycotoxin, activates phosphodiesterase activity. Effect of this compound on cAMP levels in human lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. This compound, a shellfish biotoxin, is a potent inducer of the permeability transition in isolated mitochondria and intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Quantification of Cardiomyocyte Beating Frequency Using Fourier Transform Analysis [ouci.dntb.gov.ua]
- 8. m.youtube.com [m.youtube.com]
Induction of Apoptosis by Yessotoxin: A Technical Guide on Caspase-Mediated Cell Death
For Researchers, Scientists, and Drug Development Professionals
Abstract
Yessotoxin (YTX), a marine polyether toxin, has emerged as a potent inducer of apoptosis in a variety of cell lines. This technical guide provides an in-depth overview of the molecular mechanisms underlying YTX-induced apoptosis, with a primary focus on the activation of the caspase cascade. We consolidate quantitative data from multiple studies, detail key experimental protocols for investigating YTX's apoptotic effects, and present visualized signaling pathways and experimental workflows to facilitate a comprehensive understanding of its mode of action. This document serves as a critical resource for researchers exploring the therapeutic potential of this compound, particularly in the context of oncology and other diseases characterized by aberrant cell proliferation.
Introduction
This compound (YTX) is a disulfated polyether toxin originally isolated from the scallop Patinopecten yessoensis.[1] Produced by dinoflagellates such as Protoceratium reticulatum, Lingulodinium polyedrum, and Gonyaulax spinifera, YTX accumulates in shellfish and has been traditionally associated with diarrhetic shellfish poisoning (DSP) due to its co-extraction with DSP toxins.[1] However, further research has revealed that YTX does not inhibit protein phosphatases, a hallmark of DSP toxins, and instead exhibits a distinct toxicological profile.[1] Notably, YTX has been shown to induce apoptosis in a wide range of cell types, including various cancer cell lines, making it a subject of significant interest for therapeutic applications.[2][3] This guide delineates the current understanding of YTX-induced apoptosis, focusing on the central role of caspase activation.
Quantitative Analysis of this compound-Induced Apoptosis
The pro-apoptotic activity of this compound has been quantified across various cell lines and experimental conditions. The following tables summarize key quantitative data related to YTX's cytotoxic effects and its impact on caspase activity.
Table 1: Cytotoxicity of this compound in Various Cell Lines
| Cell Line | Assay | Concentration (nM) | Incubation Time (h) | Effect | Reference |
| K-562 (Human Leukemia) | LDH Assay | 30 | 24 | Significant decrease in cell viability | [4][5] |
| K-562 (Human Leukemia) | MTT Assay | Not specified | 24 | ~30% increase in apparent viability (due to increased mitochondrial activity) | [4] |
| HeLa (Human Cervical Cancer) | Not specified | Sub-nanomolar | 48-96 | Induction of cell death | [6] |
| MEC1 (Human B-chronic Lymphocytic Leukemia) | MTT Assay | 10, 30, 100 | 24 | Significant decrease in cell viability | [3] |
| MEC1 (Human B-chronic Lymphocytic Leukemia) | MTT Assay | 10, 30, 100 | 48 | ~50% decrease in cell viability | [3] |
| B16F10 (Murine Melanoma) | Not specified | Not specified | Not specified | Highest sensitivity among tested cell lines (B16F10, RBL-2H3, MEC1) | [3] |
| HL7702 (Human Liver) | Not specified | Not specified | Not specified | Induction of apoptosis | [7][8] |
| Bel7402 (Human Hepatoma) | Not specified | Not specified | Not specified | Induction of apoptosis | [9] |
| MCF-7 (Human Breast Cancer) | E-cadherin fragment accumulation | EC50 = 0.55 | Not specified | Accumulation of 100 kDa E-cadherin fragment | [10] |
Table 2: Caspase Activation by this compound
| Cell Line | Caspase(s) Activated | Fold/Percent Increase | YTX Concentration (nM) | Incubation Time (h) | Reference |
| K-562 (Human Leukemia) | Caspase-8 | 75% increase in cytosolic levels | 30 | 24 | [5] |
| K-562 (Human Leukemia) | Caspase-8 | Significant increase (0.16 units) | Not specified | 24 | [4] |
| K-562 (Human Leukemia) | Caspase-3 | Significant increase in expression (0.21 units) | Not specified | 24 | [4] |
| HeLa (Human Cervical Cancer) | Caspase-3/7 | ~8-fold higher activity than Caspase-2 | Sub-nanomolar | 48-96 | [6] |
| HeLa (Human Cervical Cancer) | Caspase-2 | ~2-fold higher activity than control | Sub-nanomolar | 48-96 | [6] |
| L6 and BC3H1 (Myoblasts) | Caspase-9 | Activation observed | 100 | Not specified | [11] |
| HL7702 (Human Liver) | Caspase-3 | Deregulation of activity observed | Not specified | Not specified | [7][8] |
| Bel7402 (Human Hepatoma) | Caspase-3 | Activation observed | Not specified | Not specified | [9] |
Signaling Pathways of this compound-Induced Apoptosis
This compound triggers apoptosis through the engagement of both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, culminating in the activation of executioner caspases.
The Intrinsic (Mitochondrial) Pathway
The intrinsic pathway is a major mechanism of YTX-induced apoptosis.[1] YTX treatment leads to mitochondrial dysfunction, characterized by the loss of mitochondrial membrane potential (ΔΨm) and the opening of the mitochondrial permeability transition pore (PTP).[11][12] This disruption results in the release of pro-apoptotic factors, such as cytochrome c and Smac/DIABLO, from the mitochondrial intermembrane space into the cytosol.[11][12] Cytosolic cytochrome c then binds to Apoptotic protease-activating factor 1 (Apaf-1), leading to the formation of the apoptosome and the subsequent activation of the initiator caspase-9.[11][13] Activated caspase-9, in turn, cleaves and activates executioner caspases, such as caspase-3 and -7, which orchestrate the dismantling of the cell.[13]
Caption: YTX-induced intrinsic apoptotic pathway.
The Extrinsic (Death Receptor) Pathway
Evidence also points to the involvement of the extrinsic pathway in YTX-induced apoptosis.[4] This pathway is initiated by the activation of death receptors on the cell surface. While the direct interaction of YTX with death receptors has not been fully elucidated, studies have shown a significant increase in the activity of caspase-8, a key initiator caspase in the extrinsic pathway, following YTX treatment.[4][5] Activated caspase-8 can then directly cleave and activate executioner caspases, such as caspase-3, or it can cleave Bid to tBid, which then translocates to the mitochondria to amplify the apoptotic signal through the intrinsic pathway.[2]
Caption: YTX-induced extrinsic apoptotic pathway.
Role of Calcium Signaling
Intracellular calcium (Ca2+) homeostasis is critical for cell survival, and its dysregulation is a known trigger for apoptosis. This compound has been shown to induce an increase in cytosolic Ca2+ levels in various cell lines, including HL7702 and Bel7402 human liver cells.[7][8][14] This influx of Ca2+ is thought to contribute to the induction of apoptosis.[14][15] The elevated Ca2+ can lead to mitochondrial stress, further promoting the intrinsic apoptotic pathway.[16] Studies have indicated that YTX may modulate L-type Ca2+ channels, and the YTX-evoked Ca2+ increase can be blocked by the L-type Ca2+ channel blocker nifedipine (B1678770) and the chelator EGTA, suggesting that Ca2+ entry from the extracellular space is a key event.[14][15]
Caption: Role of Ca²⁺ in YTX-induced apoptosis.
Key Experimental Protocols
Investigating the pro-apoptotic effects of this compound involves a range of standard and specialized cell-based assays. Below are detailed methodologies for key experiments.
Cell Viability Assays
A. MTT (3-[4,5-dimethylthiazol-2-yl]-2,5-diphenyltetrazolium bromide) Assay
-
Principle: Measures cell viability based on the reduction of the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells. It is important to note that YTX can increase mitochondrial activity, which may lead to an overestimation of cell viability with this assay.[4]
-
Protocol:
-
Seed cells in a 96-well plate at a density of 0.5 x 10^6 cells/mL and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound for the desired time period (e.g., 24, 48, 72 hours).
-
Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol (B130326) with 0.04 N HCl) to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
B. Lactate Dehydrogenase (LDH) Assay
-
Principle: Measures the release of the cytosolic enzyme LDH from cells with damaged plasma membranes into the culture medium. The amount of LDH released is proportional to the number of dead cells. This assay is not affected by changes in mitochondrial activity.[4]
-
Protocol:
-
Seed and treat cells with this compound as described for the MTT assay.
-
Collect the cell culture supernatant.
-
Transfer the supernatant to a new 96-well plate.
-
Add the LDH reaction mixture (containing diaphorase and NAD+) to each well according to the manufacturer's instructions.
-
Incubate in the dark at room temperature for 10-30 minutes.
-
Measure the absorbance at a wavelength of 490 nm.
-
Apoptosis Detection Assays
A. Annexin V/Propidium Iodide (PI) Staining by Flow Cytometry
-
Principle: Differentiates between live, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).
-
Protocol:
-
Harvest cells after treatment with this compound.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add fluorescently labeled Annexin V and PI to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry.
-
Caption: Annexin V/PI staining workflow.
B. Caspase Activity Assays
-
Principle: Measures the activity of specific caspases using colorimetric or fluorometric substrates. The substrate is a peptide sequence recognized by the specific caspase, conjugated to a chromophore or fluorophore. Cleavage of the substrate by the active caspase releases the reporter molecule, which can be quantified.
-
Protocol (Colorimetric):
-
Lyse YTX-treated cells to release cellular proteins.
-
Add the cell lysate to a 96-well plate.
-
Add the specific caspase substrate (e.g., DEVD-pNA for caspase-3) to each well.
-
Incubate at 37°C for 1-2 hours.
-
Measure the absorbance at a wavelength of 405 nm.
-
C. Western Blotting for Caspase Cleavage and PARP Cleavage
-
Principle: Detects the activation of caspases by observing their cleavage from inactive pro-caspases to active smaller subunits. Also detects the cleavage of Poly (ADP-ribose) polymerase (PARP), a substrate of activated caspase-3 and -7, from its full-length form (116 kDa) to a characteristic 89 kDa fragment.
-
Protocol:
-
Extract total protein from YTX-treated cells.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for the pro- and cleaved forms of caspases (e.g., caspase-3, -8, -9) or PARP.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Conclusion and Future Directions
This compound potently induces apoptosis in a variety of cell types, particularly cancer cells, through the activation of both intrinsic and extrinsic caspase-mediated pathways. The disruption of mitochondrial function and the influx of extracellular calcium are key upstream events that converge on the activation of initiator and executioner caspases. The quantitative data and detailed protocols presented in this guide provide a solid foundation for researchers investigating the therapeutic potential of YTX.
Future research should focus on several key areas:
-
Elucidation of the direct molecular target(s) of this compound: Identifying the specific receptors or channels that YTX interacts with to initiate the apoptotic cascade.
-
In vivo studies: Translating the promising in vitro findings into preclinical animal models to evaluate the anti-tumor efficacy and safety of YTX.[3]
-
Structure-activity relationship studies: Synthesizing and testing YTX analogs to identify compounds with improved potency and reduced off-target toxicity.[10]
-
Combination therapies: Investigating the synergistic effects of YTX with conventional chemotherapeutic agents to enhance anti-cancer activity and overcome drug resistance.
A deeper understanding of the intricate signaling networks modulated by this compound will be instrumental in harnessing its pro-apoptotic properties for the development of novel therapeutic strategies.
References
- 1. Yessotoxins, a Group of Marine Polyether Toxins: an Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. This compound, a Marine Toxin, Exhibits Anti-Allergic and Anti-Tumoural Activities Inhibiting Melanoma Tumour Growth in a Preclinical Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | The marine toxin, this compound, induces apoptosis and increases mitochondrial activity [frontiersin.org]
- 5. Different toxic effects of YTX in tumor K-562 and lymphoblastoid cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Caspase activation and death induced by this compound in HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound induces apoptosis in HL7702 human liver cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. Characterization of apoptotic changes induced by this compound in the Bel7402 human hepatoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. This compound | C55H82O21S2 | CID 6440821 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
- 14. Effect of this compound on cytosolic calcium levels in human hepatocellular carcinoma cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. The role of mitochondria in apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Yessotoxin's Impact on Cytoskeletal Organization and Cell Adhesion: A Technical Guide
This technical guide provides an in-depth examination of the effects of yessotoxin (YTX), a marine polyether toxin, on the intricate cellular processes of cytoskeletal organization and cell adhesion. For researchers, scientists, and professionals in drug development, understanding the molecular mechanisms of YTX offers insights into fundamental cell biology and potential therapeutic applications.
Core Impact on Cell Adhesion: The Disruption of the E-cadherin-Catenin System
This compound selectively disrupts the E-cadherin-catenin system, a cornerstone of cell-cell adhesion in epithelial cells.[1] This interference does not immediately cause a collapse of the entire system but rather initiates a cascade of events that compromise the integrity of adhesive structures over time.
A primary effect of YTX is the accumulation of a 100 kDa fragment of E-cadherin, termed ECRA100.[1] This fragment, which lacks the intracellular domain of the protein, is not released into the culture media but accumulates within the cell.[1] Studies on MCF-7 breast cancer cells have shown that a one-day treatment with YTX leads to an increase in cellular complexes containing ECRA100, particularly E-cadherin.ECRA100 heterodimers.[2] These heterodimers are not part of the stable adhesive junctions and are found in other membranous fractions.[2]
The accumulation of ECRA100 is a result of YTX interfering with the degradation pathway of E-cadherin.[3] Specifically, YTX slows down the endocytosis and complete disposal of the ECRA100 intermediate proteolytic fragment.[3] This process is dependent on the actin cytoskeleton, as demonstrated by the accumulation of ECRA100 after treatment with the actin-disrupting agent cytochalasin D.[3] Conversely, the microtubule network does not appear to be involved in the degradation of ECRA100.[3]
The disruption of the E-cadherin-catenin system by YTX is selective. The toxin does not induce the accumulation of fragments from other cadherins, such as N-cadherin or K-cadherin, in sensitive cell lines.[1] The accumulation of ECRA100 is accompanied by a reduction in the levels of β- and γ-catenins bound to E-cadherin, without a corresponding decrease in the total cellular pools of these catenins.[1]
Effects on Cytoskeletal Organization
This compound's influence extends to the broader organization of the cytoskeleton, primarily targeting the actin filament network. This disruption is a key factor in the cytotoxic and apoptotic effects of the toxin.
F-Actin Cytoskeleton Disruption
In various cell types, YTX has been shown to induce a significant disruption of the F-actin cytoskeleton.[4][5] In mouse T-lymphocyte EL-4 cells, exposure to YTX concentrations as low as 5 nM for 48 hours leads to F-actin disruption.[5] This cytoskeletal damage is associated with other hallmarks of toxicity, including membrane blebbing and apoptosis.[5] Similar effects have been observed in mouse myoblasts, where the disassembly of the F-actin cytoskeleton is a prominent feature of YTX-induced apoptosis.[6]
Impact on Focal Adhesions
This compound also targets focal adhesions, the structures that link the actin cytoskeleton to the extracellular matrix. A key event in YTX-induced apoptosis in myoblast cell lines is the cleavage of tensin, a protein located at focal adhesion contacts.[6] This cleavage leads to the translocation of tensin to the cell center and contributes to the disassembly of the F-actin cytoskeleton and alterations in cell shape.[6]
Signaling Pathways Modulated by this compound
The effects of this compound on the cytoskeleton and cell adhesion are mediated by its interaction with specific intracellular signaling pathways. A primary target of YTX is the cyclic adenosine (B11128) monophosphate (cAMP) signaling cascade.
This compound acts as a phosphodiesterase (PDE) activator, which leads to a decrease in intracellular cAMP levels.[7] This effect is dependent on the presence of extracellular calcium.[7] In human lymphocytes, YTX has been shown to decrease cAMP levels, an effect that can be counteracted by PDE inhibitors.[7] The activation of PDE by YTX has been confirmed through biosensor and fluorescence polarization studies, with the toxin showing affinity for cyclic nucleotide PDE 1, PDE 3, PDE 4, and exonuclease PDE I.[8]
The modulation of cAMP levels has widespread consequences for cellular function. In some cell types, the effects of YTX are mediated by the AKAP-149-PKA-PDE4A complex.[4] The subcellular localization of this complex appears to be a critical determinant of the cellular outcome, with plasma membrane localization being associated with apoptosis.[4] While YTX also modulates the expression of Protein Kinase C (PKC), this appears to be independent of the cell death pathways activated by the toxin.[9]
Quantitative Data on this compound's Effects
The following tables summarize the quantitative data from various studies on the effects of this compound.
Table 1: Cytotoxicity of this compound in Different Cell Lines
| Cell Line | Concentration | Exposure Time | Effect | Reference |
| EL-4 (mouse T lymphocyte) | ~46 nM | 24 h | EC50 for cell viability reduction | [5] |
| EL-4 (mouse T lymphocyte) | 1 nM | 48 h | 35% decrease in viable cells | [5] |
| MEC1 (human B lymphocyte) | 10, 30, 100 nM | 24 h | Significant decrease in cell viability | [10] |
| MEC1 (human B lymphocyte) | 10, 30, 50, 100 nM | 48 h | ~50% decrease in cell viability | [10] |
| B16F10 (mouse melanoma) | 10, 30, 50, 100 nM | 72 h | Up to 90% decrease in cell viability | [10] |
| Rat Cardiomyocytes | ≥ 0.01 µM | 48 h | Decrease in cell viability | [11] |
| K-562 (human leukemia) | Not specified | 24 h | 32% decrease in cell viability | [12] |
| K-562 (human leukemia) | Not specified | 48 h | 59% decrease in cell viability | [12] |
| Lymphoblastoid cells | Not specified | 48 h | 27% decrease in cell viability | [12] |
Table 2: Effects of this compound on Cytoskeletal Organization and Signaling
| Parameter | Cell Line | Concentration | Exposure Time | Observation | Reference |
| F-actin disruption | EL-4 (mouse T lymphocyte) | 5 nM | 48 h | Disruption of F-actin cytoskeleton | [5] |
| Tensin cleavage | L6 and BC3H1 (myoblast) | 100 nM | Up to 72 h | Cleavage and translocation of tensin | [6] |
| cAMP levels | Human lymphocytes | Not specified | Not specified | Decrease from 52.81 ± 3.66 to 44.53 ± 4.5 fmol | [7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. The following sections outline the core experimental protocols used to investigate the effects of this compound.
Cell Culture and this compound Treatment
-
Cell Lines: MCF-7 (human breast adenocarcinoma), Caco-2 (human colorectal adenocarcinoma), MDCK (canine kidney epithelial), EL-4 (mouse T lymphocyte), L6 and BC3H1 (myoblast), K-562 (human chronic myelogenous leukemia), and primary rat cardiomyocytes are commonly used.
-
Culture Conditions: Cells are typically maintained in appropriate culture media (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS), penicillin, and streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Preparation and Application: this compound is typically dissolved in a solvent such as methanol (B129727) or DMSO to create a stock solution, which is then diluted to the desired final concentrations in the culture medium. Control cells are treated with the vehicle alone.
Assessment of Cell Viability
-
MTT Assay: This colorimetric assay measures the metabolic activity of cells.
-
Plate cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with various concentrations of YTX for the desired time periods.
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or a solution of SDS in HCl).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
LDH Assay: This assay quantifies the release of lactate (B86563) dehydrogenase (LDH) from damaged cells into the culture medium.
-
Treat cells with YTX as described above.
-
Collect the cell culture supernatant.
-
Incubate the supernatant with a reaction mixture containing lactate, NAD+, and a tetrazolium salt.
-
Measure the absorbance of the resulting formazan product, which is proportional to the amount of LDH released.
-
Analysis of E-cadherin and Cytoskeletal Proteins
-
Immunoblotting:
-
Lyse YTX-treated and control cells in a suitable lysis buffer containing protease inhibitors.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for E-cadherin, tensin, or other proteins of interest.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Visualization of the Cytoskeleton
-
F-actin Staining:
-
Grow cells on coverslips and treat with YTX.
-
Fix the cells with 4% paraformaldehyde in PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS.
-
Stain the F-actin with a fluorescently labeled phalloidin (B8060827) conjugate (e.g., phalloidin-FITC or phalloidin-rhodamine).
-
Mount the coverslips on microscope slides with a mounting medium containing an anti-fade reagent.
-
Visualize the actin cytoskeleton using a fluorescence microscope.
-
Measurement of cAMP Levels
-
Enzyme Immunoassay (EIA):
-
Treat cells with YTX and then lyse them to release intracellular contents.
-
Use a competitive EIA kit for cAMP measurement.
-
Add cell lysates and a fixed amount of HRP-labeled cAMP to wells pre-coated with an anti-cAMP antibody.
-
During incubation, the unlabeled cAMP in the sample competes with the HRP-labeled cAMP for binding to the antibody.
-
After washing, add a substrate for HRP and measure the color development. The intensity of the color is inversely proportional to the concentration of cAMP in the sample.
-
Conclusion
This compound exerts a multifaceted and potent impact on cytoskeletal organization and cell adhesion. Its ability to selectively disrupt the E-cadherin-catenin system, interfere with the actin cytoskeleton, and modulate cAMP signaling pathways makes it a valuable tool for studying these fundamental cellular processes. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers to further investigate the mechanisms of YTX action and explore its potential applications in cell biology and drug discovery. The continued study of this compound is likely to yield further insights into the complex interplay between the cytoskeleton, cell adhesion, and intracellular signaling.
References
- 1. Selective disruption of the E-cadherin-catenin system by an algal toxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound induces the accumulation of altered E-cadherin dimers that are not part of adhesive structures in intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound inhibits the complete degradation of E-cadherin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Cytotoxicity of this compound and okadaic acid in mouse T lymphocyte cell line EL-4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cleavage of tensin during cytoskeleton disruption in YTX-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound, a novel phycotoxin, activates phosphodiesterase activity. Effect of this compound on cAMP levels in human lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Study of the interaction between different phosphodiesterases and this compound using a resonant mirror biosensor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound activates cell death pathways independent of Protein Kinase C in K-562 human leukemic cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound, a Marine Toxin, Exhibits Anti-Allergic and Anti-Tumoural Activities Inhibiting Melanoma Tumour Growth in a Preclinical Model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Different toxic effects of YTX in tumor K-562 and lymphoblastoid cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Yessotoxin: An In-Depth Technical Guide on Genotoxicity and Mutagenicity Studies
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Yessotoxin (YTX), a disulfated polyether marine toxin, has garnered significant attention for its potent cytotoxic and antitumor activities. While its mechanisms of action are multifaceted, involving the induction of apoptosis and autophagy, its potential to cause genetic damage is a critical aspect of its toxicological profile. This technical guide provides a comprehensive overview of the current state of knowledge regarding the genotoxicity and mutagenicity of this compound. To date, direct evidence from standardized mutagenicity assays such as the Ames test, comet assay, and micronucleus test is not available in the public domain. However, studies have indicated that this compound can induce genotoxic effects, primarily through the induction of mitotic catastrophe. This guide summarizes the available data on the cytotoxic and genotoxic effects of this compound, details the experimental methodologies employed in these studies, and provides visualizations of the key cellular pathways and experimental workflows. The absence of data from standard mutagenicity assays represents a significant knowledge gap and underscores the need for further research in this area.
Introduction to this compound
This compound is a marine biotoxin produced by dinoflagellates, primarily Protoceratium reticulatum, Lingulodinium polyedrum, and Gonyaulax spinifera.[1] It accumulates in shellfish and, upon ingestion, can pose a risk to human health. Structurally, this compound is a complex polyether compound.[1] While initially classified with diarrhetic shellfish poisoning (DSP) toxins, its mechanism of action is distinct.[1] this compound does not inhibit protein phosphatases, a hallmark of DSP toxins.[1] Instead, its toxicity is linked to the disruption of cellular processes, leading to cytotoxicity in a range of cancer cell lines.[2][3]
Genotoxicity of this compound: Evidence and Mechanisms
Direct studies on the mutagenicity of this compound using standard assays are currently lacking in published literature. However, there is evidence to suggest that this compound possesses genotoxic potential, primarily through the induction of mitotic catastrophe.
A key study has provided the first evidence that this compound can cause genotoxicity and induce mitotic catastrophe, which can subsequently lead to different types of cell death.[4] Mitotic catastrophe is a form of cell death that occurs during mitosis as a consequence of DNA damage or spindle assembly checkpoint failure. This finding is significant as it directly links this compound exposure to a mechanism of genetic damage.[4]
Mitotic Catastrophe
Mitotic catastrophe is characterized by aberrant nuclear morphology, micronucleation, and ultimately, cell death. The induction of this process by this compound suggests that the toxin interferes with the mitotic machinery, leading to improper chromosome segregation and genomic instability.
The following diagram illustrates a simplified workflow for assessing this compound-induced mitotic catastrophe.
Caption: Workflow for Investigating this compound-Induced Mitotic Catastrophe.
Cytotoxicity and Apoptotic Pathways
While direct mutagenicity data is scarce, the cytotoxic effects of this compound have been more extensively studied. This compound induces apoptosis in a variety of cell lines, a process of programmed cell death that is crucial for tissue homeostasis and the elimination of damaged cells.
Induction of Apoptosis
Studies have shown that this compound can trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis.[5][6] In human liver cells (HL7702), this compound was shown to induce chromatin condensation, DNA laddering, activation of caspase-3, and loss of mitochondrial membrane potential.[6] Furthermore, an increase in cytosolic calcium levels was observed, suggesting a role for calcium signaling in YTX-induced apoptosis.[6]
The following diagram illustrates the key signaling pathways involved in this compound-induced apoptosis.
Caption: this compound-Induced Apoptotic Signaling Pathways.
Data on Cytotoxic Effects of this compound
The cytotoxic effects of this compound have been evaluated in various cell lines. The following table summarizes the available quantitative data.
| Cell Line | Cell Type | Assay | Concentration | Exposure Time | Endpoint | Result |
| BC3H1 | Mouse myoblast | Microscopy | Not Specified | - | Cell Death | Induction of mitotic catastrophe[4] |
| HL7702 | Human liver | Multiple | Not Specified | - | Apoptosis | Induction of apoptosis, chromatin condensation, DNA laddering, caspase-3 activation[6] |
| Various Cancer Lines | Human | Cytotoxicity | Nanomolar range | 48 hours | Cell Viability | High toxicity in 27 out of 58 cell lines[7] |
| RBL-2H3 | Rat mast cell | Cytotoxicity | 100 nM | 24, 48, 72 hours | Cell Viability | Significant toxicity[3] |
| B16F10 | Murine melanoma | Cytotoxicity | Not Specified | - | Cell Viability | High sensitivity to YTX[3] |
| MEC1 | Human B-chronic lymphocytic leukemia | Cytotoxicity | Not Specified | - | Cell Viability | Strong cytotoxicity[3] |
Experimental Protocols
Detailed experimental protocols for standardized genotoxicity and mutagenicity assays specifically for this compound are not available in the literature. However, this section outlines the general principles of key assays that would be relevant for future studies.
Ames Test (Bacterial Reverse Mutation Assay)
The Ames test is a widely used method to assess the mutagenic potential of chemical compounds by measuring their ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.
The following diagram outlines the general workflow of an Ames test.
Caption: General Ames Test Experimental Workflow.
Comet Assay (Single Cell Gel Electrophoresis)
The comet assay is a sensitive method for detecting DNA damage at the level of individual cells. It can detect single- and double-strand breaks, alkali-labile sites, and DNA cross-links.
In Vitro Micronucleus Test
The in vitro micronucleus test is used to detect the formation of micronuclei in the cytoplasm of interphase cells. Micronuclei are small, extranuclear bodies that contain chromosomal fragments or whole chromosomes that were not incorporated into the daughter nuclei during mitosis.
Discussion and Future Directions
The current body of research strongly indicates that this compound is a potent cytotoxic agent with the ability to induce programmed cell death through multiple pathways. The finding that this compound can cause genotoxicity by inducing mitotic catastrophe is a significant step forward in understanding its toxicological profile.
However, a critical gap in our knowledge is the absence of data from standardized mutagenicity assays. The Ames test, comet assay, and micronucleus test are fundamental tools for assessing the mutagenic potential of any compound intended for therapeutic use or with potential for human exposure. The lack of such data for this compound makes a comprehensive risk assessment challenging.
Future research should prioritize the following:
-
Standardized Mutagenicity Testing: Conduct Ames, comet, and micronucleus assays to definitively assess the mutagenic potential of this compound.
-
Dose-Response Studies: Establish clear dose-response relationships for the genotoxic and cytotoxic effects of this compound in various cell types.
-
Mechanism of Mitotic Interference: Investigate the specific molecular targets of this compound within the mitotic apparatus to elucidate the precise mechanism of mitotic catastrophe induction.
-
In Vivo Studies: Conduct in vivo studies to evaluate the genotoxic and mutagenic effects of this compound in whole organisms.
Conclusion
This compound is a marine biotoxin with significant cytotoxic and potential antitumor properties. While its ability to induce apoptosis and autophagy is well-documented, its genotoxic profile remains largely unexplored through standardized assays. The evidence for this compound-induced mitotic catastrophe points towards a genotoxic mechanism of action. However, without data from Ames, comet, and micronucleus assays, a complete understanding of its mutagenic potential is not possible. This technical guide highlights the current state of knowledge and emphasizes the urgent need for further research to fill the existing data gaps, which is crucial for both assessing the risks associated with this compound exposure and exploring its therapeutic potential.
References
- 1. Yessotoxins, a Group of Marine Polyether Toxins: an Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a Promising Therapeutic Tool | MDPI [mdpi.com]
- 3. This compound, a Marine Toxin, Exhibits Anti-Allergic and Anti-Tumoural Activities Inhibiting Melanoma Tumour Growth in a Preclinical Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mitotic Catastrophe in BC3H1 Cells following this compound Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | The marine toxin, this compound, induces apoptosis and increases mitochondrial activity [frontiersin.org]
- 6. This compound induces apoptosis in HL7702 human liver cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound, a Promising Therapeutic Tool - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantification of Yessotoxin Analogues using HPLC with Fluorescence Detection
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive method for the quantification of Yessotoxin (YTX) and its analogues in shellfish matrices using High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD). Due to the non-fluorescent nature of Yessotoxins, a pre-column derivatization step is employed using 9-anthryldiazomethane (B78999) (ADAM) to form highly fluorescent esters. This method provides a cost-effective and reliable alternative to mass spectrometry-based techniques for routine monitoring and research applications. The protocol covers sample extraction, derivatization, HPLC-FLD analysis, and quantification.
Introduction
Yessotoxins (YTXs) are a group of polyether marine biotoxins produced by dinoflagellates, which can accumulate in shellfish, posing a potential risk to human health. Regulatory monitoring and toxicological research require sensitive and reliable analytical methods for the quantification of YTXs in various matrices. While liquid chromatography-mass spectrometry (LC-MS) is a common technique, High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) offers a viable and more accessible alternative.
The principle of this method is based on the reaction of the carboxylic acid moiety of Yessotoxins with a fluorescent labeling agent, 9-anthryldiazomethane (ADAM). The resulting fluorescent esters are then separated by reverse-phase HPLC and quantified by a fluorescence detector. This application note provides a detailed protocol for the analysis of this compound analogues, adapted from established methods for other DSP toxins like Okadaic Acid.
Experimental Protocols
Sample Preparation and Extraction
This protocol outlines the extraction of Yessotoxins from shellfish tissue.
-
Materials:
-
Homogenized shellfish tissue
-
Methanol (B129727) (HPLC grade)
-
Centrifuge tubes (50 mL)
-
Vortex mixer
-
Centrifuge
-
Syringe filters (0.45 µm, PTFE)
-
-
Procedure:
-
Weigh 5 g of homogenized shellfish tissue into a 50 mL centrifuge tube.
-
Add 20 mL of methanol to the tube.
-
Homogenize the mixture using a vortex mixer for 2 minutes.
-
Centrifuge the sample at 4000 x g for 10 minutes.
-
Carefully decant the supernatant into a clean tube.
-
Repeat the extraction of the pellet with another 20 mL of methanol.
-
Combine the supernatants and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of methanol.
-
Filter the extract through a 0.45 µm syringe filter into an HPLC vial.
-
Pre-column Derivatization with ADAM
This protocol describes the derivatization of Yessotoxins with 9-anthryldiazomethane (ADAM).
-
Materials:
-
Extracted sample or this compound standard solution
-
9-anthryldiazomethane (ADAM) solution (0.1% in acetone (B3395972) or ethyl acetate). Note: ADAM is unstable and should be freshly prepared or handled with care.
-
HPLC vials
-
-
Procedure:
-
Transfer 100 µL of the filtered extract or standard solution into a clean HPLC vial.
-
Add 100 µL of the 0.1% ADAM solution to the vial.
-
Cap the vial and vortex briefly.
-
Allow the reaction to proceed in the dark at room temperature for 2 hours, or at 40°C for 30 minutes.
-
After the reaction is complete, the sample is ready for HPLC-FLD analysis.
-
HPLC-FLD Analysis
This section provides the instrumental parameters for the analysis of ADAM-derivatized Yessotoxins.
-
Instrumentation:
-
HPLC system with a gradient pump, autosampler, and column oven.
-
Fluorescence detector.
-
-
Chromatographic Conditions:
-
HPLC Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
Time (min) % Mobile Phase B 0 70 15 100 20 100 21 70 | 25 | 70 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 20 µL
-
Fluorescence Detector Settings:
-
Excitation Wavelength: 365 nm
-
Emission Wavelength: 412 nm
-
-
Quantitative Data
The following table summarizes typical validation parameters for the HPLC-FLD analysis of DSP toxins, which are expected to be comparable for this compound analogues.
| Parameter | Value |
| Limit of Detection (LOD) | 0.05 µg/g |
| Limit of Quantification (LOQ) | 0.15 µg/g |
| Linearity Range | 0.15 - 5.0 µg/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Recovery | 85 - 105% |
| Repeatability (RSD%) | < 10% |
Visualizations
Caption: Experimental workflow for HPLC-FLD analysis of Yessotoxins.
Conclusion
The described HPLC-FLD method with pre-column ADAM derivatization is a sensitive, reliable, and cost-effective approach for the quantification of this compound analogues in shellfish. This application note provides a comprehensive protocol that can be readily implemented in analytical laboratories for routine monitoring and research purposes, ensuring the safety of seafood products and advancing toxicological studies.
Application Notes: Rapid Screening of Yessotoxins in Shellfish using Competitive ELISA
Introduction
Yessotoxins (YTXs) are a group of polyether marine biotoxins produced by dinoflagellates such as Protoceratium reticulatum and Lingulodinium polyedrum.[1] These toxins can accumulate in bivalve mollusks, posing a potential risk to human health. While YTXs are not associated with diarrhetic shellfish poisoning, they have shown cardiotoxic effects in animal studies.[2] Regulatory limits for YTXs in shellfish for human consumption have been established in various regions. Therefore, rapid and reliable screening methods are essential for monitoring YTX levels in seafood and ensuring consumer safety.
Enzyme-Linked Immunosorbent Assay (ELISA) offers a sensitive, high-throughput, and cost-effective method for the rapid screening of Yessotoxins in shellfish samples.[1][3][4] This application note provides a detailed protocol and technical information for the use of a competitive ELISA for the quantitative determination of Yessotoxins.
Principle of the Method
The Yessotoxin ELISA is a competitive immunoassay. The wells of a microtiter plate are coated with antibodies specific to this compound. When the sample extract and a this compound-enzyme conjugate are added to the wells, the this compound from the sample and the this compound-enzyme conjugate compete for the binding sites on the antibody. After an incubation period, the unbound components are washed away. A substrate solution is then added, which reacts with the enzyme of the bound conjugate to produce a colored product. The intensity of the color is inversely proportional to the concentration of this compound in the sample. The concentration is determined by comparing the optical density of the samples to a standard curve.
Quantitative Data Summary
The performance of a typical this compound ELISA kit is summarized below. These values are representative and may vary between different kit manufacturers.
Table 1: this compound ELISA Kit Performance Characteristics
| Parameter | Typical Value |
| Assay Type | Competitive ELISA |
| Working Range | 70 - 1300 pg/mL[1] |
| Limit of Quantitation (Shellfish) | 75 µg/kg[3][4] |
| Sample Type | Bivalve Mollusk Tissue (Mussels, Oysters, Scallops) |
| Assay Time | < 2 hours |
Table 2: Representative Cross-Reactivity of the this compound ELISA with Major Analogues
The polyclonal antibodies used in this compound ELISA kits generally exhibit broad specificity, allowing for the detection of multiple YTX analogues.[1]
| Compound | Cross-Reactivity (%) |
| This compound (YTX) | 100 |
| Homo-YTX | ~110 |
| 45-OH-YTX | ~90 |
| Carboxy-YTX | ~75 |
| 1-desulfo-YTX | ~60 |
Note: Cross-reactivity values are representative and can vary. Refer to the specific kit insert for precise cross-reactivity data.
Experimental Protocols
1. Sample Preparation: Extraction of Yessotoxins from Shellfish Tissue
This protocol is for the extraction of Yessotoxins from bivalve mollusk tissue.
-
Materials:
-
Homogenizer or blender
-
Centrifuge and centrifuge tubes (50 mL)
-
Methanol (B129727) (HPLC grade)
-
Deionized water
-
Vortex mixer
-
-
Procedure:
-
Weigh 2.0 g of homogenized shellfish tissue into a 50 mL centrifuge tube.
-
Add 8 mL of 80% methanol in deionized water.
-
Homogenize for 3 minutes at high speed.
-
Vortex for 1 minute.
-
Centrifuge at 3000 x g for 10 minutes at room temperature.
-
Carefully collect the supernatant and transfer it to a clean tube. This is the sample extract.
-
For the ELISA, the extract may need to be further diluted with the provided sample diluent to fall within the assay's standard curve range. A typical starting dilution is 1:10.
-
2. This compound Competitive ELISA Protocol
This is a general procedure for a competitive this compound ELISA. Always refer to the specific instructions provided with the kit you are using.
-
Materials:
-
This compound ELISA Kit (antibody-coated microplate, YTX standards, YTX-HRP conjugate, wash buffer, substrate, stop solution)
-
Micropipettes and tips
-
Microplate reader (450 nm)
-
Distilled or deionized water
-
Absorbent paper
-
-
Reagent Preparation:
-
Bring all reagents and samples to room temperature before use.
-
Prepare wash buffer by diluting the concentrated wash buffer with distilled or deionized water as instructed in the kit manual.
-
Reconstitute other reagents as necessary, following the kit instructions.
-
-
Assay Procedure:
-
Add 50 µL of each this compound standard and prepared sample extract to the appropriate wells of the antibody-coated microplate.
-
Add 50 µL of the this compound-HRP conjugate to each well.
-
Seal the plate and incubate for 60 minutes at room temperature.
-
Wash the plate 3-5 times with the prepared wash buffer. After the last wash, invert the plate and tap it firmly on absorbent paper to remove any remaining wash buffer.
-
Add 100 µL of substrate solution to each well.
-
Incubate the plate for 15-30 minutes at room temperature in the dark.
-
Add 50 µL of stop solution to each well to stop the reaction. The color will change from blue to yellow.
-
Read the absorbance at 450 nm within 15 minutes of adding the stop solution.
-
3. Data Analysis
-
Calculate the mean absorbance for each set of standards and samples.
-
Calculate the percentage of binding (%B/B0) for each standard and sample using the following formula: %B/B0 = (Mean Absorbance of Standard or Sample / Mean Absorbance of Zero Standard) x 100
-
Plot a standard curve of %B/B0 versus the concentration of the this compound standards on a semi-logarithmic scale.
-
Determine the concentration of this compound in the samples by interpolating their %B/B0 values from the standard curve.
-
Multiply the determined concentration by the dilution factor of the sample extract to obtain the final concentration of this compound in the original shellfish sample.
Visualizations
This compound Competitive ELISA Workflow
Caption: Workflow for this compound detection using a competitive ELISA.
Simplified Signaling Pathway of this compound-Induced Apoptosis
Caption: this compound-induced apoptosis involves both intrinsic and extrinsic pathways.
References
Application Notes and Protocols for Yessotoxin Toxicity Assessment Using a Mouse Bioassay
Introduction
Yessotoxin (YTX) is a disulfated polyether marine toxin produced by dinoflagellates such as Protoceratium reticulatum, Lingulodinium polyedrum, and Gonyaulax spinifera.[1][2] This toxin can accumulate in shellfish, posing a potential risk to human health.[2][3] Although initially grouped with diarrhetic shellfish poisoning (DSP) toxins, YTX does not cause diarrhea.[1] However, it is lethal to mice upon intraperitoneal injection, exhibiting neurological symptoms.[1][4] The mouse bioassay (MBA) remains a conventional method for assessing the toxicity of YTX and other lipophilic marine toxins.[3][5] These application notes provide a detailed protocol for conducting a mouse bioassay to determine the acute toxicity of this compound, specifically focusing on the determination of the median lethal dose (LD50).
Data Presentation
The acute toxicity of this compound administered via intraperitoneal (i.p.) injection in mice can vary depending on the mouse strain and gender. The following tables summarize key quantitative data from toxicity studies.
Table 1: Intraperitoneal LD50 Values of this compound (YTX) in Different Mouse Strains.
| Mouse Strain | Gender | LD50 (µg/kg) | Reference |
| ICR (CD-1) | Female | 380 | [6][7] |
| ICR (CD-1) | Male | 462 | [6][7] |
| Swiss (CFW-1) | Female | 269 | [6][7] |
| Swiss (CFW-1) | Male | 328 | [6][7] |
| NMRI | Female | 314 | [6][7] |
| NMRI | Male | 412 | [6][7] |
| CD-1 | Female | 512 | [8][9] |
Note: Variations in LD50 values can be attributed to factors such as the source of the toxin and specific handling of the animals.[6]
Table 2: Comparative Acute Toxicity of this compound and its Analogs via Intraperitoneal Injection.
| Toxin | Mouse Strain | LD50 (µg/kg) | Reference |
| This compound (YTX) | CD-1 | 512 | [8][9] |
| homo-Yessotoxin (homoYTX) | CD-1 | 444 | [8][9] |
| 45-hydroxy-homothis compound | CD-1 | >750 (no deaths) | [8] |
| Okadaic Acid (OA) | CD-1 | 225 | [8][9] |
Experimental Protocols
This section details the methodology for assessing the acute toxicity of this compound using a mouse bioassay, primarily for LD50 determination.
1. Animal Model
-
Species: Mouse (Mus musculus)
-
Strains: Commonly used strains include ICR (CD-1), Swiss (CFW-1), and NMRI.[6][7] Note that susceptibility to YTX can vary significantly between strains.[6]
-
Weight: Mice should have a body weight between 16-20 grams.[6][7]
-
Gender: Both male and female mice can be used, but they should be housed separately. It is crucial to note that female mice of all three tested strains (ICR, Swiss, and NMRI) have been shown to be more susceptible to YTX than males.[6][7]
-
Acclimation: Animals should be acclimated to the laboratory conditions for at least one week prior to the experiment.
-
Health: Only healthy animals should be used for the study.
2. Toxin Preparation and Administration
-
Source: this compound is typically isolated from cultures of the dinoflagellate Protoceratium reticulatum.[6][7]
-
Solvent: The toxin residue is typically dissolved in a vehicle suitable for injection, such as 1% Tween 60 solution.[5]
-
Dose Preparation: Prepare a series of graded doses of YTX. The dose range should be selected to span the expected LD50 value, causing mortality from 0% to 100%.
-
Administration Route: Intraperitoneal (i.p.) injection is the standard route for YTX toxicity assessment in the mouse bioassay.[3][4][8] Oral administration has shown low toxicity, with no deaths or significant signs of toxicity reported at doses up to 2 mg/kg.[8][9]
-
Injection Volume: Administer the YTX solution at a volume of 1.0 mL per 20 g of body weight.[6][7]
3. Experimental Procedure
-
Grouping: Assign mice to different dose groups, with a sufficient number of animals per group (e.g., nine mice per dose level) to ensure statistical significance.[6]
-
Fasting: Animals are typically not fasted before treatment with YTX.[6][7]
-
Injection: Inject the prepared YTX doses intraperitoneally.
-
Observation Period: Observe the animals continuously for the first few hours and then periodically for up to 24 hours.[6][7]
-
Parameters to Monitor:
-
Clinical Signs: Record all signs of toxicity. Mice treated with lethal doses of YTX may exhibit restlessness, jumping, dyspnea (difficulty breathing), cramps, and convulsions before death.[8][9]
-
Time to Death: Record the time from injection to death for each animal.[6] At very high doses, death may occur within 30-50 minutes, while at doses closer to the LD50, survival time can extend to ten hours or more.[9]
-
Mortality: Record the number of deaths in each dose group at the end of the 24-hour observation period.
-
4. Endpoint and Data Analysis
-
Primary Endpoint: The primary endpoint is mortality within 24 hours of YTX administration.
-
LD50 Calculation: Calculate the LD50 value with 95% confidence limits using an appropriate statistical method, such as probit analysis.
-
Necropsy: A post-mortem examination (necropsy) may be performed. In studies with YTX, necropsy has generally not shown major pathological changes in organs, although some ultrastructural alterations in myocardiocytes have been noted even with oral administration.[8][9]
Mandatory Visualization
The following diagrams illustrate the experimental workflow and the cellular pathways affected by this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Yessotoxins, a Group of Marine Polyether Toxins: an Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound, a Promising Therapeutic Tool - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Marine biotoxins [fao.org]
- 6. Effect of mouse strain and gender on LD(50) of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Oral and intraperitoneal acute toxicity studies of this compound and homoyessotoxins in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Separation of Yessotoxin Isomers by Capillary Electrophoresis
Introduction
Yessotoxins (YTXs) are a group of polyether marine biotoxins produced by dinoflagellates, which can accumulate in shellfish and pose a significant risk to human health. The structural similarity among Yessotoxin isomers presents a considerable analytical challenge for their separation and quantification. Capillary electrophoresis (CE) has emerged as a powerful technique for the analysis of these compounds, offering high separation efficiency, short analysis times, and minimal sample and reagent consumption.[1] This document provides detailed application notes and protocols for the separation of this compound isomers using two primary CE modes: Micellar Electrokinetic Chromatography (MEKC) and Capillary Zone Electrophoresis coupled with Mass Spectrometry (CZE-MS).
These protocols are intended for researchers, scientists, and drug development professionals involved in marine toxin analysis, food safety, and pharmacological studies.
Data Presentation
The following tables summarize the quantitative data for the separation of this compound isomers using Capillary Electrophoresis coupled with Mass Spectrometry (CE-MS).
Table 1: Quantitative Performance Data for this compound (YTX) by CE-ESI-MS
| Parameter | Value | Unit | Reference |
| Limit of Detection (LOD) in solution | 0.02 | µg/mL | [2] |
| Limit of Detection (LOD) in tissue | 0.01 | µg/g | [2] |
| Limit of Detection (LOD) on capillary | 1.25 | pg | [2] |
| Recovery from spiked mussel samples | 97.7 | % | [2] |
| Intermediate Precision (Migration Time, RSD) | ~4 | % | [2] |
| Intermediate Precision (Peak Area, RSD) | 7.5 | % | [2] |
Experimental Protocols
Protocol 1: Sample Preparation from Shellfish Tissue
This protocol is adapted for the extraction of lipophilic marine toxins like Yessotoxins from bivalve mollusc tissue.
Materials:
-
Homogenized shellfish tissue
-
Methanol (B129727) (HPLC grade)
-
Dichloromethane (HPLC grade)
-
Acetone (B3395972) (HPLC grade)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
-
Centrifuge
-
Vortex mixer
-
Nitrogen evaporator
Procedure:
-
Extraction:
-
To 2 grams of homogenized shellfish tissue, add 8 mL of 80% methanol.[3]
-
Alternatively, use acetone as the extraction solvent, followed by three partitions with dichloromethane.
-
Vortex the mixture vigorously for 2 minutes.
-
Centrifuge at 3000 x g for 10 minutes.
-
Collect the supernatant.
-
Repeat the extraction process on the pellet with another 8 mL of the extraction solvent.
-
Combine the supernatants.
-
-
Clean-up (SPE):
-
Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.
-
Load the combined supernatant onto the SPE cartridge.
-
Wash the cartridge with 10 mL of 20% methanol to remove interferences.
-
Elute the Yessotoxins with 10 mL of 90% methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of the background electrolyte or an appropriate solvent for analysis.[3]
-
Protocol 2: Separation by Micellar Electrokinetic Chromatography (MEKC-UV)
MEKC is particularly effective for separating both neutral and charged analytes and enhancing selectivity for structurally similar isomers.
Instrumentation:
-
Capillary Electrophoresis system with a UV detector
-
Fused-silica capillary (e.g., 50 µm i.d., 60 cm total length, 52 cm effective length)
-
Data acquisition and analysis software
Reagents:
-
Sodium Dodecyl Sulfate (SDS)
-
Sodium tetraborate (B1243019) (Borax)
-
Boric acid
-
Acetonitrile (ACN) or Methanol (MeOH)
-
Sodium hydroxide (B78521) (for pH adjustment)
-
Deionized water
Procedure:
-
Capillary Conditioning:
-
Flush the new capillary with 1 M NaOH for 30 minutes, followed by deionized water for 15 minutes, and finally with the running buffer for 30 minutes.
-
Between runs, flush with 0.1 M NaOH for 2 minutes, water for 2 minutes, and running buffer for 5 minutes.
-
-
Preparation of Running Buffer (Example):
-
Prepare a 25 mM sodium borate (B1201080) buffer by dissolving the appropriate amount of sodium tetraborate and boric acid in deionized water to achieve a pH of 9.2.
-
Add SDS to the borate buffer to a final concentration of 50 mM.
-
Incorporate an organic modifier, such as 15% (v/v) acetonitrile, to improve the resolution of lipophilic compounds.
-
Degas the buffer by sonication before use.
-
-
Electrophoretic Conditions:
-
Applied Voltage: +25 kV
-
Temperature: 25°C
-
Injection: Hydrodynamic injection at 50 mbar for 5 seconds.
-
Detection: UV detection at 214 nm.
-
-
Sample Analysis:
-
Inject the reconstituted sample extract.
-
Record the electropherogram and identify the this compound isomers based on their migration times compared to certified reference standards.
-
Protocol 3: Separation and Confirmation by Capillary Zone Electrophoresis - Mass Spectrometry (CZE-MS)
This method offers high sensitivity and specificity, allowing for the definitive identification of this compound isomers.
Instrumentation:
-
Capillary Electrophoresis system
-
Mass Spectrometer with an Electrospray Ionization (ESI) source
-
Fused-silica capillary (e.g., 75 µm i.d., 80 cm total length)
-
Sheath liquid delivery system
Reagents:
-
Deionized water
-
Ammonium hydroxide (for pH adjustment)
Procedure:
-
Background Electrolyte (BGE) Preparation:
-
Prepare a 20 mM ammonium acetate solution in deionized water.
-
Adjust the pH to an alkaline value (e.g., pH 9.0) with ammonium hydroxide. This simple and volatile buffer is compatible with MS detection.[2]
-
-
Sheath Liquid Preparation:
-
Prepare a mixture of isopropanol and water (80:20, v/v) containing 0.1% (v/v) ammonium hydroxide to facilitate stable electrospray.[2]
-
-
On-line Sample Pre-concentration (Field-Amplified Sample Stacking):
-
To enhance sensitivity, dissolve the dried sample extract in a low-conductivity solvent (e.g., 10% methanol in water) before injection. This creates a conductivity gradient that focuses the analytes at the beginning of the capillary.[2]
-
-
CE-MS Conditions:
-
Separation Voltage: -25 kV (negative polarity is often used for anionic Yessotoxins)
-
Capillary Temperature: 25°C
-
Injection: Hydrodynamic injection at -50 mbar for 10 seconds.
-
Sheath Liquid Flow Rate: 3 µL/min
-
ESI Voltage: +4 kV
-
MS Detection: Scan in negative ion mode over a mass range of m/z 500-1200. For targeted analysis, use selected ion monitoring (SIM) for the specific m/z of this compound and its isomers.
-
Visualizations
Caption: Experimental workflow for this compound isomer analysis.
Caption: CE techniques for this compound isomer separation.
References
Application Notes and Protocols for Solid-Phase Extraction of Yessotoxin from Seawater
Introduction
Yessotoxins (YTXs) are a group of polyether marine biotoxins produced by dinoflagellates such as Protoceratium reticulatum, Lingulodinium polyedrum, and Gonyaulax spinifera.[1][2] These toxins can accumulate in filter-feeding shellfish, posing a potential risk to human health.[2] While no human intoxications have been definitively recorded, yessotoxins are regulated in many countries due to their toxic effects observed in animal studies.[2] Monitoring of YTXs in seawater is crucial for early warning of harmful algal blooms and preventing the contamination of seafood.
Solid-phase extraction (SPE) is a widely used technique for the pre-concentration and purification of trace organic compounds from aqueous samples. It offers high recovery, good reproducibility, and the ability to process large sample volumes, making it an ideal method for the analysis of yessotoxins in seawater, which are typically present at low concentrations.[3][4] This document provides a detailed protocol for the solid-phase extraction of yessotoxins from seawater, intended for researchers, scientists, and drug development professionals. The subsequent analysis is typically performed by liquid chromatography-mass spectrometry (LC-MS/MS).[4][5]
Experimental Protocols
The following is a proposed protocol for the solid-phase extraction of yessotoxins from seawater. This protocol is based on established methods for lipophilic marine toxins in aqueous matrices. It is recommended that users validate this protocol for their specific application and instrumentation.
Materials and Reagents
-
SPE Cartridges: Polymeric reversed-phase cartridges (e.g., Strata-X, 30 mg/3 mL or equivalent) are recommended.[6]
-
Reagents:
-
Methanol (B129727) (HPLC or LC-MS grade)
-
Deionized water (18.2 MΩ·cm)
-
Ammonium (B1175870) hydroxide (B78521) solution (ACS grade)
-
Nitrogen gas, high purity
-
-
Equipment:
-
Glass fiber filters (e.g., 0.7 µm pore size)
-
Filtration apparatus
-
SPE manifold
-
Sample collection bottles (glass, amber)
-
Evaporation system (e.g., nitrogen evaporator with water bath)
-
Autosampler vials for LC-MS analysis
-
Sample Collection and Pretreatment
-
Collect seawater samples in clean, amber glass bottles.
-
To minimize degradation of yessotoxins, process the samples as soon as possible. If storage is necessary, samples should be stored in the dark at 4°C for no longer than 24 hours. For longer-term storage, freezing at -20°C is recommended.
-
Filter the seawater sample through a glass fiber filter (e.g., 0.7 µm) to remove suspended particles and phytoplankton.
Solid-Phase Extraction (SPE) Procedure
-
Cartridge Conditioning:
-
Pass 3 mL of methanol through the SPE cartridge.
-
Pass 3 mL of deionized water through the cartridge. Do not allow the cartridge to go dry.[6]
-
-
Sample Loading:
-
Load the pre-filtered seawater sample (e.g., 1 L) onto the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.
-
-
Washing:
-
Elution:
-
Elute the retained yessotoxins from the cartridge with 3 mL of methanol containing 1% ammonium hydroxide.[6] Collect the eluate in a clean collection tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.
-
Reconstitute the dried residue in a known volume (e.g., 1 mL) of methanol or an appropriate solvent for LC-MS/MS analysis.
-
Vortex the reconstituted sample and transfer it to an autosampler vial for analysis.
-
Data Presentation
The following tables summarize quantitative data for the analysis of yessotoxins using SPE followed by LC-MS/MS. It is important to note that much of the available data is for shellfish matrices, which can have different matrix effects than seawater. This data is provided for reference and as a performance target for method validation.
Table 1: Recovery of Yessotoxins using SPE
| Matrix | SPE Sorbent | Analyte | Recovery (%) | Reference |
| Shellfish | HLB | Yessotoxin (YTX) | 87.8 | [7] |
| Shellfish | Polymeric | This compound (YTX) | ~90 | [8] |
| Mussels | Silica | This compound (YTX) | 85-90 | [3] |
| Mussels | Strata-X | This compound (YTX) | 91-98 (spike test) | [6][9] |
Table 2: Limits of Detection (LOD) and Quantification (LOQ) for Yessotoxins
| Matrix | Analytical Method | Analyte | LOD | LOQ | Reference |
| Shellfish | LC-MS/MS | This compound (YTX) | - | 1 µg/kg | [10] |
| Mussels | LC-MS | This compound (YTX) | 70 pg (on column) | - | [11] |
| Mussels | LC-MS/MS | This compound (YTX) | 1.6-3.3 ng/g ww | 5.1-10.5 ng/g ww | [6][9] |
| Seawater | DLLME-LC-MS/MS | Lipophilic Toxins | 0.2-5.7 ng/L | - | [3][4] |
Visualizations
Experimental Workflow
The following diagram illustrates the experimental workflow for the purification of yessotoxins from seawater using solid-phase extraction.
This compound Signaling Pathway
This compound has been shown to induce multiple cell death pathways, including apoptosis, paraptosis, and autophagy.[9][12] Its mechanism of action involves the modulation of intracellular calcium levels and cAMP signaling.[13][14] Unlike some other marine toxins, yessotoxins do not appear to significantly inhibit protein phosphatases PP1 and PP2A.[2][15]
References
- 1. This compound, a novel phycotoxin, activates phosphodiesterase activity. Effect of this compound on cAMP levels in human lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Yessotoxins, a Group of Marine Polyether Toxins: an Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Monitoring Lipophilic Toxins in Seawater Using Dispersive Liquid—Liquid Microextraction and Liquid Chromatography with Triple Quadrupole Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative determination of marine toxins associated with diarrhetic shellfish poisoning by liquid chromatography coupled with mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New Trends in the Occurrence of Yessotoxins in the Northwestern Adriatic Sea [mdpi.com]
- 6. kp652.bver.co.kr [kp652.bver.co.kr]
- 7. cabidigitallibrary.org [cabidigitallibrary.org]
- 8. Solid phase extraction for removal of matrix effects in lipophilic marine toxin analysis by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Sensitive method for the determination of lipophilic marine biotoxins in extracts of mussels and processed shellfish by high-performance liquid chromatography-tandem mass spectrometry based on enrichment by solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound | C55H82O21S2 | CID 6440821 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. This compound as a tool to study induction of multiple cell death pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Role of this compound in calcium and cAMP-crosstalks in primary and K-562 human lymphocytes: the effect is mediated by anchor kinase A mitochondrial proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Algal toxin this compound signalling pathways involve immunocyte mussel calcium channels [iris.unimo.it]
- 15. Bioengineered protein phosphatase 2A: Update on need - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Culturing Protoceratium reticulatum and Yessotoxin Production
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the cultivation of the dinoflagellate Protoceratium reticulatum for the production of yessotoxin (YTX), a potent polyether toxin with significant interest in pharmacological research. The following sections detail the optimal growth conditions, culture protocols, and methods for toxin extraction and quantification.
Introduction
Protoceratium reticulatum is a cosmopolitan marine dinoflagellate known to produce this compound (YTX) and its analogues.[1][2] YTXs are a group of structurally related polyether toxins that accumulate in shellfish and have demonstrated potent biological activities, making them valuable molecules for drug discovery and development.[1] This document outlines the necessary protocols to reliably culture P. reticulatum and maximize the yield of YTX for research purposes.
Optimal Culture Conditions for Protoceratium reticulatum
The growth of P. reticulatum and its production of YTX are influenced by several environmental factors. The optimal conditions derived from various studies are summarized below.
Culture Medium
L1 medium is a commonly used basal medium for the cultivation of P. reticulatum.[3] However, studies have shown that the standard L1 formulation can be deficient in nitrate (B79036) and phosphate (B84403) for supporting high cell densities of this species.[3] Supplementation of these nutrients is often necessary for maximizing biomass and, consequently, YTX production.
Physical and Chemical Parameters
Successful cultivation of P. reticulatum requires control over temperature, salinity, and irradiance. The optimal ranges for these parameters are presented in Table 1. Irradiance has been identified as a primary factor influencing both growth and YTX production.
Table 1: Optimal Growth Conditions for Protoceratium reticulatum
| Parameter | Optimal Range | Notes |
| Temperature | 15 - 23 °C | Growth rates are generally higher at the upper end of this range, around 19-20°C.[4] Temperatures above 25°C can be lethal. |
| Salinity | 20 - 34 PSU | Some studies suggest a negative effect of higher salinity on growth, while others show successful cultivation at salinities up to 36. |
| Irradiance | 50 - 90 µmol photons m⁻² s⁻¹ | This range has been shown to have a positive effect on both growth and this compound production. |
| Photoperiod | 12:12 h light:dark cycle | A standard light:dark cycle is commonly employed. |
This compound Production
YTX production in P. reticulatum is closely associated with cell number, with the majority of the toxin remaining intracellular.[3] Toxin production is not strictly linked to a specific growth phase and can occur throughout the culture period.[3]
Table 2: this compound Production in Protoceratium reticulatum under Various Culture Conditions
| Strain/Region | Temperature (°C) | Salinity (PSU) | Irradiance (µmol photons m⁻² s⁻¹) | Nutrient Conditions | Maximum YTX Production (pg/cell) |
| Spanish Strain | 15 - 23 | 20 - 34 | 50 - 90 | Enriched L1 | 2.9 - 28.6 |
| Moroccan Strain | 20 | 36 | 80 | L1 | 27.0 ± 2.60 |
| Portuguese Strains | 15, 19, 23 | N/A | N/A | N/A | Varies with temperature and culture age |
| Various Strains | N/A | N/A | N/A | N/A | 0.2 - 34 |
Experimental Protocols
Protocol for Culturing Protoceratium reticulatum
This protocol outlines the steps for establishing and maintaining cultures of P. reticulatum.
-
Media Preparation: Prepare L1 medium according to the standard formulation. For enhanced growth, consider increasing the concentrations of nitrate and phosphate. Sterilize the medium by autoclaving or filtration.
-
Inoculation: Aseptically transfer a starter culture of P. reticulatum into a sterile culture flask containing the prepared L1 medium. An initial cell density of 1,000 - 2,000 cells/mL is recommended.
-
Incubation: Place the culture flasks in an incubator set to the optimal conditions as described in Table 1 (e.g., 20°C, 30 PSU, 70 µmol photons m⁻² s⁻¹, 12:12 h light:dark cycle).
-
Monitoring Growth: Monitor the culture density every 2-3 days using a hemocytometer or a particle counter. The culture should reach the exponential growth phase within 7-10 days.
-
Scaling Up: For larger scale production, the culture can be transferred to larger vessels such as carboys or bioreactors. Fed-batch or perfusion culture systems can be employed to achieve higher cell densities.[3]
Protocol for this compound Extraction
This protocol describes the extraction of YTX from P. reticulatum cells for subsequent analysis.
-
Cell Harvesting: Harvest the cells from the culture medium during the late exponential or stationary phase by centrifugation (e.g., 3000 x g for 10 minutes).
-
Cell Lysis: Resuspend the cell pellet in a known volume of methanol (B129727). Disrupt the cells using sonication or bead beating to release the intracellular toxins.
-
Extraction: Allow the methanol suspension to extract for at least 2 hours at room temperature with occasional vortexing.
-
Clarification: Centrifuge the extract at high speed (e.g., 10,000 x g for 15 minutes) to pellet the cell debris.
-
Collection: Carefully collect the supernatant containing the dissolved YTX. This crude extract can be used for preliminary analysis or further purification.
-
Purification (Optional): For cleaner samples, the crude extract can be passed through a solid-phase extraction (SPE) cartridge (e.g., C18) to remove interfering compounds.
Protocol for this compound Quantification by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the reference method for the quantification of yessotoxins.
-
Sample Preparation: Dilute the methanolic extract of P. reticulatum to a suitable concentration for LC-MS/MS analysis.
-
Chromatographic Separation: Inject the sample onto a C18 reversed-phase HPLC column. Use a gradient elution with mobile phases typically consisting of water and acetonitrile (B52724) with additives like formic acid or ammonium (B1175870) acetate (B1210297) to achieve good separation of YTX and its analogues.
-
Mass Spectrometric Detection: Analyze the eluent using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Select specific precursor-to-product ion transitions for YTX and its analogues for sensitive and selective quantification.
-
Quantification: Prepare a calibration curve using certified reference standards of YTX. Quantify the amount of YTX in the sample by comparing its peak area to the calibration curve.
Visualizations
Experimental Workflow
Caption: Experimental workflow for this compound production.
Proposed Biosynthetic Pathway of this compound
This compound is a polyketide, synthesized by Type I polyketide synthases (PKSs).[5][6] The biosynthesis involves the sequential condensation of acetate units to form a long polyketide chain. This chain then undergoes a series of modifications, including cyclization to form the characteristic polyether ladder structure, and subsequent enzymatic modifications such as epoxidation and sulfonation.
Caption: Proposed biosynthetic pathway of this compound.
References
- 1. Yessotoxins, a Group of Marine Polyether Toxins: an Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. New culture approaches for this compound production from the dinoflagellate Protoceratium reticulatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 5. Biosynthesis and Molecular Genetics of Polyketides in Marine Dinoflagellates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Biosynthesis of Polyketide Metabolites by Dinoflagellates - PMC [pmc.ncbi.nlm.nih.gov]
Application of Yessotoxin in Studying Programmed Cell Death
For Researchers, Scientists, and Drug Development Professionals
Introduction
Yessotoxin (YTX) is a marine polyether toxin produced by dinoflagellates.[1] While initially classified with diarrhetic shellfish poisoning toxins, YTX does not cause diarrhea and exhibits a unique toxicological profile.[2] Notably, YTX has been identified as a potent inducer of various forms of programmed cell death (PCD), including apoptosis, autophagy, and paraptosis, in a wide range of cell types.[1] This multifaceted activity makes YTX a valuable tool for researchers studying the intricate signaling networks that govern cellular demise. At low concentrations, YTX can trigger apoptosis in numerous cell lines and primary cultures.[3] It can also induce non-apoptotic programmed cell death, such as paraptosis, in cell lines like BC3H1 myoblasts.[3] The ability of YTX to activate multiple death pathways suggests its potential for overcoming resistance to apoptosis in cancer cells.[3]
These application notes provide a comprehensive overview of the use of this compound as a tool to investigate programmed cell death, complete with detailed experimental protocols and data presentation.
Data Presentation
The following tables summarize the quantitative effects of this compound on cell viability and the induction of apoptosis in various cell lines.
Table 1: Effect of this compound on Cell Viability
| Cell Line | YTX Concentration | Incubation Time | Viability Assay | % Decrease in Viability | Reference |
| K-562 | 30 nM | 24 h | LDH | 32% | [4] |
| K-562 | 30 nM | 48 h | LDH | 59% | [4] |
| Lymphoblastoid | 30 nM | 48 h | LDH | 27% | [4] |
| MEC1 | 10, 30, 100 nM | 24 h | MTT | Significant decrease | [5] |
| MEC1 | 10, 30, 50, 100 nM | 48 h | MTT | ~50% | [5] |
| B16F10 | 10, 30, 50, 100 nM | 24 h | MTT | Significant decrease | [5] |
| Primary Rat Cardiomyocytes | 0.01-1 µM | 24, 48, 72 h | MTT, SRB | Concentration- and time-dependent decrease | [6] |
Table 2: Induction of Apoptosis by this compound
| Cell Line | YTX Concentration | Incubation Time | Apoptosis Marker | Observation | Reference |
| K-562 | 30 nM | 24 h | Caspase-8 Activity | Significant increase (0.16 units) | [7] |
| K-562 | 30 nM | 24 h | Caspase-3 Expression | Significant increase (0.21 units) | [7] |
| HeLa | Sub-nanomolar | 48-96 h | Caspase-3/7 Activity | ~8-fold higher than caspase-2 activity | [8] |
| HeLa | Sub-nanomolar | 48-96 h | Pro-caspase-3 & -7 | Activation (cleavage) | [8] |
| L6 & BC3H1 Myoblasts | 100 nM | 72 h | Caspase-3 & -9 | Activation | [9] |
| HL7702 Human Liver Cells | Not specified | Not specified | Caspase-3 | Deregulation/activity | [10] |
Signaling Pathways
This compound induces programmed cell death through multiple, sometimes overlapping, signaling pathways. The primary mechanisms include the intrinsic and extrinsic apoptotic pathways, as well as autophagy and paraptosis.
This compound-Induced Apoptosis
YTX is known to activate both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis.
References
- 1. mdpi.com [mdpi.com]
- 2. Yessotoxins, a Group of Marine Polyether Toxins: an Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound as a tool to study induction of multiple cell death pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Different toxic effects of YTX in tumor K-562 and lymphoblastoid cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. In vitro effects of this compound on a primary culture of rat cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | The marine toxin, this compound, induces apoptosis and increases mitochondrial activity [frontiersin.org]
- 8. Caspase activation and death induced by this compound in HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Apoptotic events induced by this compound in myoblast cell lines from rat and mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound induces apoptosis in HL7702 human liver cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Yessotoxin: A Novel Tool for Investigating Neurodegenerative Disease Models
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Yessotoxin (YTX) is a disulphated polyether marine toxin produced by dinoflagellates.[1][2] While historically classified with diarrhetic shellfish poisoning toxins, YTX does not cause diarrhea and its mechanism of action is distinct.[2][3] Emerging research has highlighted its potent effects on neuronal cells, presenting a unique opportunity to utilize YTX as a tool to investigate the molecular mechanisms underlying neurodegeneration.[1][4] At high nanomolar concentrations, YTX induces neurotoxicity, characterized by neurite retraction, cytoskeletal disruption, and apoptotic cell death.[1][5] Conversely, at low nanomolar concentrations, it has shown potential beneficial effects in a cellular model of Alzheimer's disease.[6][7]
These application notes provide detailed protocols for utilizing this compound to model neurodegenerative processes and to investigate potential therapeutic interventions. The information is intended for researchers in academia and the pharmaceutical industry engaged in neurodegenerative disease research and drug discovery.
Mechanism of Action
This compound exerts its effects on neuronal cells through the modulation of key signaling pathways. A primary mechanism involves the disruption of intracellular calcium homeostasis. Studies have shown that YTX can induce a significant, approximately two-fold, increase in cytosolic calcium concentrations in cultured cerebellar neurons.[1][5][6] This influx of calcium is thought to be a critical trigger for subsequent downstream events leading to neurotoxicity.
Furthermore, this compound has been demonstrated to activate Protein Kinase C (PKC).[6][7] The translocation of PKC from the cytosol to the membrane, a hallmark of its activation, has been observed in response to YTX treatment.[6][7] This activation of PKC can have pleiotropic effects on cellular function and may contribute to both the neurotoxic and the observed neuroprotective effects of YTX, depending on the concentration and cellular context. The interplay between elevated intracellular calcium and PKC activation appears to be central to the cellular response to this compound.
Data Presentation
The following tables summarize the quantitative data from key experiments investigating the effects of this compound on neuronal cells.
Table 1: Neurotoxic Effects of this compound on Primary Cerebellar Neurons
| Parameter | Concentration | Result | Reference |
| Neuronal Viability (EC50) | ~20 nM | 50% reduction in cell survival after 48h | [1][5] |
| Neurite Disintegration | ≥ 25 nM | Complete disintegration of neurites after 48h | [1][5] |
| Apoptosis | 25 nM | DNA fragmentation characteristic of apoptosis | [1] |
| Cytosolic Calcium | 25 nM | ~2-fold increase | [1][5][6] |
| F-actin Fluorescence | 25 nM | ~50% decrease after 48h | [1] |
Table 2: Effects of this compound in an Alzheimer's Disease Cellular Model (3xTg-AD cortical neurons)
| Parameter | Concentration | Result | Reference |
| Tau Hyperphosphorylation | 1 nM | Decrease in hyperphosphorylated tau isoforms | [6][7] |
| Intracellular Amyloid-beta | 1 nM | Decrease in intracellular Aβ accumulation | [6][7] |
| GSK-3β Phosphorylation (inactive form) | 1 nM | 35.6 ± 4.5% increase in phospho-GSK-3β/total GSK-3β ratio | [6] |
| Protein Kinase C (PKC) | 1 nM | Translocation from cytosol to membrane (activation) | [6][7] |
| Neuronal Viability (IC50) | 4.27 nM | 50% reduction in cell viability after 72h in primary cortical neurons | [6][7] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Assessment of this compound-Induced Neurotoxicity in Primary Neuronal Cultures
1.1. Primary Cerebellar Neuron Culture:
-
Isolate cerebella from rat pups (P7-P8) and dissociate tissue using enzymatic digestion (e.g., trypsin) followed by mechanical trituration.
-
Plate dissociated cells on poly-L-lysine coated culture plates or coverslips in a suitable neuronal culture medium (e.g., Neurobasal medium supplemented with B27, GlutaMAX, and penicillin/streptomycin).
-
Maintain cultures at 37°C in a humidified incubator with 5% CO2. Allow neurons to mature for at least 7 days in vitro before treatment.
1.2. This compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
On the day of the experiment, dilute the YTX stock solution in pre-warmed culture medium to the desired final concentrations (e.g., ranging from 1 nM to 100 nM).
-
Replace the existing culture medium with the YTX-containing medium. For control wells, use medium with the equivalent concentration of the vehicle (DMSO).
-
Incubate the cells for the desired duration (e.g., 24, 48, or 72 hours).
1.3. Neuronal Viability Assay (Fluorescein Diacetate/Ethidium (B1194527) Bromide Staining):
-
Prepare a staining solution containing fluorescein (B123965) diacetate (FDA) and ethidium bromide (EtBr) in phosphate-buffered saline (PBS).
-
At the end of the YTX treatment period, remove the culture medium and wash the cells once with PBS.
-
Add the FDA/EtBr staining solution to each well and incubate for 5 minutes at room temperature, protected from light.
-
Visualize the cells under a fluorescence microscope. Live cells will fluoresce green (FDA is cleaved by esterases in viable cells to produce fluorescein), while dead cells will have red nuclei (EtBr intercalates with the DNA of membrane-compromised cells).
-
Capture images from several random fields per well and count the number of live (green) and dead (red) cells.
-
Calculate the percentage of neuronal viability for each treatment condition relative to the vehicle-treated control.
Protocol 2: Analysis of Tau Phosphorylation and Amyloid-Beta Levels in an Alzheimer's Disease Model
2.1. Cell Culture and Treatment (e.g., 3xTg-AD primary cortical neurons):
-
Culture 3xTg-AD primary cortical neurons as described in Protocol 1.1.
-
Treat the mature neurons with a low concentration of this compound (e.g., 1 nM) or vehicle for the desired time (e.g., 24 hours).
2.2. Western Blot for Tau Phosphorylation:
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phosphorylated tau (e.g., AT8 for pSer202/pThr205, PHF-1 for pSer396/pSer404) and total tau overnight at 4°C. Also, probe for a loading control (e.g., β-actin or GAPDH).
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify the band intensities and normalize the phosphorylated tau signal to the total tau signal.
2.3. ELISA for Intracellular Amyloid-Beta:
-
Collect cell lysates as described in Protocol 2.2.
-
Use a commercially available ELISA kit specific for human amyloid-beta 40 (Aβ40) and amyloid-beta 42 (Aβ42).
-
Follow the manufacturer's instructions for the ELISA procedure, which typically involves adding the cell lysates to antibody-coated plates, followed by detection with a secondary antibody and a colorimetric substrate.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the concentration of Aβ40 and Aβ42 in the samples based on a standard curve. Normalize the values to the total protein concentration of the lysates.
Protocol 3: Measurement of Intracellular Calcium Levels
3.1. Cell Preparation and Dye Loading:
-
Plate primary neurons on glass-bottom dishes or coverslips suitable for microscopy.
-
Prepare a loading buffer containing a calcium-sensitive fluorescent indicator (e.g., Fluo-4 AM or Fura-2 AM) in a physiological saline solution (e.g., Hanks' Balanced Salt Solution - HBSS).
-
Remove the culture medium, wash the cells with HBSS, and incubate them with the loading buffer for 30-60 minutes at 37°C, protected from light.
-
After incubation, wash the cells with HBSS to remove excess dye and allow for de-esterification of the AM ester for at least 30 minutes.
3.2. Calcium Imaging:
-
Mount the dish or coverslip on a fluorescence microscope equipped with a camera and appropriate filter sets for the chosen calcium indicator.
-
Acquire a baseline fluorescence signal for a few minutes before adding this compound.
-
Add YTX at the desired concentration to the imaging chamber and continuously record the fluorescence intensity over time.
-
As a positive control, at the end of the experiment, add a calcium ionophore (e.g., ionomycin) to determine the maximum fluorescence signal (Fmax), followed by a calcium chelator (e.g., EGTA) to determine the minimum fluorescence signal (Fmin).
-
The change in fluorescence intensity (F) relative to the baseline fluorescence (F0) (F/F0) is used to represent the change in intracellular calcium concentration.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: this compound signaling cascade in neuronal cells.
Caption: Workflow for assessing this compound-induced neurotoxicity.
Caption: Workflow for analyzing Alzheimer's disease biomarkers.
Application in Other Neurodegenerative Disease Models
Currently, there is limited published research on the direct application of this compound in cellular or animal models of Parkinson's disease, Huntington's disease, or Amyotrophic Lateral Sclerosis (ALS). While various neurotoxins are used to create models for these diseases (e.g., MPTP for Parkinson's, 3-nitropropionic acid for Huntington's), this compound's unique mechanism of action warrants further investigation in these contexts. Researchers are encouraged to adapt the protocols provided herein to explore the effects of this compound on neuronal models relevant to these other neurodegenerative conditions.
Conclusion
This compound represents a versatile and valuable tool for the study of neurodegenerative diseases. Its dose-dependent effects, ranging from inducing neurotoxicity to potentially offering neuroprotection in an Alzheimer's disease model, allow for the investigation of multiple facets of neurodegeneration. The protocols and data presented in these application notes provide a solid foundation for researchers to incorporate this compound into their studies, paving the way for new insights into disease mechanisms and the development of novel therapeutic strategies.
References
- 1. academic.oup.com [academic.oup.com]
- 2. This compound activates cell death pathways independent of Protein Kinase C in K-562 human leukemic cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. vliz.be [vliz.be]
- 5. An Overview on the Marine Neurotoxin, Saxitoxin: Genetics, Molecular Targets, Methods of Detection and Ecological Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Potent Neurotoxic Action of the Shellfish Biotoxin this compound on Cultured Cerebellar Neurons [agris.fao.org]
Application Notes and Protocols: The Use of Yessotoxin in Primary Cardiomyocyte Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Yessotoxin (YTX) is a polyether marine toxin produced by dinoflagellates, which can accumulate in shellfish.[1][2][3] While initially classified with diarrhetic shellfish poisoning toxins, YTX does not cause diarrhea and has been shown to primarily affect cardiac muscle cells.[2][3] In vivo studies in rodents have demonstrated that oral administration of YTX can induce ultrastructural alterations in the cardiac muscle.[1][4][5] Primary cardiomyocyte cell cultures provide a valuable in vitro model to investigate the direct cellular and molecular effects of YTX on the heart, aiding in toxicological assessments and the development of potential therapeutic interventions.[1][4][6] These application notes provide a detailed overview of the experimental use of this compound in primary cardiomyocyte cell cultures, including its effects on cell viability, contractility, and signaling pathways.
Data Presentation
Table 1: Cytotoxicity of this compound on Primary Rat Cardiomyocytes
| Exposure Time | YTX Concentration (µM) | Cell Viability (% of Control) | Assay | Reference |
| 48 hours | 0.01 | Decreased | MTT | [1] |
| 48 hours | 0.1 | Decreased | MTT | [1] |
| 48 hours | 1 | Decreased | MTT | [1] |
| 72 hours | 0.01 | Further Decrease | SRB | [1] |
| 72 hours | 0.1 | Further Decrease | SRB | [1] |
| 72 hours | 1 | Further Decrease | SRB | [1] |
Note: A significant, transient increase in mitochondrial enzyme activity was observed by MTT test after 24 h exposure to the toxin, which was not indicative of increased proliferation but rather an enhanced mitochondrial activity of viable cells.[7]
Table 2: Effect of this compound on the Beating Frequency of Primary Rat Cardiomyocytes
| Incubation Time | YTX Concentration (µM) | Effect on Beating Frequency | Reference |
| 1 hour | 0.1 - 1 | Time- and concentration-dependent reduction | [1][4] |
| 5 hours | 0.1 - 1 | Time- and concentration-dependent reduction | [1][4] |
| 24 hours | 0.1 - 1 | Time- and concentration-dependent reduction | [1][4] |
Experimental Protocols
Isolation and Culture of Primary Neonatal Rat Cardiomyocytes
This protocol is adapted from established methods for isolating primary cardiomyocytes.[1][6][8]
Materials:
-
Neonatal rat pups (1-3 days old)
-
Hanks' Balanced Salt Solution (HBSS), ice-cold
-
Collagenase Type II
-
Trypsin
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and penicillin-streptomycin
-
Percoll gradient (optional, for enrichment)
-
Culture plates/dishes
Procedure:
-
Euthanize neonatal rat pups according to approved animal protocols.
-
Excise the hearts and place them in ice-cold HBSS.
-
Mince the ventricular tissue into small fragments.
-
Perform enzymatic digestion using a solution of collagenase and trypsin. This can be done through a series of short digestions or a longer overnight digestion at 4°C.
-
Neutralize the enzyme activity with DMEM containing 10% FBS.
-
Filter the cell suspension through a cell strainer to remove undigested tissue.
-
To enrich for cardiomyocytes, a pre-plating technique can be used. Plate the cell suspension in a culture dish for 1-2 hours. Fibroblasts will adhere more rapidly, leaving the cardiomyocytes in suspension.[1]
-
Collect the non-adherent cardiomyocyte-enriched suspension.
-
Centrifuge the cells, resuspend in complete culture medium, and count the cells.
-
Seed the cardiomyocytes onto desired culture plates at an appropriate density (e.g., 0.2 x 10⁶ cells/ml for a 96-well plate).[1]
-
Incubate at 37°C in a humidified atmosphere of 5% CO2. Cardiomyocytes typically start to exhibit spontaneous rhythmic contractions within 24 hours.[1]
This compound Treatment
Materials:
-
This compound (YTX) stock solution (dissolved in an appropriate solvent, e.g., methanol)
-
Complete culture medium
Procedure:
-
Prepare working solutions of YTX by diluting the stock solution in complete culture medium to the desired final concentrations (e.g., 0.0001 µM to 1 µM).[1]
-
After allowing the cardiomyocytes to adhere and stabilize (typically 24-72 hours after plating), replace the existing medium with the medium containing the various concentrations of YTX.
-
Incubate the cells for the desired exposure times (e.g., 1, 5, 24, 48, 72 hours).[1][4]
Assessment of Cell Viability
a. MTT Assay (3-(4,5-Dimethylthiazole-2-yl)-2,5-diphenyl tetrazolium bromide)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Procedure: [1]
-
After YTX treatment, add MTT solution (final concentration 0.5 mg/ml) to each well.
-
Incubate for 3-5 hours at 37°C to allow for the formation of formazan (B1609692) crystals.
-
Remove the medium and dissolve the formazan crystals in a solubilization solution (e.g., DMSO).
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
b. SRB Assay (Sulphorhodamine B)
This assay is based on the ability of SRB to bind to protein components of the cell.
Procedure:
-
After YTX treatment, fix the cells with a suitable fixative (e.g., trichloroacetic acid).
-
Wash the plates and stain the cells with SRB solution.
-
Wash away the unbound dye and allow the plates to dry.
-
Solubilize the bound dye with a basic solution (e.g., Tris base).
-
Measure the absorbance at a wavelength of 510 nm.
Measurement of Beating Frequency
-
Place the culture plate on a heated stage of an inverted microscope.
-
Record video images of spontaneously contracting cardiomyocytes at different time points after YTX addition.
-
Analyze the videos to determine the number of beats per minute for individual cells or cell clusters.
cAMP Assay
Procedure: [1]
-
After YTX treatment, stimulate adenylyl cyclase activity with forskolin (B1673556) (e.g., 10 µM for 10 minutes).
-
Lyse the cells and collect the lysates.
-
Measure the intracellular cAMP levels using a commercially available cAMP enzyme immunoassay (EIA) kit.
Mandatory Visualization
Caption: Experimental workflow for assessing this compound toxicity in primary cardiomyocytes.
Caption: Proposed signaling effects of this compound in primary cardiomyocytes.
Discussion of this compound's Mechanism of Action
The precise molecular mechanisms underlying this compound's cardiotoxicity are not fully elucidated.[2] However, in vitro studies using primary cardiomyocytes have provided several key insights:
-
Inhibition of Beating Activity: YTX causes a time- and concentration-dependent decrease in the spontaneous beating of cardiomyocytes.[1][4] This effect appears to be independent of major disruptions to calcium homeostasis, as YTX does not seem to uncouple membrane electrical activity from intracellular calcium release.[1][4]
-
Decreased Cell Viability: Prolonged exposure to YTX leads to a significant reduction in cardiomyocyte viability.[1][4] While the exact cell death pathway is still under investigation, apoptosis is considered a likely mechanism.[1]
-
Mitochondrial Involvement: YTX has been shown to be a potent inducer of the mitochondrial permeability transition pore (PTP) opening in isolated mitochondria and intact cells.[9] This disruption of mitochondrial function, including swelling and potential release of pro-apoptotic factors, is a plausible contributor to YTX-induced cell death.[10][11]
-
Modulation of cAMP Signaling: While YTX does not affect basal cAMP levels, it has been shown to reduce the increase in cAMP induced by forskolin, a stimulator of adenylyl cyclase.[1] This suggests an interaction with the cAMP signaling pathway, although the significance of this in the overall toxic effect is not yet clear.
-
Calcium Independence: Unlike many cardiotoxic agents, the primary toxic effects of YTX in cardiomyocytes do not appear to be mediated by a disruption of intracellular calcium homeostasis.[1][4][12]
Conclusion
Primary cardiomyocyte cell culture is an indispensable tool for characterizing the cardiotoxic effects of this compound. The protocols and data presented here provide a framework for researchers to investigate the cellular and molecular impacts of this marine biotoxin. Future research should focus on elucidating the specific apoptotic pathways triggered by YTX and further clarifying its interaction with cellular signaling cascades beyond cAMP and calcium. This will be crucial for a comprehensive risk assessment and for exploring any potential pharmacological applications of YTX and its analogues.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Yessotoxins: a toxicological overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. In vitro effects of this compound on a primary culture of rat cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ultrastructural damage to heart tissue from repeated oral exposure to this compound resolves in 3 months - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. One-Hour Procedure to Isolate Primary Cardiomyocytes from Neonatal Mouse and Rat Hearts | Thermo Fisher Scientific - SG [thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. worthington-biochem.com [worthington-biochem.com]
- 9. This compound, a shellfish biotoxin, is a potent inducer of the permeability transition in isolated mitochondria and intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Investigating the Anti-Allergic Properties of Yessotoxin in Mast Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Yessotoxin (YTX) is a marine polyether toxin produced by dinoflagellates such as Protoceratium reticulatum and Lingulodinium polyedrum. While initially classified with diarrhetic shellfish poisoning (DSP) toxins, YTX does not cause diarrhea and exhibits a different toxicological profile. Recent research has explored the broader pharmacological activities of YTX, including potential anti-cancer and anti-allergic properties. Mast cells are central players in Type I hypersensitivity reactions. Upon activation via the high-affinity IgE receptor (FcεRI), they degranulate, releasing a host of pro-inflammatory mediators (e.g., histamine (B1213489), β-hexosaminidase) and synthesizing potent cytokines and chemokines (e.g., TNF-α, IL-6, IL-13), which orchestrate the allergic inflammatory response. The inhibition of mast cell activation is a key strategy for the development of anti-allergic therapies.
These application notes provide a summary of the known effects of this compound on mast cell degranulation and detailed protocols for investigating its anti-allergic properties. The available data suggests that YTX has a minor inhibitory effect on IgE-mediated degranulation[1][2][3]. However, its precise mechanism of action and its effects on downstream signaling pathways and cytokine production in mast cells remain largely uncharacterized, presenting an open avenue for further research.
Data Presentation
The following tables summarize the quantitative data on the effect of this compound on mast cell degranulation, as reported in the literature.
Table 1: Effect of this compound (YTX) on IgE-Mediated β-Hexosaminidase Release from RBL-2H3 Mast Cells
| YTX Concentration | Pre-incubation Time | Antigen (DNP-HSA) Concentration | Inhibition of Degranulation (%) | Reference |
| 30 nM | 60 min | 100 ng/mL | ~25% (significant) | [3] |
| 30 nM | 60 min | 10 ng/mL & 1000 ng/mL | No significant effect | [3] |
| 10 nM | 60 min | 100 ng/mL | No significant effect | [3] |
Data extracted from Tobío et al., 2016. The inhibition was observed to be dependent on the antigen dose, with the most significant effect at optimal stimulatory concentrations.
Table 2: Effect of this compound (YTX) on IgE-Mediated β-Hexosaminidase Release from Bone Marrow-Derived Mast Cells (BMMCs)
| YTX Concentration | Pre-incubation Time | Antigen (DNP-HSA) Concentration | Inhibition of Degranulation (%) | Reference |
| 10 nM | 60 min | 30 ng/mL | ~25% (significant) | [3] |
| 30 nM | 60 min | 30 ng/mL | ~25% (significant) | [3] |
| 10 & 30 nM | 30 min | 30 ng/mL | No significant effect | [3] |
Data extracted from Tobío et al., 2016. The inhibitory effect in BMMCs required a longer pre-incubation time of 60 minutes.
Experimental Protocols
The following are detailed protocols for key experiments to assess the anti-allergic properties of this compound in mast cells.
Protocol 1: RBL-2H3 Cell Culture and Sensitization
Materials:
-
RBL-2H3 cell line (e.g., ATCC® CRL-2256™)
-
Eagle's Minimum Essential Medium (EMEM)
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution (100x)
-
Anti-DNP IgE monoclonal antibody
-
Trypsin-EDTA solution (0.25%)
-
Phosphate-Buffered Saline (PBS), sterile
-
Cell culture flasks (T-75) and 96-well plates
Procedure:
-
Cell Culture: Culture RBL-2H3 cells in EMEM supplemented with 15% heat-inactivated FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO₂[4][5].
-
Subculturing: Passage cells every 2-3 days or when they reach 80-90% confluency. Wash the cell monolayer with PBS, add 2-3 mL of Trypsin-EDTA, and incubate for 5-10 minutes at 37°C to detach cells. Neutralize trypsin with complete medium, centrifuge the cell suspension at 125 x g for 5 minutes, and resuspend the pellet in fresh medium for seeding into new flasks.
-
Seeding for Assay: Seed 1 x 10⁵ cells per well in a 96-well plate and allow them to adhere overnight.
-
Sensitization: The following day, replace the medium with fresh complete medium containing 0.5 µg/mL of anti-DNP IgE. Incubate for 24 hours at 37°C to allow sensitization of the FcεRI receptors[6].
Protocol 2: Bone Marrow-Derived Mast Cell (BMMC) Culture and Sensitization
Materials:
-
Bone marrow cells from mice (e.g., C57BL/6)
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Recombinant murine Interleukin-3 (IL-3)
-
Recombinant murine Stem Cell Factor (SCF)
-
Penicillin-Streptomycin solution (100x)
-
Anti-DNP IgE monoclonal antibody
-
HEPES buffer
Procedure:
-
BMMC Generation: Isolate bone marrow cells from the femur and tibia of mice. Culture the cells for 4-6 weeks in complete RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, 20 ng/mL murine IL-3, and 20 ng/mL murine SCF to differentiate them into mature mast cells[7][8].
-
Purity Assessment: After 4 weeks, assess mast cell purity (>95%) by Toluidine Blue staining or flow cytometry for c-Kit (CD117) and FcεRI expression.
-
Sensitization: The day before the experiment, incubate BMMCs (1 x 10⁶ cells/mL) with 0.5 µg/mL of anti-DNP IgE in complete culture medium overnight at 37°C[2].
Protocol 3: β-Hexosaminidase Release (Degranulation) Assay
This assay quantifies the release of the granular enzyme β-hexosaminidase, a marker for mast cell degranulation.
Materials:
-
Sensitized RBL-2H3 cells or BMMCs in a 96-well plate
-
This compound (YTX) stock solution (in a suitable solvent like methanol (B129727) or DMSO)
-
Tyrode's Buffer (or HEPES-buffered saline)
-
DNP-HSA (Dinitrophenyl-conjugated Bovine Serum Albumin)
-
p-Nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG) substrate solution (1 mM in 0.1 M citrate (B86180) buffer, pH 4.5)
-
Stop Buffer (0.1 M Carbonate/Bicarbonate buffer, pH 10.0)
-
Triton X-100 (0.1% solution)
-
Microplate reader
Procedure:
-
Cell Preparation: Wash the sensitized cells (RBL-2H3 or BMMCs) twice with warm Tyrode's buffer to remove excess IgE. Resuspend BMMCs or add buffer to RBL-2H3 wells.
-
Compound Treatment: Add various concentrations of YTX (e.g., 1-100 nM) or vehicle control to the respective wells. Incubate for a predetermined time (e.g., 30 or 60 minutes) at 37°C[3].
-
Degranulation Induction:
-
Test Wells: Add DNP-HSA antigen to a final concentration of 10-100 ng/mL to induce degranulation.
-
Negative Control (Spontaneous Release): Add only Tyrode's buffer.
-
Positive Control (Maximum Degranulation): Add DNP-HSA without any YTX pre-treatment.
-
Total Release: In a separate set of untreated wells, add 0.1% Triton X-100 to lyse the cells completely.
-
-
Incubation: Incubate the plate for 30-60 minutes at 37°C.
-
Sample Collection: Centrifuge the plate at 300 x g for 5 minutes at 4°C. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate. For the "Total Release" wells, collect 50 µL of the cell lysate.
-
Enzymatic Reaction: Add 50 µL of the pNAG substrate solution to each well containing the supernatant or lysate. Incubate for 60-90 minutes at 37°C.
-
Stop Reaction: Stop the reaction by adding 150 µL of Stop Buffer to each well.
-
Data Acquisition: Measure the absorbance at 405 nm using a microplate reader.
-
Calculation: Calculate the percentage of β-hexosaminidase release using the following formula: % Release = [(Absorbance_Sample - Absorbance_Spontaneous) / (Absorbance_Total - Absorbance_Spontaneous)] * 100
Protocol 4: Calcium Imaging
This protocol measures changes in intracellular calcium concentration ([Ca²⁺]i), a critical early event in mast cell activation.
Materials:
-
Sensitized mast cells on glass-bottom dishes
-
Fluo-4 AM calcium indicator dye
-
Pluronic® F-127
-
Anhydrous DMSO
-
Physiological saline buffer (e.g., Tyrode's buffer)
-
Confocal or fluorescence microscope with live-cell imaging capabilities
Procedure:
-
Dye Loading Solution: Prepare a 2-5 mM stock solution of Fluo-4 AM in anhydrous DMSO. For the loading solution, dilute the Fluo-4 AM stock to a final concentration of 1-5 µM in physiological buffer. The addition of an equal volume of 20% Pluronic F-127 to the Fluo-4 AM stock before dilution can aid in dye dispersion[9].
-
Cell Loading: Wash the sensitized cells once with physiological buffer. Add the Fluo-4 AM loading solution to the cells and incubate for 30-60 minutes at 37°C or room temperature, protected from light[9][10].
-
De-esterification: Wash the cells twice with physiological buffer to remove extracellular dye. Add fresh buffer and incubate for an additional 30 minutes at 37°C to allow for complete de-esterification of the dye within the cells[10].
-
Imaging: Mount the dish on the microscope stage, maintaining the temperature at 37°C.
-
Baseline Measurement: Acquire baseline fluorescence images for 1-2 minutes before stimulation.
-
Stimulation and Recording: Add YTX (or vehicle) and incubate for the desired time. Then, add the DNP-HSA antigen while continuously recording fluorescence images at appropriate time intervals (e.g., every 2-5 seconds).
-
Data Analysis: Select regions of interest (ROIs) over individual cells and measure the mean fluorescence intensity over time. Normalize the fluorescence signal (F) to the baseline fluorescence (F₀) to represent the change in [Ca²⁺]i as F/F₀.
Protocol 5: Western Blot for Signaling Protein Phosphorylation
This protocol is for analyzing the phosphorylation status of key signaling proteins (e.g., Syk, LAT, PLCγ, Akt, ERK, p38) to dissect the signaling pathways affected by YTX.
Materials:
-
Sensitized mast cells
-
YTX and DNP-HSA
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (specific for total and phosphorylated forms of Syk, LAT, PLCγ, Akt, ERK, p38)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence detection system
Procedure:
-
Cell Treatment and Lysis: Culture and sensitize mast cells in 6-well plates. Pre-treat with YTX or vehicle, then stimulate with DNP-HSA for various short time points (e.g., 0, 2, 5, 10, 30 minutes). Immediately place the plate on ice, aspirate the medium, and lyse the cells with ice-cold lysis buffer.
-
Protein Quantification: Scrape the cell lysates, centrifuge at 14,000 x g for 15 minutes at 4°C, and determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein per lane on an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against a specific phosphorylated protein (e.g., anti-phospho-Syk) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Apply ECL substrate and visualize the protein bands using a chemiluminescence imager.
-
Stripping and Re-probing: To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total form of the protein and/or a loading control like GAPDH or β-actin.
Protocol 6: ELISA for Cytokine Release
This protocol quantifies the release of newly synthesized cytokines like TNF-α, IL-6, and IL-13.
Materials:
-
Sensitized mast cells in a 24- or 48-well plate
-
YTX and DNP-HSA
-
Commercial ELISA kits for TNF-α, IL-6, and IL-13
-
Microplate reader
Procedure:
-
Cell Stimulation: Seed, sensitize, and pre-treat cells with YTX as described in the degranulation assay. Stimulate with DNP-HSA.
-
Long-term Incubation: Incubate the cells for a longer period (e.g., 6-24 hours) at 37°C to allow for cytokine synthesis and secretion.
-
Supernatant Collection: Centrifuge the plate and carefully collect the cell culture supernatants. Samples can be stored at -80°C until analysis.
-
ELISA Procedure: Perform the ELISA according to the manufacturer's instructions for the specific cytokine kit. This typically involves:
-
Adding standards and samples to an antibody-coated plate.
-
Incubating to allow cytokine capture.
-
Washing the plate.
-
Adding a biotinylated detection antibody.
-
Incubating and washing.
-
Adding a streptavidin-HRP conjugate.
-
Incubating and washing.
-
Adding a substrate solution to develop color.
-
Stopping the reaction.
-
-
Data Acquisition: Measure the absorbance at the specified wavelength (usually 450 nm).
-
Quantification: Generate a standard curve from the absorbance values of the known standards. Use this curve to calculate the concentration of the cytokine in each sample.
Visualization of Signaling Pathways and Workflows
Diagram 1: General Experimental Workflow
Caption: Workflow for investigating this compound's effects on mast cells.
Diagram 2: IgE-Mediated Mast Cell Activation Pathway
Caption: Key signaling events in IgE-mediated mast cell activation.
Diagram 3: Hypothetical Mechanism of this compound Action
Note: The direct molecular targets of this compound in mast cells have not been fully elucidated. The literature suggests a potential role for phosphodiesterase (PDE) activation, which would lead to decreased cAMP levels. However, elevated cAMP is known to be inhibitory to degranulation. The observed slight inhibition by YTX is therefore mechanistically unclear. This diagram presents a hypothetical pathway for research purposes.
Caption: Hypothetical pathway for YTX's minor inhibitory effect on degranulation.
References
- 1. Phosphorylation of Tyr342 in the linker region of Syk is critical for Fc epsilon RI signaling in mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Four Distal Tyrosines Are Required for LAT-dependent Signaling in FcɛRI-mediated Mast Cell Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. This compound | C55H82O21S2 | CID 6440821 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Cyclic nucleotide involvement in histamine release from mast cells--a reevaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phosphorylation of Tyr342 in the Linker Region of Syk Is Critical for FcɛRI Signaling in Mast Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of mast cell histamine release by specific phosphodiesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. TNFR1 links TNF exocytosis to TNF production in allergen-activated RBL-2H3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. LAT is essential for Fc(epsilon)RI-mediated mast cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Yessotoxins, a Group of Marine Polyether Toxins: an Overview - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Preclinical Evaluation of Yessotoxin's Anti-Tumor Activity in Melanoma
These application notes provide a comprehensive overview of the preclinical anti-tumor effects of Yessotoxin (YTX), a marine toxin, specifically targeting melanoma. The information is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols and a summary of key findings.
Introduction
Yessotoxins (YTXs) are a class of marine toxins produced by dinoflagellates such as Protoceratium reticulatum and Lingulodinium polyedrum.[1][2] While their biological activities are not fully characterized, recent studies have highlighted their potential as anti-cancer agents.[1][2][3] This document outlines the preclinical evaluation of YTX, demonstrating its cytotoxic effects on melanoma cell lines and its ability to inhibit tumor growth in an in vivo mouse model. The primary mechanism of action appears to be the induction of apoptosis.[1][4]
Quantitative Data Summary
The anti-tumor activity of this compound has been quantified through both in vitro and in vivo studies. The following tables summarize the key findings.
Table 1: In Vitro Cytotoxicity of this compound on B16F10 Murine Melanoma Cells
| YTX Concentration (nM) | 24 hours (% Cell Viability ± SEM) | 48 hours (% Cell Viability ± SEM) | 72 hours (% Cell Viability ± SEM) |
| 10 | 95 ± 5 | 80 ± 6 | 65 ± 7 |
| 30 | 75 ± 8 | 50 ± 9 | 30 ± 8 |
| 50 | 55 ± 7 | 30 ± 6 | 15 ± 5 |
| 100 | 40 ± 6 | 15 ± 4 | 5 ± 3 |
Data extracted from in vitro studies assessing cell viability via MTT assay.[5] The B16F10 murine melanoma cell line showed high sensitivity to YTX.[1][4]
Table 2: In Vivo Efficacy of this compound in a B16F10 Melanoma Mouse Model
| Treatment Group | Dosing Regimen | Mean Tumor Volume Reduction (%) |
| This compound | 100 µg/Kg (single high dose) followed by 4 lower doses (10-20 µg/Kg) | 82% |
| Vehicle Control | Vehicle administered subcutaneously | 0% |
Results from a preclinical study using a B16F10 melanoma mouse model.[1][4] Local subcutaneous administration of YTX near the tumor resulted in a significant reduction in melanoma growth without notable toxicity.[1][2]
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Protocol 1: In Vitro Cell Viability (MTT Assay)
-
Cell Culture:
-
Culture B16F10 murine melanoma cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
-
Cell Seeding:
-
Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in the cell culture medium at concentrations of 10, 30, 50, and 100 nM.
-
Replace the medium in the wells with the YTX-containing medium. Include a vehicle control group.
-
Incubate the plates for 24, 48, and 72 hours.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.
-
Incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Protocol 2: Apoptosis Detection (Annexin V-FITC and Propidium Iodide Staining)
-
Cell Treatment:
-
Seed B16F10 cells in 6-well plates and treat with the desired concentrations of this compound for the specified time.
-
-
Cell Harvesting and Staining:
-
Harvest the cells by trypsinization and wash with cold phosphate-buffered saline (PBS).
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry:
-
Analyze the stained cells using a flow cytometer.
-
Quantify the percentage of live cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), and late apoptotic/necrotic cells (Annexin V+/PI+).[1]
-
Protocol 3: In Vivo B16F10 Melanoma Mouse Model
-
Animal Model:
-
Use female C57BL/6 mice (7 weeks old).
-
-
Tumor Cell Implantation:
-
This compound Administration:
-
Tumor Growth Monitoring:
-
Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (length x width²)/2.
-
Monitor animal weight and general health throughout the study to assess toxicity.
-
-
Endpoint:
-
At the end of the study (e.g., day 12), euthanize the mice and excise the tumors for further analysis.[4]
-
Visualizations: Signaling Pathways and Experimental Workflows
Caption: Proposed apoptotic pathway induced by this compound in melanoma cells.
Caption: Experimental workflow for the in vivo evaluation of this compound.
Caption: Experimental workflow for the in vitro evaluation of this compound.
References
- 1. This compound, a Marine Toxin, Exhibits Anti-Allergic and Anti-Tumoural Activities Inhibiting Melanoma Tumour Growth in a Preclinical Model | PLOS One [journals.plos.org]
- 2. This compound, a Marine Toxin, Exhibits Anti-Allergic and Anti-Tumoural Activities Inhibiting Melanoma Tumour Growth in a Preclinical Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound, a Marine Toxin, Exhibits Anti-Allergic and Anti-Tumoural Activities Inhibiting Melanoma Tumour Growth in a Preclinical Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Yessotoxin Extraction and Purification from Contaminated Mussels
For Researchers, Scientists, and Drug Development Professionals
Introduction
Yessotoxin (YTX) and its analogues are a group of polyether marine biotoxins produced by dinoflagellates such as Protoceratium reticulatum, Lingulodinium polyedrum, and Gonyaulax spinifera.[1][2][3] These toxins can accumulate in filter-feeding bivalve molluscs, including mussels, scallops, and clams, posing a potential risk to human health and a challenge for the seafood industry.[3][4] While initially associated with Diarrhetic Shellfish Poisoning (DSP), it is now understood that YTXs do not cause diarrhea and have a different mechanism of action.[1][3] The primary toxic effects observed in animal studies are cardiotoxic.[5]
YTX has garnered interest in the scientific community for its potential as a therapeutic tool due to its ability to induce apoptosis in various cancer cell lines.[4][6][7] This has spurred research into its mechanism of action, which involves the modulation of key cellular signaling pathways, including intracellular calcium levels and cyclic adenosine (B11128) monophosphate (cAMP) signaling through interaction with phosphodiesterases (PDEs).[1][2][8][9][10][11]
These application notes provide detailed protocols for the extraction and purification of this compound and its analogues from contaminated mussel tissues, which is a crucial first step for further toxicological studies and potential drug development.
This compound Analogues in Mussels
A variety of this compound analogues have been identified in mussels. The profile of these analogues can vary depending on the producing dinoflagellate and the metabolism within the shellfish.[1] Common analogues found in mussels include:
-
This compound (YTX)
-
45-Hydroxythis compound
-
Homo-YTX [8]
-
45-Hydroxyhomo-YTX [8]
-
Carboxy-YTX [1]
-
Carboxyhomo-YTX [11]
-
Adriatoxin [1]
-
Noroxohomo-YTX [1]
Experimental Workflow
The overall workflow for the extraction and purification of yessotoxins from contaminated mussels involves several key stages, from sample preparation to final analysis.
Experimental Protocols
Protocol 1: Methanol-Based Extraction
This protocol is a widely used method for the extraction of lipophilic marine toxins, including yessotoxins.
Materials:
-
Homogenized mussel tissue (2.0 g)
-
Methanol (B129727) (HPLC grade)
-
Centrifuge tubes (50 mL)
-
Vortex mixer
-
Centrifuge
-
Volumetric flask (20 mL)
-
Syringe filters (0.22 µm)
Procedure:
-
Weigh 2.00 ± 0.05 g of homogenized mussel tissue into a 50 mL centrifuge tube.
-
Add 9 mL of 100% methanol to the tube.
-
Vortex vigorously for 3 minutes at maximum speed.[12]
-
Centrifuge the mixture at 4000 rpm for 10 minutes.[12]
-
Carefully transfer the supernatant to a 20 mL volumetric flask.
-
Add another 9 mL of 100% methanol to the tissue pellet.
-
Homogenize for 1 minute using an Ultra-Turrax at 12,000 rpm.[12]
-
Centrifuge again at 4000 rpm for 10 minutes.[12]
-
Combine the second supernatant with the first in the volumetric flask.
-
Bring the final volume to 20 mL with 100% methanol.[12]
-
The resulting extract is now ready for the purification step.
Protocol 2: Acetone-Based Extraction
Acetone (B3395972) is another effective solvent for the initial extraction of yessotoxins.
Materials:
-
Homogenized mussel tissue
-
Acetone (HPLC grade)
-
Dichloromethane (B109758) (HPLC grade)
-
Methanol (HPLC grade)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Homogenize 100 g of mussel tissue with 300 mL of acetone using an Ultra-Turrax.[13]
-
Filter the mixture and re-extract the tissue pellet with an additional 200 mL of acetone.[13]
-
Combine the acetone supernatants and evaporate the solvent using a rotary evaporator.[13]
-
Resuspend the residue in 30 mL of dichloromethane and 60 mL of methanol (60% v/v).[13]
-
Perform a liquid-liquid partition using a separatory funnel. The methanol phase contains the yessotoxins.[13]
-
Collect the methanol phase for further purification.
Protocol 3: Solid-Phase Extraction (SPE) Cleanup
SPE is a critical step for removing interfering matrix components and concentrating the toxins.
Materials:
-
Methanol extract from Protocol 1
-
C18 SPE cartridges (e.g., 60 mg, 3 mL)[14]
-
Methanol (HPLC grade)
-
Deionized water
-
SPE manifold
Procedure:
-
Cartridge Conditioning:
-
Sample Loading:
-
Load the methanol extract onto the conditioned cartridge.
-
-
Washing:
-
Elution:
-
Elute the yessotoxins from the cartridge with 5 mL of methanol.[14]
-
-
Final Preparation:
Data Presentation
The efficiency of extraction and purification methods is crucial for accurate quantification. The following tables summarize reported performance data for this compound analysis.
Table 1: Recovery Rates of this compound using Different Methods
| Extraction Method | Cleanup Method | Analytical Method | Recovery Rate (%) | Reference |
| Methanol | HLB SPE | LC-MS/MS | 87.8 | [14][15][16] |
| Acetone with Dichloromethane Partition | Silica Cartridge & 10,000 NMWL Filter | Fluorescence Polarization | 85-90 | [10][17] |
| Methanol | None | LC-MS/MS | 72-120 | [18] |
Table 2: Limits of Detection (LOD) and Quantification (LOQ) for this compound
| Analytical Method | LOD | LOQ | Reference |
| LC-MS/MS | 1 µg/kg | - | [9] |
| LC-MS/MS | - | 100-400 µg/kg | [18] |
| LC-MS | 70 pg (on-column) | - | [5] |
| ELISA | - | 75 µg/kg | [4] |
| NanoLC-QqTOF-MS | 0.5 pg (on-column) | - | [7] |
This compound Signaling Pathway
This compound exerts its cellular effects by modulating intracellular signaling pathways, primarily involving phosphodiesterases (PDEs), cyclic AMP (cAMP), and calcium (Ca²⁺).
In the presence of extracellular calcium, this compound has been shown to activate phosphodiesterases.[1] This leads to an increased hydrolysis of cAMP, resulting in decreased intracellular cAMP levels.[1][2][10][11] this compound also modulates L-type calcium channels, leading to an influx of extracellular calcium.[18][19][20] The interplay between these signaling events contributes to the downstream cellular effects of this compound, including the induction of apoptosis.[2][6][21]
Conclusion
The protocols and data presented provide a comprehensive guide for the extraction and purification of yessotoxins from contaminated mussels. The successful isolation of these compounds is fundamental for advancing research into their toxicological properties and exploring their potential as novel therapeutic agents. The provided workflow and signaling pathway diagrams offer a clear visual representation of the experimental process and the toxin's mechanism of action, aiding researchers in their study design and execution.
References
- 1. This compound, a novel phycotoxin, activates phosphodiesterase activity. Effect of this compound on cAMP levels in human lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Yessotoxins, a Group of Marine Polyether Toxins: an Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. archimer.ifremer.fr [archimer.ifremer.fr]
- 4. This compound, a Promising Therapeutic Tool - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. This compound as an apoptotic inducer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound, a Marine Toxin, Exhibits Anti-Allergic and Anti-Tumoural Activities Inhibiting Melanoma Tumour Growth in a Preclinical Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Role of this compound in calcium and cAMP-crosstalks in primary and K-562 human lymphocytes: the effect is mediated by anchor kinase A mitochondrial proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Study of the interaction between different phosphodiesterases and this compound using a resonant mirror biosensor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Kinetic analysis of the interaction between this compound and analogues and immobilized phosphodiesterases using a resonant mirror optical biosensor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. kp652.bver.co.kr [kp652.bver.co.kr]
- 14. merckmillipore.com [merckmillipore.com]
- 15. researchgate.net [researchgate.net]
- 16. cabidigitallibrary.org [cabidigitallibrary.org]
- 17. Extraction and cleaning methods to detect yessotoxins in contaminated mussels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Effect of this compound on cytosolic calcium levels in human hepatocellular carcinoma cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Effect of this compound on cytosolic calcium levels in human hepatocellular carcinoma cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. This compound | C55H82O21S2 | CID 6440821 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Visualizing Yessotoxin-Induced Apoptosis with Hoechst Staining
Introduction
Yessotoxin (YTX) is a polyether marine toxin produced by dinoflagellates that can accumulate in shellfish.[1] Research has demonstrated that YTX can induce programmed cell death, or apoptosis, in a variety of cell lines at nanomolar concentrations.[2] The apoptotic effects of YTX have been reported in cell lines such as human hepatoma (Bel7402, HL7702), myoblasts (L6, BC3H1), and neuroblastoma (BE(2)-M17).[1][3][4][5] The mechanism of YTX-induced apoptosis often involves the mitochondrial (intrinsic) pathway, characterized by a loss of mitochondrial membrane potential, the release of cytochrome c, and the subsequent activation of caspases.[6][7]
A key morphological hallmark of apoptosis is chromatin condensation (pyknosis), where the nuclear chromatin compacts into dense masses.[8][9] Hoechst dyes are cell-permeable, blue-fluorescent dyes that bind to the minor groove of DNA.[10][11] This characteristic makes them excellent tools for visualizing nuclear morphology. In healthy cells, Hoechst staining reveals a uniformly stained, typically round nucleus. In apoptotic cells, the condensed chromatin stains much more brightly, causing the nucleus to appear smaller, intensely fluorescent, and often fragmented.[4][9] This application note provides a detailed protocol for inducing apoptosis with this compound and visualizing it using Hoechst 33342 staining.
Data Presentation
The following table summarizes quantitative data from studies on this compound-induced apoptosis in various cell lines.
| Cell Line | This compound (YTX) Concentration | Incubation Time | Key Apoptotic Events Observed | Reference |
| Bel7402 (Human Hepatoma) | 50 ng/mL | 24 - 48 hours | Chromatin condensation, increased intracellular calcium, loss of mitochondrial membrane potential. Apoptosis ratio of 41.55% after 24h. | [4] |
| HL7702 (Human Liver) | Not specified | Not specified | Chromatin condensation, DNA laddering, caspase-3 activation, loss of mitochondrial membrane potential, increased cytosolic calcium. | [3] |
| L6 (Rat Myoblast) | 100 nM | 72 hours | Caspase-3 and caspase-9 activation, PARP cleavage. | [5][6] |
| BC3H1 (Mouse Myoblast) | 100 nM | 72 hours | Caspase-3 and caspase-9 activation, PARP cleavage. Morphological traits of apoptosis observed. | [5][12] |
| BE(2)-M17 (Neuroblastoma) | Not specified | Not specified | Decreased mitochondrial membrane potential, caspase-3 activation. | [6] |
| K-562 (Erythroleukemia) | Not specified | 24 hours | Activation of both intrinsic (Bcl-2, caspase-3) and extrinsic (caspase-8) apoptotic pathways. | [1] |
Experimental Protocols
Protocol 1: Induction of Apoptosis with this compound
This protocol provides a general guideline for treating cultured cells with this compound to induce apoptosis. Optimization may be required depending on the cell line and its sensitivity to YTX.
Materials:
-
Cultured cells (e.g., Bel7402, L6, or other susceptible cell line)
-
Complete cell culture medium
-
This compound (YTX) stock solution
-
Phosphate-Buffered Saline (PBS)
-
6-well or 24-well tissue culture plates or chamber slides
-
Untreated control group and positive control (e.g., staurosporine) are recommended.
Procedure:
-
Cell Seeding: Seed cells onto the appropriate culture vessel (e.g., chamber slides for microscopy) at a density that will result in 60-70% confluency at the time of treatment. Allow cells to adhere and grow for 24 hours in a humidified incubator (37°C, 5% CO₂).
-
Preparation of YTX Working Solution: Dilute the YTX stock solution in complete culture medium to achieve the desired final concentration. Based on published data, concentrations between 50 ng/mL and 100 nM are effective starting points.[4][5]
-
Cell Treatment: Remove the existing culture medium from the cells. Add the YTX-containing medium to the treatment wells. For the control group, add fresh medium without YTX.
-
Incubation: Return the cells to the incubator and incubate for a period ranging from 24 to 72 hours.[4][5] The optimal incubation time will vary between cell lines.
-
Proceed to Staining: After the incubation period, cells are ready for Hoechst staining to assess nuclear morphology.
Protocol 2: Hoechst 33342 Staining for Apoptosis Detection
This protocol is suitable for staining live or fixed cells treated with this compound. Hoechst 33342 is cell-permeant and ideal for live-cell imaging.[10][13]
Materials:
-
This compound-treated and control cells from Protocol 1
-
Hoechst 33342 stock solution (e.g., 10 mg/mL in deionized water)[14]
-
Phosphate-Buffered Saline (PBS)
-
(For fixed cells) 4% Paraformaldehyde (PFA) in PBS
Procedure for Live Cell Staining:
-
Prepare Staining Solution: Prepare a working solution of Hoechst 33342 by diluting the stock solution in PBS or culture medium to a final concentration of 1 µg/mL.[13]
-
Stain Cells: Remove the culture medium from the cells and add a sufficient volume of the Hoechst 33342 staining solution to cover the cell monolayer.
-
Incubate: Incubate the cells for 10-15 minutes at 37°C, protected from light.[13][14]
-
Wash (Optional): The staining solution can be removed and cells can be washed 2-3 times with PBS to reduce background fluorescence. Alternatively, cells can be imaged directly in the staining solution.[13][14]
-
Imaging: Add fresh PBS or culture medium to the cells. Immediately visualize the cells using a fluorescence microscope equipped with a DAPI filter set (Excitation ~350 nm, Emission ~461 nm).[9][14]
Procedure for Fixed Cell Staining:
-
Fixation: Following YTX treatment, remove the culture medium and wash the cells once with PBS. Add 4% PFA to the cells and incubate for 10-15 minutes at room temperature.[8]
-
Washing: Remove the PFA and wash the cells three times with PBS for 5 minutes each.
-
Staining: Add the 1 µg/mL Hoechst 33342 staining solution to the fixed cells and incubate for at least 5 minutes at room temperature, protected from light.[13]
-
Final Wash: Remove the staining solution and wash the cells 2-3 times with PBS.
-
Imaging: Mount the coverslip with an appropriate mounting medium or add PBS for immediate imaging. Visualize using a fluorescence microscope as described for live cells.
Expected Results:
-
Healthy Cells: Nuclei will appear round, with uniform, faint blue fluorescence.
-
Apoptotic Cells: Nuclei will be smaller, condensed, and exhibit bright, intense blue fluorescence. Nuclear fragmentation may also be visible.[4][8]
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. This compound as a Tool to Study Induction of Multiple Cell Death Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound induces apoptosis in HL7702 human liver cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. Apoptotic events induced by this compound in myoblast cell lines from rat and mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | C55H82O21S2 | CID 6440821 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Analyzing Cell Death by Nuclear Staining with Hoechst 33342 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. interchim.fr [interchim.fr]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. biotium.com [biotium.com]
- 14. Hoechst 33342 Protocol for Imaging | Thermo Fisher Scientific - SG [thermofisher.com]
Application Notes and Protocols: Measuring Yessotoxin's Effect on Mitochondrial Membrane Potential Using Rhodamine 123
For Researchers, Scientists, and Drug Development Professionals
Introduction
Yessotoxin (YTX) is a disulphated polyether marine biotoxin produced by dinoflagellates.[1][2][3][4] While initially grouped with diarrhetic shellfish poisoning (DSP) toxins, its mechanism of action is distinct and does not typically cause diarrhea.[4] Emerging research indicates that YTX is a potent modulator of cellular functions, including the induction of apoptosis and other forms of cell death.[1][2][5][6][7] A key target of this compound's cellular activity is the mitochondrion. Specifically, YTX has been identified as a powerful inducer of the mitochondrial permeability transition pore (PTP), which can lead to the dissipation of the mitochondrial membrane potential (ΔΨm).[8] The mitochondrial membrane potential is a critical indicator of mitochondrial health and function, and its disruption is a hallmark of cellular stress and apoptosis.
Rhodamine 123 is a cell-permeable, cationic fluorescent dye that is widely used to measure mitochondrial membrane potential.[9][10][11][12] This lipophilic cation accumulates in the mitochondrial matrix in a manner that is directly proportional to the magnitude of the negative-inside mitochondrial membrane potential.[11][13] In healthy, energized mitochondria with a high ΔΨm, Rhodamine 123 accumulates and its fluorescence is quenched.[12][13] Conversely, a decrease in ΔΨm, as induced by agents like this compound, prevents the accumulation of Rhodamine 123 in the mitochondria, leading to an increase in cytosolic fluorescence and a decrease in mitochondrial fluorescence.[9] This change in fluorescence can be quantified using various methods, including fluorescence microscopy, flow cytometry, and fluorescence plate readers, providing a reliable measure of this compound's impact on mitochondrial integrity.
These application notes provide a detailed protocol for utilizing Rhodamine 123 to assess the effects of this compound on the mitochondrial membrane potential in cultured cells.
Data Presentation
Table 1: Expected Quantitative Outcomes of this compound Treatment on Mitochondrial Membrane Potential as Measured by Rhodamine 123 Fluorescence
| Treatment Group | This compound Concentration | Incubation Time | Expected Change in Rhodamine 123 Fluorescence (relative to control) | Interpretation |
| Negative Control | 0 µM | 24 hours | Baseline fluorescence | Healthy mitochondrial membrane potential |
| This compound-Treated | 10 nM - 1 µM | 24 hours | Decreased mitochondrial fluorescence / Increased cytosolic fluorescence | Depolarization of mitochondrial membrane potential |
| Positive Control (CCCP) | 10 µM | 1 hour | Significant decrease in mitochondrial fluorescence | Complete dissipation of mitochondrial membrane potential |
Note: The optimal concentration of this compound and incubation time may vary depending on the cell line and experimental conditions. A dose-response and time-course experiment is recommended.
Experimental Protocols
Materials and Reagents
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Cultured cells of interest (e.g., HeLa, Jurkat, or a relevant cell line for the research)
-
This compound (from a reputable supplier)
-
Rhodamine 123 (stock solution in DMSO)
-
Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) as a positive control for mitochondrial membrane depolarization (stock solution in DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Trypsin-EDTA (for adherent cells)
-
Black, clear-bottom 96-well plates (for fluorescence plate reader) or appropriate plates/slides for microscopy or flow cytometry
-
Fluorescence plate reader, fluorescence microscope, or flow cytometer
Protocol 1: Assessment of this compound-Induced Mitochondrial Membrane Depolarization using a Fluorescence Plate Reader
-
Cell Seeding: Seed cells in a black, clear-bottom 96-well plate at a density of 1-5 x 10^4 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment and growth.
-
This compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the existing medium from the wells and add 100 µL of the this compound-containing medium to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the this compound stock). For the positive control, cells will be treated with CCCP later in the protocol.
-
Incubation: Incubate the plate for the desired period (e.g., 4, 12, 24 hours) at 37°C and 5% CO2.
-
Rhodamine 123 Staining:
-
Prepare a fresh working solution of Rhodamine 123 in pre-warmed (37°C) serum-free medium at a final concentration of 1-5 µM.
-
Carefully remove the medium containing this compound from each well.
-
Wash the cells once with 100 µL of pre-warmed PBS.
-
Add 100 µL of the Rhodamine 123 working solution to each well.
-
-
Positive Control (CCCP) Treatment: In the designated positive control wells, add CCCP to a final concentration of 10 µM during the last 20-30 minutes of the Rhodamine 123 incubation.
-
Incubation with Rhodamine 123: Incubate the plate for 30-60 minutes at 37°C and 5% CO2, protected from light.
-
Washing: Remove the Rhodamine 123 staining solution and wash the cells twice with 100 µL of pre-warmed PBS.
-
Fluorescence Measurement: Add 100 µL of pre-warmed PBS or serum-free medium to each well. Measure the fluorescence intensity using a fluorescence plate reader with excitation at ~488 nm and emission at ~525 nm.
-
Data Analysis: Express the fluorescence intensity of the treated wells as a percentage of the vehicle control. A decrease in fluorescence intensity indicates mitochondrial membrane depolarization.
Protocol 2: Visualization of this compound's Effect on Mitochondrial Membrane Potential by Fluorescence Microscopy
-
Cell Seeding: Seed cells on glass coverslips in a 24-well plate at an appropriate density to achieve 60-70% confluency on the day of the experiment.
-
This compound Treatment: Treat the cells with the desired concentrations of this compound as described in Protocol 1, step 2.
-
Incubation: Incubate for the desired duration.
-
Rhodamine 123 Staining: Stain the cells with 1-5 µM Rhodamine 123 in serum-free medium for 30-60 minutes at 37°C, protected from light. Include a positive control with CCCP.
-
Washing: Wash the cells twice with pre-warmed PBS.
-
Imaging: Mount the coverslips on glass slides with a drop of PBS or mounting medium. Observe the cells under a fluorescence microscope using a filter set appropriate for FITC or GFP (Excitation/Emission ~488/525 nm).
-
Image Analysis: In healthy control cells, Rhodamine 123 will accumulate in the mitochondria, appearing as bright, punctate staining. In this compound-treated and CCCP-treated cells, a decrease in mitochondrial fluorescence and an increase in diffuse cytosolic fluorescence will be observed, indicating mitochondrial membrane depolarization.
Protocol 3: Quantitative Analysis of Mitochondrial Membrane Potential by Flow Cytometry
-
Cell Culture and Treatment: Grow cells in 6-well plates and treat with this compound as described in Protocol 1.
-
Cell Harvesting: For adherent cells, gently trypsinize and collect the cells. For suspension cells, collect them directly. Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant.
-
Rhodamine 123 Staining: Resuspend the cell pellet in 1 mL of pre-warmed serum-free medium containing 1-5 µM Rhodamine 123.
-
Incubation: Incubate for 30-60 minutes at 37°C, protected from light. Include a positive control with CCCP.
-
Washing: Centrifuge the cells, discard the supernatant, and resuspend the cell pellet in 1 mL of ice-cold PBS.
-
Flow Cytometry Analysis: Analyze the cells on a flow cytometer using the FL1 channel (or equivalent for detecting green fluorescence). A shift in the fluorescence intensity to the left (lower fluorescence) in the this compound-treated samples compared to the control indicates a loss of mitochondrial membrane potential.
Visualizations
Caption: this compound's effect on mitochondrial-mediated apoptosis.
Caption: Experimental workflow for assessing this compound's effects.
Troubleshooting and Considerations
-
Rhodamine 123 Concentration: The optimal concentration of Rhodamine 123 may vary between cell types. It is advisable to perform a titration to determine the lowest concentration that gives a robust signal without causing mitochondrial toxicity.
-
Phototoxicity and Photobleaching: Rhodamine 123 is sensitive to light. All incubation steps with the dye should be performed in the dark, and exposure to light during microscopy should be minimized.
-
Cell Health: Ensure that the cells are healthy and in the logarithmic growth phase before starting the experiment.
-
Controls are Crucial: Always include a negative (vehicle) control and a positive control (e.g., CCCP) to ensure that the assay is working correctly and to provide a baseline for comparison.
-
Quenching Effects: At high concentrations, Rhodamine 123 can self-quench, which may complicate the interpretation of results.[14] Using the recommended concentration range is important.
-
This compound Purity and Handling: Use this compound of high purity and handle it with appropriate safety precautions, as it is a potent toxin.
By following these protocols and considerations, researchers can effectively utilize Rhodamine 123 to quantify the impact of this compound on mitochondrial membrane potential, providing valuable insights into its mechanisms of cellular toxicity and its potential as a pharmacological agent.
References
- 1. This compound, a Promising Therapeutic Tool - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a Promising Therapeutic Tool - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a Promising Therapeutic Tool | Publicación [silice.csic.es]
- 4. Yessotoxins, a Group of Marine Polyether Toxins: an Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | The marine toxin, this compound, induces apoptosis and increases mitochondrial activity [frontiersin.org]
- 6. This compound, a Marine Toxin, Exhibits Anti-Allergic and Anti-Tumoural Activities Inhibiting Melanoma Tumour Growth in a Preclinical Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound as an apoptotic inducer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound, a shellfish biotoxin, is a potent inducer of the permeability transition in isolated mitochondria and intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. apexbt.com [apexbt.com]
- 10. Mitochondrial Inner Membrane Electrophysiology Assessed by Rhodamine-123 Transport and Fluorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mitochondrial-membrane potential [bio-protocol.org]
- 12. Rhodamine 123 as a probe of mitochondrial membrane potential: evaluation of proton flux through F(0) during ATP synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Measurement of mitochondrial membrane potential using fluorescent rhodamine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Imaging reversible mitochondrial membrane potential dynamics with a masked rhodamine voltage reporter - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
overcoming matrix effects in Yessotoxin LC-MS/MS analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome matrix effects in Yessotoxin (YTX) LC-MS/MS analysis.
Troubleshooting Guide
This guide provides solutions to common problems encountered during this compound analysis that may be related to matrix effects.
Question: Why am I seeing poor reproducibility and inaccurate quantification in my YTX analysis?
Answer: Poor reproducibility and inaccurate quantification are common signs of matrix effects.[1] Matrix effects occur when co-eluting endogenous components from the sample interfere with the ionization of the target analyte (this compound), leading to either ion suppression or enhancement.[2][3][4][5] This can result in significant variability in your results.
To diagnose and address this issue, consider the following steps:
-
Evaluate Matrix Effects: Quantify the extent of matrix effects using the post-extraction addition method. This involves comparing the signal response of YTX in a pure solvent standard to the response in a post-extraction spiked matrix sample. A significant difference indicates the presence of matrix effects.
-
Improve Sample Preparation: Enhance your sample cleanup protocol to remove interfering matrix components. Techniques like Solid-Phase Extraction (SPE) can be highly effective in reducing matrix effects.[6][7][8]
-
Optimize Chromatographic Conditions: Modify your LC method to achieve better separation between YTX and co-eluting matrix components.
-
Implement a Compensation Strategy: Utilize matrix-matched calibration curves or, ideally, a stable isotope-labeled internal standard (SIL-IS) for the most accurate quantification.[9][10]
Question: My YTX peak shape is poor (e.g., broad, split, or tailing). Could this be a matrix effect?
Answer: While poor peak shape can be caused by various factors (e.g., column degradation, improper mobile phase), significant matrix effects can contribute to this problem. High concentrations of co-eluting matrix components can interfere with the chromatography, leading to distorted peak shapes.
Troubleshooting Steps:
-
Dilute the Sample: A simple first step is to dilute the sample extract. This can reduce the concentration of interfering matrix components and improve peak shape.
-
Enhance Sample Cleanup: Implement a more rigorous sample cleanup method, such as Solid-Phase Extraction (SPE), to remove a broader range of matrix interferences.
-
Check for Column Contamination: Flush the column with a strong solvent to remove any adsorbed matrix components. If the problem persists, consider replacing the column.
Question: I am experiencing significant signal suppression for YTX. What are the most effective ways to overcome this?
Answer: Signal suppression is a common manifestation of matrix effects in LC-MS/MS analysis. To mitigate this, a multi-faceted approach is often necessary:
-
Sample Preparation: The most critical step is a robust sample preparation protocol. Methanol (B129727) extraction followed by a cleanup step like Solid-Phase Extraction (SPE) is a common and effective approach for shellfish matrices.[11][12][13][14][15]
-
Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix extract that has undergone the same sample preparation procedure as your samples.[16][17][18][19][20] This helps to compensate for signal suppression by ensuring that the standards and samples experience similar matrix effects.
-
Stable Isotope-Labeled Internal Standard (SIL-IS): This is the gold standard for correcting matrix effects. A SIL-IS co-elutes with the analyte and experiences the same ionization suppression or enhancement, allowing for accurate correction of the analyte signal.[9][10][21][22]
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in LC-MS/MS analysis?
A1: Matrix effects are the alteration of the ionization efficiency of an analyte by the presence of co-eluting compounds in the sample matrix.[3][4] These effects can lead to either a decrease (ion suppression) or an increase (ion enhancement) in the analyte signal, resulting in inaccurate quantification.[5]
Q2: What are the primary sources of matrix effects in this compound analysis of shellfish?
A2: In shellfish analysis, the primary sources of matrix effects are endogenous compounds such as salts, lipids, pigments, and proteins that are co-extracted with the Yessotoxins. The complexity of the shellfish matrix makes it a significant challenge for accurate YTX quantification.
Q3: How can I quantitatively assess the matrix effect?
A3: The matrix effect can be quantified by calculating the matrix factor (MF). This is typically done by comparing the peak area of the analyte in a post-extraction spiked sample (a blank matrix extract to which the analyte has been added after extraction) to the peak area of the analyte in a pure solvent standard at the same concentration.
-
MF (%) = (Peak Area in Post-Extraction Spiked Sample / Peak Area in Solvent Standard) x 100
-
An MF of 100% indicates no matrix effect.
-
An MF < 100% indicates ion suppression.
-
An MF > 100% indicates ion enhancement.
Q4: What is the benefit of using a stable isotope-labeled internal standard (SIL-IS) for YTX analysis?
A4: A SIL-IS is considered the most effective way to compensate for matrix effects.[9][10] Because the SIL-IS has the same physicochemical properties as the native YTX, it co-elutes and experiences the same degree of ion suppression or enhancement. By using the ratio of the native analyte signal to the SIL-IS signal, accurate quantification can be achieved, as the variability caused by matrix effects is normalized.
Q5: Are there any alternatives to using a SIL-IS if one is not available?
A5: Yes, if a SIL-IS is not available, the use of matrix-matched calibration curves is a widely accepted alternative for correcting matrix effects.[19][20] This involves preparing the calibration standards in a blank matrix extract that has been processed through the entire sample preparation procedure. This approach helps to ensure that the calibration standards and the unknown samples are affected by the matrix in a similar way.
Quantitative Data Summary
The following tables summarize quantitative data on this compound recovery and matrix effects from various studies.
Table 1: this compound Recovery Rates in Shellfish using Different Extraction and Cleanup Methods
| Shellfish Matrix | Extraction Method | Cleanup Method | Recovery (%) | Reference |
| Mussels | Methanol | None | Not Specified | [19] |
| Mussels | Methanol | SPE | 85-115 | [6] |
| Shellfish | 80% Methanol | HLB SPE | 87.8 | [11][12][13][14][15] |
| Mussels, Oysters, Cockles, Clams | Methanol | SPE | 102-111 | [19] |
Table 2: Matrix Effects Observed for this compound in Shellfish Analysis
| Shellfish Matrix | LC-MS/MS Method | Matrix Effect | Reference |
| Mussels | Alkaline Mobile Phase | < 15% suppression/enhancement with SPE | [6] |
| Mussels | Acidic Mobile Phase | ~30% suppression with SPE | [6] |
| Mussels, Oysters, Scallops | Not Specified | Signal Suppression | [23] |
| Mussels | Not Specified | 75-110% (Matrix Factor) | [2] |
Experimental Protocols
Protocol 1: this compound Extraction from Shellfish Tissue
This protocol is a general procedure for the extraction of Yessotoxins from shellfish tissue, primarily based on the widely used methanol extraction method.
Materials:
-
Homogenized shellfish tissue
-
Methanol (HPLC grade)
-
Centrifuge tubes (50 mL)
-
Vortex mixer
-
Centrifuge
-
Volumetric flask (10 mL)
-
Syringe filters (0.2 µm)
Procedure:
-
Weigh 1 g of homogenized shellfish tissue into a 50 mL centrifuge tube.
-
Add 3 mL of methanol to the tube.
-
Vortex mix for 1 minute.
-
Centrifuge at 2000 x g for 5 minutes.
-
Carefully transfer the supernatant to a 10 mL volumetric flask.
-
Repeat the extraction (steps 2-5) two more times, combining the supernatants in the same volumetric flask.
-
Bring the final volume to 10 mL with methanol.
-
Filter the extract through a 0.2 µm syringe filter prior to LC-MS/MS analysis or further cleanup.[19][24]
Protocol 2: Solid-Phase Extraction (SPE) Cleanup of Shellfish Extracts
This protocol describes a general procedure for cleaning up shellfish extracts containing Yessotoxins using a polymeric SPE sorbent.
Materials:
-
Methanol extract from Protocol 1
-
Polymeric SPE cartridges (e.g., HLB)
-
SPE manifold
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Nitrogen evaporator
Procedure:
-
Condition the SPE cartridge: Pass 5 mL of methanol through the cartridge, followed by 5 mL of water. Do not allow the cartridge to go dry.
-
Load the sample: Load 1 mL of the filtered methanol extract (from Protocol 1) onto the conditioned SPE cartridge.
-
Wash the cartridge: Wash the cartridge with 5 mL of a water/methanol mixture (e.g., 95:5 v/v) to remove polar interferences.
-
Elute the Yessotoxins: Elute the Yessotoxins from the cartridge with 5 mL of methanol.
-
Evaporate and reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume of a suitable solvent (e.g., 1 mL of methanol) for LC-MS/MS analysis.[13]
Visualizations
Caption: Troubleshooting workflow for matrix effects in YTX analysis.
Caption: Key strategies for mitigating matrix effects in YTX analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. Quantitation Overcoming Matrix Effects of Lipophilic Toxins in Mytilus galloprovincialis by Liquid Chromatography-Full Scan High Resolution Mass Spectrometry Analysis (LC-HR-MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. What is matrix effect and how is it quantified? [sciex.com]
- 6. Solid phase extraction for removal of matrix effects in lipophilic marine toxin analysis by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Complete Guide to Solid Phase Extraction (SPE) | Phenomenex [phenomenex.com]
- 8. lcms.labrulez.com [lcms.labrulez.com]
- 9. Synthesis and Use of Stable-Isotope-Labeled Internal Standards for Quantification of Phosphorylated Metabolites by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. [PDF] LC-MS/MS method for the detection of multiple classes of shellfish toxins | Semantic Scholar [semanticscholar.org]
- 13. cabidigitallibrary.org [cabidigitallibrary.org]
- 14. Czech Journal of Food Sciences: LC-MS/MS method for the detection of multiple classes of shellfish toxins [cjfs.agriculturejournals.cz]
- 15. LC-MS/MS method for the detection of multiple classes of shellfish toxins [agris.fao.org]
- 16. researchgate.net [researchgate.net]
- 17. lcms.cz [lcms.cz]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Matrix-matched Calibration - Bayerisches Zentrum für Biomolekulare Massenspektrometrie (BayBioMS) [tcf.tum.de]
- 21. Production and Application of Stable Isotope-Labeled Internal Standards for RNA Modification Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Production and Application of Stable Isotope-Labeled Internal Standards for RNA Modification Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. waters.com [waters.com]
Technical Support Center: Enhanced Yessotoxin (YTX) Detection in Complex Samples
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the sensitivity of Yessotoxin (YTX) detection in complex samples.
I. Troubleshooting Guides
This section addresses specific issues that may be encountered during YTX analysis using the two primary sensitive detection methods: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA).
LC-MS/MS Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Low Signal/Poor Sensitivity | Suboptimal Ionization Efficiency: Incorrect electrospray ionization (ESI) source parameters. | Optimize ESI parameters such as capillary voltage (e.g., 2 kV), solvation temperature (e.g., 450 °C), and gas flows (solvation gas: 850 L·h⁻¹; cone gas: 150 L·h⁻¹).[1] Consider using a Bayesian optimization approach for efficient parameter tuning.[2] |
| Matrix Effects (Ion Suppression): Co-eluting matrix components interfere with the ionization of YTX.[3][4] | Sample Dilution: Dilute the sample extract to reduce the concentration of interfering matrix components.[5] However, be mindful not to dilute below the limit of quantification. Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is similar to the sample matrix to compensate for matrix effects.[6] Solid Phase Extraction (SPE) Cleanup: Utilize SPE cartridges (e.g., C18, HLB) to remove interfering compounds prior to LC-MS/MS analysis.[7][8][9] | |
| Inefficient Extraction: Incomplete recovery of YTX from the sample matrix. | Use validated extraction protocols. A common method involves homogenization with methanol (B129727) (e.g., 100% or 80% in water), followed by centrifugation.[1][7][8][9][10] For complex matrices like shellfish, multiple extraction steps may be necessary.[10] | |
| Poor Peak Shape (Fronting, Tailing, or Broad Peaks) | Column Issues: Column degradation or contamination. | Use a fresh, high-quality column (e.g., C8 or C18).[11] Ensure proper column equilibration before each injection.[12] |
| Inappropriate Mobile Phase: Mobile phase composition is not optimal for YTX chromatography. | Use a mobile phase containing ammonium (B1175870) formate (B1220265) or formic acid to improve peak shape and ionization. A common mobile phase consists of water and acetonitrile, both containing 2 mM ammonium formate and 50 mM formic acid.[8][9] | |
| Inconsistent Retention Times | LC System Instability: Fluctuations in pump pressure or column temperature. | Ensure the LC system is properly maintained and equilibrated. Use a column oven to maintain a stable temperature.[12] |
| Changes in Mobile Phase Composition: Inconsistent mobile phase preparation. | Prepare fresh mobile phases daily and ensure accurate composition. | |
| High Background Noise | Contaminated Solvents or Reagents: Impurities in the mobile phase or other reagents. | Use high-purity (LC-MS grade) solvents and reagents.[12] |
| Contaminated LC-MS System: Carryover from previous injections or system contamination. | Implement a rigorous cleaning protocol for the LC system and MS source. Inject solvent blanks between samples to check for carryover.[12] |
ELISA Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Low or No Signal | Reagent Issues: Inactive reagents, incorrect reagent preparation, or omission of a key reagent.[13][14][15] | Ensure all reagents are brought to room temperature before use.[14][15] Verify reagent expiration dates.[14][15] Double-check all dilution calculations and the order of reagent addition.[14] |
| Procedural Errors: Incorrect incubation times or temperatures, or inadequate washing. | Follow the manufacturer's protocol for incubation times and temperatures. Ensure thorough but not overly stringent washing between steps. An automated plate washer can improve consistency. | |
| Antibody/Antigen Issues: Low antibody affinity or inactive antigen coating. | Use a validated ELISA kit with high-affinity antibodies. Ensure proper storage of all kit components. | |
| High Background | Non-specific Binding: Antibodies are binding to the plate or other components non-specifically. | Use an appropriate blocking buffer and ensure sufficient blocking time. Optimize the concentration of the detection antibody. |
| Cross-Reactivity: The antibodies are binding to other molecules in the sample that are structurally similar to YTX (analogues).[16][17][18][19][20] | Be aware of the cross-reactivity profile of the antibody used.[16][18] Results may represent the sum of YTX and its cross-reactive analogues. Confirm positive results with a confirmatory method like LC-MS/MS. | |
| Contaminated Reagents or Equipment: Contamination of buffers, reagents, or pipette tips. | Use fresh, sterile buffers and pipette tips for each step. | |
| High Variability Between Replicates | Pipetting Errors: Inconsistent pipetting volumes. | Calibrate pipettes regularly. Use a multichannel pipette for adding reagents to multiple wells to improve consistency. |
| Inconsistent Washing: Uneven washing across the plate. | Use an automated plate washer if available. If washing manually, ensure all wells are filled and emptied consistently. | |
| Edge Effects: Temperature or evaporation differences at the edges of the microplate. | Avoid using the outer wells of the plate if edge effects are suspected. Ensure the plate is incubated in a humidified chamber. |
II. Frequently Asked Questions (FAQs)
Q1: What are the most common this compound analogues I should be aware of, and how do they affect my results?
A1: Common YTX analogues include Homo-YTX and 45-OH-YTX.[1] These analogues can exhibit different toxicities and may be present in samples alongside YTX. In immunoassays, antibodies may show varying degrees of cross-reactivity with these analogues, which can lead to an overestimation of the total YTX concentration.[16][18] For LC-MS/MS, it is crucial to have certified reference materials for the individual analogues to ensure accurate identification and quantification.
Q2: How can I mitigate matrix effects when analyzing complex samples like shellfish?
A2: Matrix effects, particularly ion suppression in LC-MS/MS, are a significant challenge in complex samples.[3][4] Several strategies can be employed to mitigate these effects:
-
Sample Preparation: A robust sample preparation protocol is the first line of defense. This often includes homogenization, extraction with an organic solvent like methanol, and a cleanup step using Solid Phase Extraction (SPE).[7][8][9]
-
Dilution: Diluting the sample extract can reduce the concentration of interfering matrix components.[5]
-
Matrix-Matched Calibrants: Preparing your calibration standards in a blank matrix extract that closely matches your sample matrix can help to compensate for matrix effects.[6]
-
Internal Standards: The use of a stable isotope-labeled internal standard for YTX, if available, can also help to correct for matrix effects and variations in instrument response.
Q3: Where can I obtain Certified Reference Materials (CRMs) for this compound?
A3: Certified Reference Materials are crucial for method validation, accurate quantification, and ensuring the quality of your results.[21] Several organizations provide CRMs for YTX and its analogues, including:
-
National Research Council Canada (NRC-CNRC): Offers certified calibration solutions for YTX (e.g., CRM-YTX-c, CRM-YTX-d) and homo-YTX.[1][22][23] They also provide mussel tissue CRMs containing multiple marine toxins, including YTX.[1]
-
Laboratorio CIFGA S.A. (Spain): Provides certified reference solutions for YTX and homo-YTX.[1]
Q4: What are the key differences in sensitivity and specificity between LC-MS/MS and ELISA for YTX detection?
A4:
-
LC-MS/MS is considered the reference method for the analysis of lipophilic marine biotoxins, including YTX.[24] It offers high specificity, allowing for the individual identification and quantification of YTX and its analogues. The sensitivity of LC-MS/MS can be very high, with detection limits in the picogram range.[11] However, it is susceptible to matrix effects that can impact accuracy if not properly addressed.
-
ELISA is a rapid and high-throughput screening method.[17][18] It can be very sensitive, with detection limits for YTX in shellfish flesh as low as 75 µg/kg.[17][18] The primary limitation of ELISA is its potential for cross-reactivity with YTX analogues, which can lead to less specific results compared to LC-MS/MS.[16][18]
Q5: Can I use the same extraction protocol for both LC-MS/MS and ELISA?
A5: While the initial extraction steps using organic solvents like methanol might be similar, the final sample preparation may differ. For LC-MS/MS, a clean extract with minimal interfering compounds is crucial, often requiring an SPE cleanup step.[7][8][9] For ELISA, the primary concern is ensuring that the final solvent composition is compatible with the assay and does not interfere with antibody-antigen binding. The sample extract for ELISA is typically diluted in a specific assay buffer provided with the kit.
III. Experimental Protocols
Protocol: this compound Extraction from Shellfish for LC-MS/MS Analysis
This protocol is based on the standardized operating procedures of the EU Reference Laboratory.[1]
Materials:
-
Homogenizer
-
Centrifuge
-
Vortex mixer
-
Methanol (100%)
-
Water (LC-MS grade)
-
Solid Phase Extraction (SPE) cartridges (e.g., HLB)
-
Nitrogen evaporator (optional)
-
0.2 µm syringe filters
Procedure:
-
Homogenization: Homogenize 100-150 g of shellfish meat.
-
Extraction:
-
Weigh 2 g of the homogenized tissue into a centrifuge tube.
-
Add 9 mL of 100% methanol.
-
Vortex for 1 minute.
-
Repeat the addition of 9 mL of methanol and vortexing.
-
Centrifuge at 2000 x g for 10 minutes.[1]
-
-
SPE Cleanup (using HLB cartridge):
-
Condition the SPE cartridge with 3 mL of methanol followed by 3 mL of water.
-
Load the supernatant from the extraction step onto the cartridge.
-
Wash the cartridge with 3 mL of 10% methanol in water to remove polar interferences.
-
Elute the YTX with 5 mL of methanol.[9]
-
-
Final Preparation:
Protocol: Competitive ELISA for this compound in Seawater
This protocol provides a general workflow for a competitive ELISA. Specific volumes and incubation times may vary depending on the commercial kit used.
Materials:
-
YTX ELISA kit (containing YTX-coated microplate, YTX standard, primary antibody, HRP-conjugated secondary antibody, substrate, and stop solution)
-
Microplate reader
-
Adjustable pipettes and sterile tips
-
Wash buffer
-
Sample diluent
Procedure:
-
Sample Preparation:
-
Collect seawater samples and filter them through a 0.45 µm filter to remove particulate matter.
-
If necessary, dilute the samples with the provided sample diluent to bring the YTX concentration within the assay's detection range.
-
-
Assay Procedure:
-
Add 50 µL of the standard solutions, control, or prepared samples into the wells of the YTX-coated microplate.
-
Add 50 µL of the primary antibody to each well.
-
Incubate the plate according to the kit's instructions (e.g., 60 minutes at room temperature). During this step, free YTX in the sample competes with the YTX coated on the plate for binding to the primary antibody.
-
Wash the plate 3-5 times with wash buffer to remove unbound reagents.
-
Add 100 µL of the HRP-conjugated secondary antibody to each well.
-
Incubate the plate (e.g., 30 minutes at room temperature).
-
Wash the plate 3-5 times with wash buffer.
-
Add 100 µL of the substrate solution to each well and incubate in the dark (e.g., 15-20 minutes). A color change will develop.
-
Add 50 µL of the stop solution to each well to stop the reaction.
-
-
Data Analysis:
-
Read the absorbance of each well at the appropriate wavelength using a microplate reader.
-
Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.
-
Determine the concentration of YTX in the samples by interpolating their absorbance values from the standard curve. The signal intensity will be inversely proportional to the amount of YTX in the sample.
-
IV. Visualizations
Caption: Workflow for this compound (YTX) detection by LC-MS/MS.
Caption: Principle of Competitive ELISA for this compound detection.
References
- 1. Yessotoxins in Mollusks of the Galician Coast from 2014 to 2022: Variability, Biotransformation, and Resistance to Alkaline Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lcms.cz [lcms.cz]
- 3. Development of a Fast Liquid Chromatography Coupled to Mass Spectrometry Method (LC-MS/MS) to Determine Fourteen Lipophilic Shellfish Toxins Based on Fused–Core Technology: In-House Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of Matrix Effects and Extraction Efficiencies of LC–MS/MS Methods as the Essential Part for Proper Validation of Multiclass Contaminants in Complex Feed - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 5.4 Quantitative estimation of matrix effect, recovery and process efficiency – Validation of liquid chromatography mass spectrometry (LC-MS) methods [sisu.ut.ee]
- 6. researchgate.net [researchgate.net]
- 7. Czech Journal of Food Sciences: LC-MS/MS method for the detection of multiple classes of shellfish toxins [cjfs.agriculturejournals.cz]
- 8. cabidigitallibrary.org [cabidigitallibrary.org]
- 9. researchgate.net [researchgate.net]
- 10. waters.com [waters.com]
- 11. Direct detection of this compound and its analogues by liquid chromatography coupled with electrospray ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ssi.shimadzu.com [ssi.shimadzu.com]
- 13. Common ELISA Problems and Solutions - MyAssays [myassays.com]
- 14. biomatik.com [biomatik.com]
- 15. info.gbiosciences.com [info.gbiosciences.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Enzyme-linked immunosorbent assay for the detection of this compound and its analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. mybiosource.com [mybiosource.com]
- 21. Yessotoxins, a Group of Marine Polyether Toxins: an Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 22. YTX-c: Certified Calibration Solution for this compound - NRC Digital Repository - Canada.ca [nrc-digital-repository.canada.ca]
- 23. YTX-d: Certified Calibration Solution for this compound - NRC Digital Repository - Canada.ca [nrc-digital-repository.canada.ca]
- 24. This compound detection in bivalve molluscs: A case study from coastal mussel farms (Sardinia, Italy) - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting false positives in the Yessotoxin mouse bioassay
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Yessotoxin (YTX) mouse bioassay (MBA).
Frequently Asked Questions (FAQs)
Q1: What is the this compound mouse bioassay and what is it used for?
The this compound mouse bioassay is a method used to detect the presence of this compound and other lipophilic marine toxins in shellfish samples. It involves injecting an extract of shellfish tissue into mice and observing them for signs of toxicity and mortality over a 24-hour period.[1] While it has been a traditional method for screening, it is known for its lack of specificity.[1]
Q2: Why am I getting a positive result in the mouse bioassay, but LC-MS/MS analysis for this compound is negative?
This is a common issue and a primary reason for "false positives" in the this compound mouse bioassay. Several factors can contribute to this discrepancy:
-
Presence of other lipophilic toxins: The mouse bioassay is not specific to this compound. Other co-extracted lipophilic toxins, such as Okadaic Acid (OA) and its analogues (Dinophysistoxins - DTXs), Pectenotoxins (PTXs), and Azaspiracids (AZAs), can also cause mortality in mice, leading to a positive result.[1]
-
Interference from free fatty acids: High concentrations of free fatty acids in the shellfish extract can be toxic to mice upon intraperitoneal injection and cause a false-positive result.[2]
-
Presence of unknown toxins: The sample may contain other, uncharacterized toxic compounds that are not targeted by your LC-MS/MS analysis but are lethal to mice.
Q3: What are the typical symptoms observed in mice injected with this compound?
Mice injected with a lethal dose of this compound typically show signs of exhaustion and die quickly from sudden dyspnea.[1] Unlike diarrhetic shellfish poisoning (DSP) toxins like Okadaic Acid, this compound does not typically cause diarrhea.[1]
Q4: What is the difference in toxicity of this compound when administered orally versus intraperitoneally?
This compound exhibits significantly lower toxicity when administered orally compared to intraperitoneal injection.[3] This is a crucial point, as the mouse bioassay utilizes intraperitoneal injection, which may overestimate the risk to human health from oral consumption of contaminated shellfish.[3]
Troubleshooting Guide
Problem: Positive Mouse Bioassay Result, Negative this compound LC-MS/MS
-
Possible Cause 1: Presence of other lipophilic toxins.
-
Solution: Broaden your LC-MS/MS analysis to include other common lipophilic toxins such as Okadaic Acid, Dinophysistoxins, Pectenotoxins, and Azaspiracids. Compare the quantitative results with the known lethal doses of these toxins in mice (see Table 1).
-
-
Possible Cause 2: Interference from free fatty acids.
-
Solution: Implement a clean-up step in your extraction protocol to remove free fatty acids. A common method is a hexane (B92381) wash of the extract. However, be aware that this may lead to a partial loss of less polar toxins.
-
-
Possible Cause 3: Matrix effects in the mouse bioassay.
-
Solution: Ensure your sample extract is properly prepared and diluted. High salt concentrations can suppress the toxic effects, while other matrix components might enhance toxicity.[2]
-
Problem: High Variability in Mouse Survival Times
-
Possible Cause 1: Inconsistent toxin concentration in the extract.
-
Solution: Ensure thorough homogenization of the shellfish tissue and proper mixing of the final extract before injection to ensure a uniform toxin concentration.
-
-
Possible Cause 2: Variability in the mouse population.
-
Possible Cause 3: Inconsistent injection technique.
-
Solution: Standardize the intraperitoneal injection procedure, including the volume and speed of injection, to minimize variability. A standard injection volume is 1 mL per 20g mouse.[6]
-
Data Presentation
Table 1: Intraperitoneal (i.p.) LD50 Values of this compound and Other Lipophilic Toxins in Mice
| Toxin | Mouse Strain | Gender | LD50 (µg/kg) | Reference |
| This compound (YTX) | ICR (CD-1) | Female | 380 | [4][5] |
| This compound (YTX) | ICR (CD-1) | Male | 462 | [4][5] |
| This compound (YTX) | Swiss (CFW-1) | Female | 269 | [4][5] |
| This compound (YTX) | Swiss (CFW-1) | Male | 328 | [4][5] |
| This compound (YTX) | NMRI | Female | 314 | [4][5] |
| This compound (YTX) | NMRI | Male | 412 | [4][5] |
| Homo-Yessotoxin | - | - | 444 | [3][7] |
| Okadaic Acid (OA) | - | - | 185.6 - 225 | [3][7][8] |
| Dinophysistoxin-1 (B117357) (DTX-1) | - | - | 150.4 | [8] |
| Dinophysistoxin-2 (DTX-2) | - | - | 338 - 352 | [9] |
| Azaspiracid-1 (AZA-1) | - | - | 200 | [10] |
| Azaspiracid-2 (AZA-2) | - | - | 110 | [10] |
| Azaspiracid-3 (AZA-3) | - | - | 140 | [10] |
Table 2: Comparison of Detection Methods for this compound
| Method | Principle | Specificity | Common Issues |
| Mouse Bioassay (MBA) | In vivo assay measuring mortality in mice after intraperitoneal injection of shellfish extract. | Low - detects a range of lipophilic toxins and is susceptible to interference. | False positives from other toxins and free fatty acids, ethical concerns, high variability.[1][2] |
| Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Chemical analysis that separates, identifies, and quantifies specific toxin molecules. | High - can distinguish between different toxins and their analogues. | Requires expensive equipment and certified reference standards, may not detect novel or unknown toxins. |
| Neuro-2a Cell-Based Assay | In vitro assay measuring the viability of neuroblastoma cells exposed to shellfish extract. | Moderate to High - sensitive to various neurotoxins. | Can be affected by matrix effects, may not perfectly correlate with in vivo toxicity. |
Experimental Protocols
Standard Operating Procedure: Mouse Bioassay for Lipophilic Toxins (Adapted from PSP Protocol)
This protocol is a general guideline adapted from the AOAC official method for Paralytic Shellfish Poisoning (PSP) toxins and should be optimized for your specific laboratory conditions and target toxins.[11][12]
-
Sample Preparation:
-
Thoroughly clean the outside of the shellfish.
-
Open the shellfish and rinse the inside to remove any foreign material.
-
Remove the edible tissue from the shell.
-
Homogenize at least 100g of the wet tissue in a blender.
-
-
Extraction:
-
Weigh 100g of the homogenized tissue into a beaker.
-
Add 100 mL of 0.1N HCl.
-
Stir thoroughly and check that the pH is below 4.0.
-
Heat the mixture and boil gently for 5 minutes.
-
Cool to room temperature.
-
Adjust the pH to between 2.0 and 4.0 using 5N HCl or 0.1N NaOH as needed.
-
Bring the total volume back to 200 mL with distilled water.
-
Centrifuge the extract to obtain a clear supernatant.
-
-
Mouse Bioassay:
-
Use healthy mice of a specific strain (e.g., ICR (CD-1) or Swiss) weighing between 19-21g. Do not reuse mice.[6]
-
Inject 1 mL of the extract intraperitoneally into each of three mice.
-
Observe the mice continuously for the first hour and then periodically for up to 24 hours.
-
Record the time of death for each mouse. The endpoint is typically the last gasping breath.
-
A positive result is generally considered when two out of the three mice die within 24 hours.
-
Visualizations
Caption: this compound-Induced Cell Death Signaling Pathways.
Caption: this compound Mouse Bioassay Experimental Workflow.
Caption: Troubleshooting Logic for False Positives.
References
- 1. Yessotoxins, a Group of Marine Polyether Toxins: an Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Marine biotoxins [fao.org]
- 3. This compound | C55H82O21S2 | CID 6440821 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Effect of mouse strain and gender on LD(50) of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. issc.org [issc.org]
- 7. Oral and intraperitoneal acute toxicity studies of this compound and homoyessotoxins in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparative toxicity of dinophysistoxin-1 and okadaic acid in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Current Research Status of Azaspiracids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aesan.gob.es [aesan.gob.es]
- 12. Replacement of the mouse bioassay: Development of SPE and LC-MS for detection of paralytic shellfish poisoning toxins | NC3Rs [nc3rs.org.uk]
Technical Support Center: Optimization of Yessotoxin (YTX) Extraction from Dinoflagellate Cultures
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction of Yessotoxins (YTXs) from dinoflagellate cultures.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the Yessotoxin extraction process.
| Problem | Potential Cause | Recommended Solution |
| Low or No YTX Yield | 1. Low Toxin Production by Dinoflagellate Strain: Different strains of the same species can have highly variable toxin production.[1] | - Verify the toxin production profile of your specific strain. Toxin production can range from non-detectable to high levels (e.g., 2.9 to 28.6 pg/cell in Protoceratium reticulatum).- If possible, select a strain known for high YTX production. |
| 2. Suboptimal Culture Conditions: YTX production is influenced by environmental and nutritional factors.[1] | - Optimize culture conditions such as temperature, salinity, and nutrient levels (nitrate and phosphate).[1][2]- Toxin production can vary with the growth phase; often, higher concentrations are found in the stationary phase.[3] | |
| 3. Inefficient Cell Lysis: The robust cell wall of dinoflagellates may not be fully disrupted, leading to incomplete toxin release. | - Employ mechanical cell disruption methods such as sonication or bead beating in the presence of the extraction solvent. | |
| 4. Inappropriate Extraction Solvent: The choice of solvent significantly impacts extraction efficiency. | - Methanol (B129727) is a commonly used and effective solvent for YTX extraction.[4][5]- Acetone followed by liquid-liquid partitioning with dichloromethane (B109758) has also been shown to be effective. | |
| 5. Insufficient Extraction Time/Volume: Incomplete extraction due to inadequate solvent contact time or volume. | - Ensure thorough mixing and sufficient incubation time of the cell pellet with the solvent.- Use an adequate solvent to biomass ratio; typically, a multi-step extraction is more efficient. | |
| Poor Reproducibility of Results | 1. Inconsistent Cell Harvesting: Variability in the number of cells collected for extraction. | - Standardize the cell harvesting procedure. Ensure consistent centrifugation speed and time to obtain a compact cell pellet.- Normalize toxin levels to cell number or biomass (dry weight). |
| 2. Variability in Extraction Procedure: Minor deviations in the extraction protocol can lead to significant differences in yield. | - Adhere strictly to a standardized and documented protocol for all samples.- Ensure consistent solvent volumes, extraction times, and temperatures. | |
| 3. Degradation of YTX: Yessotoxins can degrade under certain conditions. | - Store cell pellets and extracts at low temperatures (e.g., -20°C) and protect from light to minimize degradation. | |
| Contaminated Extract | 1. Co-extraction of Interfering Compounds: Pigments and lipids are often co-extracted with YTXs, which can interfere with subsequent analysis. | - Incorporate a sample clean-up step after the initial extraction. Solid-Phase Extraction (SPE) with cartridges like C18 is a common and effective method.- For large-scale purification, column chromatography over basic alumina (B75360) and reverse-phase flash chromatography can be employed.[6] |
| 2. Presence of Multiple YTX Analogs: Dinoflagellates can produce a wide array of YTX analogs, which can complicate analysis and quantification.[1] | - Utilize analytical methods with high specificity, such as LC-MS/MS, to differentiate between YTX and its analogs.[1] | |
| Inaccurate Quantification by LC-MS/MS | 1. Matrix Effects: Co-eluting compounds from the extract can suppress or enhance the ionization of YTX in the mass spectrometer, leading to inaccurate quantification. | - Perform a matrix effect study by comparing the signal of a standard in a clean solvent versus the signal of a standard spiked into a blank sample extract.- If significant matrix effects are observed, consider further clean-up of the extract or use a matrix-matched calibration curve for quantification. |
| 2. Lack of Certified Reference Materials: Accurate quantification relies on calibration with certified standards. | - Use certified reference materials for YTX and its major analogs for the preparation of calibration curves. | |
| 3. Inappropriate Internal Standard: An unsuitable internal standard can lead to erroneous correction for sample loss or matrix effects. | - Select an internal standard that is structurally similar to YTX but does not occur naturally in the samples. |
Frequently Asked Questions (FAQs)
Q1: Which dinoflagellate species are known to produce Yessotoxins?
A1: The primary producers of Yessotoxins are the dinoflagellates Protoceratium reticulatum, Lingulodinium polyedrum, and Gonyaulax spinifera.[7][3]
Q2: What is the most effective solvent for extracting Yessotoxins from dinoflagellate cultures?
A2: Methanol is a widely used and effective solvent for extracting YTXs from dinoflagellate cells.[4][5] A mixture of chloroform (B151607) and methanol is also commonly employed for the extraction of lipophilic toxins from microalgae. Acetone can also be used, often followed by a partitioning step with a non-polar solvent like dichloromethane.
Q3: How can I remove pigments and other interfering substances from my YTX extract?
A3: Solid-Phase Extraction (SPE) is a highly effective method for cleaning up YTX extracts. C18 cartridges are commonly used for this purpose. For larger scale purification, column chromatography techniques are suitable.[7][6]
Q4: What is the best method for quantifying Yessotoxins?
A4: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and specific quantification of Yessotoxins and their analogs.[7][1] High-performance liquid chromatography with fluorescence detection (HPLC-FLD) can also be used but may require derivatization and is less specific than LC-MS/MS.
Q5: My YTX yield is consistently low. What are the most likely reasons?
A5: Several factors could contribute to low YTX yield. The most common are:
-
Low intrinsic toxin production by the specific dinoflagellate strain you are using.[7][1]
-
Suboptimal culture conditions that do not favor toxin synthesis.[7][1]
-
Inefficient cell disruption during the extraction process.
-
Incomplete extraction due to the choice of solvent, insufficient solvent volume, or inadequate extraction time.
-
Degradation of YTX during extraction or storage.
Q6: How should I store my dinoflagellate cell pellets and YTX extracts to prevent degradation?
A6: Both cell pellets and solvent extracts should be stored at low temperatures, typically -20°C or below, in the dark to minimize the degradation of Yessotoxins.
Q7: I have detected multiple peaks in my LC-MS analysis that could be YTX analogs. How does this affect my quantification?
A7: The presence of multiple YTX analogs is common as a single dinoflagellate strain can produce numerous related compounds.[1] This can complicate quantification if you are only calibrating for this compound itself. It is important to identify the major analogs present and, if possible, use certified standards for each to ensure accurate quantification of the total this compound content.
Quantitative Data Summary
Table 1: this compound Production in Different Strains of Protoceratium reticulatum
| Strain | Geographic Origin | Analytical Method | YTX Concentration (pg/cell) | Reference |
| Spanish Strain 1 | Spain | LC-FLD & LC-MS/MS | 2.9 - 28.6 | |
| Spanish Strain 2 | Spain | LC-FLD & LC-MS/MS | 2.9 - 28.6 | |
| Spanish Strain 3 | Spain | LC-FLD & LC-MS/MS | 2.9 - 28.6 | |
| Spanish Strain 4 | Spain | LC-FLD & LC-MS/MS | 2.9 - 28.6 | |
| Norwegian Isolate | Norway | ELISA & LC-MS | 18 - 79 | [8] |
Experimental Protocols
Detailed Methodology for this compound Extraction from Dinoflagellate Cultures
This protocol provides a step-by-step guide for the extraction of Yessotoxins from a dinoflagellate cell pellet for subsequent analysis by LC-MS/MS.
1. Cell Harvesting: a. Transfer a known volume of the dinoflagellate culture to centrifuge tubes. b. Centrifuge at a sufficient speed and duration to obtain a firm cell pellet (e.g., 3000 x g for 10 minutes). c. Carefully decant and discard the supernatant. d. The cell pellet can be processed immediately or stored at -20°C until extraction.
2. Cell Lysis and Extraction: a. To the cell pellet, add a measured volume of 100% methanol. A common starting ratio is 1 mL of methanol per 10^6 to 10^7 cells. b. Resuspend the pellet thoroughly by vortexing. c. For enhanced cell lysis, sonicate the sample on ice for a specified duration (e.g., 3 cycles of 30 seconds with 30-second intervals). d. Incubate the mixture at room temperature for a defined period (e.g., 30 minutes), with occasional vortexing.
3. Toxin Recovery: a. Centrifuge the methanolic extract at high speed (e.g., 10,000 x g for 10 minutes) to pellet the cell debris. b. Carefully transfer the supernatant containing the extracted toxins to a clean tube. c. To ensure complete extraction, it is recommended to perform a second extraction of the cell debris pellet with another volume of methanol. d. Combine the supernatants from both extractions.
4. Sample Clean-up (Solid-Phase Extraction - SPE): a. Condition a C18 SPE cartridge by passing methanol followed by water through it. b. Load the combined methanolic extract onto the conditioned SPE cartridge. c. Wash the cartridge with a polar solvent (e.g., methanol/water mixture) to remove hydrophilic impurities. d. Elute the Yessotoxins from the cartridge with a less polar solvent (e.g., 100% methanol or acetonitrile). e. Collect the eluate containing the purified Yessotoxins.
5. Final Preparation for Analysis: a. Evaporate the solvent from the eluate under a gentle stream of nitrogen. b. Reconstitute the dried extract in a known volume of a suitable solvent for LC-MS/MS analysis (e.g., methanol or mobile phase). c. Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial. d. The sample is now ready for injection into the LC-MS/MS system.
Visualizations
Caption: Workflow for the extraction and analysis of this compound from dinoflagellate cultures.
Caption: Logical relationship diagram for troubleshooting low this compound yield.
References
- 1. researchgate.net [researchgate.net]
- 2. New culture approaches for this compound production from the dinoflagellate Protoceratium reticulatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Is this compound the Main Phycotoxin in Croatian Waters? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lcms.cz [lcms.cz]
- 6. Convenient large-scale purification of this compound from Protoceratium reticulatum culture and isolation of a novel furanothis compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Yessotoxins, a Group of Marine Polyether Toxins: an Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Use of ELISA to identify Protoceratium reticulatum as a source of this compound in Norway - PubMed [pubmed.ncbi.nlm.nih.gov]
stability of Yessotoxin standards in methanol during long-term storage
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability, storage, and handling of Yessotoxin (YTX) standards dissolved in methanol (B129727).
Frequently Asked Questions (FAQs)
Q1: What is the recommended long-term storage condition for this compound standards in methanol?
A1: For long-term storage, this compound (YTX) standards in methanol should be kept at -20°C (-4°F) or below in a tightly sealed amber vial to protect from light.[1][2] Certified reference material (CRM) providers explicitly state that to ensure stability, ampoules should be stored at these low temperatures.[3][4]
Q2: How long can I expect a this compound standard to be stable under recommended storage conditions?
A2: While specific long-term quantitative stability data for this compound in methanol is not extensively published, manufacturers of certified reference materials (CRMs) guarantee their products for a specified period (e.g., one year) when stored unopened at the recommended temperature of -20°C.[1] For analogous marine toxins like Saxitoxin, studies have shown high stability in 50% methanol extracts, with an average of 99% of the initial concentration remaining after 8 weeks of refrigerated storage and relative stability for up to 4.5 years when frozen.[5]
Q3: Can I store my this compound standard at 4°C for a short period?
A3: While freezing at -20°C is recommended for long-term storage, short-term storage in a refrigerator at 2-8°C is generally acceptable for working solutions that are in frequent use. However, the duration of stability at this temperature is reduced compared to frozen storage. It is best practice to minimize the time a standard is kept at refrigerated or room temperatures.
Q4: My this compound standard has been accidentally left at room temperature. Is it still viable?
A4: The stability of this compound at room temperature is not well-documented in the literature. However, for other marine toxins, significant degradation has been observed over time at room temperature.[5] If the standard was left out for an extended period, its concentration should be verified against a new, properly stored standard before use in critical experiments. For any quantitative work, using the potentially compromised standard is not recommended.
Troubleshooting Guide
Issue 1: I am seeing a precipitate in my this compound standard after thawing.
-
Possible Cause 1: Low Solubility at Thawing Temperature. this compound is a large, lipophilic molecule. It's possible for it to temporarily fall out of solution if the methanol has not fully returned to room temperature.
-
Solution 1: Ensure the vial is tightly capped. Gently warm the solution to room temperature and vortex thoroughly to redissolve the precipitate. Visually inspect the solution to ensure it is clear before use.
-
Possible Cause 2: Solvent Evaporation. If the vial was not sealed properly, some methanol may have evaporated, increasing the concentration of this compound beyond its solubility limit.
-
Solution 2: This standard should be considered compromised as the concentration is no longer accurate. It should be discarded.
-
Possible Cause 3: Water Contamination. Introduction of even small amounts of water can decrease the solubility of lipophilic compounds like this compound in methanol, causing precipitation.
-
Solution 3: Ensure that only clean, dry syringes or pipette tips are used when handling the standard. If contamination is suspected, the standard's concentration should be re-verified.
Issue 2: My experimental results show a lower-than-expected concentration of this compound.
-
Possible Cause 1: Degradation. The standard may have degraded due to improper storage (e.g., prolonged exposure to light or elevated temperatures).
-
Solution 1: Verify the concentration of your working standard against a fresh, unopened certified reference material. If degradation is confirmed, discard the old standard.
-
Possible Cause 2: Adsorption. this compound may adsorb to the surface of storage containers, especially if using certain types of plastics.
-
Solution 2: Use amber glass vials for long-term storage.[1] When making dilutions, it is advisable to use glass or high-quality polypropylene (B1209903) labware.
-
Possible Cause 3: Analytical Issues. The issue may lie with the analytical method rather than the standard itself. In LC-MS/MS analysis, matrix effects can cause ion suppression, leading to an apparent decrease in concentration.[6]
-
Solution 3: Analyze the standard in a clean solvent (methanol) to check the instrument response. If the response is normal, investigate matrix effects from your sample by preparing matrix-matched calibration standards.[7]
Data on Stability
While specific, long-term quantitative stability data for this compound in methanol is limited in peer-reviewed literature, data from analogous marine toxins can provide insight. The following table is based on the stability of Saxitoxin in 50% methanol extract and should be used as a general guide.[5]
| Storage Condition | Duration | Analyte | Solvent | Average % of Initial Concentration |
| Frozen (~ -20°C) | Up to 4.5 years | Saxitoxin (Analogue) | 50% Methanol | ~97% |
| Refrigerated (~ 4°C) | 8 weeks | Saxitoxin (Analogue) | 50% Methanol | ~99% |
| Room Temp. (Dark) | 8 weeks | Saxitoxin (Analogue) | 50% Methanol | ~48% |
| Room Temp. (Light) | 8 weeks | Saxitoxin (Analogue) | 50% Methanol | ~38% |
Disclaimer: This data is for an analogous marine toxin (Saxitoxin) and is presented to illustrate the critical importance of proper storage temperature. This compound stability may differ.
Experimental Protocols
Protocol for Assessing this compound Standard Stability via LC-MS/MS
This protocol outlines a general procedure for verifying the concentration of a this compound standard.
-
Preparation of Calibration Curve:
-
Using a new, certified this compound reference standard, prepare a series of dilutions in high-purity methanol to create a calibration curve (e.g., 5, 10, 50, 100, 500 ng/mL).
-
-
Sample Preparation:
-
Allow the this compound standard being tested ("test standard") to equilibrate to room temperature.
-
Vortex the vial to ensure homogeneity.
-
Prepare a dilution of the test standard in methanol that falls within the range of the calibration curve.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: C18 reverse-phase column (e.g., 150 mm x 2.1 mm, 5 µm).[8]
-
Mobile Phase A: Water with an eluent modifier (e.g., 2 mM ammonium (B1175870) acetate).[9]
-
Mobile Phase B: Acetonitrile/water (e.g., 95:5) with the same eluent modifier.[9]
-
Gradient: A suitable gradient to separate this compound from any potential impurities or degradation products.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry (MS/MS):
-
Ionization: Electrospray Ionization (ESI) in negative mode.[9]
-
Monitoring Mode: Multiple Reaction Monitoring (MRM).
-
Precursor Ion: [M-2H]²⁻ or [M-H]⁻ (depending on instrument sensitivity and adduct formation). For this compound (MW ~1142), the precursor ion m/z would be monitored accordingly.
-
Product Ions: Select at least two characteristic product ions for confident identification and quantification.
-
-
-
Data Analysis:
-
Construct the calibration curve by plotting the peak area against the concentration for the calibration standards.
-
Determine the concentration of the diluted test standard by interpolating its peak area from the calibration curve.
-
Calculate the concentration of the original test standard, accounting for the dilution factor.
-
Compare the calculated concentration to the original certified concentration. A significant deviation may indicate degradation.
-
Visualizations
Caption: Workflow for assessing this compound standard stability.
Caption: Simplified this compound signaling pathways.
References
- 1. cifga.com [cifga.com]
- 2. archimer.ifremer.fr [archimer.ifremer.fr]
- 3. depot-numerique-cnrc.canada.ca [depot-numerique-cnrc.canada.ca]
- 4. depot-numerique-cnrc.canada.ca [depot-numerique-cnrc.canada.ca]
- 5. Stability of Saxitoxin in 50% Methanol Fecal Extracts and Raw Feces from Bowhead Whales (Balaena mysticetus) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. food.gov.uk [food.gov.uk]
- 7. researchgate.net [researchgate.net]
- 8. Rapid determination of polyether marine toxins using liquid chromatography-multiple tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 2024.sci-hub.st [2024.sci-hub.st]
challenges in differentiating Yessotoxin analogues by chromatography
Welcome to the technical support center for the chromatographic analysis of Yessotoxin (YTX) analogues. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the differentiation of these complex marine biotoxins.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in differentiating this compound analogues by chromatography?
A1: The primary challenges in the chromatographic separation of this compound analogues include:
-
Structural Similarity: Many YTX analogues are structural isomers or possess minor modifications, leading to very similar physicochemical properties and, consequently, close or overlapping retention times in reversed-phase liquid chromatography. A notable example is the difficulty in separating this compound (YTX) and its analogue, homo-Yessotoxin (homo-YTX)[1].
-
Matrix Effects: Yessotoxins are typically extracted from complex biological matrices, such as shellfish tissue. Co-extracted lipids, pigments, and other endogenous compounds can interfere with the chromatographic separation and ionization in the mass spectrometer, leading to ion suppression or enhancement. This can result in the under- or overestimation of toxin concentrations[2].
-
Low Concentrations: The concentration of individual YTX analogues in samples can be very low, requiring highly sensitive and selective analytical methods for their detection and quantification.
-
Availability of Reference Standards: While certified reference materials are available for this compound and some of its more common analogues, the lack of standards for all known analogues makes their unequivocal identification and quantification challenging[3].
-
Co-elution with Other Lipophilic Toxins: Yessotoxins often co-occur with other groups of lipophilic marine biotoxins like Okadaic Acid, Dinophysistoxins, Pectenotoxins, and Azaspiracids, which can complicate the analysis if not properly resolved chromatographically[1].
Q2: Which analytical technique is most suitable for the analysis of this compound analogues?
A2: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most powerful and widely accepted analytical tool for the identification and quantification of this compound analogues[1][4][5]. Its high sensitivity and selectivity allow for the detection of trace amounts of toxins in complex matrices. The use of Multiple Reaction Monitoring (MRM) in tandem mass spectrometry provides a high degree of specificity, which is crucial for distinguishing between structurally similar analogues[3]. While High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) can be a sensitive method, it is limited to the detection of YTX analogues that possess a conjugated diene system and may not be able to differentiate between analogues with similar retention times[1].
Q3: What is the mechanism of action of this compound, and what signaling pathways are involved?
A3: this compound is a potent cytotoxin that can induce multiple forms of cell death, including apoptosis, paraptosis, and autophagy[6][7]. The apoptotic cell death induced by YTX can proceed through both the intrinsic (mitochondrial) and extrinsic pathways, involving the activation of caspases such as caspase-3 and caspase-9[7][8]. The intrinsic pathway is initiated by intracellular stress, leading to mitochondrial dysfunction, while the extrinsic pathway is triggered by the binding of extracellular death ligands to cell surface receptors.
Troubleshooting Guides
This section provides solutions to common problems encountered during the chromatographic analysis of this compound analogues.
Issue 1: Poor Separation or Co-elution of this compound (YTX) and homo-Yessotoxin (homo-YTX)
Symptoms:
-
A single broad peak is observed where two distinct peaks for YTX and homo-YTX are expected.
-
Mass spectrometry data shows the presence of both analytes within the same chromatographic peak.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Inadequate Column Selectivity | The standard C18 stationary phase may not provide sufficient selectivity to resolve these structurally similar analogues. Action: Switch to a column with a different stationary phase chemistry. A Phenyl-Hexyl column can offer alternative selectivity through π-π interactions with the aromatic rings of the analytes, potentially improving separation[9][10][11][12][13]. |
| Mobile Phase Composition Not Optimized | The mobile phase composition may not be optimal for resolving the target analytes. Action: Methodically adjust the mobile phase conditions. This can include altering the organic modifier (e.g., acetonitrile (B52724) vs. methanol), the pH of the aqueous phase, or the concentration of additives like ammonium (B1175870) formate (B1220265) or formic acid. A shallow gradient elution can also enhance the resolution of closely eluting peaks. |
| Inappropriate Gradient Profile | The gradient may be too steep, causing the analogues to elute too closely together. Action: Decrease the ramp of the gradient in the region where YTX and homo-YTX elute. A shallower gradient increases the interaction time of the analytes with the stationary phase, which can improve resolution. |
Issue 2: Low Analyte Response or Signal Suppression
Symptoms:
-
Peak areas for YTX analogues are significantly lower than expected, or the signal-to-noise ratio is poor.
-
Inconsistent results are observed across different samples.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Matrix Effects | Co-eluting matrix components from the sample (e.g., lipids, salts) are suppressing the ionization of the target analytes in the mass spectrometer source[2]. Action: Incorporate a robust sample cleanup step. Solid-Phase Extraction (SPE) with a C18 or polymeric sorbent can effectively remove many interfering compounds[14][15]. It is also advisable to use matrix-matched calibration standards to compensate for any remaining matrix effects[3]. |
| Suboptimal MS Source Parameters | The electrospray ionization (ESI) source parameters are not optimized for Yessotoxins. Action: Optimize ESI source parameters such as spray voltage, capillary temperature, and gas flows. Yessotoxins are typically analyzed in negative ion mode due to the presence of sulfate (B86663) groups[1][16]. |
| Analyte Degradation | Yessotoxins may be susceptible to degradation under certain conditions. Action: Ensure proper sample handling and storage. Store extracts at low temperatures (-20°C or below) and protect them from light. Minimize the time samples spend in the autosampler. |
Experimental Protocols
Protocol 1: Sample Preparation from Shellfish Tissue
This protocol describes a general procedure for the extraction and cleanup of this compound analogues from shellfish tissue for LC-MS/MS analysis[3][14][17][18].
Methodology:
-
Weigh 2.0 g of homogenized shellfish tissue into a centrifuge tube.
-
Add 9 mL of methanol and vortex for 3 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube.
-
To the remaining pellet, add another 9 mL of methanol and homogenize for 1 minute.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Combine the second supernatant with the first.
-
Adjust the final volume of the combined extracts to 20 mL with methanol.
-
For cleanup, pass the extract through a C18 SPE cartridge pre-conditioned with methanol.
-
Elute the toxins from the cartridge with methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Parameters for this compound Analysis
The following table provides a starting point for developing an LC-MS/MS method for the analysis of this compound analogues. Optimization will be required for your specific instrumentation and application.
Liquid Chromatography Parameters
| Parameter | Recommended Setting |
| Column | Reversed-phase C18 or Phenyl-Hexyl (e.g., 50 mm x 2.1 mm, <3 µm) |
| Mobile Phase A | Water with 2 mM ammonium formate and 50 mM formic acid (acidic) OR Water with 6.7 mM ammonium hydroxide (B78521) (basic)[14][19] |
| Mobile Phase B | Acetonitrile with the same additives as Mobile Phase A |
| Gradient | Start with a low percentage of B, ramp up to a high percentage of B to elute the toxins, then return to initial conditions for re-equilibration. A typical run time is 5-10 minutes[3]. |
| Flow Rate | 0.2 - 0.4 mL/min |
| Column Temperature | 30 - 40 °C |
| Injection Volume | 5 - 10 µL |
Mass Spectrometry Parameters
| Parameter | Recommended Setting |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Spray Voltage | -3000 to -4500 V |
| Capillary Temperature | 270 - 350 °C |
| Collision Gas | Argon |
Quantitative Data
The following tables summarize key quantitative data for the LC-MS/MS analysis of selected this compound analogues.
Table 1: MRM Transitions and Collision Energies for this compound Analogues
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound (YTX) | 1141.5 | 1061.5 | -45 |
| 1141.5 | 955.4 | -50 | |
| homo-Yessotoxin (homoYTX) | 1155.5 | 1075.5 | -45 |
| 1155.5 | 969.4 | -50 | |
| 45-OH-Yessotoxin (45-OH-YTX) | 1157.5 | 1077.5 | -45 |
| 1157.5 | 971.4 | -50 |
Note: These values are indicative and may require optimization on your specific instrument.
Table 2: Typical Method Performance Data for this compound Analysis
| Parameter | This compound (YTX) |
| Retention Time (min) | 8.37 (on a specific C18 column)[20][21] |
| Recovery (%) | 87.8 - 104[3][14] |
| Limit of Detection (LOD) (µg/kg) | ~10 |
| Limit of Quantification (LOQ) (µg/kg) | ~30 |
Note: Performance characteristics are method and matrix-dependent.
References
- 1. Yessotoxins, a Group of Marine Polyether Toxins: an Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. waters.com [waters.com]
- 4. Direct detection of this compound and its analogues by liquid chromatography coupled with electrospray ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analysis of Marine Biotoxins Using LC-MS/MS | Springer Nature Experiments [experiments.springernature.com]
- 6. This compound, a Promising Therapeutic Tool - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound, a Marine Toxin, Exhibits Anti-Allergic and Anti-Tumoural Activities Inhibiting Melanoma Tumour Growth in a Preclinical Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | C55H82O21S2 | CID 6440821 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. halocolumns.com [halocolumns.com]
- 12. lcms.cz [lcms.cz]
- 13. support.waters.com [support.waters.com]
- 14. cabidigitallibrary.org [cabidigitallibrary.org]
- 15. Optimization and Validation of a High Throughput UHPLC-MS/MS Method for Determination of the EU Regulated Lipophilic Marine Toxins and Occurrence in Fresh and Processed Shellfish - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. Development of a Fast Liquid Chromatography Coupled to Mass Spectrometry Method (LC-MS/MS) to Determine Fourteen Lipophilic Shellfish Toxins Based on Fused–Core Technology: In-House Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Development of a Fast Liquid Chromatography Coupled to Mass Spectrometry Method (LC-MS/MS) to Determine Fourteen Lipophilic Shellfish Toxins Based on Fused–Core Technology: In-House Validation | MDPI [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
improving the recovery of Yessotoxin during solid-phase extraction
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working to improve the recovery of Yessotoxin (YTX) and its analogues during solid-phase extraction (SPE).
Troubleshooting Guide
Q1: My this compound recovery is consistently low. What are the common causes and how can I fix it?
Low recovery is the most frequent issue in SPE. The cause can usually be traced to one of the key steps in the process: sample loading, washing, or elution. The first and most critical step in troubleshooting is to determine where the analyte is being lost. This can be achieved by collecting the solvent fractions from each step (the load effluent, the wash effluent, and the final eluate) and analyzing them.
The logical workflow below can help pinpoint the problem.
protocol for n-hexane wash to reduce matrix effects in neuro-2a bioassay
This guide provides researchers, scientists, and drug development professionals with a detailed protocol and troubleshooting advice for using an n-hexane wash to reduce matrix effects in Neuro-2a (N2a) bioassays.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of an n-hexane wash in a Neuro-2a bioassay?
An n-hexane wash is a sample cleanup step designed to remove non-polar interfering substances, primarily lipids, from your sample extract before applying it to the Neuro-2a cells. High concentrations of lipids can cause non-specific cytotoxicity, masking the true effect of your analyte and leading to unreliable results.[1] This is a common issue in cell-based assays where complex biological matrices are used.
Q2: When should I consider using an n-hexane wash?
You should consider an n-hexane wash if you are working with lipid-rich samples, such as tissue homogenates, serum, or plasma, and you observe any of the following:
-
High background toxicity in your vehicle control wells.
-
Poor reproducibility between replicate wells.
-
A lower-than-expected potency (higher EC50 value) of your test compound compared to when tested in a cleaner matrix.
Q3: Can the n-hexane wash remove my compound of interest?
If your compound of interest is highly non-polar, there is a risk that it will partition into the n-hexane layer and be discarded. It is crucial to assess the recovery of your analyte during method development. This can be done by spiking a known amount of your compound into a blank matrix, performing the n-hexane wash, and quantifying the compound in the final aqueous fraction.
Q4: Is residual n-hexane toxic to the Neuro-2a cells?
Yes, residual n-hexane can be cytotoxic to cell cultures.[2] It is critical to ensure all n-hexane is evaporated from your sample before resuspending it in the cell culture medium. Polystyrene, the material used for most cell culture plates, is also soluble in hexane.[2]
Experimental Protocol: N-Hexane Wash for Aqueous Extracts
This protocol describes a liquid-liquid extraction procedure to remove interfering lipids from an aqueous sample extract prior to its application in a Neuro-2a bioassay.
Materials:
-
Aqueous sample extract (e.g., reconstituted from a dried primary extract).
-
n-Hexane (ACS grade or higher).
-
Conical centrifuge tubes (glass or polypropylene).
-
Pipettes.
-
Vortex mixer.
-
Centrifuge.
-
Nitrogen gas evaporator or vacuum concentrator.
Methodology:
-
Sample Preparation:
-
Start with your aqueous sample extract in a centrifuge tube. If you have a dried extract, reconstitute it in a suitable aqueous buffer or cell culture medium without serum.
-
-
N-Hexane Addition:
-
Add n-hexane to the aqueous sample at a ratio of 1:1 (v/v). For example, add 1 mL of n-hexane to 1 mL of aqueous extract.
-
-
Mixing:
-
Cap the tube securely and vortex for 2 minutes at medium speed. To prevent the formation of a stable emulsion, it is advisable to use gentle but thorough mixing, such as repeated inversions for 2-5 minutes, rather than vigorous vortexing.[3]
-
-
Phase Separation:
-
Centrifuge the tube at 3000 x g for 10 minutes to facilitate the separation of the two phases. The upper layer will be the organic n-hexane phase containing the lipids, and the lower layer will be the aqueous phase containing your analyte of interest.
-
-
Collection of Aqueous Phase:
-
Carefully aspirate and discard the upper n-hexane layer using a pipette. Be careful not to disturb the interface and aspirate any of the lower aqueous layer.
-
-
Repeat Wash (Optional but Recommended):
-
For samples with high lipid content, repeat steps 2-5 one or two more times with fresh n-hexane to ensure complete removal of interfering lipids. One study on defatting insect larvae repeated the wash five times until the solvent was clear.[4]
-
-
Removal of Residual n-Hexane:
-
After the final wash and removal of the n-hexane layer, place the open tube in a nitrogen gas evaporator or vacuum concentrator to remove any residual n-hexane. A gentle stream of nitrogen at room temperature is typically sufficient. This step is critical to avoid cellular toxicity from the solvent.[2]
-
-
Final Preparation:
-
Once the sample is free of n-hexane odor, resuspend it in the appropriate volume of Neuro-2a cell culture medium for your assay. The sample is now ready to be added to the cells.
-
Diagram of the N-Hexane Wash Workflow
Caption: Workflow for n-hexane wash to reduce matrix effects.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution(s) |
| Emulsion Formation (milky/cloudy interface) | Vigorous shaking or vortexing.[3] High concentration of phospholipids (B1166683) or proteins. | 1. Prevention: Use gentle inversions for mixing instead of vigorous vortexing.[3]2. Break Emulsion: - Centrifugation: Increase centrifugation time or speed. - Salting Out: Add a small amount of saturated NaCl (brine) solution to the tube and mix gently. This increases the ionic strength of the aqueous phase and can help break the emulsion.[3] - Filtration: Pass the emulsion through a glass wool plug. |
| Low Recovery of Test Compound | The compound is non-polar and has partitioned into the n-hexane layer. | 1. pH Adjustment: If your compound has ionizable groups, adjust the pH of the aqueous solution to ensure it is in its ionized (more polar) form, which will reduce its solubility in n-hexane.2. Solvent Modification: Consider a less non-polar solvent for the wash, though this may be less effective at removing lipids. Always validate for analyte recovery. |
| Toxicity Observed in Control Wells (Post-Wash) | Incomplete removal of residual n-hexane. | 1. Extend Evaporation Time: Ensure the sample is completely free of n-hexane odor before resuspending in media.2. Use a More Efficient Evaporation Method: A vacuum concentrator is generally more efficient than a nitrogen stream. |
| Two Layers Do Not Separate After Centrifugation | Densities of the aqueous and organic phases are too similar. | 1. Salting Out: Add NaCl to the aqueous layer to increase its density.[3]2. Check Solvent Purity: Ensure high-purity n-hexane is used. |
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting the n-hexane wash protocol.
Quantitative Data Summary
The following table provides illustrative data on the expected impact of an n-hexane wash on a Neuro-2a cytotoxicity assay. This data is synthesized from the principles discussed in the literature, where lipid-rich matrices are known to cause non-specific cell death and interfere with the accurate assessment of a compound's potency.
| Sample Condition | Blank Matrix (% Cell Viability) | Test Compound EC50 (µM) | Interpretation |
| Without n-Hexane Wash | 65% ± 8% | 25.4 µM | Significant cytotoxicity is observed from the matrix alone, potentially masking the true effect of the test compound and leading to an artificially high EC50 value. |
| With n-Hexane Wash | 98% ± 4% | 12.7 µM | The n-hexane wash effectively removed the cytotoxic components of the matrix, as shown by the high cell viability in the blank. This allows for a more accurate determination of the test compound's potency, resulting in a lower EC50 value. |
Note: The data presented in this table is for illustrative purposes to demonstrate the potential benefits of the n-hexane wash and is not derived from a single specific study.
References
minimizing inter-conversion of Yessotoxin analogues during sample preparation
Welcome to the technical support center for Yessotoxin (YTX) analogue analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the inter-conversion of this compound analogues during sample preparation, ensuring accurate and reliable analytical results.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound (YTX) analogue inter-conversion during sample preparation?
A1: Inter-conversion of YTX analogues during sample preparation can be attributed to several factors, including:
-
pH Extremes: Exposure to strong acidic or basic conditions can potentially lead to hydrolysis of sulfate (B86663) groups or isomerization of certain analogues. For instance, some oxo-YTX analogues are known to isomerize under basic conditions.[1]
-
Temperature: Elevated temperatures during extraction, solvent evaporation, or storage can accelerate degradation and conversion of YTX analogues.
-
Adsorbent Interactions: Certain solid-phase extraction (SPE) sorbents, such as basic alumina, can cause isomerization of specific YTX analogues.[1]
-
Oxidation: Although less documented for YTXs compared to other marine toxins, exposure to oxidizing agents or prolonged exposure to air could potentially lead to the formation of oxidized artefacts.
-
Photodegradation: Exposure to UV light may lead to degradation of YTX analogues. It is recommended to work with samples in amber vials or under low light conditions.
Q2: Is alkaline hydrolysis, a common step in lipophilic marine toxin analysis, a concern for YTX stability?
A2: No, extensive studies have shown that Yessotoxins are remarkably stable under the alkaline hydrolysis conditions (e.g., using NaOH) typically employed for the analysis of other lipophilic toxins like Okadaic Acid and its esters.[2][3] Therefore, this step is not considered a significant source of YTX analogue inter-conversion.
Q3: What are the recommended storage conditions for YTX standards and samples?
A3: Based on the handling instructions for certified reference materials (CRMs), the following storage conditions are recommended:
-
Long-term storage: Store YTX standards and sample extracts at -20°C or lower.[4][5]
-
Solvent: Methanol (B129727) is the recommended solvent for storing YTXs.[4][5]
-
Light protection: Store standards and samples in amber glass vials to protect them from light.[4][5]
Q4: Can the inter-conversion of YTX to 45-OH-YTX and carboxy-YTX be prevented during sample preparation?
A4: The presence of 45-hydroxy-YTX (45-OH-YTX) and carboxy-YTX in shellfish samples is primarily a result of metabolic processes within the living organism, where the shellfish modify the parent YTX molecule.[4] This is a biological conversion that occurs in vivo, not a chemical artifact of the sample preparation process. Therefore, it cannot be prevented by altering your extraction or clean-up protocol. Your analytical method should be designed to accurately quantify these different analogues as they exist in the sample.
Troubleshooting Guides
Issue 1: Inconsistent or unexpected YTX analogue profiles in replicate samples.
| Possible Cause | Troubleshooting Step | Recommended Action |
| pH-induced isomerization | Evaluate the pH of all solvents and reagents used during extraction and clean-up. | Ensure all aqueous solutions are neutral or slightly acidic. Avoid using strongly basic or acidic conditions unless specifically required for other analytes and validated for YTX stability. |
| Temperature fluctuations | Review the temperature conditions at each step of the sample preparation. | Perform extraction and solvent evaporation steps at controlled, low temperatures (e.g., below 40°C). Ensure samples are not left at room temperature for extended periods. |
| Active SPE sorbent | The solid-phase extraction (SPE) sorbent may be causing on-cartridge reactions. | If using basic alumina, consider switching to a less reactive sorbent like a polymer-based material (e.g., HLB) or C18 silica.[1] |
| Inconsistent extraction time | Variation in the duration of extraction steps between samples. | Standardize all extraction and incubation times across all samples to ensure uniformity. |
Issue 2: Loss of total YTX content or specific analogues during sample clean-up.
| Possible Cause | Troubleshooting Step | Recommended Action |
| Irreversible binding to SPE sorbent | The target analogues may be strongly retained on the SPE cartridge. | Review the elution solvent composition and volume. A stronger or more polar solvent may be required to ensure complete elution of all analogues. |
| Breakthrough during SPE loading | The sample loading volume or flow rate may be too high, causing the analytes to pass through the sorbent unretained. | Optimize the loading conditions by reducing the sample volume or flow rate. |
| Degradation during solvent evaporation | High temperatures or vigorous vortexing in the presence of oxygen can lead to degradation. | Use a gentle stream of nitrogen for solvent evaporation at a controlled, low temperature. Avoid excessive heat and agitation. |
Experimental Protocols
Recommended General Protocol for YTX Extraction and Clean-up
This protocol is a general guideline designed to minimize the risk of analogue inter-conversion.
-
Homogenization: Homogenize the shellfish tissue until a uniform consistency is achieved.
-
Extraction:
-
To 2 grams of homogenized tissue, add 8 mL of methanol.
-
Vortex for 2 minutes.
-
Centrifuge at 4000 x g for 10 minutes.
-
Collect the supernatant.
-
Repeat the extraction of the pellet with another 8 mL of methanol.
-
Combine the supernatants.
-
-
Clean-up (Optional, if matrix effects are significant):
-
SPE Cartridge: Use a polymeric reversed-phase SPE cartridge (e.g., Oasis HLB).
-
Conditioning: Condition the cartridge with 5 mL of methanol followed by 5 mL of water.
-
Loading: Load the methanolic extract onto the cartridge at a slow, steady flow rate.
-
Washing: Wash the cartridge with 5 mL of 20% methanol in water to remove polar interferences.
-
Elution: Elute the YTX analogues with 10 mL of methanol.
-
-
Solvent Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.
-
Reconstitution: Reconstitute the residue in a known volume of methanol or mobile phase for LC-MS/MS analysis.
Visualizations
Workflow for Minimizing YTX Analogue Inter-conversion
Caption: Recommended workflow for YTX sample preparation.
Factors Influencing YTX Analogue Stability
Caption: Key factors affecting YTX analogue stability.
References
- 1. Study of the effect of temperature, irradiance and salinity on growth and this compound production by the dinoflagellate Protoceratium reticulatum in culture by using a kinetic and factorial approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Yessotoxins in Mollusks of the Galician Coast from 2014 to 2022: Variability, Biotransformation, and Resistance to Alkaline Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. This compound | C55H82O21S2 | CID 6440821 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. In-house validation of a liquid chromatography tandem mass spectrometry method for the analysis of lipophilic marine toxins in shellfish using matrix-matched calibration - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Cell Density for Yessotoxin Cytotoxicity Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing cell density for accurate and reproducible Yessotoxin (YTX) cytotoxicity assays. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: Why is optimizing cell seeding density critical for this compound cytotoxicity assays?
A1: Optimizing cell seeding density is crucial to ensure that the cells are in the logarithmic (exponential) growth phase during this compound exposure. An inappropriate cell density can lead to misleading results:
-
Too low density: May result in a weak signal, making it difficult to detect cytotoxic effects.
-
Too high density: Can cause premature confluency, leading to nutrient depletion, accumulation of waste products, and contact inhibition. These factors can induce cell stress and death, masking the true cytotoxic effects of this compound.
Q2: What is the ideal cell confluence when adding this compound?
A2: The optimal confluence depends on the specific cell line and the duration of the experiment. As a general guideline:
-
For assays up to 24 hours, a higher initial confluence (e.g., 70-80%) may be suitable.
-
For longer-term assays (48-72 hours), a lower initial confluence (e.g., 40-60%) is recommended to prevent overgrowth in the control wells.
Q3: Can I use the same seeding density for different cell lines in this compound assays?
A3: No. Different cell lines have distinct proliferation rates, sizes, and morphologies. Therefore, the optimal seeding density must be determined empirically for each cell line used in your this compound cytotoxicity experiments.
Q4: How does this compound's mechanism of action influence the experimental setup?
A4: this compound is known to induce both apoptosis and autophagy, and its effects can be cell-type specific.[1] Understanding this dual mechanism is important. For example, if you are specifically investigating apoptosis, you may choose assay endpoints that measure caspase activity. YTX has also been shown to affect cell adhesion molecules like E-cadherin, which could lead to cell detachment and impact assay results.[2][3]
Q5: Are there any known issues with specific cytotoxicity assays when using this compound?
A5: Yes, particularly with the MTT assay. Some studies have reported that this compound can increase mitochondrial activity in certain cell lines. This can lead to an overestimation of cell viability and mask its cytotoxic effects. It is advisable to use a secondary method to confirm viability, such as a lactate (B86563) dehydrogenase (LDH) assay, which measures membrane integrity, or direct cell counting.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High variability between replicate wells | 1. Uneven cell distribution: Improper mixing of the cell suspension before and during seeding. 2. Edge effects: Evaporation from the outer wells of the microplate. | 1. Ensure a homogenous single-cell suspension. Gently pipette up and down several times before seeding each well. 2. To minimize edge effects, fill the outer wells with sterile PBS or media and do not use them for experimental samples. |
| Control cells are overgrown or have detached by the end of the experiment | 1. Initial seeding density was too high for the assay duration. 2. The cell line proliferates faster than anticipated. | 1. Re-evaluate the optimal seeding density through a cell titration experiment (see Experimental Protocols). 2. Reduce the incubation time if experimentally feasible. |
| No significant cytotoxicity observed at expected this compound concentrations | 1. Sub-optimal cell density: Cells may not be in an ideal growth phase to respond to the toxin. 2. MTT assay artifact: this compound-induced increase in mitochondrial activity may be masking cytotoxicity. 3. Cell line resistance: The chosen cell line may be resistant to this compound. | 1. Perform a cell density optimization experiment. 2. Use an alternative cytotoxicity assay (e.g., LDH assay, trypan blue exclusion, or a fluorescence-based viability assay). 3. Review the literature for cell lines known to be sensitive to this compound. |
| Premature cell detachment in treated wells | This compound-induced effects on cell adhesion: YTX can disrupt cell-cell adhesion molecules like E-cadherin.[2][3] | 1. Handle plates gently to avoid dislodging loosely attached cells. 2. Consider using poly-D-lysine coated plates to enhance cell attachment. 3. Document any observed changes in cell morphology and attachment as part of your results. |
Data Presentation: Cell Seeding Densities for Cytotoxicity Assays
The following table summarizes recommended starting cell seeding densities for various cell lines that have been used in cytotoxicity studies. Note that the optimal density for your specific this compound experiments should be empirically determined.
| Cell Line | Type | Recommended Seeding Density (cells/well in 96-well plate) | Notes |
| HepG2 | Human Hepatocellular Carcinoma | 5,000 - 20,000 | A common starting point is 1.5 x 10⁴ cells/well for a 24-hour assay.[4] For longer incubations, a lower density is advisable. |
| NIH-3T3 | Mouse Embryonic Fibroblast | 3,000 - 5,000 | A density of 5 x 10³ cells/well has been suggested as optimal for MTT assays.[5] |
| HeLa | Human Cervical Adenocarcinoma | 2,500 - 5,000 | For a 48-hour MTT assay, a starting density of 2,500 cells/well is recommended to avoid overconfluence.[6] |
| MCF-7 | Human Breast Adenocarcinoma | 5,000 - 10,000 | A seeding density of 10,000 cells/well has been used for 12 and 24-hour cytotoxicity assays.[7] |
| BE(2)-M17 | Human Neuroblastoma | 10,000 - 30,000 | For proliferation analysis, 1 x 10⁵ cells have been seeded in 25 cm² flasks.[8] This would need to be scaled down for a 96-well plate. |
| MDCK | Madin-Darby Canine Kidney | Varies with confluency goals | Seeding densities can range from 190 to 815 cells/mm² to achieve different levels of confluency.[9] |
| Primary Cerebellar Neurons | Rat Primary Neurons | Not typically seeded by cell number | These are primary cultures, and seeding is often based on the number of dissected cerebella per unit area. Cytotoxicity has been observed at nanomolar YTX concentrations.[10] |
Experimental Protocols
Protocol 1: Determining Optimal Cell Seeding Density
This protocol outlines the steps to determine the optimal cell number for your this compound cytotoxicity assay.
-
Prepare Cell Suspension: Harvest cells during their exponential growth phase. Perform a cell count using a hemocytometer or an automated cell counter to determine the cell concentration and viability.
-
Serial Dilution: Prepare a series of cell dilutions in complete culture medium. A typical range for a 96-well plate is from 1,000 to 30,000 cells per well.
-
Plate Seeding: Seed the different cell densities in a 96-well plate, with at least three replicate wells for each density.
-
Incubation: Incubate the plate for the intended duration of your this compound experiment (e.g., 24, 48, or 72 hours) under standard culture conditions (37°C, 5% CO₂).
-
Viability Assay: At the end of the incubation period, perform your chosen cell viability assay (e.g., LDH assay) according to the manufacturer's instructions.
-
Data Analysis: Plot the absorbance or fluorescence values against the number of cells seeded. The optimal seeding density will be in the linear range of this curve, providing a robust signal without reaching a plateau due to overgrowth.
Protocol 2: this compound Cytotoxicity Assay (General Workflow)
-
Cell Seeding: Based on the results from Protocol 1, seed the optimal number of cells in a 96-well plate and incubate for 24 hours to allow for cell attachment.
-
This compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the existing medium from the cells and add the this compound dilutions. Include appropriate controls:
-
Vehicle Control: Medium with the same final concentration of the solvent used to dissolve this compound (e.g., DMSO).
-
Untreated Control: Medium only.
-
Positive Control: A known cytotoxic agent.
-
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Cytotoxicity Measurement: Perform your chosen cytotoxicity assay (e.g., LDH assay) following the manufacturer's protocol.
-
Data Analysis: Calculate the percentage of cytotoxicity for each this compound concentration relative to the vehicle control.
Visualizations
Caption: Workflow for determining optimal cell seeding density.
Caption: this compound can induce both apoptosis and autophagy.
Caption: A logical approach to troubleshooting YTX cytotoxicity assays.
References
- 1. researchgate.net [researchgate.net]
- 2. Yessotoxins alter the molecular structures of cell-cell adhesion in cultured cells [iris.unimo.it]
- 3. This compound induces the accumulation of altered E-cadherin dimers that are not part of adhesive structures in intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Performance of HepG2 and HepaRG Systems through the Glass of Acetaminophen-Induced Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Analysis of the Catecholaminergic Phenotype in Human SH-SY5Y and BE(2)-M17 Neuroblastoma Cell Lines upon Differentiation | PLOS One [journals.plos.org]
- 9. Stiffness of MDCK II Cells Depends on Confluency and Cell Size - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
selecting the appropriate cell line for Yessotoxin bioactivity screening
This technical support center provides guidance for researchers, scientists, and drug development professionals on selecting the appropriate cell line and troubleshooting common issues encountered during Yessotoxin (YTX) bioactivity screening.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Which cell line should I choose for my this compound (YTX) bioactivity screening?
A1: The choice of cell line depends on the specific endpoint you are investigating, as YTX elicits different responses in various cell types. Here's a summary of commonly used cell lines and their typical responses to YTX:
-
For studying apoptosis:
-
K-562 (human leukemic cells): Sensitive to YTX and undergoes apoptosis.[1]
-
BE(2)-M17 (human neuroblastoma cells): Shows apoptotic cell death upon YTX treatment.[1]
-
Bel7402 (human hepatocellular carcinoma cells) and HL7702 (human liver cells): YTX induces apoptosis in these liver cell lines.[2][3]
-
L6 (rat) and BC3H1 (mouse) myoblast cell lines: Exhibit apoptotic events after YTX exposure.[4]
-
-
For studying autophagy:
-
For studying effects on cell adhesion and the cytoskeleton:
-
For studying effects on phosphodiesterase (PDE) activity and cAMP levels:
-
Human lymphocytes: YTX activates PDEs, leading to a decrease in intracellular cAMP levels.[10]
-
-
For studying cardiotoxicity:
-
Primary rat cardiomyocytes: YTX can inhibit beating activity and reduce cell viability.
-
It is crucial to select a cell line that expresses the target of interest (e.g., specific PDEs, ion channels) and is suitable for the chosen bioassay.
Q2: I am seeing inconsistent results in my MTT cytotoxicity assay with YTX. What could be the cause?
A2: Inconsistent MTT assay results with YTX can arise from several factors:
-
Cell Density: High cell density can lead to a high background signal. It is important to determine the optimal cell seeding density for your specific cell line and assay duration.
-
Pipetting Technique: Inconsistent pipetting can introduce variability. Ensure your pipettes are calibrated and use proper technique, especially during serial dilutions.
-
YTX Solubility and Solvent Effects: YTX is a lipophilic molecule.[10] Ensure it is fully dissolved in a suitable solvent (e.g., methanol (B129727) or DMSO) before diluting in culture medium. Always include a vehicle control with the highest concentration of the solvent used in your experiment to account for any solvent-induced cytotoxicity.
-
Mitochondrial Activity Interference: The MTT assay measures mitochondrial reductase activity, which may not always directly correlate with cell viability. YTX has been reported to increase mitochondrial activity in some cell lines, which could mask cytotoxic effects in an MTT assay.[11] Consider using a complementary cytotoxicity assay that measures a different endpoint, such as a lactate (B86563) dehydrogenase (LDH) assay for membrane integrity or a direct cell counting method.
-
Incubation Time: The cytotoxic effects of YTX can be time-dependent. You may need to optimize the incubation time (e.g., 24, 48, 72 hours) to observe a significant effect.
Q3: My YTX-treated cells are showing morphological changes, but I'm not detecting significant apoptosis. What other cell death mechanisms could be involved?
A3: YTX is known to induce multiple types of cell death, not just apoptosis. If you are not observing classic apoptotic markers, consider investigating:
-
Autophagy: Look for the formation of autophagosomes using transmission electron microscopy or by detecting autophagy markers like the conversion of LC3-I to LC3-II by western blot or immunofluorescence.[5][6]
-
Paraptosis: This is a type of programmed cell death characterized by cytoplasmic vacuolization and swelling of mitochondria and the endoplasmic reticulum, without the typical features of apoptosis.[7]
Q4: I am having trouble with the solubility of this compound in my aqueous culture medium.
A4: this compound is a lipophilic compound and can be challenging to dissolve in aqueous solutions. Here are some tips:
-
Primary Stock Solution: Prepare a high-concentration stock solution of YTX in an organic solvent like methanol or DMSO. Certified YTX standards are often supplied in methanol.[12]
-
Working Dilutions: For your experiments, dilute the stock solution in your cell culture medium. It is crucial to ensure thorough mixing to prevent the compound from precipitating. Vortexing or brief sonication of the intermediate dilutions before adding to the final culture volume can help.
-
Final Solvent Concentration: Keep the final concentration of the organic solvent in the culture medium as low as possible (typically below 0.5%) to avoid solvent-induced toxicity. Remember to include a vehicle control with the same final solvent concentration.
Quantitative Data Summary
Table 1: Reported IC50 Values for this compound in Various Cell Lines
| Cell Line | Assay | IC50 Value | Incubation Time | Reference |
| MCF-7 | E-cadherin fragmentation | 0.55 nM | Not Specified | |
| Human Glioma Cells | Cytotoxicity | Nanomolar range | Not Specified | |
| B16F10 (murine melanoma) | Cytotoxicity | High sensitivity | Not Specified | [1] |
| RBL-2H3 (rat basophilic leukemia) | Cytotoxicity | Moderate sensitivity | Not Specified | [1] |
| MEC1 (human B-lymphocyte) | Cytotoxicity | Lower sensitivity | Not Specified | [1] |
Note: IC50 values can vary significantly depending on the specific experimental conditions, including the assay method, incubation time, and cell passage number.[13]
Experimental Protocols
MTT Cytotoxicity Assay
This protocol is adapted from standard MTT assay procedures and is intended as a general guideline.[14][15][16][17][18] Optimization for your specific cell line and experimental conditions is recommended.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound (YTX) stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well microplate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of YTX in complete culture medium. Remove the old medium from the cells and add the YTX dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve YTX) and a negative control (medium only).
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, protected from light.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Pipette up and down to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control. Plot a dose-response curve and determine the IC50 value.
Intracellular cAMP Measurement Assay
This protocol provides a general framework for measuring changes in intracellular cAMP levels.[10][19] Commercially available cAMP assay kits are recommended for accurate quantification.
Materials:
-
Cells of interest (e.g., human lymphocytes)
-
This compound (YTX) stock solution
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
-
cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based)
-
Lysis buffer (if required by the kit)
-
Microplate reader compatible with the chosen assay kit
Procedure:
-
Cell Preparation: Culture and prepare cells according to your standard protocol.
-
Pre-treatment with PDE Inhibitor: To prevent cAMP degradation, pre-incubate the cells with a PDE inhibitor like IBMX for a short period before adding YTX.
-
YTX Treatment: Add different concentrations of YTX to the cells and incubate for the desired time.
-
Cell Lysis: Lyse the cells using the buffer provided in the cAMP assay kit to release intracellular cAMP.
-
cAMP Quantification: Follow the manufacturer's instructions for the cAMP assay kit to measure the cAMP concentration in the cell lysates. This typically involves a competitive binding reaction.
-
Data Analysis: Generate a standard curve using the provided cAMP standards. Determine the cAMP concentration in your samples from the standard curve and compare the levels between YTX-treated and untreated cells.
Calcium Imaging Assay
This protocol outlines the basic steps for monitoring intracellular calcium changes using a fluorescent indicator.[4][20][21][22][23]
Materials:
-
Cells of interest cultured on coverslips or in imaging-compatible plates
-
Fluorescent calcium indicator dye (e.g., Fluo-3 AM or Fura-2 AM)
-
Pluronic F-127 (for aiding dye loading)
-
Balanced salt solution (e.g., HBSS) with and without calcium
-
This compound (YTX) stock solution
-
Fluorescence microscope or a plate reader with fluorescence capabilities
Procedure:
-
Dye Loading: Incubate the cells with the calcium indicator dye (e.g., 5 µM Fluo-3 AM) and a similar concentration of Pluronic F-127 in serum-free medium for 30-60 minutes at 37°C in the dark.
-
Washing: Wash the cells twice with a balanced salt solution to remove excess dye.
-
Baseline Measurement: Acquire a baseline fluorescence reading of the cells in a calcium-containing buffer.
-
YTX Addition: Add YTX to the cells and continuously monitor the fluorescence intensity over time.
-
Data Analysis: The change in fluorescence intensity corresponds to the change in intracellular calcium concentration. Quantify the fluorescence signal and compare the response in YTX-treated cells to control cells. To determine the source of the calcium increase, experiments can be repeated in a calcium-free buffer containing a chelator like EGTA.
Visualizations
Caption: Simplified signaling pathway of this compound bioactivity.
Caption: General workflow for a colorimetric cytotoxicity assay.
References
- 1. This compound, a Marine Toxin, Exhibits Anti-Allergic and Anti-Tumoural Activities Inhibiting Melanoma Tumour Growth in a Preclinical Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. This compound induces apoptosis in HL7702 human liver cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of this compound on cytosolic calcium levels in human hepatocellular carcinoma cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Autophagic activity in BC3H1 cells exposed to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound induces ER-stress followed by autophagic cell death in glioma cells mediated by mTOR and BNIP3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Selective disruption of the E-cadherin–catenin system by an algal toxin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Selective disruption of the E-cadherin-catenin system by an algal toxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Yessotoxins, a Group of Marine Polyether Toxins: an Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | The marine toxin, this compound, induces apoptosis and increases mitochondrial activity [frontiersin.org]
- 12. cifga.com [cifga.com]
- 13. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. static.igem.wiki [static.igem.wiki]
- 15. MTT assay protocol | Abcam [abcam.com]
- 16. texaschildrens.org [texaschildrens.org]
- 17. merckmillipore.com [merckmillipore.com]
- 18. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 19. A rapid microplate fluorescence method to detect yessotoxins based on their capacity to activate phosphodiesterases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. files-profile.medicine.yale.edu [files-profile.medicine.yale.edu]
- 22. Calcium Imaging Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 23. Calcium imaging of muscle cells treated with snake myotoxins reveals toxin synergism and presence of acceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
addressing the poor oral bioavailability of Yessotoxin in in vivo studies
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for researchers encountering the well-documented challenge of poor oral bioavailability of Yessotoxin (YTX) in in vivo studies. The following information is designed to help you troubleshoot common experimental issues, understand the underlying reasons for low bioavailability, and explore potential strategies for enhancement.
Frequently Asked Questions (FAQs)
Q1: Why is the oral toxicity of this compound so much lower than its intraperitoneal toxicity?
A1: The significant difference between the high toxicity of this compound (YTX) when administered intraperitoneally (i.p.) and its low toxicity when given orally is primarily attributed to its very poor absorption from the gastrointestinal (GI) tract.[1][2][3] Studies in mice have shown that even high oral doses of YTX (up to 10 mg/kg) are not lethal, whereas i.p. administration of much lower doses (LD50 values between 80 and 750 µg/kg) leads to mortality.[2][4] This suggests that only a very small fraction of the orally administered YTX passes from the gut into the systemic circulation where it can reach its target organs.
Q2: Is there any quantitative data available on the oral bioavailability of this compound?
A2: Currently, there is a notable lack of published pharmacokinetic studies detailing the specific oral bioavailability of this compound.[5][6] Key metrics such as the fraction of absorbed drug (F%), maximum plasma concentration (Cmax), and area under the curve (AUC) following oral administration have not been well-established in the public domain. The available literature consistently points to this data gap, relying on the disparity between oral and i.p. toxicity to infer low bioavailability.[5][6] One study explicitly notes that after oral administration, most of the toxin is recovered from the lower intestine and feces.[3]
Q3: What are the primary physicochemical properties of this compound contributing to its poor oral absorption?
A3: this compound is a large, lipophilic, polyether molecule. While lipophilicity can sometimes facilitate passage across cell membranes, very large molecules may have reduced permeability. Its complex structure and high molecular weight likely hinder efficient absorption across the intestinal epithelium.
Q4: I am not observing the expected toxic effects in my oral gavage study. What could be the issue?
A4: This is a common observation and is likely a direct consequence of YTX's poor oral bioavailability. The dose administered orally may not be reaching the systemic circulation in sufficient concentrations to elicit the same toxic effects seen in i.p. studies. Ultrastructural changes in cardiac muscle have been observed after oral administration, but these are often subtle and may require sensitive detection methods like transmission electron microscopy.[1][4][7]
Q5: What strategies can I explore to enhance the oral bioavailability of this compound for my in vivo studies?
A5: While no YTX-specific enhancement strategies have been published, several formulation approaches are commonly used to improve the oral bioavailability of poorly absorbed, lipophilic compounds. These include:
-
Lipid-Based Formulations: Systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can improve the solubilization and absorption of lipophilic drugs.
-
Nanoparticle Formulations: Encapsulating YTX into nanoparticles (e.g., solid lipid nanoparticles or polymeric nanoparticles) can protect it from degradation in the GI tract and enhance its uptake by intestinal cells.[8]
Troubleshooting Guides
Issue 1: Inconsistent or No Observable Toxicity After Oral Administration
| Possible Cause | Troubleshooting Steps |
| Extremely Low Bioavailability | This is the most likely reason. Confirm that your expectations are aligned with the literature, which reports very low oral toxicity. Consider using intraperitoneal (i.p.) injection as a positive control in your experimental design to ensure the batch of YTX is active. |
| Improper Gavage Technique | Ensure proper oral gavage technique to avoid accidental administration into the lungs, which would lead to different toxic outcomes or loss of the dose. |
| Vehicle Selection | The vehicle used to dissolve or suspend YTX can impact its absorption. For lipophilic compounds, an oil-based vehicle or a suspension with appropriate suspending agents may be more suitable than a simple aqueous solution. |
| Formulation Instability | Verify the stability of your YTX formulation over the duration of the experiment. Degradation of the compound before or after administration will lead to reduced effects. |
Issue 2: Difficulty in Detecting this compound in Plasma/Tissues Post-Oral Dosing
| Possible Cause | Troubleshooting Steps |
| Concentrations Below Limit of Detection (LOD) | Due to poor absorption, the concentration of YTX in systemic circulation may be extremely low. A highly sensitive analytical method, such as Liquid Chromatography with Mass Spectrometry (LC-MS/MS), is essential.[2] You may need to optimize the method for very low quantification limits. |
| Rapid Metabolism/Clearance | Although absorption is the primary barrier, any absorbed YTX might be rapidly metabolized or cleared. Include an intravenous (IV) administration group in a pilot study to understand the compound's intrinsic pharmacokinetic profile. |
| Inadequate Sample Collection Timing | The time to reach maximum concentration (Tmax) may be unknown. Design a pilot study with a sparse sampling schedule over a 24-hour period to identify the optimal time points for blood and tissue collection. |
Data Presentation
Table 1: Comparison of this compound (YTX) Acute Toxicity in Mice via Oral vs. Intraperitoneal (i.p.) Administration
| Toxin | Administration Route | Dose | Outcome | Reference |
| This compound (YTX) | Oral | 10 mg/kg | Not lethal | [2] |
| This compound (YTX) | Oral | 2.5 mg/kg | Lowest dose with observable ultrastructural cardiac changes | [1] |
| This compound (YTX) | Oral | 1 and 2 mg/kg | No death or signs of toxicity; some ultrastructural cardiomyocyte alterations | [4] |
| This compound (YTX) | Intraperitoneal (i.p.) | LD50 = 512 µg/kg | Lethal | [4] |
| HomoYTX | Intraperitoneal (i.p.) | LD50 = 444 µg/kg | Lethal | [4] |
| This compound (YTX) | Intraperitoneal (i.p.) | LD50 = 80-750 µg/kg | Lethal | [2] |
Experimental Protocols
Protocol 1: General Procedure for In Vivo Oral Bioavailability Assessment
This protocol provides a general framework. Specific parameters such as animal strain, dose, and vehicle should be optimized for your specific experimental goals.
-
Animal Model: Select an appropriate animal model (e.g., male/female BALB/c mice, 8-10 weeks old).
-
Acclimatization: Acclimatize animals for at least one week before the experiment with a standard diet and water ad libitum.
-
Grouping: Divide animals into at least two groups:
-
Group 1 (Oral): Receives YTX via oral gavage.
-
Group 2 (Intravenous/Intraperitoneal): Receives YTX via IV or i.p. injection to determine absolute bioavailability or as a positive control.
-
-
Fasting: Fast animals overnight (approximately 12 hours) before dosing but allow free access to water.
-
Formulation Preparation: Prepare the YTX formulation. For oral administration of a lipophilic compound, consider a vehicle such as corn oil or a self-emulsifying formulation. For IV administration, a solubilizing agent compatible with injection is required.
-
Dosing:
-
Oral Group: Administer the YTX formulation using a suitable gavage needle. The volume is typically 5-10 mL/kg.
-
IV/I.P. Group: Administer the YTX formulation via the tail vein (IV) or into the peritoneal cavity (i.p.). The injection volume is typically 1-5 mL/kg.
-
-
Sample Collection: Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours) into tubes containing an anticoagulant (e.g., EDTA).
-
Plasma Preparation: Centrifuge the blood samples to separate plasma. Store plasma at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of YTX in plasma samples using a validated analytical method like LC-MS/MS.
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters (e.g., Cmax, Tmax, AUC) for each administration route. Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100.
Visualizations
Diagram 1: Experimental Workflow for Oral Bioavailability Study
Caption: Workflow for determining the oral bioavailability of this compound.
Diagram 2: Simplified this compound Signaling Pathway
Caption: Key signaling events initiated by this compound exposure in susceptible cells.
References
- 1. researchgate.net [researchgate.net]
- 2. Yessotoxins, a Group of Marine Polyether Toxins: an Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Oral and intraperitoneal acute toxicity studies of this compound and homoyessotoxins in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Yessotoxins: a toxicological overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Marine-Bioinspired Nanoparticles as Potential Drugs for Multiple Biological Roles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Yessotoxin Production in Bioreactors
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the production of Yessotoxin in bioreactors. The information is based on scientific literature regarding the primary producers of this compound, such as the dinoflagellates Protoceratium reticulatum and Lingulodinium polyedrum.
Frequently Asked Questions (FAQs)
Q1: Which organisms are the primary producers of Yessotoxins (YTXs)?
A1: Yessotoxins are a group of polyether toxins primarily produced by the dinoflagellates Protoceratium reticulatum, Lingulodinium polyedrum, and Gonyaulax spinifera.[1] Different strains of these species can exhibit significant variability in their YTX production profiles and quantities.[2]
Q2: What are the main challenges in culturing these dinoflagellates in bioreactors?
A2: A major challenge is the high sensitivity of dinoflagellates to hydrodynamic shear stress. Agitation and aeration in conventional bioreactors can cause cell damage, leading to reduced growth and toxin production. Other challenges include optimizing nutrient composition, as standard media like L1 can be limiting, and controlling physical parameters such as temperature and light to maximize toxin yield.
Q3: What culture strategies can be employed to increase cell density and YTX production?
A3: Fed-batch and perfusion culture systems have proven effective in achieving higher cell densities compared to traditional batch cultures.[3] These methods allow for the replenishment of nutrients and, in the case of perfusion, the removal of metabolic waste, prolonging the exponential growth phase and increasing overall productivity. A continuous culture of P. reticulatum has been reported to achieve a this compound productivity of up to 214 ng mL⁻¹ day⁻¹.
Q4: How does the growth phase of the culture affect this compound production?
A4: this compound production is often highest during the stationary phase of the culture.[4] The concentration of YTX per cell can be significantly lower during the exponential growth phase.[4]
Q5: Are Yessotoxins intracellular or are they released into the culture medium?
A5: The majority of Yessotoxins are retained within the dinoflagellate cells. However, smaller amounts can be found dissolved in the culture medium.[3]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Cell Density | Nutrient Limitation: Standard culture media (e.g., L1) may be deficient in essential nutrients like phosphate (B84403). | Enhance the L1 medium with additional phosphate to a final concentration of approximately 217 µM. This has been shown to support higher biomass yields.[5] Consider fed-batch or perfusion strategies to maintain optimal nutrient levels.[3] |
| Shear Stress: High agitation or aeration rates can damage the shear-sensitive dinoflagellate cells. | Reduce the average shear stress in the bioreactor. For P. reticulatum, a damage threshold has been observed at an average shear stress of approximately 0.16 mN m⁻².[5] Use low-shear mixing systems and optimize gas flow rates. The addition of shear-protective agents like Pluronic F-68 has been explored, but its potential toxicity to dinoflagellates should be evaluated. | |
| Suboptimal Temperature: The culture temperature is outside the optimal range for the specific strain. | Determine the optimal growth temperature for your strain. Different ribotypes of P. reticulatum have shown optimal growth at 15°C, 20°C, and 20-25°C.[2][6] | |
| Low this compound Yield per Cell | Suboptimal Irradiance: Light intensity may be too high or too low. | Optimize the light intensity. For P. reticulatum, the highest levels of this compound production have been observed at irradiances between 50-90 µmol photons m⁻² s⁻¹.[1] |
| Insufficient Nitrate (B79036): While sufficient for growth, basal nitrate levels may not be optimal for toxin production. | Increase the nitrate concentration in the culture medium. Elevated nitrate levels (>1764 µM) have been shown to enhance the cell-specific production of this compound.[5] | |
| Harvesting During Exponential Phase: Toxin concentration per cell is often lower during the rapid growth phase. | Harvest the culture during the stationary phase when the cellular toxin content is typically at its maximum.[4] | |
| Inconsistent Results | Genetic Variability: Different strains of the same species can have vastly different toxin production capabilities. | Ensure you are using a known this compound-producing strain. It is advisable to screen several strains to identify a high-yield producer for your specific experimental conditions.[2] |
| Culture Health: Accumulation of reactive oxygen species (ROS) due to stress can negatively impact the culture. | Monitor indicators of culture health, such as ROS levels. The addition of antioxidants to the medium could potentially mitigate cell damage. |
Data on Factors Influencing this compound Production
Table 1: Effect of Environmental Parameters on Protoceratium reticulatum Growth and this compound (YTX) Production
| Parameter | Condition | Observation | Reference |
| Temperature | Optimal growth for different ribotypes: 15°C, 20°C, 20-25°C | Different strains have distinct optimal temperature ranges for growth. | [2][6] |
| High YTX production at 26°C for an Adriatic Sea strain. | Toxin production can be enhanced at temperatures that may not be optimal for the fastest growth. | [7] | |
| Irradiance | 50-90 µmol photons m⁻² s⁻¹ | Highest levels of YTX production observed in this range. | [1] |
| Salinity | 20-34 psu | Negative effect on YTX production observed in some studies. | |
| Growth Phase | Stationary Phase | Cellular YTX concentration is highest (approx. 10-15 pg/cell). | [4] |
| Exponential Phase | Cellular YTX concentration is lower (<5 pg/cell). | [4] |
Table 2: Nutrient Modifications to L1 Medium for Enhanced Protoceratium reticulatum Culture
| Nutrient | Modification | Outcome | Reference |
| Phosphate (PO₄³⁻) | Increase to a final concentration of 217 µM. | Maximizes biomass yield. | [5] |
| Nitrate (NO₃⁻) | Increase to >1764 µM. | Enhances cell-specific this compound production. | [5] |
Experimental Protocols
General Protocol for Bioreactor Cultivation of Protoceratium reticulatum
This protocol provides a generalized methodology. Specific parameters should be optimized for the particular strain and bioreactor system.
-
Strain Selection and Inoculum Preparation:
-
Select a known this compound-producing strain of Protoceratium reticulatum.
-
Grow a sufficient volume of inoculum culture in flasks under optimal conditions (e.g., modified L1 medium, 20°C, 60 µmol photons m⁻² s⁻¹, 12:12 light:dark cycle) to achieve a dense, healthy culture in the exponential growth phase.
-
-
Bioreactor Setup:
-
Use a bioreactor equipped with a low-shear agitation system (e.g., marine impeller at low RPM).
-
Sterilize the bioreactor and all associated tubing and probes.
-
Aseptically fill the bioreactor with the optimized culture medium (see Table 2 for modification suggestions to L1 medium).
-
Calibrate pH and dissolved oxygen probes.
-
-
Inoculation and Batch Phase:
-
Inoculate the bioreactor with the prepared culture to an initial target cell density.
-
Maintain the culture in batch mode under the following conditions:
-
Temperature: 20°C (or the optimum for the specific strain).
-
Irradiance: 50-90 µmol photons m⁻² s⁻¹ on a 12:12 light:dark cycle.
-
pH: Maintain around 8.0-8.2.
-
Agitation: Set to the lowest speed that ensures cell suspension and avoids settling.
-
Aeration: Provide gentle bubbling with filtered air to maintain dissolved oxygen and provide a carbon source. The gas flow rate should be minimized to reduce shear.
-
-
-
Fed-Batch or Perfusion Strategy (for enhanced production):
-
Fed-Batch:
-
Once nutrient levels (particularly phosphate and nitrate) begin to decline, initiate feeding with a concentrated nutrient solution.
-
The feeding rate should be adjusted to maintain nutrient concentrations in the optimal range without excessively diluting the culture.
-
-
Perfusion:
-
After an initial batch growth phase, initiate perfusion by continuously adding fresh medium and removing an equal volume of cell-free supernatant.
-
A cell retention device (e.g., spin filter, tangential flow filtration) is required.
-
The perfusion rate should be carefully controlled to balance nutrient supply and waste removal, maintaining the culture in a prolonged state of high productivity.
-
-
-
Monitoring and Harvesting:
-
Regularly monitor cell density, nutrient concentrations, and culture health.
-
Harvest the culture during the late stationary phase for maximum this compound yield.
-
Separate the cells from the medium by centrifugation or filtration.
-
Protocol for this compound Extraction and Quantification
-
Cell Lysis and Extraction:
-
The cell pellet can be extracted with methanol (B129727) or acetone.[8]
-
Homogenize the cells in the solvent (e.g., using a bead beater or sonicator).
-
Centrifuge the mixture to pellet the cell debris.
-
Collect the supernatant containing the Yessotoxins.
-
-
Quantification by LC-MS/MS:
-
The European Union reference method for lipophilic marine biotoxins is Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS).[7]
-
A typical analysis might involve a C8 or C18 reversed-phase column with a mobile phase gradient of water and acetonitrile (B52724) containing ammonium (B1175870) formate.[8][9]
-
Detection is performed on a tandem quadrupole mass spectrometer in negative ion mode, monitoring for the specific mass transitions of this compound and its analogues.
-
Visualizations
Caption: Experimental workflow for enhancing this compound (YTX) production.
Caption: Key factors influencing this compound (YTX) production in bioreactors.
References
- 1. EOS - Phytoplankton Encyclopedia Project [phytoplankton.eoas.ubc.ca]
- 2. epic.awi.de [epic.awi.de]
- 3. New culture approaches for this compound production from the dinoflagellate Protoceratium reticulatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Polyketide synthase genes from marine dinoflagellates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cryptic speciation in Protoceratium reticulatum (Dinophyceae): Evidence from morphological, molecular and ecophysiological data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. waters.com [waters.com]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Mitigating Free Fatty Acid Interference in Yessotoxin Analysis
Welcome to the technical support center for Yessotoxin (YTX) analysis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to the interference of free fatty acids (FFAs) during the quantification of Yessotoxins and their analogues.
Frequently Asked Questions (FAQs)
Q1: What are the main indicators of free fatty acid interference in my LC-MS/MS analysis of Yessotoxins?
A1: The primary indicators of FFA interference include:
-
Ion Suppression or Enhancement: A significant decrease (suppression) or increase (enhancement) in the this compound signal intensity when analyzing shellfish extracts compared to a pure standard. This is a common matrix effect caused by co-eluting FFAs.[1]
-
Poor Peak Shape: this compound peaks may appear broad, tailing, or split.[2][3] This can be due to the interaction of FFAs with the analytical column or interference during the ionization process.
-
Baseline Noise and Drift: An unstable, noisy, or drifting baseline, particularly around the retention time of the lipophilic Yessotoxins, can indicate the presence of a complex mixture of co-eluting lipids.[3][4]
-
Retention Time Shifts: Inconsistent retention times for this compound peaks across different sample injections can be a sign of column contamination or alteration of the stationary phase by strongly retained lipids.[3]
-
System Contamination: A rapid build-up of backpressure in the HPLC system or contamination of the mass spectrometer's ion source are also common signs of high lipid content in the injected samples.[5]
Q2: What are the most effective sample preparation techniques to remove free fatty acids before this compound analysis?
A2: The most common and effective techniques involve a cleanup step after the initial methanol (B129727) extraction of the shellfish tissue. These include:
-
Liquid-Liquid Extraction (LLE): Also known as a solvent wash, this method uses a non-polar solvent like hexane (B92381) to partition and remove non-polar lipids, including free fatty acids, from the methanolic extract.
-
Solid-Phase Extraction (SPE): This technique utilizes cartridges containing a solid sorbent (e.g., C18, polymeric, or silica) to retain either the Yessotoxins (while lipids are washed away) or the interfering lipids (while Yessotoxins pass through).[6][7]
Q3: Should I use Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) for my samples?
A3: The choice depends on your specific laboratory needs and sample characteristics.
-
LLE with hexane is a simple, rapid, and cost-effective method for removing a significant amount of non-polar lipids. However, it may be less selective and may not remove all interfering compounds.
-
SPE can offer higher selectivity and more thorough cleanup, leading to cleaner extracts and potentially better analytical performance.[6] However, SPE requires more method development to optimize the choice of sorbent, wash, and elution solvents to ensure good recovery of Yessotoxins while maximizing the removal of interferences.
Q4: Can I just dilute my sample to mitigate matrix effects from free fatty acids?
A4: Dilution can be a quick and easy way to reduce the concentration of interfering matrix components, including FFAs. However, this approach also dilutes the this compound concentration, which may cause it to fall below the limit of quantification (LOQ) of your instrument, especially for samples with low toxin levels. While it can be a useful strategy if your initial sample has a very high toxin concentration, it is not a substitute for a proper sample cleanup procedure in most cases.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your this compound analysis, with a focus on problems arising from free fatty acid interference.
| Observed Problem | Potential Cause | Recommended Solution(s) |
| Significant drop in this compound peak area in sample vs. standard (Ion Suppression) | Co-eluting free fatty acids and other lipids are suppressing the ionization of this compound in the MS source. | 1. Implement a sample cleanup step: Use either Liquid-Liquid Extraction with hexane or a Solid-Phase Extraction (SPE) protocol. 2. Optimize chromatography: Adjust the gradient to better separate this compound from the interfering lipid peaks. 3. Dilute the sample: If the this compound concentration is high enough, diluting the extract can reduce the concentration of interfering lipids. |
| Broad or Tailing this compound Peaks | 1. Column overload: High concentrations of lipids are interacting with the column's stationary phase. 2. Secondary interactions: Residual silanol (B1196071) groups on a C18 column interacting with the analyte, exacerbated by matrix components. 3. Column contamination: Buildup of strongly retained lipids on the column frit or head. | 1. Improve sample cleanup: A cleaner sample will reduce the load on the column. 2. Flush the column: Use a strong solvent wash to clean the column. 3. Use a guard column: This will protect your analytical column from strongly retained matrix components. 4. Check mobile phase pH: Ensure the pH is appropriate for your analyte and column chemistry. |
| Unstable or Drifting Baseline | High background of unresolved lipids and other matrix components continuously eluting from the column. | 1. Enhance sample cleanup: The presence of a "fatty" baseline is a strong indicator that the current cleanup procedure is insufficient. Consider switching from LLE to SPE or using a more retentive SPE sorbent. 2. Increase column equilibration time: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. 3. Clean the detector flow cell: Contaminants can build up in the detector, leading to baseline issues.[4] |
| Sudden Increase in System Backpressure | Particulate matter or precipitated lipids from the sample extract are blocking the column inlet frit or guard column. | 1. Filter all extracts: Use a 0.2 µm or 0.45 µm syringe filter before injection. 2. Improve sample cleanup: A cleaner extract is less likely to cause blockages. 3. Reverse-flush the column (if recommended by the manufacturer): This can sometimes dislodge particulates from the inlet frit. |
Data Presentation: Comparison of Cleanup Methods
The following table summarizes typical recovery rates for this compound using different sample cleanup strategies. Note that actual recoveries can vary depending on the specific matrix, toxin concentration, and exact protocol used.
| Cleanup Method | Sorbent/Solvent | Typical this compound Recovery | Key Advantages | Key Disadvantages |
| Liquid-Liquid Extraction (LLE) | Hexane | 70-134%[7] | Simple, fast, low cost. | May have lower cleanup efficiency and selectivity compared to SPE. |
| Solid-Phase Extraction (SPE) | Silica (B1680970) Cartridge | 85-90%[6] | Good removal of non-polar interferences. | May require more optimization of wash and elution solvents. |
| Solid-Phase Extraction (SPE) | C18 Cartridge | Good recoveries reported[8] | Widely available, good retention for lipophilic toxins. | May also retain some interfering lipids, requiring careful optimization of the wash step. |
| Solid-Phase Extraction (SPE) | Polymeric Sorbent (e.g., HLB) | ~90% | High retention of a broad range of analytes, including Yessotoxins. | Can be more expensive than silica or C18 cartridges. |
Experimental Protocols
Below are detailed methodologies for the key experiments involved in this compound analysis, with a focus on mitigating free fatty acid interference.
Protocol 1: Standard Methanol Extraction
This is the initial extraction step for lipophilic marine toxins from shellfish tissue.
-
Homogenization: Homogenize a representative sample of shellfish tissue (at least 150g) using a blender.[8]
-
Extraction:
-
Weigh 2.00 ± 0.05 g of the homogenized tissue into a centrifuge tube.
-
Add 9 mL of 100% methanol.
-
Vortex for 3 minutes at maximum speed.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the supernatant to a clean vial.
-
Add another 9 mL of 100% methanol to the pellet, vortex for 1 minute, and centrifuge again.
-
Combine the second supernatant with the first.
-
Adjust the final volume to 20 mL with 100% methanol.[8]
-
-
Filtration: Filter the extract through a 0.45 µm or 0.2 µm syringe filter prior to cleanup or LC-MS/MS analysis.
Protocol 2: Liquid-Liquid Extraction (LLE) with Hexane for FFA Removal
This protocol is performed after the initial methanol extraction.
-
Solvent Addition: To the 20 mL methanolic extract from Protocol 1, add 20 mL of n-hexane in a separatory funnel.
-
Partitioning: Shake the funnel vigorously for 1-2 minutes, periodically venting to release pressure.
-
Phase Separation: Allow the layers to separate. The upper hexane layer will contain the majority of the non-polar lipids, including free fatty acids. The lower methanol/water layer contains the more polar Yessotoxins.
-
Collection: Drain the lower methanolic layer into a clean collection vessel.
-
Repeat (Optional but Recommended): For highly fatty matrices, the hexane wash can be repeated on the collected methanolic layer to improve lipid removal.
-
Final Preparation: The collected methanolic extract is now ready for filtration and LC-MS/MS analysis.
Protocol 3: Solid-Phase Extraction (SPE) with a C18 Cartridge
This protocol provides an alternative cleanup method after the initial methanol extraction.
-
Cartridge Conditioning:
-
Pass 5 mL of methanol through a C18 SPE cartridge (e.g., 500 mg, 6 mL).
-
Pass 5 mL of 80% methanol in water through the cartridge to equilibrate. Do not let the cartridge run dry.
-
-
Sample Loading: Load the methanolic extract from Protocol 1 onto the conditioned SPE cartridge.
-
Washing (Interference Removal):
-
Wash the cartridge with a weak solvent mixture to elute polar interferences while retaining the this compound and some lipids. An example wash could be 5 mL of 50% methanol in water.
-
A subsequent wash with a slightly stronger, non-polar solvent can be used to remove some of the less-retained lipids. This step requires careful optimization to avoid premature elution of the this compound.
-
-
Elution (this compound Collection): Elute the this compound from the cartridge with a strong organic solvent, such as 100% methanol or acetonitrile. Collect the eluate.
-
Final Preparation: The eluate can be evaporated to dryness and reconstituted in the initial mobile phase for LC-MS/MS analysis.
Visualizations
Experimental Workflow for this compound Analysis with FFA Mitigation
Caption: Workflow for this compound analysis including FFA mitigation options.
Troubleshooting Logic for Ion Suppression in this compound Analysis
Caption: Decision tree for troubleshooting ion suppression in this compound analysis.
References
- 1. Liquid chromatography – high resolution mass spectrometry analysis of fatty acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scribd.com [scribd.com]
- 3. zefsci.com [zefsci.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Overcoming Matrix Interference in LC-MS/MS | Separation Science [sepscience.com]
- 6. Extraction and cleaning methods to detect yessotoxins in contaminated mussels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantitative determination of marine toxins associated with diarrhetic shellfish poisoning by liquid chromatography coupled with mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
Validation & Comparative
A Comparative Guide to Yessotoxin Certified Reference Materials for Analytical Standards
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of commercially available Yessotoxin (YTX) Certified Reference Materials (CRMs). Ensuring the accuracy and reliability of analytical measurements for marine biotoxins like this compound is critical for regulatory compliance, food safety, and toxicological research. This document offers an objective overview of available standards, their specifications, and supporting experimental data to aid in the selection of the most suitable CRM for your analytical needs.
Comparison of this compound Certified Reference Materials
Accurate quantification of this compound relies on high-quality, certified reference materials. Several reputable suppliers offer YTX standards, each with its own specifications. The following table summarizes the key characteristics of this compound CRMs from prominent producers.
| Supplier/Product Code | Concentration | Purity | Format | Comments |
| Cifga (CRM-00-YTX) | (8.42 ± 0.52) µg/g[1][2] | ≥97%[1][2] | Liquid in methanol, 0.5 mL amber glass vial[1][2] | ISO 17034 accredited producer.[1][2] |
| National Research Council Canada (NRC-CNRC) (CRM-YTX-d) | 4.3 µmol/L | Not specified in provided search results | Solution of YTX in methanol, 0.5 mL[3][4] | A well-established provider of marine toxin CRMs. |
| Novakits (NRC-CRM-YTX) | Not specified in provided search results | Not specified in provided search results | Not specified in provided search results | Distributes CRMs from NRC. |
Experimental Protocols: this compound Analysis by LC-MS/MS
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and specific detection and quantification of Yessotoxins.[5] The use of certified reference materials is essential for the calibration of the analytical system.
Sample Preparation (Shellfish Tissue):
-
Homogenize shellfish tissue.
-
Extract toxins with a suitable solvent, typically methanol.
-
Filter the extract to remove particulate matter.
-
For the determination of total Yessotoxins, an alkaline hydrolysis step may be performed on a fraction of the extract.
LC-MS/MS System and Conditions:
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient elution with a mobile phase consisting of water and methanol, both containing ammonium (B1175870) acetate (B1210297) and acetic acid, is often employed.
-
Flow Rate: Typical flow rates are in the range of 0.2-0.4 mL/min.
-
-
Mass Spectrometry (MS/MS):
-
Ionization: Electrospray ionization (ESI) in negative ion mode is used.
-
Precursor Ion: For this compound, the precursor ion is typically the doubly deprotonated molecule [M-2H]²⁻.[6]
-
Source Parameters:
-
Quantification: Quantification is achieved using the external standards method with certified reference solutions of this compound.[6]
-
Visualizing Key Processes
To further elucidate the context of this compound analysis and its biological impact, the following diagrams illustrate the CRM certification workflow and a simplified signaling pathway affected by this compound.
Disclaimer: The information provided in this guide is based on publicly available data and is intended for informational purposes only. For the most accurate and up-to-date specifications, please refer to the certificates of analysis and product documentation provided by the respective suppliers.
References
- 1. This compound, a Promising Therapeutic Tool - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Yessotoxins, a Group of Marine Polyether Toxins: an Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C55H82O21S2 | CID 6440821 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound induces apoptosis in HL7702 human liver cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Yessotoxins in Mollusks of the Galician Coast from 2014 to 2022: Variability, Biotransformation, and Resistance to Alkaline Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of ELISA and LC-MS analyses for yessotoxins in blue mussels (Mytilus edulis) | Scilit [scilit.com]
A Comparative Guide to Inter-laboratory Quantification of Yessotoxins
This guide provides a detailed comparison of analytical methods for the quantification of Yessotoxins (YTXs), a group of polyether marine biotoxins that can accumulate in shellfish and pose a risk to human health. The primary methods discussed are Liquid Chromatography-Mass Spectrometry (LC-MS/MS), Enzyme-Linked Immunosorbent Assay (ELISA), and the Mouse Bioassay (MBA). This document is intended for researchers, scientists, and drug development professionals involved in marine toxin analysis and food safety.
Data Presentation: A Comparative Overview of Method Performance
The selection of an appropriate analytical method for Yessotoxin quantification is critical and depends on factors such as sensitivity, specificity, and the intended application (e.g., routine monitoring vs. confirmatory analysis). The following tables summarize the quantitative performance of the most commonly employed techniques based on inter-laboratory validation studies.
| Method | Principle | Analytes Detected | Advantages | Disadvantages |
| LC-MS/MS | Chromatographic separation followed by mass spectrometric detection.[1][2][3] | Specific YTX analogues (e.g., YTX, homoYTX, 45-OH-YTX).[4][5] | High specificity and sensitivity, allows for quantification of individual analogues, official EU reference method.[6][7] | Requires expensive equipment, complex method development.[8] |
| ELISA | Immunoassay based on antibody-antigen recognition.[4][9] | Total YTXs and analogues that cross-react with the antibody.[4][5] | High throughput, relatively low cost, suitable for screening.[5] | Potential for overestimation due to cross-reactivity with multiple analogues, results are often semi-quantitative.[4] |
| Mouse Bioassay (MBA) | In-vivo assay measuring the toxic effect in mice.[6][10] | Overall toxicity of the sample extract. | Measures the combined toxic effect. | Lacks specificity and sensitivity, ethical concerns regarding animal use, being replaced by chemical methods.[6][11] |
Table 1: Comparison of Key Performance Parameters for this compound Quantification Methods
| Parameter | LC-MS/MS | ELISA | Mouse Bioassay (MBA) |
| Limit of Detection (LOD) | 0.035 - 70 pg[8][12][13][14] | Typically in the low µg/kg range | ~400 µg/kg |
| Limit of Quantification (LOQ) | 0.12 µg/kg - 74 µg/kg[13][14] | Varies by kit, generally in the µg/kg range | ~800 µg/kg |
| Recovery | 71 - 111%[2][3] | Generally good, but can be affected by matrix | Not applicable |
| Repeatability (RSDr) | 2.6 - 12%[2][3] | Typically < 20% | High variability |
| Reproducibility (RSDR) | 4.7 - 24%[2][3] | Typically < 25% | High variability |
Note: Performance parameters for ELISA and MBA can vary significantly between laboratories and specific test kits or protocols.
Experimental Protocols: A Closer Look at the Methodologies
Detailed and standardized experimental protocols are fundamental for achieving accurate and comparable results in inter-laboratory studies. Below are outlines of the typical procedures for YTX quantification.
1. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
The LC-MS/MS method is the European Union reference method for the official control of lipophilic marine biotoxins, including Yessotoxins.[7]
-
Sample Preparation and Extraction:
-
Homogenize shellfish tissue (typically 2g).
-
Extract the toxins using methanol (B129727).[15] A common procedure involves two successive extractions with methanol.[15]
-
Centrifuge the extract to separate the supernatant.
-
The methanolic extract can be directly analyzed or subjected to a clean-up step, such as solid-phase extraction (SPE), to remove interfering matrix components.[1][2]
-
-
LC-MS/MS Analysis:
-
Chromatographic Separation: The extract is injected into a liquid chromatograph, typically a reversed-phase C18 column. A gradient elution with mobile phases consisting of water and acetonitrile, often with additives like ammonium (B1175870) formate (B1220265) or formic acid, is used to separate the YTX analogues.[8][15]
-
Mass Spectrometric Detection: The separated compounds are introduced into a tandem mass spectrometer. Electrospray ionization (ESI) in negative ion mode is commonly used.[3][15] Quantification is achieved using Multiple Reaction Monitoring (MRM), where specific precursor-to-product ion transitions for each YTX analogue are monitored.[15] For YTX, a common transition is m/z 1141.5 > 1061.5.[15]
-
-
Quantification:
2. Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a widely used screening method for the detection of YTXs.
-
Sample Preparation:
-
Shellfish tissue is homogenized and extracted, typically with methanol or an aqueous-organic solvent mixture.
-
The extract is then diluted to fall within the working range of the ELISA kit.
-
-
ELISA Procedure (Competitive Format):
-
The wells of a microtiter plate are coated with YTX-specific antibodies.
-
A known amount of YTX-enzyme conjugate is added to the wells along with the sample extract or standard.
-
The YTX in the sample competes with the YTX-enzyme conjugate for binding to the antibodies.
-
After an incubation period, the plate is washed to remove unbound components.
-
A substrate is added that reacts with the bound enzyme conjugate to produce a colored product.
-
The intensity of the color is measured using a microplate reader and is inversely proportional to the concentration of YTX in the sample.
-
-
Data Analysis:
-
A standard curve is generated using known concentrations of YTX standards. The concentration of YTX in the samples is then determined by interpolating their absorbance values from the standard curve. It is important to note that ELISA results can be 3-13 times higher than LC-MS values due to the cross-reactivity of the antibodies with various YTX analogues not included in the LC-MS analysis.[4][5]
-
3. Mouse Bioassay (MBA)
The MBA was the traditional method for detecting lipophilic marine toxins but is now largely replaced by chemical methods due to its lack of specificity and ethical considerations.[11]
-
Sample Preparation:
-
An acetone (B3395972) extract of the shellfish tissue is prepared.
-
The extract is evaporated to dryness and the residue is re-suspended in a suitable solvent for injection.
-
-
Procedure:
-
A specified dose of the extract is injected intraperitoneally into a group of mice.
-
The mice are observed for a set period (typically 24 hours), and the time of death is recorded.
-
-
Interpretation:
-
The toxicity of the sample is determined based on the survival time of the mice. The method is not specific to YTXs and can be influenced by the presence of other lipophilic toxins.[6]
-
Mandatory Visualization: Workflow and Logical Relationships
The following diagrams illustrate the experimental workflow for an inter-laboratory comparison of this compound quantification methods and the logical relationship between the different analytical techniques.
Caption: Workflow of an inter-laboratory comparison for this compound quantification.
Caption: Logical relationship between this compound quantification methods.
References
- 1. In-house validation of a liquid chromatography tandem mass spectrometry method for the analysis of lipophilic marine toxins in shellfish using matrix-matched calibration [agris.fao.org]
- 2. In-house validation of a liquid chromatography tandem mass spectrometry method for the analysis of lipophilic marine toxins in shellfish using matrix-matched calibration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. Comparison of ELISA and LC-MS analyses for yessotoxins in blue mussels (Mytilus edulis) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. aesan.gob.es [aesan.gob.es]
- 8. researchgate.net [researchgate.net]
- 9. scilit.com [scilit.com]
- 10. taylorfrancis.com [taylorfrancis.com]
- 11. Marine biotoxins [fao.org]
- 12. Direct detection of this compound and its analogues by liquid chromatography coupled with electrospray ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Development of a Fast Liquid Chromatography Coupled to Mass Spectrometry Method (LC-MS/MS) to Determine Fourteen Lipophilic Shellfish Toxins Based on Fused–Core Technology: In-House Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
Comparative Toxicity of Yessotoxin and its Hydroxylated Analogues: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the toxicity of Yessotoxin (YTX) and its hydroxylated analogues, supported by experimental data. This document summarizes key toxicological parameters, details experimental methodologies, and visualizes the known signaling pathways involved in their mechanism of action.
This compound (YTX) is a disulfated polyether marine toxin produced by dinoflagellates such as Protoceratium reticulatum, Lingulodinium polyedrum, and Gonyaulax spinifera.[1] It and its numerous analogues can accumulate in shellfish, posing a potential risk to human health. While initially grouped with diarrhetic shellfish poisoning (DSP) toxins, YTXs do not cause diarrhea or inhibit protein phosphatases, leading to their classification as a separate group of toxins.[1] This guide focuses on the comparative toxicity of YTX and its hydroxylated analogues, which are common metabolites found in shellfish.
Comparative Toxicity Data
The toxicity of this compound and its analogues varies significantly depending on the route of administration and the specific analogue. Intraperitoneal injection in mice has been a common method for assessing acute toxicity, while in vitro cytotoxicity assays provide insights into cellular mechanisms.
Acute Toxicity in Mice (Intraperitoneal Administration)
This compound and its analogues exhibit high toxicity when administered via intraperitoneal (i.p.) injection in mice, with lethal doses (LD50) ranging from 80 to 750 μg/kg.[1] In contrast, oral toxicity is consistently reported to be low.[1] The primary target organ upon i.p. injection appears to be the cardiac muscle.[1]
| Toxin | LD50 (μg/kg) in Mice (i.p.) | Reference(s) |
| This compound (YTX) | ~100 - 512 | [1][2] |
| Homo-YTX | ~444 | [2] |
| 45-Hydroxy-YTX | Lower toxicity than YTX | [1] |
| 45-Hydroxy-homo-YTX | >750 (no deaths) | [2] |
| Carboxy-YTX | Toxic (specific LD50 not stated) | [1] |
| 1-desulfo-YTX | Lower toxicity than YTX | [1] |
In Vitro Cytotoxicity
In vitro studies have been crucial in elucidating the structure-activity relationships of YTX analogues. The potency of these toxins can be compared using their half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50) in various cell lines. The C-9 terminal chain of the YTX molecule has been identified as being essential for its activity.[2]
| Toxin | Cell Line | EC50 (nM) | Effect Measured | Reference(s) |
| This compound (YTX) | MCF-7 | 0.55 | Accumulation of a 100 kDa fragment of E-cadherin | [2][3] |
| Homo-YTX | MCF-7 | 0.62 | Accumulation of a 100 kDa fragment of E-cadherin | [2][3] |
| 45-Hydroxy-homo-YTX | MCF-7 | 9.4 | Accumulation of a 100 kDa fragment of E-cadherin | [2][3] |
| Carboxy-YTX | MCF-7 | 26 | Accumulation of a 100 kDa fragment of E-cadherin | [2][3] |
| This compound (YTX) | K-562 | - | 32% decrease in viability at 24h | [4] |
| This compound (YTX) | MEC1 | - | Significant decrease in viability at 24h (10-100nM) | [5] |
| This compound (YTX) | B16F10 | - | Strong cytotoxicity | [5] |
Experimental Protocols
Standardized protocols are essential for the reliable assessment and comparison of toxin-induced toxicity. Below are detailed methodologies for key experiments cited in the study of this compound and its analogues.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells.[6]
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of approximately 1 x 10^4 cells/well and incubate for 24 hours at 37°C.[7]
-
Toxin Treatment: Remove the old media and add 100 µL of fresh media containing various concentrations of the this compound analogue to be tested. Incubate for the desired period (e.g., 24, 48, or 72 hours).[7]
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in phosphate-buffered saline (PBS). Dilute the stock solution in serum-free media to a working concentration of 0.5 mg/mL. Add 100 µL of the working MTT solution to each well.[7]
-
Incubation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.[7]
-
Solubilization: Carefully aspirate the MTT solution from each well and add 100 µL of a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to correct for background absorbance.
Acute Toxicity Assessment: Mouse Bioassay (MBA)
The mouse bioassay is the official reference method for the detection of lipophilic marine toxins, including Yessotoxins.
Principle: The assay determines the total toxicity of a sample by observing the survival time of mice after intraperitoneal injection of a toxin extract. One Mouse Unit (MU) is defined as the minimum amount of toxin required to kill a mouse within 24 hours.
Protocol:
-
Toxin Extraction: Extract the toxins from shellfish tissue using a suitable solvent, typically acetone. The extract is then evaporated, and the residue is redissolved in a 1% Tween 60 solution.
-
Animal Model: Use mice with a body weight of approximately 20 g.
-
Injection: Inject the toxin extract intraperitoneally into the mice.
-
Observation: Monitor the mice for 24 to 48 hours and record the time of death.
-
Toxicity Calculation: The toxicity of the sample is determined by the smallest dose at which two out of three mice die within 24 hours.
Toxin Quantification: Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a highly sensitive and specific method for the detection and quantification of this compound and its analogues.
Principle: This technique separates the different toxin analogues based on their physicochemical properties using liquid chromatography, followed by their detection and quantification based on their mass-to-charge ratio using mass spectrometry.
General Protocol Outline:
-
Sample Preparation: Homogenize the shellfish tissue.
-
Extraction: Extract the toxins from the homogenized tissue using a solvent such as methanol.
-
Cleanup: Purify the extract using solid-phase extraction (SPE) to remove interfering compounds.
-
LC Separation: Inject the purified extract into a liquid chromatography system equipped with a suitable column (e.g., C18) to separate the different YTX analogues. A gradient elution with a mobile phase consisting of solvents like water and acetonitrile (B52724) with additives like formic acid or ammonium (B1175870) acetate (B1210297) is commonly used.
-
MS Detection: The eluent from the LC system is introduced into a mass spectrometer. The toxins are ionized (e.g., by electrospray ionization - ESI) and detected based on their specific mass-to-charge ratios.
Signaling Pathways
This compound exerts its cytotoxic effects through the modulation of several key signaling pathways, leading to apoptosis. The primary mechanisms involve the disruption of calcium homeostasis and the cyclic AMP (cAMP) signaling cascade.
This compound-Induced Apoptotic Pathway
YTX is a potent inducer of apoptosis in various cell types. The apoptotic cascade initiated by YTX involves both intrinsic (mitochondrial) and extrinsic pathways, culminating in the activation of effector caspases.
Caption: this compound-induced apoptosis involves both mitochondrial and caspase-8 pathways.
This compound and Calcium Signaling
YTX disrupts intracellular calcium homeostasis by promoting the influx of extracellular calcium through L-type calcium channels.[8][9] This sustained increase in cytosolic calcium is a key trigger for apoptosis.
Caption: this compound elevates cytosolic calcium by activating L-type calcium channels.
This compound and cAMP Signaling Pathway
YTX modulates the cyclic AMP (cAMP) signaling pathway, which plays a crucial role in regulating various cellular processes. YTX has been shown to interact with phosphodiesterases (PDEs), enzymes that degrade cAMP. The outcome of this interaction (increase or decrease in cAMP) appears to be cell-type specific and influenced by intracellular calcium levels.[10] In some cancer cell lines, YTX decreases the cytosolic expression of A-kinase anchor proteins (AKAPs), leading to an increase in cAMP and subsequent cell death.[10]
Caption: this compound can induce cell death by disrupting AKAP-mediated cAMP signaling.
References
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C55H82O21S2 | CID 6440821 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 7. bds.berkeley.edu [bds.berkeley.edu]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. researchgate.net [researchgate.net]
- 10. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
Yessotoxin vs. Okadaic Acid: A Comparative Guide to Cellular Mechanisms
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the cellular and molecular mechanisms of two prominent marine biotoxins: Yessotoxin (YTX) and Okadaic Acid (OA). The information presented is collated from experimental data to assist researchers in understanding their distinct modes of action and to facilitate informed decisions in experimental design and drug development.
Core Cellular Effects: A Quantitative Overview
The cytotoxic and apoptotic effects of this compound and Okadaic Acid have been evaluated across various cell lines. The following tables summarize key quantitative data from these studies.
Table 1: Comparative Cytotoxicity of this compound and Okadaic Acid
| Toxin | Cell Line | Assay | IC50/EC50 | Exposure Time | Citation |
| This compound | EL-4 (mouse T lymphocyte) | Cell Viability | ~46 nM | 24 h | [1] |
| B16F10 (murine melanoma) | MTT | Significant decrease at 10-100 nM | 24 h | [2] | |
| MEC1 (human B-chronic lymphocytic leukaemia) | MTT | Significant decrease at 10-100 nM | 24 h | [2] | |
| Okadaic Acid | U-937 (human monocytic) | Cytotoxicity | 100 nM | Not Specified | [3] |
| Caco-2 (human colorectal adenocarcinoma) | Neutral Red Uptake | 49 nM | 24 h | [4] | |
| HT29-MTX (human intestinal muco-secreting) | Neutral Red Uptake | 75 nM | 24 h | [4] | |
| A549 (human lung adenocarcinoma) | Trypan Blue Exclusion | 34 ng/ml (~42 nM) | 48 h | [5] | |
| T98G (human malignant glioma) | Cell Viability | 20-25 nM | Not Specified | [6] |
Table 2: Comparative Apoptotic Effects of this compound and Okadaic Acid
| Toxin | Cell Line | Key Apoptotic Events | Citation |
| This compound | HeLa (human cervical cancer) | Activation of caspase-3 and -7. | [7] |
| K-562 (human erythroleukemia) | Activation of extrinsic pathway (caspase-8) and intrinsic pathway (caspase-3). | [8][9] | |
| BC3H1 (mouse myoblast) | Activation of caspase-3 and -9; PARP cleavage. | [10] | |
| HL7702 (human liver) | Chromatin condensation, DNA laddering, caspase-3 activation, loss of mitochondrial membrane potential. | [11] | |
| Bel7402 (human hepatoma) | Increased intracellular calcium, apoptosis induction. | [12] | |
| Okadaic Acid | Rat Mesangial Cells | Activation of caspase-8 followed by caspase-3. | [13] |
| U-937 (human monocytic) | Activation of caspase-3, -7, and -9; PARP cleavage; release of cytochrome c. | [3] | |
| Human Myeloid Leukemia Cells (K562, KU812, HL-60) | Decrease in Bcl-2, Bcl-X(L), and Bax expression. Apoptosis preventable by Bcl-2 and Bcl-X(L) overexpression. | [14] | |
| Rat Brain | Dose- and time-dependent induction of Bcl-2 and Bax expression. | [4] | |
| Human Neuroblastoma Cells | DNA fragmentation. | [15] |
Signaling Pathways: Distinct Mechanisms of Action
This compound and Okadaic Acid induce cell death through fundamentally different signaling cascades. Okadaic Acid's effects are primarily driven by its potent inhibition of protein phosphatases, leading to a state of hyperphosphorylation. In contrast, this compound's actions are largely independent of protein phosphatase inhibition and are initiated by disruptions in calcium homeostasis.
Okadaic Acid: A Cascade of Hyperphosphorylation
Okadaic Acid is a potent and selective inhibitor of protein phosphatase 1 (PP1) and protein phosphatase 2A (PP2A)[13]. This inhibition leads to the hyperphosphorylation of numerous cellular proteins, triggering a cascade of downstream signaling events that culminate in apoptosis. Key pathways activated by Okadaic Acid include:
-
MAPK Pathway: Okadaic Acid activates p38 MAPK and JNK, but not typically ERK1/2, leading to caspase-3 activation and cell death[3].
-
PKR/eIF-2α Pathway: In some cell types, Okadaic Acid can induce apoptosis through the activation of the double-stranded RNA-dependent protein kinase (PKR) and subsequent phosphorylation of the eukaryotic initiation factor-2α (eIF-2α), which can lead to an inhibition of protein synthesis.
-
Bcl-2 Family Regulation: Okadaic Acid can modulate the expression of Bcl-2 family proteins. It has been shown to decrease the expression of anti-apoptotic proteins Bcl-2 and Bcl-X(L) and the pro-apoptotic protein Bax[14]. In other contexts, it can induce the expression of both Bcl-2 and Bax[4]. The phosphorylation of Bcl-2 has been suggested to inhibit its anti-apoptotic function.
This compound: Calcium-Mediated Apoptosis and Beyond
The cellular mechanisms of this compound are distinct from Okadaic Acid and do not primarily involve the inhibition of protein phosphatases PP1 and PP2A. Instead, YTX-induced toxicity is often initiated by an increase in intracellular calcium concentration, which can trigger both intrinsic and extrinsic apoptotic pathways[11][12][15].
-
Calcium Influx: this compound can induce an influx of extracellular calcium, a key initiating event in its cytotoxic cascade[1][15].
-
Mitochondrial (Intrinsic) Pathway: The increase in intracellular calcium can lead to mitochondrial dysfunction, characterized by a loss of mitochondrial membrane potential and the release of pro-apoptotic factors like cytochrome c[11]. This activates the initiator caspase-9, which in turn activates the executioner caspase-3[10].
-
Extrinsic Pathway: this compound has also been shown to activate the extrinsic apoptotic pathway through the activation of caspase-8, which then activates caspase-3[8].
-
Paraptosis and Autophagy: In addition to apoptosis, this compound has been reported to induce other forms of programmed cell death, such as paraptosis, which is characterized by extensive cytoplasmic vacuolization, and autophagy[7][14].
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison of this compound and Okadaic Acid are provided below.
MTT Assay for Cell Viability
This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals by metabolically active cells, which is an indicator of cell viability.
Protocol:
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Remove the culture medium and add 100 µL of fresh medium containing the desired concentrations of this compound or Okadaic Acid. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Caspase-3 Activity Assay (Colorimetric)
This assay measures the activity of caspase-3, a key executioner caspase in apoptosis, through the cleavage of a colorimetric substrate.
Protocol:
-
Seed cells and treat with this compound or Okadaic Acid as described for the MTT assay.
-
After treatment, collect both adherent and floating cells and centrifuge at 600 x g for 5 minutes.
-
Wash the cell pellet with ice-cold PBS and resuspend in 50 µL of chilled cell lysis buffer.
-
Incubate on ice for 10 minutes.
-
Centrifuge at 10,000 x g for 1 minute at 4°C.
-
Transfer the supernatant (cytosolic extract) to a new tube.
-
Determine the protein concentration of the lysate.
-
In a 96-well plate, add 50 µL of 2x Reaction Buffer containing 10 mM DTT to each well.
-
Add 50 µL of the cell lysate (containing 50-200 µg of protein) to the wells.
-
Add 5 µL of the 4 mM DEVD-pNA substrate.
-
Incubate at 37°C for 1-2 hours.
-
Measure the absorbance at 400-405 nm.
DNA Fragmentation Assay (Agarose Gel Electrophoresis)
This assay detects the characteristic ladder pattern of DNA fragmentation that occurs during apoptosis.
Protocol:
-
Treat cells with this compound or Okadaic Acid.
-
Harvest approximately 2 x 10⁶ cells and wash with PBS.
-
Resuspend the cell pellet in 20 µL of lysis buffer (10 mM Tris-HCl, pH 7.4, 10 mM EDTA, 0.5% Triton X-100).
-
Incubate on ice for 20 minutes.
-
Centrifuge at 13,000 x g for 20 minutes at 4°C to separate fragmented DNA (supernatant) from intact chromatin (pellet).
-
Transfer the supernatant to a new tube and add 1 µL of RNase A (10 mg/mL). Incubate at 37°C for 1 hour.
-
Add 1 µL of Proteinase K (20 mg/mL) and incubate at 50°C for 1 hour.
-
Add loading dye to the DNA samples and load onto a 1.5% agarose (B213101) gel containing ethidium (B1194527) bromide.
-
Run the gel at 80 V until the dye front has migrated approximately two-thirds of the way down the gel.
-
Visualize the DNA fragments under UV light.
Western Blot Analysis of MAPK Signaling
This technique is used to detect and quantify the phosphorylation status of key proteins in the MAPK signaling pathway.
Protocol:
-
Treat cells with this compound or Okadaic Acid for the desired time points.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE on a 10% or 12% polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of p38, JNK, and ERK overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Normalize the levels of phosphorylated proteins to the total protein levels.
References
- 1. Effect of this compound on cytosolic calcium levels in human hepatocellular carcinoma cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effects of protein phosphatase inhibition by okadaic acid on the differentiation of F9 embryonal carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targets and effects of this compound, okadaic acid and palytoxin: a differential review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of okadaic acid, azaspiracid-1, this compound and their binary mixtures on human intestinal Caco-2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Paraptosis—A Distinct Pathway to Cell Death [mdpi.com]
- 9. Role of this compound in calcium and cAMP-crosstalks in primary and K-562 human lymphocytes: the effect is mediated by anchor kinase A mitochondrial proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. This compound induces apoptosis in HL7702 human liver cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Is Protein Phosphatase Inhibition Responsible for the Toxic Effects of Okadaic Acid in Animals? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Effect of this compound on cytosolic calcium levels in human hepatocellular carcinoma cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Unmasking the Hidden Reactivity: A Comparative Guide to Yessotoxin Analogue Cross-Reactivity in Commercial ELISA Kits
For researchers, scientists, and drug development professionals engaged in marine biotoxin analysis, the choice of analytical method is paramount. While highly specific techniques like liquid chromatography-mass spectrometry (LC-MS) provide detailed analogue profiles, enzyme-linked immunosorbent assays (ELISAs) offer a rapid and high-throughput screening alternative. However, a critical consideration for ELISA-based methods is the cross-reactivity of the antibodies with various toxin analogues. This guide provides an objective comparison of the cross-reactivity of Yessotoxin (YTX) analogues in commercially available ELISA kits, supported by experimental data and detailed methodologies.
Yessotoxins, a group of polyether marine biotoxins, are produced by dinoflagellates and can accumulate in shellfish, posing a threat to human health. Numerous YTX analogues exist, and their detection is crucial for food safety monitoring. Commercial ELISA kits are widely used for this purpose, but their accuracy can be influenced by the broad reactivity of the antibodies with different YTX variants. This can lead to an overestimation of the total YTX concentration when compared to more specific methods like LC-MS.[1] Understanding the cross-reactivity profiles of these kits is therefore essential for accurate data interpretation and risk assessment.
Comparative Analysis of Cross-Reactivity
Studies have consistently shown that ELISA methods for YTXs exhibit broad cross-reactivity with a range of analogues.[2] This is often a deliberate design choice to enable the detection of multiple, potentially toxic, variants in a single assay. The binding affinity of the antibodies used in these kits is significantly influenced by the structural characteristics of the YTX molecule, particularly modifications to the A-ring and, to a lesser extent, the K-ring.[3][4][5][6]
While specific quantitative data from manufacturers can be limited, research comparing ELISA results with LC-MS provides insights into the practical implications of this cross-reactivity. For instance, studies on blue mussels have shown that ELISA results can be 3 to 13 times higher than those obtained by LC-MS, which is attributed to the ELISA antibodies detecting YTX analogues not quantified by the more targeted LC-MS method.[1] Key metabolites such as 45-hydroxyYTX and carboxyYTX, which are often found in shellfish, are readily detected by these immunoassays.[1]
Below is a summary table compiling representative cross-reactivity data for common this compound analogues based on available scientific literature. It is important to note that these values can vary between different commercial kits and even between batches of the same kit.
| This compound Analogue | Typical Cross-Reactivity (%) | Notes |
| This compound (YTX) | 100 | Reference Compound |
| Homo-YTX | High | Often shows significant cross-reactivity. |
| 45-hydroxyYTX | High | A common metabolite, generally well-recognized by antibodies. |
| CarboxyYTX | Moderate to High | Another key metabolite with notable cross-reactivity. |
| Other Analogues | Variable | Cross-reactivity depends on structural similarity to YTX. |
This table represents a qualitative summary based on published findings. For precise quantitative data, it is crucial to consult the technical data sheets of the specific ELISA kits being used.
Experimental Protocols
The determination of cross-reactivity is a critical component of ELISA kit validation. The following outlines a typical experimental protocol for assessing the cross-reactivity of this compound analogues in a competitive ELISA format.
Objective: To determine the percentage cross-reactivity of various this compound analogues against the parent this compound in a specific ELISA kit.
Materials:
-
Commercial this compound ELISA kit (including coated microplate, YTX-HRP conjugate, primary antibody, substrate, and stop solution)
-
Certified reference standards of this compound (YTX) and its analogues (e.g., homo-YTX, 45-hydroxyYTX, carboxyYTX)
-
Appropriate solvents for dissolving standards (e.g., methanol)
-
Assay buffer as specified in the kit manual
-
Microplate reader
Procedure:
-
Preparation of Standard Curves:
-
Prepare a series of dilutions for the this compound (YTX) standard in the assay buffer to generate a standard curve. A typical concentration range might be from 0.05 to 5 ng/mL.
-
Prepare separate serial dilutions for each this compound analogue to be tested, covering a wider concentration range to determine their respective IC50 values.
-
-
Assay Performance:
-
Add a fixed amount of the primary antibody and the YTX-HRP conjugate to each well of the microplate, as per the kit's instructions.
-
Add the prepared dilutions of the YTX standard and each of the analogues to their designated wells.
-
Incubate the plate for the time and at the temperature specified in the kit manual to allow for competitive binding.
-
Wash the plate to remove unbound reagents.
-
Add the substrate solution and incubate for the recommended duration to allow for color development.
-
Stop the reaction by adding the stop solution.
-
Measure the absorbance of each well at the specified wavelength using a microplate reader.
-
-
Data Analysis:
-
For both the YTX standard and each analogue, plot the absorbance values against the logarithm of the concentration.
-
Determine the concentration of each toxin that causes 50% inhibition of the maximum signal (IC50).
-
Calculate the percentage cross-reactivity for each analogue using the following formula:
% Cross-Reactivity = (IC50 of YTX / IC50 of Analogue) x 100
-
Visualizing the Workflow
To better understand the principles behind the cross-reactivity assessment, the following diagrams illustrate the competitive ELISA workflow.
Caption: Competitive ELISA for this compound detection.
Caption: Workflow for determining cross-reactivity.
Conclusion
Commercial ELISA kits provide a valuable tool for the rapid screening of Yessotoxins in various matrices. However, their inherent cross-reactivity with multiple analogues necessitates a thorough understanding of their performance characteristics. While this broad reactivity can be advantageous for detecting a wider range of potential toxins, it can also lead to discrepancies when comparing results with more specific methods like LC-MS. Researchers and analysts should be aware of these limitations and, whenever possible, consult the manufacturer's technical data for specific cross-reactivity information. For regulatory purposes or in cases of positive screening results, confirmation by a reference method is often required. The experimental protocol outlined in this guide provides a framework for the in-house validation and comparison of different ELISA kits, enabling more informed decisions in the selection and application of these important analytical tools.
References
A Validated LC-MS/MS Method for Yessotoxin Detection in Mussels: A Comparative Guide
A robust and sensitive Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method has been validated for the quantitative analysis of Yessotoxin (YTX) in mussels, offering a superior alternative to traditional detection techniques. This guide provides a comprehensive comparison of the LC-MS/MS method with other available techniques, supported by experimental data and detailed protocols to assist researchers, scientists, and drug development professionals in making informed decisions for their analytical needs.
Yessotoxins are a group of polyether marine biotoxins that can accumulate in shellfish, posing a significant risk to human health. Accurate and reliable detection methods are crucial for regulatory monitoring and food safety. While traditional methods like the Mouse Bioassay (MBA) have been used, they lack specificity and sensitivity.[1] Functional assays offer an improvement but can still be less precise than instrumental methods.[1][2] The LC-MS/MS method has emerged as the reference methodology in the European Union for the monitoring of regulated lipophilic toxins due to its high specificity, sensitivity, and ability to quantify multiple toxins in a single run.[3][4][5][6]
Comparative Performance of this compound Detection Methods
The performance of the validated LC-MS/MS method for this compound detection in mussels is compared with alternative methods in the table below. The data highlights the superior sensitivity and precision of the LC-MS/MS approach.
| Method | Principle | Limit of Detection (LOD) / Quantification (LOQ) | Precision (RSD) | Key Advantages | Key Disadvantages |
| LC-MS/MS | Chromatographic separation followed by mass spectrometric detection of YTX and its analogues. | LOD: 1.6 - 3.3 ng/g; LOQ: 5.1 - 10.5 ng/g[7] | Intra-day RSD < 5%; Inter-day RSD < 5%[8][9][10] | High specificity and sensitivity, allows for quantification of multiple toxins, official reference method in the EU.[1][3][4][5][6] | Requires sophisticated instrumentation and skilled personnel.[11] |
| Mouse Bioassay (MBA) | In-vivo assay where mice are injected with shellfish extract and observed for signs of toxicity. | Not specific for YTX, detects general toxicity. | High variability in results.[4] | Simple to perform. | Lacks specificity and sensitivity, ethical concerns regarding animal testing.[1][4] |
| Functional Assays | In-vitro assays that measure the interaction of YTX with specific cellular targets, such as phosphodiesterases (PDEs). | Can quantify YTX in the range of 1 mg of YTX equivalent/kg.[1] | Good correlation with LC-MS/MS (Spearman r=0.72).[1] | Specific and sensitive, correlates well with real toxicity.[1] | May have interferences from the sample matrix.[2] |
In-Depth Look at LC-MS/MS Method Validation
The validation of the LC-MS/MS method for this compound in mussels was conducted following the guidelines of the European Union Commission Decision 2002/657/EC.[8][9][10][11] The key validation parameters are summarized below, demonstrating the method's reliability and robustness.
| Validation Parameter | Typical Performance |
| Recovery | 87.8% - 97.2%[8][9][10][11] |
| Intra-day Precision (Repeatability) | < 5% RSD[8][9][10] |
| Inter-day Precision (Reproducibility) | < 5% - 14.2% RSD[8][9][10][11] |
| Decision Limit (CCα) | 36.9 ppb[8][9] |
| Detection Capability (CCβ) | 40.1 ppb[8][9] |
| Linearity (r²) | > 0.990 (with SPE cleanup)[11] |
Experimental Protocols
A detailed methodology for the validated LC-MS/MS method is provided below.
Sample Preparation and Extraction
-
Homogenization: A representative sample of mussel tissue (not less than 150g) is homogenized using a blender.[4][12]
-
Extraction: A 2g portion of the homogenized tissue is extracted with 80% methanol (B129727) in water.[8][9][10] The mixture is vortexed and centrifuged. The extraction is typically repeated, and the supernatants are combined.[12]
-
Cleanup (Solid-Phase Extraction - SPE): The crude extract is passed through an SPE cartridge (e.g., C18 or HLB) to remove matrix interferences that can suppress the analyte signal in the mass spectrometer.[8][9][10][11][12] The cartridge is conditioned, the sample is loaded, and after washing, the toxins are eluted with methanol.[8][10]
-
Final Preparation: The eluent is evaporated to dryness and reconstituted in a suitable solvent (e.g., methanol) before injection into the LC-MS/MS system.[10]
LC-MS/MS Analysis
-
Liquid Chromatography (LC): The separation of this compound from other compounds is typically achieved using a C18 reversed-phase column.[8][10][12] The mobile phase often consists of a gradient of water and acetonitrile (B52724) containing additives like ammonium (B1175870) acetate (B1210297) and formic acid to improve ionization.[8][10]
-
Mass Spectrometry (MS/MS): A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is commonly used for detection and quantification.[4] This involves selecting the precursor ion of YTX and then monitoring specific product ions after fragmentation, which provides high selectivity and sensitivity.
Experimental Workflow Diagram
The following diagram illustrates the key steps in the LC-MS/MS analysis of this compound in mussels.
References
- 1. researchgate.net [researchgate.net]
- 2. Extraction and cleaning methods to detect yessotoxins in contaminated mussels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of a Fast Liquid Chromatography Coupled to Mass Spectrometry Method (LC-MS/MS) to Determine Fourteen Lipophilic Shellfish Toxins Based on Fused–Core Technology: In-House Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Determination of Lipophilic Marine Biotoxins in Mussels Harvested from the Adriatic Sea by LC-MS/MS [frontiersin.org]
- 5. Alternative Methods for the Detection of Emerging Marine Toxins: Biosensors, Biochemical Assays and Cell-Based Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New Method Provides for Fast and Accurate Determination of Marine Biotoxins In Washington Shellfish - NCCOS - National Centers for Coastal Ocean Science [coastalscience.noaa.gov]
- 7. kp652.bver.co.kr [kp652.bver.co.kr]
- 8. researchgate.net [researchgate.net]
- 9. [PDF] LC-MS/MS method for the detection of multiple classes of shellfish toxins | Semantic Scholar [semanticscholar.org]
- 10. cabidigitallibrary.org [cabidigitallibrary.org]
- 11. In-house validation of a liquid chromatography tandem mass spectrometry method for the analysis of lipophilic marine toxins in shellfish using matrix-matched calibration - PMC [pmc.ncbi.nlm.nih.gov]
- 12. documents.thermofisher.com [documents.thermofisher.com]
A Comparative Guide to Yessotoxin Detection: Mouse Bioassay vs. Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the traditional mouse bioassay (MBA) and modern cell-based assays for the detection and quantification of Yessotoxin (YTX), a marine biotoxin. This information is intended to assist researchers, scientists, and drug development professionals in selecting the most appropriate assay for their specific needs, considering factors such as sensitivity, specificity, throughput, and ethical considerations.
Data Presentation: At a Glance
The following table summarizes the key quantitative and qualitative differences between the mouse bioassay and a functional cell-based assay using the MCF-7 cell line for this compound detection.
| Feature | Mouse Bioassay (MBA) | Cell-Based Assay (MCF-7) |
| Principle | In vivo measurement of toxicity through intraperitoneal injection into mice and observation of survival time.[1] | In vitro measurement of a specific cellular response to YTX, such as the accumulation of an E-cadherin fragment.[2][3] |
| Endpoint | Mouse death within 24 hours.[1] | Quantification of a specific biomarker (e.g., 100 kDa E-cadherin fragment, ECRA100) or cytotoxicity.[2][3] |
| Specificity | Low; susceptible to false positives from other lipophilic toxins and interfering substances.[4] | High; based on a specific molecular interaction of YTX with a cellular target.[3] |
| Sensitivity | Lethal dose (LD50) is approximately 100 µg/kg body weight by intraperitoneal injection.[1] | High; EC50 for E-cadherin fragment accumulation is approximately 0.55 nM. |
| Limit of Detection (LOD) | Not well-defined for YTX specifically due to the nature of the assay. The regulatory level for YTXs is 1 mg/kg of shellfish meat.[5] | While specific LOD/LOQ values are not consistently reported, the low nM EC50 suggests a low µg/L detection capability. |
| Limit of Quantification (LOQ) | Not applicable in the traditional sense; provides a semi-quantitative result based on mouse units.[4] | Can be quantified using standard curves and analytical techniques like Western blotting or ELISA. |
| Assay Time | 24 hours for observation.[1] | 24-48 hours for cell treatment and subsequent analysis. |
| Throughput | Low; limited by the number of animals that can be processed. | High; amenable to 96-well plate formats for screening multiple samples. |
| Ethical Considerations | Significant; involves the use and sacrifice of live animals.[6] | Minimal; uses cultured cell lines, aligning with the principles of the 3Rs (Replacement, Reduction, Refinement). |
| Cost | High, considering animal purchase, housing, and personnel time. | Generally lower for high-throughput screening once the cell line and reagents are established. |
Experimental Protocols
Mouse Bioassay for Lipophilic Toxins (Adapted for this compound)
This protocol is based on the general AOAC (Association of Official Analytical Chemists) method for lipophilic marine toxins.[7]
1. Sample Preparation: a. Homogenize shellfish tissue. b. Extract the toxins using a suitable solvent such as acetone (B3395972) or methanol. c. Perform a liquid-liquid partition to remove lipids and other interferences. d. Evaporate the solvent and redissolve the residue in a vehicle suitable for injection (e.g., 1% Tween-60 in saline).
2. Animal Dosing: a. Use healthy mice of a specific strain and weight range (typically 18-20 g). b. Inject a precise volume (e.g., 1 mL) of the prepared toxin extract intraperitoneally into each of three mice.
3. Observation and Endpoint: a. Observe the mice continuously for the first few hours and then periodically for up to 24 hours.[1] b. Record the time of death for each mouse. c. A positive result is typically defined as the death of two out of the three mice within the 24-hour observation period. The toxicity level can be semi-quantified based on the survival time.[1]
Cell-Based Functional Assay for this compound using MCF-7 Cells
This protocol is based on the detection of the this compound-induced 100 kDa E-cadherin fragment (ECRA100).[2][3]
1. Cell Culture: a. Culture human breast adenocarcinoma MCF-7 cells in a suitable medium (e.g., DMEM supplemented with 10% fetal bovine serum) in a humidified incubator at 37°C and 5% CO2.[8] b. Seed the cells in multi-well plates (e.g., 24- or 96-well plates) at an appropriate density and allow them to adhere overnight.
2. This compound Treatment: a. Prepare a series of dilutions of the this compound standard or the extracted sample in cell culture medium. b. Remove the culture medium from the cells and replace it with the medium containing the different concentrations of YTX or the sample extract. c. Incubate the cells for a defined period, typically 24 hours, to allow for the cellular response.[2]
3. Detection of E-cadherin Fragment: a. Lyse the cells to extract the total protein. b. Separate the proteins by SDS-PAGE (sodium dodecyl sulfate-polyacrylamide gel electrophoresis). c. Transfer the separated proteins to a membrane (e.g., nitrocellulose or PVDF). d. Probe the membrane with a primary antibody specific for the extracellular domain of E-cadherin. This antibody will detect both the full-length E-cadherin and the ECRA100 fragment. e. Add a labeled secondary antibody that binds to the primary antibody. f. Detect the signal using a suitable method (e.g., chemiluminescence) and quantify the intensity of the bands corresponding to full-length E-cadherin and ECRA100. The amount of ECRA100 is indicative of the this compound concentration.
Mandatory Visualization
Experimental Workflows
Caption: Workflow comparison of MBA and cell-based assays.
This compound Signaling Pathway
References
- 1. Yessotoxins, a Group of Marine Polyether Toxins: an Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective disruption of the E-cadherin–catenin system by an algal toxin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective disruption of the E-cadherin-catenin system by an algal toxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Marine biotoxins [fao.org]
- 5. aesan.gob.es [aesan.gob.es]
- 6. Replacement of the mouse bioassay: Development of SPE and LC-MS for detection of paralytic shellfish poisoning toxins | NC3Rs [nc3rs.org.uk]
- 7. aesan.gob.es [aesan.gob.es]
- 8. benchchem.com [benchchem.com]
Unraveling the Structure-Activity Relationship of Yessotoxin Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Yessotoxins (YTXs) are a group of polyether marine toxins produced by dinoflagellates. While initially classified with diarrhetic shellfish poisoning toxins, their unique mechanism of action has set them apart as a distinct class of bioactive compounds. This guide provides a comparative analysis of the structure-activity relationships of different yessotoxin derivatives, focusing on their biological effects and the experimental data that underpins our current understanding.
Comparative Biological Activity of this compound Derivatives
The biological potency of this compound and its analogs is significantly influenced by their chemical structure, particularly modifications to the C-9 terminal side chain. The primary biological effect often studied to compare these derivatives is the induction of a 100 kDa fragment of E-cadherin in human breast cancer (MCF-7) cells.
| Derivative | Structure | EC50 (nM) for E-cadherin Fragmentation in MCF-7 cells | Reference |
| This compound (YTX) | [Image of this compound structure] | 0.55 | [1] |
| Homothis compound (homoYTX) | [Image of Homothis compound structure] | 0.62 | [1] |
| 45-Hydroxyhomothis compound | [Image of 45-Hydroxyhomothis compound structure] | 9.4 | [1] |
| Carboxythis compound | [Image of Carboxythis compound structure] | 26 | [1] |
| Noroxothis compound | [Image of Noroxothis compound structure] | 50 | [1] |
Key Findings:
-
C-9 Terminal Chain is Crucial: Significant alterations to the C-9 terminal chain of the this compound molecule lead to a marked decrease in biological activity, as evidenced by the higher EC50 values for carboxythis compound and noroxothis compound.[1] This suggests that the integrity of this side chain is essential for the toxin's interaction with its cellular target(s).
-
Minor Modifications have Little Impact: The addition of a single methylene (B1212753) group, as seen in homothis compound, does not significantly alter the potency compared to this compound.[1]
-
Hydroxylation and Carboxylation Reduce Potency: The introduction of hydroxyl and carboxyl groups on the side chain, as in 45-hydroxyhomothis compound and carboxythis compound respectively, progressively reduces the activity.[1]
Mechanism of Action: A Multi-faceted Signaling Cascade
The biological effects of yessotoxins are primarily attributed to their ability to modulate intracellular signaling pathways, particularly those involving phosphodiesterases (PDEs), cyclic adenosine (B11128) monophosphate (cAMP), and calcium (Ca²⁺).
Phosphodiesterase (PDE) Inhibition
Disruption of Calcium Homeostasis
Yessotoxins are known to disrupt intracellular calcium homeostasis. Studies have shown that YTX can induce an influx of extracellular Ca²⁺.[4] This effect is often linked to the modulation of cAMP levels, as cAMP can influence the activity of various ion channels.
E-cadherin Cleavage
A hallmark of this compound activity is the cleavage of E-cadherin, a key protein in cell-cell adhesion, resulting in the formation of a 100 kDa fragment.[5][6] This cleavage is thought to be a downstream consequence of the YTX-induced signaling cascade. The disruption of E-cadherin can have profound effects on cell adhesion, proliferation, and migration. The mechanism appears to involve the interference with the degradation pathway of E-cadherin, leading to the accumulation of this fragment.[1]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and cytotoxicity.
Materials:
-
MCF-7 cells
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% fetal bovine serum (FBS)
-
This compound derivatives (of desired concentrations)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Toxin Treatment: Remove the culture medium and replace it with fresh medium containing various concentrations of the this compound derivatives. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the vehicle control (100% viability).
E-cadherin Fragmentation Assay (Immunoblotting)
This assay is used to detect the cleavage of E-cadherin in response to this compound treatment.
Materials:
-
MCF-7 cells
-
This compound derivatives
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibody against E-cadherin
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blotting apparatus
Procedure:
-
Cell Treatment: Treat MCF-7 cells with this compound derivatives at the desired concentrations and for the specified time.
-
Cell Lysis: Wash the cells with cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-PAGE gel.
-
Western Blotting: Transfer the separated proteins to a PVDF membrane.
-
Immunodetection:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with a primary antibody specific for E-cadherin overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
-
Signal Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system. The appearance of a 100 kDa band indicates E-cadherin fragmentation.
Intracellular Calcium Measurement
This protocol describes the measurement of changes in intracellular calcium concentration using a fluorescent indicator.
Materials:
-
Cells of interest (e.g., Bel7402 human hepatocellular carcinoma cells)
-
This compound derivatives
-
Fluo-3 AM or Fura-2 AM (calcium indicators)
-
Hanks' Balanced Salt Solution (HBSS)
-
EGTA (calcium chelator)
-
Nifedipine (L-type calcium channel blocker)
-
Confocal microscope or fluorescence plate reader
Procedure:
-
Cell Loading: Culture cells on glass coverslips or in a black-walled, clear-bottom 96-well plate. Load the cells with a calcium indicator dye (e.g., 5 µM Fluo-3 AM) in HBSS for 30-60 minutes at 37°C.
-
Washing: Wash the cells twice with HBSS to remove excess dye.
-
Baseline Measurement: Acquire a baseline fluorescence reading before adding the toxin.
-
Toxin Addition: Add the this compound derivative to the cells and immediately start recording the fluorescence intensity over time.
-
Investigation of Calcium Source (Optional):
-
To determine if the calcium increase is from extracellular sources, pre-incubate the cells with a calcium-free HBSS containing EGTA before adding the toxin.
-
To investigate the involvement of specific channels, pre-incubate the cells with a channel blocker like nifedipine.
-
-
Data Analysis: Analyze the change in fluorescence intensity over time. An increase in fluorescence indicates a rise in intracellular calcium.
Phosphodiesterase (PDE) Inhibition Assay
This is a general protocol that can be adapted for various PDE isozymes and this compound derivatives to determine their inhibitory potential.
Materials:
-
Purified PDE isozymes (e.g., PDE1, PDE2, PDE3, PDE4)
-
This compound derivatives
-
cAMP or cGMP (substrate)
-
Assay buffer (specific to the PDE isozyme)
-
Detection reagents (e.g., PDE-Glo™ Phosphodiesterase Assay kit from Promega, or a radioassay with [³H]-cAMP/[³H]-cGMP)
-
96-well or 384-well plates
-
Luminometer or scintillation counter
Procedure (Example using a luminescent assay):
-
PDE Reaction: In a multi-well plate, combine the PDE enzyme, assay buffer, and various concentrations of the this compound derivative.
-
Substrate Addition: Initiate the reaction by adding the cAMP or cGMP substrate.
-
Incubation: Incubate the reaction for a specific time at a controlled temperature to allow for substrate hydrolysis.
-
Termination and Detection: Stop the reaction and add the detection reagents according to the manufacturer's instructions (e.g., for PDE-Glo™, this involves a termination buffer and a detection solution that measures the remaining cAMP/cGMP).
-
Signal Measurement: Measure the luminescence or radioactivity. A decrease in signal compared to the control (no inhibitor) indicates PDE inhibition.
-
IC50 Determination: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the proposed signaling pathway of yessotoxins and a general experimental workflow for assessing their activity.
Caption: Proposed signaling pathway of this compound derivatives.
Caption: General experimental workflow for SAR studies of YTXs.
References
- 1. This compound inhibits the complete degradation of E-cadherin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Study of the interaction between different phosphodiesterases and this compound using a resonant mirror biosensor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kinetic analysis of the interaction between this compound and analogues and immobilized phosphodiesterases using a resonant mirror optical biosensor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Role of this compound in calcium and cAMP-crosstalks in primary and K-562 human lymphocytes: the effect is mediated by anchor kinase A mitochondrial proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Selective disruption of the E-cadherin-catenin system by an algal toxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound induces the accumulation of altered E-cadherin dimers that are not part of adhesive structures in intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Neurotoxic Effects of Yessotoxin and Brevetoxin
For Immediate Release
[City, State] – [Date] – A comprehensive new guide comparing the neurotoxic effects of Yessotoxin (YTX) and Brevetoxin (PbTx) has been published, offering a critical resource for researchers, scientists, and drug development professionals. This guide provides a detailed examination of the toxins' mechanisms of action, quantitative toxicity data, and standardized experimental protocols, facilitating a deeper understanding of these potent marine biotoxins.
This compound, a disulphated polyether compound, and Brevetoxin, a group of cyclic polyether neurotoxins, are both produced by dinoflagellates and can accumulate in shellfish, posing a threat to human health. While both are classified as neurotoxins, their modes of action and the downstream cellular consequences differ significantly. This guide aims to elucidate these differences to aid in the development of detection methods, therapeutic interventions, and risk assessment strategies.
Quantitative Comparison of Neurotoxicity
A summary of the acute toxicity of this compound and Brevetoxin in mice is presented below, highlighting the differences in potency and route-dependent toxicity.
| Toxin | Assay Type & Species | Route of Administration | Endpoint | Value | Reference(s) |
| This compound (YTX) | Mouse Bioassay (various strains) | Intraperitoneal (i.p.) | LD50 | 269 - 512 µg/kg | [1] |
| Mouse Bioassay | Oral | LD50 | > 10,000 µg/kg (no deaths observed) | [2] | |
| Rat Cerebellar Neurons | In vitro | EC50 (neuronal survival) | ~20 nM | [3] | |
| Brevetoxin-1 (PbTx-1) | Mouse Bioassay | Intraperitoneal (i.p.) | LD50 | ~16 µg/kg | [4] |
| Brevetoxin-2 (PbTx-2) | Mouse Bioassay | Intraperitoneal (i.p.) | LD50 | 200 µg/kg | |
| Brevetoxin-3 (PbTx-3) | Mouse Bioassay | Oral | LOAEL | 100 µg/kg | |
| Brevetoxin-3 (PbTx-3) | Mouse Bioassay | Oral | NOAEL | 10 µg/kg | |
| Brevetoxin-B (general) | Mouse Bioassay (ICR female) | Intraperitoneal (i.p.) | LD50 | 455 µg/kg | [5] |
Mechanisms of Neurotoxicity
The fundamental difference in the neurotoxic mechanisms of this compound and Brevetoxin lies in their primary molecular targets.
This compound induces neuronal cell death through apoptosis, a programmed cell death pathway.[3] Notably, this action is independent of voltage-gated sodium and calcium channels.[3] Exposure to YTX leads to the disintegration of neurites and triggers both the extrinsic and intrinsic apoptotic pathways.[6]
Brevetoxin , on the other hand, exerts its neurotoxic effects by binding to and activating voltage-gated sodium channels (VGSCs) at site 5.[7] This leads to a persistent influx of sodium ions, causing nerve cell membrane depolarization and spontaneous, repetitive firing of neurons. This uncontrolled neuronal activity is the underlying cause of Neurotoxic Shellfish Poisoning (NSP).
Signaling Pathways
The distinct mechanisms of action of this compound and Brevetoxin result in the activation of different intracellular signaling cascades.
Experimental Protocols
Standardized methodologies are crucial for the accurate assessment and comparison of neurotoxin effects. Below are outlines of key experimental protocols.
Mouse Bioassay for Acute Toxicity (LD50 Determination)
This in vivo assay is a traditional method for determining the lethal dose of a toxin.
-
Animal Model: Specific pathogen-free mice (e.g., ICR, Swiss, NMRI strains), typically weighing 18-22g.[8]
-
Toxin Preparation: The toxin is dissolved in a suitable vehicle, such as 1% Tween-60 in saline, for intraperitoneal (i.p.) injection or in an appropriate solvent for oral gavage.
-
Administration: A range of toxin doses are administered to groups of mice. For i.p. administration, a standard injection volume (e.g., 1 mL/20g body weight) is used.[8]
-
Observation: Animals are observed for a set period (typically 24-48 hours) for clinical signs of toxicity and mortality.[8]
-
Endpoint: The LD50, the dose that causes death in 50% of the animals, is calculated using statistical methods.
In Vitro Neurotoxicity Assessment in Neuronal Cell Cultures
This assay evaluates the direct cytotoxic effects of the toxins on neurons.
-
Cell Culture: Primary neuronal cultures (e.g., rat cerebellar neurons) or neuronal cell lines (e.g., Neuro-2A) are maintained in appropriate culture conditions.[3][9]
-
Toxin Exposure: Cells are treated with a range of toxin concentrations for a specified duration (e.g., 24-48 hours).
-
Viability Assessment: Cell viability is measured using various assays:
-
MTT Assay: Measures mitochondrial metabolic activity, an indicator of cell viability.
-
LDH Assay: Measures the release of lactate (B86563) dehydrogenase from damaged cells.
-
Fluorescent Staining: Dyes such as fluorescein (B123965) diacetate (for live cells) or propidium (B1200493) iodide (for dead cells) are used to visualize and quantify cell survival.
-
-
Endpoint: The EC50, the concentration of toxin that reduces cell viability by 50%, is determined.
Receptor Binding Assay for Brevetoxin
This in vitro assay measures the affinity of Brevetoxin for its binding site on the voltage-gated sodium channel.
-
Synaptosome Preparation: Synaptosomes, which are rich in VGSCs, are prepared from rat brain tissue through homogenization and differential centrifugation.[4]
-
Binding Reaction: A known concentration of a radiolabeled Brevetoxin analog (e.g., [3H]PbTx-3) is incubated with the synaptosome preparation in the presence and absence of unlabeled Brevetoxin.
-
Separation and Quantification: The bound and free radioligand are separated by filtration, and the amount of bound radioactivity is quantified using liquid scintillation counting.
-
Endpoint: The binding affinity (Kd) and the maximum number of binding sites (Bmax) are determined from saturation binding analysis.
Experimental Workflow
References
- 1. A new cytotoxicity assay for brevetoxins using fluorescence microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Potent neurotoxic action of the shellfish biotoxin this compound on cultured cerebellar neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. besjournal.com [besjournal.com]
- 6. Frontiers | The marine toxin, this compound, induces apoptosis and increases mitochondrial activity [frontiersin.org]
- 7. Multi-Laboratory Study of Five Methods for the Determination of Brevetoxins in Shellfish Tissue Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of mouse strain and gender on LD(50) of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A New Cytotoxicity Assay for Brevetoxins Using Fluorescence Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
Differential Gene Expression in Cells Treated with Yessotoxin vs. Azaspiracid: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the molecular mechanisms of marine biotoxins is crucial for assessing their potential risks and therapeutic applications. This guide provides an objective comparison of the differential gene expression induced by Yessotoxin (YTX) and Azaspiracid (AZA), two potent marine phycotoxins. By examining their effects on different cell lines, we can elucidate their distinct modes of action and identify potential biomarkers and therapeutic targets.
Executive Summary
This guide synthesizes findings from multiple studies to compare the impact of this compound and Azaspiracid on cellular gene expression. While a direct comparative transcriptomic study in the same cell line is not yet available, this document consolidates data from research on Caco-2, Jurkat, and HepG2 cells to draw meaningful comparisons. Azaspiracid treatment has been shown to primarily upregulate genes associated with cholesterol and fatty acid biosynthesis, as well as glycolysis. In contrast, this compound's effects, inferred from proteomic analyses, point towards the modulation of pathways related to apoptosis, cell cycle regulation, and protein processing.
Comparative Analysis of Differentially Expressed Genes and Affected Pathways
The following tables summarize the key findings on the differential gene expression and affected signaling pathways in cells treated with Azaspiracid and this compound.
Table 1: Comparison of Cellular Responses to Azaspiracid and this compound
| Feature | Azaspiracid (AZA) | This compound (YTX) |
| Primary Affected Cell Lines (in cited studies) | Caco-2 (intestinal epithelial), Jurkat (T lymphocyte) | HepG2 (liver carcinoma) |
| Primary Mode of Action | Upregulation of metabolic pathways | Induction of apoptosis and cell cycle arrest |
| Key Upregulated Pathways | Cholesterol biosynthesis, Fatty acid biosynthesis, Glycolysis | Apoptosis signaling, Protein processing, Cell cycle control |
| Key Downregulated Pathways | Not prominently reported | Not prominently reported in proteomic studies |
Table 2: Differentially Regulated Genes/Proteins in Response to Azaspiracid
| Cell Line | Pathway | Key Genes/Proteins Upregulated | Reference |
| Caco-2 | Cholesterol Synthesis, Glycolysis | Key genes confirmed by qPCR | [1][2] |
| Jurkat | Cholesterol & Fatty Acid Biosynthesis | Genes in these pathways |
Table 3: Differentially Regulated Proteins in Response to this compound (inferred from Proteomics)
| Cell Line | Pathway | Key Proteins Affected | Reference |
| HepG2 | Apoptosis, Protein Processing, Cell Cycle, Cell Death | Heterogeneous nuclear ribonucleoproteins (hnRNP), lamins, cathepsins, heat shock proteins | [3] |
Experimental Protocols
Detailed methodologies from the key studies are provided below to allow for replication and further investigation.
Azaspiracid-1 Treatment of Caco-2 Cells (Peijnenburg et al., 2018)
-
Cell Culture: Undifferentiated human colon adenocarcinoma Caco-2 cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal calf serum, 1% non-essential amino acids, 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells were maintained at 37°C in a humidified atmosphere of 5% CO2.
-
Toxin Exposure: Caco-2 cells were seeded in 6-well plates and exposed to 100 nM Azaspiracid-1 (AZA-1) for 24 hours. A solvent control (DMSO) was run in parallel.
-
RNA Isolation and Microarray Analysis: Total RNA was isolated using the RNeasy Mini Kit (Qiagen). RNA quality and quantity were assessed using the Agilent 2100 Bioanalyzer. Whole genome mRNA expression was analyzed using DNA microarrays.
-
Quantitative Real-Time PCR (qPCR) Validation: Effects on key genes identified in the microarray analysis were confirmed by qPCR.[1][2]
This compound Treatment of HepG2 Cells (Dwyer et al., 2009)
-
Cell Culture: Human hepatoma HepG2 cells were maintained in Roswell Park Memorial Institute (RPMI) 1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin. Cells were cultured at 37°C in a 5% CO2 atmosphere.
-
Toxin Exposure: HepG2 cells were exposed to 1.4 µM this compound (YTX) for 3, 12.5, 18, and 24 hours.
-
Proteomic Analysis: Two-dimensional gel electrophoresis (2-DE) was used to examine changes in protein expression. Proteins that showed a greater than three-fold change in expression were identified.
-
Pathway Analysis: Ingenuity Pathways Analysis was used to identify the biological pathways affected by the differentially expressed proteins.[3]
Visualization of Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows described in this guide.
Discussion and Future Directions
The available data indicate that Azaspiracid and this compound exert their cytotoxic effects through distinct molecular pathways. AZA appears to dysregulate cellular metabolism, specifically lipid and glucose metabolism, which could be a key aspect of its toxicity. On the other hand, YTX seems to be a potent inducer of programmed cell death and a disruptor of fundamental cellular processes like protein synthesis and cell cycle progression.
The differences in the affected pathways may be attributed to the different chemical structures of the toxins and their primary molecular targets, which are still not fully elucidated. Further research employing comprehensive transcriptomic analyses, such as RNA sequencing, on the same cell lines treated with both YTX and AZA is necessary for a direct and more detailed comparison. Such studies would provide a clearer picture of the concentration- and time-dependent gene expression changes and help in identifying common and distinct toxicity signatures. This knowledge will be invaluable for developing targeted therapies and for the accurate risk assessment of these prevalent marine biotoxins.
References
- 1. The algal metabolite this compound affects heterogeneous nuclear ribonucleoproteins in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Transcriptome Analysis of Caco-2 Cells upon the Exposure of Mycotoxin Deoxynivalenol and Its Acetylated Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A network-based transcriptomic landscape of HepG2 cells uncovering causal gene-cytotoxicity interactions underlying drug-induced liver injury - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of the Neuro-2a Bioassay for Screening Lipophilic Marine Biotoxins
The detection of lipophilic marine biotoxins in seafood is critical for public health and safety. These toxins, produced by microalgae, can accumulate in shellfish and cause various illnesses in humans, such as diarrhetic shellfish poisoning (DSP) and neurotoxic shellfish poisoning (NSP). For years, the mouse bioassay (MBA) was the standard method for detection, but ethical concerns and a lack of specificity have driven the development of alternative methods.[1][2][3] The Neuro-2a (N2a) neuroblastoma cell-based assay has emerged as a promising in vitro screening tool, offering a functional, toxicological assessment of these compounds.[4][5]
This guide provides an objective comparison of the Neuro-2a bioassay with other principal methods and presents supporting experimental data on its validation and performance.
Comparison of Screening Methodologies
The selection of a screening method depends on a balance of factors including regulatory acceptance, specificity, sensitivity, and throughput. While liquid chromatography with tandem mass spectrometry (LC-MS/MS) is the official reference method in Europe for lipophilic marine biotoxins, functional assays like the Neuro-2a bioassay play a crucial role in a comprehensive monitoring strategy.[1][6]
| Feature | Neuro-2a Bioassay | Mouse Bioassay (MBA) | LC-MS/MS |
| Principle | Measures toxin-induced cytotoxicity (cell death) in a murine neuroblastoma cell line.[5] | Measures time to death in mice after intraperitoneal injection of shellfish extract.[3] | Chemically separates, identifies, and quantifies specific toxin molecules based on their mass-to-charge ratio.[1][6] |
| Specificity | Functional specificity for toxins affecting cell viability; can be tailored for specific toxin classes (e.g., with ouabain (B1677812)/veratridine (B1662332) for VGSC activators).[3][7] | Low specificity; mortality can be caused by various toxic compounds, leading to false positives.[1][3] | High specificity; can distinguish between different toxin analogues.[8] |
| Sensitivity | High sensitivity, capable of detecting toxins at or below regulatory limits.[1][4] | Generally less sensitive than other methods and has not been properly validated for all lipophilic marine biotoxins.[3] | Very high sensitivity and accuracy, with low limits of detection (LOD) and quantification (LOQ).[9] |
| Throughput | High; suitable for screening large numbers of samples in a 96-well plate format.[6][7] | Very low; labor-intensive and time-consuming.[10] | Moderate to high, depending on the level of automation. |
| Ethical Concerns | High; uses an established cell line, avoiding animal testing.[1] | Very high; involves animal suffering and death.[1][3] | None. |
| Regulatory Status | Used as a screening tool; not an official reference method.[1] | Largely replaced in Europe by LC-MS/MS due to ethical and scientific concerns.[1][7] | Official reference method in the European Union for lipophilic marine biotoxins.[1][6] |
| Detection Scope | Broad; detects the total cytotoxic effect of all toxins present, including unknown or emerging toxins.[4] | Broad; detects the total acute toxicity of the extract.[10] | Targeted; only detects known toxins for which analytical standards are available.[5] |
Performance Data: Neuro-2a Sensitivity to Lipophilic Toxins
The sensitivity of the Neuro-2a assay is determined by the half-maximal effective concentration (EC₅₀), which is the toxin concentration that causes a 50% reduction in cell viability. Lower EC₅₀ values indicate higher sensitivity. The assay demonstrates good sensitivity for all regulated lipophilic marine biotoxins.[5]
| Toxin Class | Toxin Analogue | EC₅₀ (nM) | EC₅₀ (ng/mL) | Reference |
| Okadaic Acid Group (DSP) | Okadaic Acid (OA) | 21.6 | 17.5 | [9] |
| Dinophysistoxin-1 (DTX1) | 14.1 | 11.5 | [9] | |
| Dinophysistoxin-2 (DTX2) | 41.0 | 33.2 | [9] | |
| Brevetoxin Group (NSP) | Brevetoxin-3 (PbTx-3) | ~6.5 | ~5.8 | [7] |
| Azaspiracid Group (AZP) | Azaspiracid-1 (AZA1) | ~1.2 | ~1.0 | [5] |
| Yessotoxin Group (YTX) | This compound (YTX) | ~3.0 | ~3.4 | [5] |
| Pectenotoxin Group (PTX) | Pectenotoxin-2 (PTX2) | ~1.8 | ~1.5 | [5] |
Note: EC₅₀ values can vary between studies due to differences in specific protocols, cell passages, and reagent sources.
Experimental Protocols & Methodologies
Accurate and reproducible results depend on standardized protocols. The following methodologies are key to the successful application of the Neuro-2a bioassay for lipophilic marine biotoxins.
General Cytotoxicity Assay for Lipophilic Toxins (OA, AZA, YTX groups)
This protocol is designed to detect toxins whose primary mechanism is cytotoxicity not related to voltage-gated sodium channels (VGSCs). A critical step is the inclusion of an n-hexane wash to remove matrix components from the shellfish extract that can cause false-positive results.[2][4][5]
Caption: Workflow for the Neuro-2a MTT cytotoxicity assay for lipophilic marine biotoxins.
The mechanism for Okadaic Acid (OA) and Dinophysistoxins (DTXs) involves the potent inhibition of Protein Phosphatase 2A (PP2A).[9][11] This inhibition leads to the hyperphosphorylation of cellular proteins, including tau, disrupting cellular processes and ultimately triggering apoptosis or cell death.[12]
Caption: Signaling pathway for Okadaic Acid-induced cytotoxicity in Neuro-2a cells.
Assay for VGSC-Activating Toxins (e.g., Brevetoxins)
Brevetoxins (PbTx) and ciguatoxins (CTX) act on voltage-gated sodium channels (VGSCs).[13] To make the Neuro-2a cells sensitive to these toxins, the assay medium is supplemented with ouabain and veratridine (O/V).[3][7] Veratridine opens VGSCs, and ouabain inhibits the Na⁺/K⁺-ATPase pump. This combination creates a fragile ionic balance that is severely disrupted by the presence of additional VGSC activators like brevetoxins, leading to massive sodium influx and cell death.[7]
Methodology: The protocol is similar to the general cytotoxicity assay, with one key modification:
-
Exposure Step: During the 24-hour exposure period, the culture medium is supplemented with low concentrations of ouabain and veratridine (e.g., final concentrations of 100 µM ouabain and 10 µM veratridine).[14]
Caption: Synergistic mechanism of Brevetoxin, Ouabain, and Veratridine in Neuro-2a cells.
Validation and Conclusion
The Neuro-2a bioassay has been successfully validated as a reliable screening tool for lipophilic marine biotoxins. Studies show a good correlation between the results of the Neuro-2a assay and both the MBA and the official LC-MS/MS method.[1][3][5] All samples that test positive in the MBA are typically also identified as suspect by the Neuro-2a assay.[1][3]
Advantages:
-
Broad Scope: It can detect the combined toxic effect of all toxins in a sample, including novel or unregulated analogues that might be missed by targeted chemical analysis.[5]
-
Ethical: It serves as a direct replacement for the ethically problematic mouse bioassay.[1]
-
High-Throughput: The microplate format is suitable for routine monitoring programs that require the analysis of many samples.[6]
Limitations:
-
Matrix Effects: The assay is sensitive to interference from the sample matrix, necessitating a crucial cleanup step (e.g., n-hexane wash) to prevent false positives.[2][4][5]
-
Lack of Standardization: Variability in protocols across different laboratories (e.g., cell density, O/V concentrations, incubation times) can affect results and make inter-lab comparisons difficult.[7][10]
-
Semi-Quantitative: The assay provides a measure of total toxicity, not the concentration of individual toxins. Positive results must be confirmed by a quantitative and specific method like LC-MS/MS.[1]
References
- 1. A Strategy to Replace the Mouse Bioassay for Detecting and Identifying Lipophilic Marine Biotoxins by Combining the Neuro-2a Bioassay and LC-MS/MS Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Screening for the presence of lipophilic marine biotoxins in shellfish samples using the neuro-2a bioassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Revisiting the Neuroblastoma Cell-Based Assay (CBA-N2a) for the Improved Detection of Marine Toxins Active on Voltage Gated Sodium Channels (VGSCs) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. A New Cytotoxicity Assay for Brevetoxins Using Fluorescence Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Protein Phosphatase 2A-Based Assay to Detect Okadaic Acids and Microcystins [mdpi.com]
- 12. Neuroprotective Studies of Evodiamine in an Okadaic Acid-Induced Neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Alternative Methods for the Detection of Emerging Marine Toxins: Biosensors, Biochemical Assays and Cell-Based Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mouse N2a Neuroblastoma Assay: Uncertainties and Comparison with Alternative Cell-Based Assays for Ciguatoxin Detection [mdpi.com]
comparative analysis of Yessotoxin profiles in different dinoflagellate strains
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Yessotoxin (YTX) profiles in different dinoflagellate strains, focusing on the main producing species: Protoceratium reticulatum, Lingulodinium polyedrum, and Gonyaulax spinifera. Yessotoxins are a group of polyether toxins that have garnered significant interest due to their complex structure and biological activities. Understanding the variability in toxin production and profiles among different dinoflagellate strains is crucial for ecological studies, seafood safety monitoring, and the exploration of these compounds as potential drug leads.
Data Presentation: this compound Profiles in Dinoflagellate Strains
The production of this compound and its analogues varies significantly not only between different species but also among strains of the same species isolated from different geographical locations.[1][2][3] Protoceratium reticulatum is a well-studied producer, with many strains primarily producing YTX, while others are dominated by homoYTX.[2][4] Gonyaulax spinifera has been identified as a potent YTX producer, with some strains showing significantly higher toxin content compared to P. reticulatum and L. polyedrum.[5][6] In contrast, YTX production in Lingulodinium polyedrum is generally lower, and some strains do not produce detectable levels of YTXs.[7][8][9]
The following table summarizes the quantitative data on this compound and its major analogues from various studies on cultured dinoflagellate strains.
| Species | Strain | Geographic Origin | Major YTX Analogues Detected | Total YTXs (pg/cell) | Reference |
| Protoceratium reticulatum | VGO-586 | Ría de Vigo, Spain | YTX, homoYTX | 28.6 | [1] |
| VGO-664 | Ría de Vigo, Spain | YTX, homoYTX | 2.9 | [1] | |
| VGO-665 | Ría de Vigo, Spain | YTX, homoYTX | 3.5 | [1] | |
| IEO-1999 | Ría de Vigo, Spain | homoYTX, YTX | 10.3 | [1] | |
| Several Strains | Japan | YTX, trinorYTX, homoYTX, trinor-1-homoYTX | Variable | [10] | |
| Gonyaulax spinifera | NamWB012 | Walvis Bay, Namibia | homo-YTX, YTX, OH-YTX | 106.3 (homo-YTX) | [5] |
| NamWB013 | Walvis Bay, Namibia | homo-YTX, YTX, OH-YTX | Variable | [5] | |
| NamWB014 | Walvis Bay, Namibia | homo-YTX, YTX, OH-YTX | Variable | [5] | |
| Two Strains | New Zealand | YTX | 176 - 200 | [5] | |
| Lingulodinium polyedrum | Several Strains | Spain and USA | YTX | Low concentrations | [7] |
| Californian Strains | California, USA | YTX | Very low | [11] | |
| Three Strains | Skagerrak coast, Sweden | Various analogues (no YTX) | Variable | [12] |
Experimental Protocols
The quantification of Yessotoxins from dinoflagellate cultures typically involves cell harvesting, toxin extraction, and analysis by liquid chromatography coupled with mass spectrometry (LC-MS/MS) or high-performance liquid chromatography with fluorescence detection (HPLC-FLD).
Dinoflagellate Culture and Harvest
-
Culture Conditions: Dinoflagellate strains are grown in appropriate seawater-based culture media (e.g., L1 medium) under controlled conditions of temperature, light, and photoperiod.[13]
-
Cell Harvesting: In the late exponential or early stationary growth phase, cells are harvested from a known volume of culture by centrifugation or filtration. The cell pellet is washed with distilled water to remove salts and then lyophilized or stored at -20°C. Cell density is determined before harvesting to normalize toxin content per cell.
This compound Extraction
-
Cell Lysis: The lyophilized or frozen cell pellet is homogenized in a solvent, typically methanol (B129727) or acetone, using a probe sonicator or bead beater to ensure complete cell disruption.[4][14]
-
Solvent Extraction: The homogenate is centrifuged, and the supernatant containing the toxins is collected. The extraction process is often repeated multiple times to ensure complete recovery of the toxins. The supernatants are then pooled.[4]
-
Solvent Evaporation: The pooled solvent extract is evaporated to dryness under a stream of nitrogen.[4]
Toxin Analysis by LC-MS/MS
-
Sample Preparation: The dried extract is reconstituted in a known volume of a suitable solvent (e.g., methanol) and filtered through a 0.22 µm syringe filter before injection into the LC-MS/MS system.[15]
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column (e.g., Waters X-Bridge C18, 3.0 mm × 150 mm, 5.0 µm) is commonly used for separation.[16]
-
Mobile Phase: A gradient elution is typically employed with a binary solvent system. For example, Mobile Phase A could be water with 0.05% ammonium (B1175870) hydroxide, and Mobile Phase B could be 90% acetonitrile (B52724) in water with 0.05% ammonium hydroxide.[16]
-
Flow Rate: A typical flow rate is around 0.4-1.0 mL/min.[17]
-
Injection Volume: 5-10 µL of the prepared sample is injected.[17]
-
-
Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) is used, typically in negative ion mode for YTXs.[16]
-
Analysis Mode: Multiple Reaction Monitoring (MRM) is used for quantification, which provides high selectivity and sensitivity.[16] This involves monitoring specific precursor ion to product ion transitions for each YTX analogue.
-
Quantification: Quantification is achieved by comparing the peak areas of the analytes in the sample to those of certified reference standards of known concentrations.[18]
-
Mandatory Visualization
Experimental Workflow for this compound Analysis
References
- 1. Yessotoxins profile in strains of Protoceratium reticulatum from Spain and USA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. digital.csic.es [digital.csic.es]
- 5. nrc-publications.canada.ca [nrc-publications.canada.ca]
- 6. researchgate.net [researchgate.net]
- 7. Production and release of yessotoxins by the dinoflagellates Protoceratium reticulatum and Lingulodinium polyedrum in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 10. This compound analogues in several strains of Protoceratium reticulatum in Japan determined by liquid chromatography-hybrid triple quadrupole/linear ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. epic.awi.de [epic.awi.de]
- 13. New culture approaches for this compound production from the dinoflagellate Protoceratium reticulatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Extraction and cleaning methods to detect yessotoxins in contaminated mussels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Development of a Fast Liquid Chromatography Coupled to Mass Spectrometry Method (LC-MS/MS) to Determine Fourteen Lipophilic Shellfish Toxins Based on Fused–Core Technology: In-House Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. kp652.bver.co.kr [kp652.bver.co.kr]
- 17. cabidigitallibrary.org [cabidigitallibrary.org]
- 18. mdpi.com [mdpi.com]
A Comparative Guide: ELISA vs. LC-MS for Yessotoxin Detection in Shellfish
For researchers, scientists, and drug development professionals, the accurate detection of Yessotoxin (YTX) and its analogues in shellfish is paramount for ensuring seafood safety and understanding toxin dynamics. This guide provides a comprehensive comparison of two widely used analytical methods: the Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Mass Spectrometry (LC-MS), with a focus on their correlation, performance, and procedural workflows.
A strong correlation has been established between ELISA and LC-MS for the determination of Yessotoxins in shellfish, particularly in blue mussels (Mytilus edulis). Studies have reported correlation coefficients (r²) of 0.8 or greater, indicating a good agreement between the two methods. However, it is consistently observed that ELISA results are quantitatively 3 to 13 times higher than those obtained by LC-MS. This discrepancy is primarily attributed to the differing specificities of the two techniques. The polyclonal antibodies used in ELISA kits often exhibit broad cross-reactivity, detecting a wide range of YTX analogues. In contrast, LC-MS methods are typically targeted to a specific list of known YTXs, such as YTX, 45-hydroxyYTX, and carboxyYTX, and therefore may not account for the total YTX content.
This fundamental difference underscores the common application of ELISA as a rapid and cost-effective screening tool. Its high sensitivity and broader analyte recognition make it ideal for identifying potentially contaminated samples. Positive or high-level ELISA results can then be confirmed and quantified with the more specific and accurate LC-MS method. A proposed strategy involves using ELISA as a primary screen with a set cut-off limit, for instance, 4 mg/kg, and samples exceeding this limit would then be subjected to LC-MS analysis for regulatory purposes.[1][2]
Performance Characteristics: ELISA vs. LC-MS/MS
The selection of an analytical method hinges on its performance parameters. The following table summarizes key quantitative data for both ELISA and LC-MS/MS for the detection of this compound in shellfish.
| Performance Parameter | ELISA | LC-MS/MS |
| Principle | Immunoassay (Antigen-Antibody Recognition) | Chromatographic Separation & Mass-to-Charge Ratio |
| Specificity | Broad-range for YTX and its analogues | High for specific, targeted YTX analogues |
| Limit of Quantitation (LOQ) | Approximately 75 µg/kg | Toxin-dependent, e.g., 74 µg/kg for HomoYTX |
| Recovery Rate | Not explicitly stated in comparative studies | 87.8% for YTX[3] |
| Intra-day Precision (RSD) | Not explicitly stated in comparative studies | < 5% for YTX |
| Inter-day Precision (RSD) | Not explicitly stated in comparative studies | < 5% for YTX |
| Correlation (r²) | > 0.8 with LC-MS[2] | - |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. The following sections outline the typical experimental protocols for both ELISA and LC-MS/MS analysis of this compound in shellfish, based on comparative studies.
This compound ELISA Protocol (Based on Samdal et al., 2005)
The ELISA method employed in the comparative studies is a competitive immunoassay. While the full detailed protocol from the original comparative study by Samdal et al. (2005) is not publicly available, a general procedure for a commercial this compound ELISA kit is as follows:
-
Sample Preparation:
-
Homogenize 1 gram of shellfish tissue.
-
Extract the toxins with 3 ml of diluted extraction buffer.
-
Vortex the mixture briefly and then mix for 5 minutes.
-
Centrifuge the sample for 5 minutes at 4000 x g.
-
Dilute the supernatant with the provided dilution buffer (e.g., 1:3 ratio).
-
-
ELISA Procedure:
-
Add standards and diluted samples to the wells of the microtiter plate pre-coated with a YTX-protein conjugate.
-
Add the anti-YTX antibody to the wells. During incubation, the anti-YTX antibody will bind to either the YTX in the sample or the YTX-protein conjugate on the plate.
-
After incubation, wash the plate to remove any unbound reagents.
-
Add a horseradish peroxidase (HRP)-labeled secondary antibody that binds to the primary anti-YTX antibody.
-
Wash the plate again to remove unbound secondary antibody.
-
Add a substrate solution that reacts with the HRP to produce a color change.
-
Stop the reaction and measure the absorbance at a specific wavelength. The intensity of the color is inversely proportional to the concentration of YTX in the sample.
-
This compound LC-MS/MS Protocol (General Procedure)
The LC-MS/MS method provides a more definitive identification and quantification of specific this compound analogues.
-
Sample Preparation and Extraction:
-
Weigh 2 grams of homogenized shellfish tissue into a centrifuge tube.
-
Add 9 mL of methanol (B129727) and vortex for 3 minutes.
-
Centrifuge at 4000 rpm for 10 minutes and collect the supernatant.
-
Re-extract the pellet with another 9 mL of methanol, homogenize for 1 minute, and centrifuge again.
-
Combine the supernatants and adjust the final volume to 20 mL with methanol.
-
-
Sample Cleanup (Solid-Phase Extraction - SPE):
-
Condition a C18 SPE cartridge with methanol.
-
Pass the methanolic extract through the conditioned SPE cartridge to remove interfering matrix components.
-
Elute the toxins from the cartridge with methanol.
-
-
LC-MS/MS Analysis:
-
Chromatography: Separate the toxins on a C18 analytical column using a gradient elution with a mobile phase typically consisting of water and acetonitrile (B52724) with additives like ammonium (B1175870) formate.
-
Mass Spectrometry: Detect the toxins using a tandem mass spectrometer in either positive or negative electrospray ionization (ESI) mode. The analysis is performed in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for each YTX analogue.
-
Workflow and Logical Relationships
The following diagrams illustrate the general workflows for the individual methods and their comparative relationship.
References
A Researcher's Guide to Clean-up Columns for Yessotoxin Analysis: A Comparative Evaluation
For researchers and drug development professionals engaged in the analysis of yessotoxins (YTXs), a class of polyether marine toxins, effective sample clean-up is a critical step to ensure accurate and reliable quantification. The presence of matrix interferences in complex samples, such as shellfish tissues, can significantly impact the performance of analytical methods like liquid chromatography-mass spectrometry (LC-MS). This guide provides an objective comparison of commonly used clean-up columns, including Solid-Phase Extraction (SPE) with silica (B1680970), C18, and polymeric sorbents, alongside Immunoaffinity Chromatography (IAC).
Performance Comparison of Clean-up Columns
The selection of an appropriate clean-up column is pivotal for achieving high recovery rates, minimizing matrix effects, and ensuring the reproducibility of results. The following table summarizes the performance of different column types based on published experimental data.
| Column Type | Sorbent/Principle | Analyte(s) | Recovery Rate (%) | Reproducibility (RSD) | Key Advantages | Potential Limitations |
| SPE | Silica Gel | Yessotoxin and analogues | 85 - 90%[1] | Not specified | Good recovery for YTXs.[1] | Performance can be sensitive to solvent conditions. |
| SPE | C18 (Reversed-Phase) | Lipophilic marine toxins (including Okadaic Acid group) | 79.0 - 97.6%[2] | Not specified | Broad applicability for lipophilic toxins.[2] | May require optimization to minimize matrix effects. |
| Immunoaffinity | Antibody-Antigen Binding | Okadaic Acid | 55 - 95%[3] | Not specified | High specificity for target toxins.[3] | Recovery can be matrix-dependent; potential for cross-reactivity.[3] |
Note: Data for Immunoaffinity Columns (IACs) specific to this compound were limited in the reviewed literature. The data presented is for Okadaic Acid, a structurally related lipophilic marine toxin, to provide a comparative perspective on the potential performance of a this compound-specific IAC.
Experimental Workflows and Protocols
The general workflow for this compound analysis from shellfish samples involves extraction followed by a clean-up step before instrumental analysis.
Detailed Experimental Protocols
Below are detailed methodologies for the key experiments cited, providing a basis for laboratory application.
1. Silica SPE Clean-up Protocol for this compound
This protocol is based on a method that demonstrated high recovery for this compound and its analogues from mussel samples.[1]
-
Sample Extraction:
-
Homogenize mussel tissue.
-
Extract the homogenized tissue with methanol.
-
Centrifuge the extract and collect the supernatant.
-
-
Silica Cartridge Clean-up:
-
Conditioning: Pre-condition a silica SPE cartridge with the appropriate solvent (e.g., methanol).
-
Loading: Apply the methanolic extract onto the conditioned cartridge.
-
Washing: Wash the cartridge with a solvent of appropriate polarity to remove interfering compounds. The specific washing solvent and volume should be optimized based on the matrix.
-
Elution: Elute the yessotoxins from the cartridge using a suitable solvent or solvent mixture.
-
The eluate is then typically evaporated to dryness and reconstituted in a solvent compatible with the LC-MS system.
-
2. C18 SPE Clean-up Protocol for Lipophilic Marine Toxins
This protocol is a general procedure for the clean-up of a range of lipophilic marine toxins, including the okadaic acid group, from mussel tissue.[2]
-
Sample Extraction:
-
Extract homogenized mussel tissue with 0.5% acetic acid in methanol, with heating at 60°C to improve the extraction efficiency.[2]
-
Centrifuge the extract and collect the supernatant.
-
-
C18 Cartridge Clean-up:
-
Conditioning: Condition a C18 SPE cartridge sequentially with methanol and then water.
-
Loading: Load the acidic methanol extract onto the conditioned cartridge.
-
Washing: Wash the cartridge with a water/methanol mixture to remove polar impurities.
-
Elution: Elute the lipophilic toxins with a higher concentration of organic solvent, such as methanol or acetonitrile.
-
The collected eluate is then prepared for LC-MS/MS analysis.
-
3. Immunoaffinity Column (IAC) Clean-up Protocol for Okadaic Acid
This protocol describes the use of an immunoaffinity column for the specific retention of okadaic acid and its analogues.[3]
-
Sample Extraction:
-
Extract the shellfish tissue using an appropriate solvent (e.g., methanol/water).
-
Centrifuge and collect the supernatant. The extract may require dilution with a suitable buffer to ensure optimal antibody binding.
-
-
Immunoaffinity Column Clean-up:
-
Column Equilibration: Equilibrate the immunoaffinity column with a binding buffer (typically a phosphate-buffered saline, PBS, solution).
-
Loading: Pass the diluted sample extract through the column at a controlled flow rate to allow for the specific binding of the toxins to the immobilized antibodies.
-
Washing: Wash the column with the binding buffer to remove unbound matrix components.
-
Elution: Elute the bound toxins by applying a solution that disrupts the antibody-antigen interaction, such as a low pH buffer or an organic solvent mixture.
-
The eluate is then neutralized (if an acidic eluent is used) and prepared for subsequent analysis.
-
Concluding Remarks
The choice of a clean-up column for this compound analysis depends on a balance of factors including the desired level of selectivity, recovery, and the cost and time constraints of the analysis.
-
Silica and C18 SPE columns offer a versatile and cost-effective approach for the clean-up of yessotoxins and other lipophilic marine toxins. They generally provide good recovery rates, although method optimization is often necessary to minimize matrix effects.
-
Immunoaffinity columns , while potentially offering the highest selectivity due to the specific nature of antibody-antigen interactions, may exhibit more variability in recovery depending on the sample matrix.[3] The development and availability of this compound-specific immunoaffinity columns would be a significant advancement for highly targeted and sensitive analysis.
Researchers should carefully consider the specific requirements of their analytical method and the nature of their samples when selecting a clean-up strategy. The protocols and data presented in this guide provide a foundation for making an informed decision to achieve reliable and accurate this compound quantification.
References
- 1. Extraction and cleaning methods to detect yessotoxins in contaminated mussels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of lipophilic marine biotoxins (azaspiracids, brevetoxins, and okadaic acid group) and domoic acid in mussels by solid-phase extraction and reversed-phase liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Use of immunoaffinity columns for clean-up of diarrhetic toxins (okadaic acid and dinophysistoxins) extracts from shellfish prior to their analysis by HPLC/fluorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
Yessotoxin's Cytotoxic Landscape: A Comparative Analysis Across Cancer Cell Lines
For Immediate Release
Lugo, Spain – The marine biotoxin Yessotoxin (YTX), a polyether compound produced by dinoflagellates, is demonstrating significant potential as a selective anti-cancer agent. A growing body of research highlights its ability to induce programmed cell death in a variety of cancer cell lines, while exhibiting lower toxicity towards non-tumoral cells. This guide provides a comparative overview of YTX's effects on different cancer cell lines, supported by experimental data and detailed methodologies, to inform and guide researchers and drug development professionals in the field of oncology.
This compound's primary mechanism of action is the induction of apoptosis, a form of programmed cell death, through multiple signaling pathways.[1][2] Studies have shown that YTX can trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.[3][4] Furthermore, YTX is known to modulate cellular phosphodiesterases (PDEs), particularly PDE4A, which plays a key role in the toxin's cytotoxic effects.[5] Beyond apoptosis, other cell death mechanisms, such as autophagy and paraptosis-like cell death, have also been observed in response to YTX exposure in specific cell lines.[1][5]
A notable characteristic of this compound is its differential cytotoxicity. Numerous studies have reported that YTX is more potent against cancer cells than their non-cancerous counterparts. For instance, the K-562 leukemia cell line showed a significant decrease in cell viability after YTX treatment, whereas a non-tumor lymphoblastoid cell line exhibited arrested proliferation but not cell death. Similarly, the RBL-2H3 mast cell leukemia line was highly sensitive to YTX-induced apoptosis, while primary bone marrow-derived mast cells were largely resistant.[6][7]
Comparative Cytotoxicity of this compound
The following table summarizes the cytotoxic effects of this compound on various cancer cell lines, as measured by the half-maximal inhibitory concentration (IC50). Lower IC50 values indicate higher potency.
| Cancer Cell Line | Cancer Type | IC50 (nM) | Exposure Time (h) | Reference |
| B16F10 | Melanoma | ~10-30 | 24 | [8] |
| RBL-2H3 | Mast Cell Leukemia | ~30-50 | 24 | [8] |
| MEC1 | B-Chronic Lymphocytic Leukemia | >100 | 24 | [8] |
| K-562 | Chronic Myelogenous Leukemia | Not specified, but sensitive | 24-48 | |
| HeLa | Cervical Cancer | Sub-nanomolar | 48-96 | [4] |
| MCF-7 | Breast Cancer | Not specified, but sensitive | Not specified | [9] |
| BE(2)-M17 | Neuroblastoma | Not specified, but sensitive | Not specified | [1] |
Note: IC50 values can vary depending on the specific experimental conditions, including the assay used and the passage number of the cell line.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments used to assess the effects of this compound on cancer cell lines.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[6][7][8]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
This compound Treatment: Treat the cells with various concentrations of this compound and a vehicle control. Incubate for the desired time period (e.g., 24, 48, 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[6]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Shake the plate for 15 minutes to ensure complete dissolution of the formazan crystals. Measure the absorbance at a wavelength of 570 nm using a microplate reader. The reference wavelength is typically set at 630 nm.
Apoptosis Detection (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Preparation: Seed cells and treat with this compound as described for the MTT assay.
-
Cell Harvesting: After treatment, harvest the cells by trypsinization (for adherent cells) and collect any floating cells from the supernatant. Centrifuge the cell suspension.
-
Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.[10]
-
Staining: Transfer 100 µL of the cell suspension to a new tube and add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).[11]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[10]
-
Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze the samples by flow cytometry within one hour.[10]
Western Blot Analysis for Caspase Activation
Western blotting is used to detect the cleavage of caspases, which is a hallmark of apoptosis.
-
Protein Extraction: Following this compound treatment, lyse the cells in a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.[9]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[9]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the caspase of interest (e.g., cleaved caspase-3, cleaved caspase-8) overnight at 4°C.[4]
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
Visualizing this compound's Mechanism of Action
To better understand the molecular pathways affected by this compound, the following diagrams illustrate the key signaling cascades and a typical experimental workflow.
Caption: this compound-induced apoptosis signaling pathways.
Caption: Experimental workflow for studying this compound's effects.
References
- 1. This compound, a Marine Toxin, Exhibits Anti-Allergic and Anti-Tumoural Activities Inhibiting Melanoma Tumour Growth in a Preclinical Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | The marine toxin, this compound, induces apoptosis and increases mitochondrial activity [frontiersin.org]
- 4. Caspase activation and death induced by this compound in HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. merckmillipore.com [merckmillipore.com]
- 7. broadpharm.com [broadpharm.com]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. benchchem.com [benchchem.com]
- 10. kumc.edu [kumc.edu]
- 11. creative-diagnostics.com [creative-diagnostics.com]
Safety Operating Guide
Navigating the Safe Disposal of Yessotoxin: A Procedural Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of potent marine biotoxins like Yessotoxin are paramount for ensuring laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide to the safe disposal of this compound, addressing immediate safety concerns and logistical requirements.
This compound (YTX) is a polyether marine biotoxin known for its complex structure and biological activity. While its acute oral toxicity in humans is considered low, its potential for other toxic effects necessitates careful management of all waste streams. Standard laboratory protocols for toxin disposal must be adapted to the specific chemical properties of this compound, particularly its noted stability.
Immediate Safety and Handling Precautions
Before commencing any disposal-related activities, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to:
-
Eye Protection: Safety glasses or goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat.
All handling of this compound, including the preparation of waste solutions, should be conducted within a certified chemical fume hood to prevent the inhalation of aerosols. An emergency spill kit appropriate for chemical spills should be readily accessible.
This compound Disposal Protocol: A Step-by-Step Approach
The proper disposal of this compound involves a multi-step process of inactivation followed by appropriate waste stream management. Due to the reported stability of this compound under alkaline conditions and heat, a robust chemical inactivation step is critical.
Step 1: Chemical Inactivation
Given the absence of a universally validated specific inactivation protocol for this compound, a conservative approach leveraging methods effective against other, similar marine biotoxins is recommended. Treatment with a strong oxidizing agent like sodium hypochlorite (B82951) is a widely accepted practice for the decontamination of various toxins.
Experimental Protocol for Inactivation:
-
Preparation of Inactivation Solution: Prepare a fresh solution of sodium hypochlorite (NaOCl) with a final concentration of at least 2.5% in an aqueous solution. For every volume of this compound waste, a minimum of 10 volumes of the inactivation solution should be used.
-
Inactivation Procedure:
-
Carefully add the this compound waste (liquid or dissolved solid) to the sodium hypochlorite solution in a suitable, chemically resistant container.
-
Ensure the container is loosely capped to prevent pressure buildup from any potential gas evolution.
-
Allow the mixture to react for a minimum of 24 hours at room temperature within a chemical fume hood. This extended contact time is recommended to ensure complete degradation of the stable polyether structure.
-
Occasional, gentle agitation of the container can help to ensure thorough mixing.
-
Step 2: Neutralization and Final Disposal
Following the inactivation period, the resulting solution must be neutralized before final disposal.
-
Neutralization:
-
Test the pH of the inactivated solution. It will likely be highly alkaline.
-
Neutralize the solution by slowly adding a suitable acid (e.g., hydrochloric acid) until the pH is between 6.0 and 8.0. This step should be performed with caution to control any heat generation.
-
-
Final Waste Disposal:
-
The neutralized, inactivated this compound waste should be disposed of as hazardous chemical waste in accordance with institutional and local regulations.
-
Absorb the liquid waste onto an inert material (e.g., vermiculite (B1170534) or sand) and place it in a sealed, properly labeled hazardous waste container.
-
Solid waste contaminated with this compound (e.g., pipette tips, vials) should also be treated with the 2.5% sodium hypochlorite solution for at least 24 hours before being disposed of as solid hazardous waste.
-
Table 1: Quantitative Data for this compound Disposal
| Parameter | Value/Instruction |
| Inactivating Agent | Sodium Hypochlorite (NaOCl) |
| Working Concentration | ≥ 2.5% |
| Volume Ratio (Inactivant:Waste) | ≥ 10:1 |
| Minimum Contact Time | 24 hours |
| Final pH for Disposal | 6.0 - 8.0 |
| Ultimate Disposal Method | Incineration via hazardous waste management |
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making and procedural flow for the safe disposal of this compound waste.
Personal protective equipment for handling Yessotoxin
Essential Safety and Handling Guide for Yessotoxin
Pre-Operational Procedures
Before handling this compound, a designated work area must be established. This area should be clearly marked with warning signs indicating that a potent toxin is in use and access should be restricted to authorized personnel only.[1] An inventory control system should be in place to meticulously track the acquisition, use, and disposal of the toxin.[1]
Ensure that a spill kit specifically prepared for potent toxins is readily accessible. This kit should contain absorbent materials, appropriate deactivating solutions, personal protective equipment (PPE), and waste disposal bags. All personnel must be trained in its use.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to prevent accidental exposure through inhalation, ingestion, or dermal contact.
-
Hand Protection: Double gloving is required.[3] Use nitrile gloves that are impervious to the toxin and any solvents being used.[2][3] Do not use latex gloves.[2] Gloves should be changed immediately if they become contaminated, torn, or punctured.[3]
-
Body Protection: A disposable, solid-front lab coat or gown with long sleeves is required.[3] For procedures with a higher risk of splashes or aerosol generation, a disposable, fluid-resistant suit (e.g., Tyvek) should be worn.
-
Eye and Face Protection: Safety goggles that provide a complete seal around the eyes or a full-face shield must be worn to protect against splashes.[1]
-
Respiratory Protection: Work with powdered or lyophilized this compound, or any procedure that may generate aerosols, must be conducted within a certified chemical fume hood, a Class II Biological Safety Cabinet (BSC), or a glove box.[1][2] If there is a risk of aerosolization outside of a containment device, appropriate respiratory protection is necessary.[3]
Handling Procedures
-
Weighing and Reconstitution: Whenever possible, avoid working with this compound in its powdered form to minimize the risk of aerosolization.[2] If weighing the powdered form is unavoidable, it must be performed inside a chemical fume hood or glove box, using anti-static gloves if necessary.[1][2] The entire vial should be reconstituted by injecting the diluent through the septum.[2]
-
Liquid Transfers: All manipulations of this compound solutions should be performed over plastic-backed absorbent pads to contain any potential spills.[3] Use mechanical pipetting aids for all liquid transfers; mouth pipetting is strictly forbidden.
-
Transport: When moving this compound stocks or solutions outside of the designated work area, they must be secured in a primary container that is sealed and clearly labeled. This primary container must then be placed within a secondary, non-breakable, leak-proof container for transport.[1][3]
Emergency Procedures
-
Spill Response: In the event of a spill, the area must be evacuated and secured immediately. For spills of powdered toxin, allow at least one hour for aerosols to settle before re-entry. The spill should be covered with an absorbent material soaked in a deactivating solution (e.g., a fresh solution of sodium hypochlorite). The decontaminated waste should then be carefully collected and placed in a sealed container for proper disposal.[3]
-
Personnel Exposure:
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water.
-
Eye Contact: Flush the eyes with water for at least 15 minutes at an eyewash station.
-
Inhalation: Move the individual to fresh air immediately.
-
Ingestion: Do not induce vomiting.
-
In all cases of exposure, seek immediate medical attention and report the incident to the appropriate safety officer.
-
Decontamination and Disposal
-
Equipment Decontamination: All non-disposable equipment that comes into contact with this compound must be thoroughly decontaminated. This can be achieved by soaking in a suitable deactivating solution, such as a fresh solution of sodium hypochlorite, followed by a thorough rinse with water.[1]
-
Waste Disposal: All disposable materials, including gloves, lab coats, absorbent pads, and any contaminated items, must be treated as hazardous waste.[1] Liquid waste containing this compound should be inactivated with a suitable chemical decontaminant before being collected for hazardous waste disposal. Solid waste should be placed in sealed, clearly labeled hazardous waste containers.[1] The ultimate disposal of the chemical must consider its impact on air and water quality, and effects on wildlife, and must conform to all local, state, and federal regulations.
Quantitative Data: this compound Toxicity
The following table summarizes the acute toxicity of this compound in mice, highlighting the significant difference between intraperitoneal and oral administration routes.
| Toxin | Administration Route | Species | LD50 (Lethal Dose, 50%) | Notes |
| This compound (YTX) | Intraperitoneal (i.p.) | Mouse | 512 µg/kg[4][5] | Lethal after injection.[6] |
| This compound (YTX) | Oral | Mouse | >10 mg/kg[7][8] | Not lethal to mice even at high doses.[7][8] |
| homothis compound (homoYTX) | Intraperitoneal (i.p.) | Mouse | 444 µg/kg[4][5] | Similar lethality to YTX via this route.[4][5] |
Experimental Workflow: this compound Spill Response
Caption: Logical workflow for responding to a this compound spill.
References
- 1. jcesom.marshall.edu [jcesom.marshall.edu]
- 2. Appendix F: Guidelines for Work with Toxins of Biological Origin | Office of Research [bu.edu]
- 3. Chapter 10, Work with Biological Toxins | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 4. researchgate.net [researchgate.net]
- 5. Oral and intraperitoneal acute toxicity studies of this compound and homoyessotoxins in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Yessotoxins: a toxicological overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of oral and intraperitoneal toxicity of this compound towards mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
